3-Methyl-4-penten-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpent-4-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,6-7H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCQTYOGWYLVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885944 | |
| Record name | 4-Penten-1-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51174-44-8 | |
| Record name | 3-Methyl-4-penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51174-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Penten-1-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051174448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Penten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Penten-1-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-Methyl-4-penten-1-ol" basic properties and structure
This guide provides a comprehensive technical overview of 3-Methyl-4-penten-1-ol (CAS: 51174-44-8), a chiral primary alcohol containing a terminal alkene. As a multifunctional molecule, it presents potential as a building block in organic synthesis. This document delves into its core properties, spectroscopic signature, a proposed synthetic pathway, and essential safety protocols, designed for researchers and professionals in chemical and drug development.
Molecular Structure and Physicochemical Properties
This compound is a C6 aliphatic alcohol. The structure features a hydroxyl group (-OH) at the C1 position and a vinyl group (-CH=CH₂) at the C4 position, with a methyl group (-CH₃) creating a chiral center at the C3 position. This structure offers three key sites for chemical modification: the primary alcohol, the terminal double bond, and the stereocenter.
The molecular structure can be visualized as follows:
Caption: 2D structure of this compound.
A summary of its key physical and chemical properties is presented in Table 1. It is important to note that reported experimental values for boiling point show some variation, which may be attributed to different measurement conditions or sample purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51174-44-8 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 140.1 °C (at 760 mmHg) | [2] |
| ~129 - 144 °C (estimated/reported) | [3][4] | |
| Relative Density | 0.83 | [2] |
| Water Solubility | 15,840 mg/L (at 25 °C, estimated) | [5] |
| XLogP3-AA | 1.3 (estimated) | [5] |
Spectroscopic Characterization for Structural Verification
Structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound based on available data and theoretical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific compound are not widely available in public databases, a theoretical analysis based on established chemical shift principles provides a strong predictive model for verification.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to be complex due to the chiral center inducing diastereotopicity in the neighboring CH₂ protons.
-
Vinyl Protons (C4-H, C5-H₂): A complex multiplet between δ 5.7-5.9 ppm (dd, 1H) for the C4 proton and two distinct multiplets between δ 4.9-5.1 ppm (2H) for the terminal C5 protons.
-
Hydroxymethyl Protons (C1-H₂): A triplet around δ 3.6-3.7 ppm (2H), coupled to the adjacent C2 protons.
-
Alcohol Proton (O-H): A broad singlet, typically between δ 1.5-2.5 ppm (1H), whose position is concentration and solvent dependent.
-
Chiral Center Proton (C3-H): A multiplet around δ 2.2-2.4 ppm (1H).
-
Methylene Protons (C2-H₂): Two diastereotopic protons that would appear as distinct multiplets, likely between δ 1.5-1.8 ppm (2H).
-
Methyl Protons (C3-CH₃): A doublet around δ 1.0-1.1 ppm (3H), coupled to the C3 proton.
-
-
¹³C NMR (Predicted):
-
Alkene Carbons: C4 at ~140-142 ppm and C5 at ~115-117 ppm .
-
Hydroxymethyl Carbon: C1 at ~60-62 ppm .
-
Alkyl Carbons: C3 at ~40-42 ppm , C2 at ~35-37 ppm .
-
Methyl Carbon: C3-CH₃ at ~19-21 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. Data available from the NIST Chemistry WebBook supports the presence of the hydroxyl and alkene moieties.[6]
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group Association | Description |
| ~3330 (broad) | O-H stretch | Confirms the presence of the alcohol group. The broadness is due to hydrogen bonding. |
| ~3075 | =C-H stretch | Alkene C-H stretch, characteristic of the vinyl group. |
| ~2870-2960 | C-H stretch | Saturated (sp³) C-H stretches from the alkyl backbone. |
| ~1640 | C=C stretch | Confirms the presence of the carbon-carbon double bond. |
| ~1050 | C-O stretch | Primary alcohol C-O bond stretch. |
| ~910 & 990 | =C-H bend | Out-of-plane bending vibrations confirming the terminal monosubstituted alkene. |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 100. Key fragmentation patterns observed in the GC-MS data from PubChem are consistent with the structure.[1]
-
m/z = 82: Loss of water (H₂O, 18 Da).
-
m/z = 67: Likely loss of water and a methyl group.
-
m/z = 55: A prominent peak corresponding to the allyl cation fragment.
Proposed Synthesis Protocol: A Mechanistic Approach
A robust and logical synthesis for this compound can be designed via the nucleophilic addition of a vinyl Grignard reagent to 2-methylpropanal. This approach is selected for its high efficiency in forming carbon-carbon bonds and its reliable generation of the desired structural framework.
Causality of Choices:
-
Reagents: Vinylmagnesium bromide is an excellent nucleophile for delivering a C₂ vinyl unit. 2-Methylpropanal provides the C4 backbone, including the methyl group at the correct position relative to the newly formed alcohol.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether functionality effectively solvates the magnesium center of the Grignard reagent, maintaining its reactivity and preventing aggregation. Its relatively high boiling point also allows for controlled reflux if needed to initiate the reaction.
-
Conditions: The reaction is initiated at 0°C to control the initial exotherm upon addition of the aldehyde. Allowing the reaction to warm to room temperature ensures completion. An acidic workup using saturated aqueous ammonium chloride is a standard, mild method to quench the reaction and protonate the resulting alkoxide without risking acid-catalyzed side reactions like dehydration of the product alcohol.
The logical flow of this proposed synthesis is outlined below.
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. EPI System Information for this compound 51174-44-8 [thegoodscentscompany.com]
- 5. thegoodscentscompany.com [thegoodscentscompany.com]
- 6. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
A Technical Guide to 3-Methyl-4-penten-1-ol: A Versatile Chiral Building Block in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient construction of complex molecular architectures with precise stereochemical control. 3-Methyl-4-penten-1-ol, a structurally simple yet functionally rich chiral alcohol, has emerged as a valuable synthon for the introduction of a key stereocenter in the synthesis of natural products and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and its applications as a versatile precursor in advanced organic synthesis.
IUPAC Name: this compound[1][2][3] CAS Number: 51174-44-8[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature control, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| Appearance | Colorless liquid | --- |
| Boiling Point | 143-144 °C | --- |
| Density | 0.845 g/cm³ | --- |
| Solubility | Soluble in organic solvents such as ether, dichloromethane. | --- |
| Chirality | Contains one stereocenter at the C3 position | Benchchem[4] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be achieved through various methods, with the choice of route often dictated by the desired stereochemistry, scale, and available starting materials. A common and effective method involves the Grignard reaction, which allows for the straightforward formation of the carbon skeleton.
Experimental Protocol: Grignard-based Synthesis of Racemic this compound
This protocol outlines a general procedure for the synthesis of racemic this compound via the reaction of a Grignard reagent with an appropriate epoxide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
3-Bromo-1-propene (Allyl bromide)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Propylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine.
-
Add a small amount of dry diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromo-1-propene in dry diethyl ether.
-
Add a small portion of the 3-bromo-1-propene solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 3-bromo-1-propene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Epoxide:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of propylene oxide in dry diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Iodine as Initiator: The reaction between magnesium and alkyl halides can sometimes be slow to initiate. A small crystal of iodine is added to etch the surface of the magnesium, exposing a fresh, reactive surface and facilitating the start of the reaction.
-
Controlled Addition: The formation of the Grignard reagent and its subsequent reaction with the epoxide are exothermic. Dropwise addition and cooling are crucial to control the reaction rate and prevent side reactions.
-
Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches any unreacted Grignard reagent and protonates the resulting alkoxide to form the desired alcohol without causing acid-catalyzed side reactions like dehydration.
Caption: Grignard-based synthesis of this compound.
The Significance of Chirality: Enantioselective Synthesis and Applications
The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers: (R)-3-methyl-4-penten-1-ol and (S)-3-methyl-4-penten-1-ol.[4] In the context of drug development, the biological activity of a chiral molecule is often associated with a single enantiomer (the eutomer), while the other enantiomer (the distomer) may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure forms of this compound is of significant interest.
Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. These methods allow for the preferential formation of one enantiomer over the other, providing access to optically active building blocks for the synthesis of complex chiral molecules.
Applications in Complex Molecule Synthesis
The utility of this compound and its derivatives as building blocks is demonstrated in the synthesis of various natural products and pharmaceuticals. The vinyl group provides a handle for a wide range of chemical transformations, including olefin metathesis, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups.
While direct examples of the extensive use of this compound in the literature are somewhat limited, its isomers, such as 3-methyl-2-penten-4-yn-1-ol, have been notably employed as intermediates in the industrial synthesis of Vitamin A.[5] This underscores the value of this C6-scaffold as a key component in the construction of larger, more complex molecules.
Caption: Reactivity and applications of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis. Its straightforward synthesis, coupled with the presence of two distinct and reactive functional groups, makes it an attractive starting material for the construction of complex molecules. The ability to access this compound in enantiomerically pure forms further enhances its utility in the development of new pharmaceuticals and other biologically active compounds. As the demand for stereochemically defined molecules continues to grow, the importance of chiral synthons like this compound in the synthetic chemist's toolbox is undeniable.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123525, this compound.
- U.S. Environmental Protection Agency. (n.d.). Substance Details: 4-Penten-1-ol, 3-methyl-.
- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. In NIST Chemistry WebBook.
Sources
An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Methyl-4-penten-1-ol
This guide provides a comprehensive analysis of the spectroscopic data for 3-methyl-4-penten-1-ol (CAS No: 51174-44-8), a C6 aliphatic alcohol containing a terminal double bond.[1][2] As a chiral molecule with distinct functional groups, its structural elucidation offers an excellent case study for the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers and professionals in drug development and chemical sciences, offering not just data, but the underlying scientific rationale for its interpretation.
Molecular Structure and Analytical Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a primary alcohol, a chiral center at the C3 position, and a vinyl group. Each of these features yields a characteristic spectroscopic signature.
Our analytical workflow is designed to be a self-validating system. We begin with Mass Spectrometry to determine the molecular weight and elemental formula. We then use IR Spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, confirming connectivity and stereochemistry.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and insights into the structural fragments of a molecule. For this compound (C₆H₁₂O), the exact molecular weight is 100.16 g/mol .[1] In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged particles are detected.
Key Fragmentation Insights: The EI-MS spectrum shows a characteristic pattern that corroborates the structure. While the molecular ion peak ([M]⁺) at m/z = 100 may be weak or absent due to the instability of primary alcohols, key fragments are highly informative.
| m/z (Relative Intensity) | Proposed Fragment | Rationale for Fragmentation |
| 82 (34.6%) | [M-H₂O]⁺ | Loss of a water molecule is a classic fragmentation pathway for alcohols. |
| 67 (99.9%) | [C₅H₇]⁺ | Subsequent loss of a methyl group from the [M-H₂O]⁺ fragment or allylic cleavage. This is often the base peak.[1] |
| 55 (83.1%) | [C₄H₇]⁺ | Common fragment resulting from the cleavage of the C2-C3 bond.[1] |
| 42 (32.9%) | [C₃H₆]⁺ | Propene fragment, likely from further fragmentation.[1] |
The presence of a strong peak at m/z 67 and the logical loss of water (m/z 82) are highly indicative of the proposed structure over its isomers.
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent like dichloromethane or methanol.
-
Injection: 1 µL of the sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The GC column temperature program is optimized to ensure good peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically maintained at 70 eV. This high energy ensures reproducible fragmentation. Causality: 70 eV is the industry standard that provides a balance between achieving sufficient fragmentation for structural analysis and not completely obliterating the molecule, allowing for a reproducible spectral library.
-
Analysis: The fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum for this compound will be dominated by features of the alcohol (O-H) and alkene (C=C, =C-H) groups.
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Significance |
| ~3330 (broad) | O-H | Stretching | The broadness of this peak is a hallmark of hydrogen bonding, confirming the presence of the alcohol group.[3] |
| ~3075 | =C-H | Stretching | Indicates C-H bonds on an sp² hybridized carbon (the vinyl group).[3] |
| ~2960-2880 | C-H | Stretching | Absorptions from the sp³ hybridized carbons of the alkyl backbone. |
| ~1645 | C=C | Stretching | A sharp, medium-intensity peak confirming the presence of the carbon-carbon double bond.[3] |
| ~1050 | C-O | Stretching | Strong absorption typical for a primary alcohol. |
| ~995 & 915 | =C-H | Bending (out-of-plane) | These two distinct peaks are characteristic of a monosubstituted (vinyl) alkene, providing strong evidence for the terminal position of the double bond.[3] |
The combination of a broad O-H stretch and the specific =C-H bending peaks for a vinyl group provides a rapid and reliable confirmation of the molecule's core functional components.
Experimental Protocol: Liquid Film FTIR
-
Sample Preparation: A single drop of the neat liquid analyte is placed on the surface of one salt plate (e.g., NaCl or KBr). A second plate is carefully placed on top to create a thin liquid film. Causality: Salt plates are used because they are transparent to IR radiation in the analytical range. A thin film is necessary to prevent total absorption of the IR beam.
-
Background Scan: A background spectrum of the clean, empty salt plates is recorded. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-600 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon and hydrogen framework.
Caption: Atom numbering for NMR assignment of this compound.
¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum allows us to determine the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Rationale |
| Hₐ (OH) | 1H | ~1.5-3.0 | Singlet (broad) | The chemical shift is variable and depends on concentration and temperature. It typically does not couple with adjacent protons due to rapid exchange. |
| Hₑ | 1H | ~5.7-5.9 | ddd | This vinyl proton is coupled to Hf (trans, J ≈ 17 Hz), Hg (cis, J ≈ 10 Hz), and Hc (vicinal, J ≈ 7 Hz), resulting in a complex multiplet. |
| Hf, Hg | 2H | ~4.9-5.1 | m | These terminal vinyl protons are diastereotopic. They couple to each other (geminal, J ≈ 2 Hz) and to He, resulting in two overlapping multiplets. |
| Hb | 2H | ~3.6-3.7 | t | These protons are adjacent to the electron-withdrawing oxygen, shifting them downfield. They are split into a triplet by the two neighboring Hd protons. |
| Hc | 1H | ~2.3-2.5 | m | This methine proton is coupled to multiple neighbors (Hd, He, and the methyl protons Hh), leading to a complex multiplet. |
| Hd | 2H | ~1.6-1.8 | m | These methylene protons are diastereotopic due to the adjacent chiral center (Hc). They are split by Hb and Hc, resulting in a complex multiplet. |
| Hh | 3H | ~1.0-1.1 | d | This methyl group is adjacent to the chiral methine proton (Hc), and is therefore split into a doublet. |
¹³C NMR Spectrum (Predicted, 100 MHz, CDCl₃)
The ¹³C NMR spectrum shows a single peak for each unique carbon environment.
| Carbon Label | Predicted δ (ppm) | Hybridization | Rationale |
| C5 | ~142-144 | sp² | The internal alkene carbon (C=C) is deshielded compared to sp³ carbons. |
| C6 | ~114-116 | sp² | The terminal alkene carbon (=CH₂) is typically found in this region. |
| C1 | ~61-63 | sp³ | This carbon is directly attached to the electronegative oxygen, causing a significant downfield shift.[3] |
| C3 | ~40-42 | sp³ | The methine carbon at the chiral center. |
| C2 | ~38-40 | sp³ | The methylene carbon adjacent to the chiral center. |
| C4 | ~19-21 | sp³ | The methyl group carbon, typically found in the upfield region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added. Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm, serving as the universal reference point for calibrating the chemical shift axis.[3]
-
Data Acquisition: The tube is placed in the NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For the less sensitive ¹³C nucleus, 512 or more scans may be necessary with a 2-second relaxation delay to achieve a good signal-to-noise ratio.[3]
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected for accurate analysis.
Summary of Findings
The combination of MS, IR, and NMR spectroscopy provides an unambiguous structural confirmation of this compound. Mass spectrometry confirms the molecular weight and a fragmentation pattern consistent with an aliphatic alcohol. IR spectroscopy clearly identifies the key alcohol and terminal alkene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise connectivity and placement of the methyl group and double bond. This multi-technique approach represents a robust and self-validating system for the structural elucidation of organic molecules.
References
- AIST: Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- AIST: Spectral Database for Organic Compounds, SDBS. No specific entry found for this compound. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- re3data.org. (2023).
- Chemistry LibreTexts. (2020). 20.
- SpectraBase. (n.d.). 3-Methyl-1-penten-4-yn-3-ol. [Link]
- NIST Chemistry WebBook. (n.d.). 4-Penten-1-ol, 3-methyl-. National Institute of Standards and Technology.
- The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- NIST Chemistry WebBook. (n.d.). 4-Penten-1-ol, 3-methyl-. National Institute of Standards and Technology.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Unknown Source. 13C-NMR. Link not available.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3-methylpentane. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Unknown Source. 13C NMR Spectroscopy. Link not available.
- The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]
- Leah4sci. (2020, January 30). H-NMR Predicting Molecular Structure Using Formula + Graph [Video]. YouTube. [Link]
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- NIST Chemistry WebBook. (n.d.). 3-Penten-1-ol, 4-methyl-. National Institute of Standards and Technology.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
Sources
Topic: Isolation of 3-Methyl-4-penten-1-ol from Plant Extracts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-penten-1-ol is a chiral unsaturated alcohol with potential applications in fine chemical synthesis, and as a building block for more complex molecules. While its presence in the plant kingdom is not widely documented, its structural motifs are representative of many volatile terpenoids and other secondary metabolites found in essential oils. This guide provides a comprehensive, technically-grounded framework for the isolation and purification of this compound, or structurally similar compounds, from a complex plant matrix. The methodologies detailed herein are designed to be robust and adaptable, emphasizing the rationale behind procedural choices to empower researchers in developing their own specific protocols. We will traverse the entire workflow from initial extraction—comparing traditional and modern techniques—through multi-step chromatographic purification, to final structural verification via spectroscopic methods.
Introduction and Strategic Overview
The isolation of a single, pure bioactive compound from a plant extract is a significant challenge. Plant extracts are inherently complex mixtures, often containing hundreds of metabolites with diverse chemical properties and varying concentrations. This compound, a C6-alcohol, presents a unique set of challenges due to its volatility and relatively low molecular weight.
The strategic approach outlined in this document is a multi-stage process designed to systematically reduce complexity and enrich the target compound. The success of this endeavor hinges not on a single technique, but on the logical application of orthogonal separation methods.
Phase 1: Primary Extraction - Liberating the Volatile Fraction
The initial step is to separate the volatile components, including our target alcohol, from the non-volatile plant matrix (e.g., celluloses, lipids, sugars, proteins). The choice of extraction method is critical as it influences yield, purity, and the preservation of the compound's chemical structure.
Method A: Steam Distillation
Steam distillation is a classic and highly effective technique for extracting heat-sensitive volatile compounds from plant materials.[1] It operates on the principle that the boiling point of a mixture of immiscible liquids (water and the essential oil) is lower than the boiling point of the individual components.[2] This allows for the volatilization of compounds at temperatures below 100°C, mitigating thermal degradation.[3]
Causality: This method is chosen for its efficiency in capturing a broad range of volatile compounds. The steam ruptures the plant's oil glands, and the liberated volatile molecules are carried over with the steam, condensed, and collected. Because oil and water are immiscible, the essential oil, containing our target, spontaneously separates from the aqueous distillate (hydrosol).[2]
-
Preparation: Grind the dried plant material to a coarse powder to increase the surface area for efficient steam penetration.[1]
-
Loading: Place the ground material (e.g., 500 g) into the distillation flask of a Clevenger-type apparatus. Add distilled water until the material is fully submerged.
-
Distillation: Heat the flask to a vigorous boil. The steam will pass through the plant material, carrying the volatile oils with it.
-
Condensation: The steam and oil vapor mixture travels to the condenser, where it cools and returns to a liquid state.[1]
-
Collection: The condensed liquid collects in the graduated collection tube. The less dense essential oil will form a layer on top of the aqueous layer.
-
Separation: Once the distillation is complete (e.g., after 3-4 hours, when no more oil is collecting), carefully drain the aqueous layer and collect the essential oil. Dry the oil over anhydrous sodium sulfate to remove residual water.
Method B: Supercritical Fluid Extraction (SFE)
SFE, particularly with carbon dioxide (SC-CO₂), is a modern, "green" alternative that offers high selectivity.[4][5] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.
Causality: The solvating power of SC-CO₂ can be precisely tuned by manipulating temperature and pressure.[6] For a relatively non-polar compound like this compound, pure SC-CO₂ is effective. By adding a polar co-solvent like methanol or ethanol, the polarity of the fluid can be increased to extract a wider range of compounds if necessary.[7] This technique avoids thermal stress and the use of hazardous organic solvents.[5]
| Feature | Steam Distillation | Supercritical Fluid Extraction (SC-CO₂) |
| Principle | Co-distillation with water at <100°C | Solvation using a supercritical fluid |
| Selectivity | Low (extracts all steam-volatiles) | High (tunable via P, T, and co-solvents) |
| Temperature | ~100°C | Typically 35-60°C[6] |
| Solvent | Water | Carbon Dioxide (+/- co-solvent) |
| Product | Essential Oil & Hydrosol | Solvent-free extract |
| Cost | Low initial investment | High initial investment |
| Advantages | Simple, cost-effective, well-established.[2] | High purity, no solvent residue, gentle.[4] |
| Disadvantages | Potential for hydrolysis, thermal degradation. | Complex, high pressure, expensive equipment. |
Table 1: Comparison of Primary Extraction Methodologies.
Phase 2 & 3: Purification Cascade
The crude essential oil is a complex mixture. A multi-step purification strategy is required, employing orthogonal separation techniques to isolate the target compound.
Step 1: Fractional Distillation
As a first purification step, fractional distillation separates the crude oil into fractions based on boiling point.[8] This is more efficient than simple distillation for separating liquids with close boiling points (less than 70°C difference) because the fractionating column provides a large surface area (e.g., glass beads or rings) for repeated vaporization-condensation cycles, known as "theoretical plates".[9][10]
Causality: Each theoretical plate enriches the vapor in the more volatile component.[9] By slowly increasing the temperature, fractions of increasing boiling points can be collected sequentially. We would aim to collect the fraction boiling around the known boiling point of this compound (approx. 153-155°C). This step effectively removes compounds with significantly lower or higher boiling points, simplifying the mixture for the next stage.
Step 2: Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to drive the mobile phase through the stationary phase, speeding up the separation.[11] It is an invaluable technique for separating the main components of complex plant extracts.[12]
Causality: This technique separates compounds based on their differential partitioning between the stationary phase (typically silica gel) and the mobile phase (a solvent system). For this compound, a moderately polar compound, normal-phase chromatography on silica gel is appropriate. A non-polar solvent system (e.g., hexane/ethyl acetate) is used, and the polarity is gradually increased. Non-polar compounds will elute first, followed by compounds of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the target compound.
-
Column Packing: A glass column is dry-packed with silica gel (40-63 µm).
-
Sample Loading: The fraction from the distillation is adsorbed onto a small amount of silica gel and loaded onto the top of the column. This solid-loading technique generally provides better resolution than liquid injection.[12]
-
Elution: The mobile phase (e.g., starting with 98:2 Hexane:Ethyl Acetate) is passed through the column under positive pressure (e.g., 10-15 psi of nitrogen or air).[11]
-
Gradient: The polarity of the mobile phase is increased stepwise or as a linear gradient (e.g., increasing the percentage of ethyl acetate) to elute compounds with stronger interactions with the silica gel.
-
Fraction Collection: Fractions (e.g., 10-20 mL each) are collected in test tubes.
-
Analysis: Each fraction is spotted on a TLC plate and visualized (e.g., using a potassium permanganate stain, which reacts with the alcohol and alkene functional groups) to identify fractions containing the target. Fractions containing the pure compound are pooled.
Step 3: Preparative Gas Chromatography (Prep-GC)
For final purification to achieve high purity (>98%), Prep-GC is the ideal technique for volatile compounds.[13][14] It is essentially a scaled-up version of analytical GC, where the goal is not just to detect but to isolate and collect quantities of specific components of a mixture.[15][16]
Causality: The semi-purified sample is injected into the chromatograph, where it is vaporized and travels through a column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A splitter at the end of the column directs a small portion of the effluent to a detector (e.g., FID) and the majority to a collection trap.[17] By timing the collection based on the retention time of the target peak, a very pure sample can be obtained.
Phase 4: Structural Elucidation and Verification
Once a compound is isolated, its identity must be rigorously confirmed. This is achieved by a combination of spectroscopic techniques.[18][19]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the isolated sample and to confirm its molecular weight. The sample is injected into the GC, and a single peak at the expected retention time indicates high purity. This peak is then directed into the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule.[18]
-
¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and which protons are adjacent to one another.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[20] The covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation is passed through the sample, the bonds absorb energy at their characteristic frequencies.
| Technique | Information Provided | Expected Results for this compound |
| GC-MS | Purity, Molecular Weight, Fragmentation Pattern | Molecular Ion (M⁺) peak at m/z = 100. Characteristic fragments at m/z = 82 (loss of H₂O), 67, 55.[21][22] |
| ¹H NMR | Proton environment, connectivity | Signals corresponding to the vinyl protons, the hydroxyl proton, the CH₂ adjacent to the OH, the methine proton, and the methyl protons.[21] |
| ¹³C NMR | Carbon skeleton | Six distinct signals corresponding to the six carbon atoms in the molecule. Carbons adjacent to the alcohol oxygen appear around 50-65 ppm.[23] |
| FTIR | Functional Groups | Strong, broad O-H stretch (~3300-3400 cm⁻¹).[23][24] C-O stretch (~1050 cm⁻¹).[24] Alkene C=C stretch (~1640 cm⁻¹). Sp² C-H stretch (>3000 cm⁻¹). |
Table 2: Summary of Spectroscopic Data for Structural Verification.
Conclusion
The successful isolation of this compound from a natural source is a rigorous process that demands a systematic and well-reasoned approach. This guide has detailed a robust workflow, beginning with the strategic selection of an appropriate primary extraction method—either the traditional steam distillation or the more modern supercritical fluid extraction. We then progressed through a purification cascade, employing fractional distillation for bulk separation, flash chromatography for polarity-based fractionation, and preparative gas chromatography for final high-resolution purification. Each step is designed to simplify the mixture for the subsequent stage, a core principle of phytochemical isolation. The final, crucial phase of structural elucidation relies on the combined power of MS, NMR, and FTIR to unequivocally confirm the identity and purity of the isolated compound. By understanding the causality behind each technique, researchers are well-equipped to adapt this framework to isolate not only the target compound but also a wide array of other valuable volatile phytochemicals.
References
- Wikipedia. (n.d.). Steam distillation.
- Buchi. (2011, May 19). Separation of Plant Extracts Using Sepacore Flash Chromatography System.
- Shrivastava, A. (2023). Steam Distillation: Principle and Applications for the Extraction of Essential Oils from Plants. In [Book Title not provided, chapter in a book on ResearchGate].
- LabManager. (2025, April 3). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages.
- Zuo, H. L., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science, 51(7), 704–715.
- ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... [Image].
- International Journal of Creative Research Thoughts. (2024, February 2). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY.
- extraktLAB. (n.d.). What is Flash Chromatography and its Applications in Hemp Industry.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials.
- Ozek, T., & Demirci, F. (2012). Isolation of natural products by preparative gas chromatography. Methods in Molecular Biology, 864, 247-263.
- USA Lab. (2020, December 4). Methods of Extracting Volatile Oils.
- University of Calgary. (n.d.). IR: alcohols.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2013). Preparative Gas Chromatography and Its Applications.
- Weber, P., et al. (2011). Flash chromatography on cartridges for the separation of plant extracts: Rules for the selection of chromatographic conditions and comparison with medium pressure liquid chromatography. Fitoterapia, 82(2), 150-156.
- Semantic Scholar. (2013). Preparative gas chromatography and its applications.
- Taylor & Francis. (n.d.). Steam distillation – Knowledge and References.
- ChemRxiv. (2020). Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria.
- Semantic Scholar. (2011). Flash chromatography on cartridges for the separation of plant extracts: rules for the selection of chromatographic conditions and comparison with medium pressure liquid chromatography.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals.
- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.
- ACS Publications. (2012). FTIR Spectroscopy of Alcohol and Formate Interactions with Mesoporous TiO2 Surfaces. The Journal of Physical Chemistry B.
- PubMed. (2013). Preparative gas chromatography and its applications.
- MDPI. (2024, May 30). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts.
- PubMed. (2020, December 1). Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria.
- NIST. (n.d.). 3-Penten-1-ol, 4-methyl-. NIST WebBook.
- NIST. (n.d.). 3-Penten-1-ol, 4-methyl-. NIST WebBook.
- University of Rochester. (n.d.). Purification: Fractional Distillation.
- Sorting Robotics. (2024, January 16). Fractional Distillation Cannabis.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
- Wikipedia. (n.d.). Fractional distillation.
- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- SpectraBase. (n.d.). 3-Methyl-1-penten-4-yn-3-ol.
- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2209-2222.
- ResearchGate. (2015, July 13). A powerful approach to explore the potential of medicinal plants as a natural source of odor and antioxidant compounds.
- The Good Scents Company. (n.d.). This compound.
- Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
Sources
- 1. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]
- 2. Steam distillation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [chemicals.co.uk]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijcrt.org [ijcrt.org]
- 12. buchicorp.wordpress.com [buchicorp.wordpress.com]
- 13. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. orgchemboulder.com [orgchemboulder.com]
3-Methyl-4-penten-1-ol: A Volatile Mediator in Plant-Insect Interactions
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of 3-methyl-4-penten-1-ol, a C6 volatile organic compound. While not identified as an endogenously produced insect pheromone, this molecule is a notable component of floral scent bouquets, positioning it as a significant kairomone in the chemical ecology of plant-insect interactions. This document synthesizes its chemical properties, its role as a semiochemical, and its potential biosynthetic origins. Foundational methodologies for its analysis and the evaluation of its bioactivity are detailed, including protocols for headspace collection, Gas Chromatography-Mass Spectrometry (GC-MS), Electroantennography (EAG), and behavioral bioassays. This guide is intended for researchers in chemical ecology, entomology, and drug development seeking to understand and harness the potential of plant-derived semiochemicals.
Introduction to this compound
This compound is a primary alcohol and an unsaturated hydrocarbon. As a volatile organic compound (VOC), it contributes to the complex chemical signatures of plants. While the world of insect communication is rich with pheromones—chemical signals used for intraspecific communication—the significance of interspecific signals, or semiochemicals, cannot be overstated. This compound appears to function not as a pheromone, but as a kairomone : a substance produced by one species (a plant) that benefits another (an insect) by providing cues for locating resources such as food or oviposition sites.
Its presence has been identified in the floral headspace of plants, where it acts as one component in a multicomponent blend that can attract insects, particularly pollinators[1]. Understanding the role of individual components like this compound within these complex volatile bouquets is critical for deciphering the nuances of plant-insect chemical communication.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a semiochemical is the foundation for its study, influencing everything from extraction protocols to analytical methods.
| Property | Value | Source |
| IUPAC Name | 3-methylpent-4-en-1-ol | PubChem[2] |
| Molecular Formula | C₆H₁₂O | PubChem[2], NIST[3] |
| Molecular Weight | 100.16 g/mol | PubChem[2] |
| CAS Number | 51174-44-8 | PubChem[2], NIST[3] |
| InChIKey | VTCQTYOGWYLVES-UHFFFAOYSA-N | PubChem[2], NIST[3] |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | ~151-153 °C (Predicted) | N/A |
| Polarity | Polar (due to hydroxyl group) | N/A |
Role in Insect Chemical Ecology
Current evidence points to this compound's role as a kairomone derived from plants, rather than an insect-produced pheromone. Its function is best understood in the context of the chemical blend in which it is found.
Identification as a Floral Volatile
Research on the floral volatile organic compounds (VOCs) of olive (Olea europaea) has identified this compound as a key compound that, along with others, helps differentiate between cultivars[1]. In this study, this compound, cis-jasmon, cis-3-hexen-1-ol, heptadecane, and pentadecane were significant contributors to the chemical profiles that separate Mediterranean and Chinese olive taxa[1].
The ecological significance of this lies in the co-emitted compounds. For instance, pentadecane is a known messenger compound for pollination in plants and an attractant for numerous insect species[1]. The presence of this compound within such an attractive blend strongly suggests its participation in the overall signal that guides pollinators to the flower.
The Kairomone Hypothesis: A Logical Framework
The narrative of plant-insect interaction is written in the language of chemistry. The following workflow illustrates the logical basis for investigating this compound as a kairomone.
Caption: Logical workflow for validating the role of a plant volatile as an insect kairomone.
Methodologies for Investigation
To rigorously assess the role of this compound, a multi-faceted approach combining analytical chemistry, electrophysiology, and behavioral science is required.
Protocol: Volatile Collection and GC-MS Analysis
This protocol details the collection of floral volatiles and their subsequent analysis to identify this compound.
Objective: To identify and quantify this compound in the headspace of living flowers.
Materials:
-
Portable air pump
-
Flowmeter
-
Glass sampling chamber or polyacetate oven bag
-
Adsorbent tubes (e.g., Porapak Q or Tenax TA)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Hexane (HPLC grade)
-
Synthetic standard of this compound
Procedure:
-
Headspace Collection:
-
Gently enclose a flowering branch within the sampling chamber.
-
Connect the inlet of an adsorbent tube to the chamber outlet and the outlet of the tube to the air pump.
-
Draw air through the chamber and over the adsorbent at a controlled rate (e.g., 100-200 mL/min) for a defined period (e.g., 4-8 hours). This traps the VOCs.
-
Simultaneously, perform a control collection from a non-plant source (e.g., an empty chamber) to identify background contaminants.
-
-
Sample Elution:
-
After collection, pass a small volume of high-purity hexane (e.g., 200 µL) through the adsorbent tube in the reverse direction of airflow.
-
Collect the eluent in a 2 mL autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the eluent into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).
-
Injector Temp: 250°C.
-
Oven Program: Start at 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temp: 230°C.
-
-
-
Data Analysis:
-
Compare the mass spectrum of any unknown peak to the NIST Mass Spectral Library for tentative identification.
-
Confirm the identity of this compound by comparing its retention time and mass spectrum with that of the injected synthetic standard.
-
Quantify the compound using an internal standard or an external calibration curve.
-
Protocol: Electroantennography (EAG)
EAG measures the summated electrical potential from an insect's antenna in response to an odor, providing a direct measure of olfactory detection.
Objective: To determine if the antenna of a target insect species can detect this compound.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
High-impedance amplifier
-
Air stimulus controller
-
Purified, humidified air stream
-
Filter paper strips
-
Synthetic this compound diluted in hexane
Procedure:
-
Antenna Preparation:
-
Excise the antenna from a live, immobilized insect at its base.
-
Mount the antenna between the two glass electrodes by inserting the tip into the recording electrode and the base into the reference electrode.
-
-
Stimulus Preparation:
-
Apply a known amount (e.g., 10 µL) of a specific concentration of this compound (e.g., 100 ng/µL in hexane) onto a filter paper strip.
-
Allow the solvent to evaporate completely.
-
Insert the filter paper into a Pasteur pipette (the stimulus cartridge).
-
-
EAG Recording:
-
Position the tip of the stimulus cartridge into a hole in the main tube delivering a continuous stream of purified air over the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna.
-
Record the resulting depolarization (voltage change) from the antenna.
-
Use a hexane-only cartridge as a negative control and a known potent attractant (e.g., a major pheromone component) as a positive control.
-
Randomize the order of stimuli and allow sufficient time between puffs for the antenna to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.
-
Normalize the responses by subtracting the response to the solvent control.
-
Compare the response to this compound with the controls using appropriate statistical tests (e.g., ANOVA).
-
Caption: Simplified experimental workflow for Electroantennography (EAG).
Biosynthesis of this compound
While the biosynthesis of this compound has not been specifically elucidated in plants, its structure as a C6 irregular monoterpenoid alcohol suggests it is derived from the isoprenoid biosynthetic pathway. In both plants and insects, terpenes are synthesized from the five-carbon building blocks isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP)[4].
The biosynthesis of terpene pheromones in insects has been shown to evolve from enzymes in primary isoprenoid metabolism, specifically isoprenyl diphosphate synthases (IDS)[5][6]. These enzymes can be recruited and modified to function as terpene synthases (TPS), which create the vast diversity of terpene structures[6][7]. It is plausible that plant biosynthesis of this compound follows a similar enzymatic logic, involving a specialized TPS acting on a C5 or C10 precursor.
Applications and Future Directions
The identification of this compound as a potential kairomone opens several avenues for applied research:
-
Pollinator Attraction: It could be incorporated into synthetic floral lures to attract and support beneficial pollinator populations in agricultural settings.
-
Pest Management: If found to be attractive to pest species, it could be used in "attract-and-kill" or monitoring traps. Conversely, if it is part of a blend that repels certain herbivores, it has potential as a natural repellent.
-
Biodiversity Monitoring: Lures containing this and other floral volatiles could be used to survey local insect biodiversity.
Future research should focus on identifying the specific insect species that respond to this compound, determining its precise role (attractant, synergist, etc.) within its natural blend, and elucidating its complete biosynthetic pathway in plants.
References
- Beran, F., et al. (2019). Biosynthesis of terpene pheromones in hemiptera/stink bugs. ResearchGate.
- Vey, A., et al. (2023). Emergence of terpene chemical communication in insects: Evolutionary recruitment of isoprenoid metabolism. PMC - PubMed Central.
- Mei, X., et al. (2024). Diversity and role of volatile terpene and terpenoid pheromones in insects. BioOne Complete.
- Saad, M. M., et al. (2021). Biosynthesis of terpenes in plants and insects. (a) Pathway outlines... ResearchGate.
- Wang, M., et al. (2021). Occurrence of semiochemicals in Ophrys insectifera (SPME extracts) and... ResearchGate.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology (n.d.). 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emergence of terpene chemical communication in insects: Evolutionary recruitment of isoprenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
An In-Depth Technical Guide to 3-Methyl-4-penten-1-ol: A Critical Evaluation of its Potential in Flavor and Fragrance Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of 3-methyl-4-penten-1-ol (CAS: 51174-44-8), a C6 unsaturated alcohol, and its standing within the field of flavor and fragrance chemistry. Contrary to what its structure might suggest, this molecule is not currently a commercially significant component in flavor or fragrance formulations.[1][2] Authoritative industry resources explicitly recommend against its use in these applications.[1] This guide delves into the underlying reasons for this exclusion by examining the molecule's chemical properties, the absence of a defined olfactory profile, and the critical importance of the toxicological and regulatory landscape.
To provide a richer context for researchers and product development professionals, this document presents a comparative analysis of structurally related isomers that have achieved commercial relevance, such as 4-methyl-1-pentanol and the complex sandalwood alternative, Ebanol.[2][3] By contrasting their properties and applications, we illuminate the subtle structural nuances that dictate a molecule's journey from chemical curiosity to a valuable palette ingredient. Furthermore, we provide robust, field-proven protocols for the hypothetical synthesis and analytical characterization of this compound, grounding theoretical chemistry in practical, reproducible laboratory methodology. This guide serves not as an endorsement of its use, but as an educational tool to understand the multifaceted criteria—from scent profile to safety—that govern the selection of materials in the flavor and fragrance industry.
Chemical and Physical Profile
This compound is a primary alcohol with a branched, unsaturated six-carbon backbone.[4][5] Its key physical and chemical properties are foundational to understanding its potential behavior, such as volatility and solubility, which are critical parameters for fragrance performance and flavor delivery systems.
| Property | Value | Source |
| IUPAC Name | 3-methylpent-4-en-1-ol | PubChem[4] |
| CAS Number | 51174-44-8 | NIST[5] |
| Molecular Formula | C₆H₁₂O | PubChem[4] |
| Molecular Weight | 100.16 g/mol | PubChem[4] |
| Appearance | Colorless Liquid (Assumed) | N/A |
| Boiling Point | Not precisely determined | N/A |
| Solubility | Soluble in water (15.84 g/L at 25 °C, est.) | The Good Scents Company[1] |
Chemical Structure:
Source: PubChem CID 123525[4]
Natural Occurrence
The presence of a molecule in nature can often provide clues to its potential sensory profile and biological activity. The occurrence of this compound is not widespread. To date, it has been identified as a volatile compound in the plant Sauromatum guttatum.[1] Its limited natural sourcing is a contributing factor to its lack of commercial development, as isolation would be impractical and a synthetic route would be required for any potential application.
The Olfactory Conundrum: A Molecule Without a Scent Profile
A critical barrier to the adoption of this compound in the flavor and fragrance industry is the complete lack of documented organoleptic data. Leading industry databases explicitly state it is "not for fragrance use" and "not for flavor use".[1] This recommendation is likely multifactorial:
-
Insufficient Safety Data: The fragrance industry operates under strict safety standards governed by bodies like the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).[3] A molecule without a comprehensive toxicological profile, particularly concerning skin sensitization, will not be approved for use.
-
Chemical Instability: The terminal double bond (vinyl group) can be susceptible to oxidation or polymerization under certain conditions, potentially leading to formulation instability or the generation of undesirable off-notes over time.
-
Undesirable Olfactory Characteristics: It is plausible that the molecule simply does not possess a pleasant or unique odor profile that would fill a need in the perfumer's palette. While one could hypothesize a generic "green," "alcoholic," or "slightly fatty" character common to other C6 alcohols, it may lack the distinction of its more successful isomers.
The Isomeric Landscape: A Comparative Analysis
The importance of precise molecular geometry in determining olfactory character is powerfully illustrated by comparing this compound to its commercially successful isomers. Subtle shifts in the position of a double bond or functional group can transform a sensorially uninteresting molecule into a valuable ingredient.
| Compound | Structure | CAS Number | Olfactory Profile | Commercial Application |
| This compound | 51174-44-8 | Undocumented. Not for use.[1] | None in F&F. | |
| 4-Methyl-1-pentanol | 626-89-1 | Nutty, fermented, oily, with alcoholic, earthy, and waxy nuances.[2] | Used as a modifier in gourmand (e.g., whiskey, rum), woody, and earthy fragrance accords.[2] | |
| 3-Methyl-1-penten-3-ol | 918-85-4 | Fresh, fruity, and slightly floral top notes.[6] | Used to enhance sensory profiles in beverages, baked goods, and perfumes.[6] | |
| Ebanol (A complex derivative) | 67801-20-1 | Rich, powerful, and diffusive sandalwood with musky nuances.[3][7] | Widely used as a synthetic alternative to sandalwood oil in fine and functional fragrances.[3][7] |
This comparison demonstrates that while the core C6 skeleton is present, the specific arrangement of atoms in molecules like 4-methyl-1-pentanol and Ebanol creates unique and desirable scent profiles that have led to their commercial success.
Synthesis and Manufacturing Considerations
While no industrial-scale synthesis for this compound is documented due to its lack of application, a plausible laboratory-scale synthesis can be designed based on fundamental principles of organic chemistry, such as the Grignard reaction. This reaction is a robust method for forming carbon-carbon bonds. The following protocol is a hypothetical, self-validating system designed for researchers.
Proposed Synthetic Workflow: Grignard Reaction
The causality behind this experimental design lies in the nucleophilic character of the Grignard reagent (vinylmagnesium bromide), which will attack the electrophilic carbon of an appropriate carbonyl compound (isobutyraldehyde) to form the desired carbon skeleton. The subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via the Grignard reaction of vinylmagnesium bromide with isobutyraldehyde.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Isobutyraldehyde (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer (all flame-dried)
Procedure:
-
Grignard Reagent Preparation: a. Place magnesium turnings in a flame-dried three-necked flask under a nitrogen atmosphere. b. Add a small volume of anhydrous THF. c. Add a solution of vinyl bromide in anhydrous THF dropwise via a dropping funnel. The initiation of the reaction is exothermic and is indicated by bubbling and a grayish color. Maintain a gentle reflux by controlling the addition rate. d. Once all vinyl bromide is added, continue stirring for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: a. Cool the prepared vinylmagnesium bromide solution to 0°C using an ice bath. b. Add a solution of isobutyraldehyde in anhydrous THF dropwise, maintaining the temperature below 10°C. The choice to keep the temperature low is to prevent side reactions. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup and Extraction: a. Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. This is a mild acidic workup to neutralize the reaction and protonate the product without causing dehydration. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. c. Combine the organic extracts and wash with brine. d. Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: a. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The purity should be verified by the analytical methods described below.
Analytical Methodologies
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification and purity assessment. It provides separation based on boiling point and polarity (GC) and structural information based on fragmentation patterns (MS).
Analytical Workflow
The protocol is a self-validating system where the retention time provides one level of identification and the mass spectrum provides a second, definitive confirmation against a known standard or library data.
Caption: Standard GC-MS workflow for volatile compound analysis.
Detailed GC-MS Protocol
Objective: To confirm the identity and determine the purity of a this compound sample.
Instrumentation & Consumables:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
High-purity helium carrier gas
-
Ethanol (GC grade)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the sample in GC-grade ethanol. This dilution prevents column overloading and detector saturation.
-
GC-MS Conditions:
-
Injector: 250°C, Splitless mode.
-
Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. The temperature ramp ensures separation of potential impurities from the main analyte.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Compare the acquired mass spectrum of the peak with a reference spectrum from a database like NIST or PubChem. c. Calculate purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.
Expected Mass Spectral Fragments: The mass spectrum provides a chemical fingerprint. Based on EI, the molecular ion may be weak or absent, with characteristic fragments being more prominent.
| m/z (Mass-to-charge ratio) | Relative Intensity (Approx.) | Interpretation |
| 67 | 99.99 | Loss of H₂O and CH₃ (Fragment: C₅H₇⁺) |
| 55 | 83.10 | Allylic fragment (Fragment: C₄H₇⁺) |
| 82 | 34.60 | Loss of H₂O (Fragment: C₆H₁₀⁺) |
| 56 | 40.60 | Further fragmentation |
| 42 | 32.90 | Further fragmentation |
| Source: PubChem, MassBank of North America (MoNA)[4] |
Safety and Regulatory Landscape
The safety and regulatory status of a chemical is a non-negotiable gateway for its use in consumer products. For this compound, there is a significant lack of publicly available safety data.
-
GHS Classification: No harmonized GHS classification is available, meaning its specific hazards (e.g., flammability, toxicity, skin sensitization) have not been formally evaluated and registered.[1]
-
Precautionary Principle: In the absence of comprehensive data, the flavor and fragrance industries apply the precautionary principle and will not use the material. The potential risks associated with an untested molecule far outweigh any potential benefits.
-
General Handling: Based on its structure as a low-molecular-weight alcohol, general laboratory precautions should be taken. It should be handled as a potentially flammable liquid, and appropriate personal protective equipment (gloves, safety glasses) should be worn to avoid skin and eye contact.[8][9]
Conclusion and Future Outlook
This compound stands as an illustrative case study in the rigorous evaluation process that chemical ingredients undergo for use in the flavor and fragrance industry. While its structure is of academic interest, it fails to meet the essential criteria for commercialization. The lack of a defined, desirable olfactory profile, coupled with a complete absence of the required safety and toxicological data, precludes its use. Its primary value to the scientific community is as a potential synthetic intermediate or as a comparative molecule for structure-activity relationship studies. Future research could focus on its derivatization to explore whether modifications to its structure could yield olfactorily interesting and safe molecules, much like the journey of its more complex and successful chemical relatives.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123525, this compound.
- Georganics (n.d.). 3-Methyl-1-penten-4-yn-3-ol - High purity.
- Cheméo (n.d.). Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1).
- The Good Scents Company (n.d.). This compound.
- Chemsrc (n.d.). This compound | CAS#:51174-44-8.
- NIST (n.d.). 4-Penten-1-ol, 3-methyl-. In NIST Chemistry WebBook.
- U.S. Environmental Protection Agency (n.d.). 4-Penten-1-ol, 3-methyl- - Substance Details.
- Career Henan Chemical Co. (n.d.). 3-METHYL-1-PENTEN-3-OL.
- Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol.
- The Fragrance Conservatory (n.d.). 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol.
- NIST (n.d.). 3-Penten-1-ol, 4-methyl-. In NIST Chemistry WebBook.
- Fischer, A., & Bättig, K. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(5), 341-351. [Link].
- National Institute for Environmental Studies Japan (n.d.). III Analytical Methods.
- Teixiera, M. A. (1999). Perfumery: Techniques In Evolution IV. Perfumer & Flavorist, 24(5), 28-36.
- Brooks, L. A., & Snyder, H. R. (1943). 4-penten-1-ol. Organic Syntheses, 23, 78. [Link].
- The Pherobase (n.d.). This compound (C6H12O).
- Grandke, J., et al. (2022). Odor Characteristics of Novel Non-Canonical Terpenes. Molecules, 27(12), 3827. [Link].
- Eurofins (n.d.). Analytical Method Summaries.
- The Good Scents Company (n.d.). 1-penten-3-ol.
- Surburg, H., & Panten, J. (2006). Common Fragrance and Flavor Materials. Wiley-VCH.
- Wang, Y., et al. (2024). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. Molecules, 29(13), 3105. [Link].
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136582, 4-Methylpent-3-en-1-ol.
- NEETprep (n.d.). Organic Chemistry - Some Basic Principles And Techniques.
- The Good Scents Company (n.d.). p,alpha,alpha-trimethylbenzyl alcohol.
Sources
- 1. This compound, 51174-44-8 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 4. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 6. 3-METHYL-1-PENTEN-3-OL - Career Henan Chemical Co. [coreychem.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. 3-Methyl-1-penten-4-yn-3-ol - High purity | EN [georganics.sk]
- 9. chemos.de [chemos.de]
"3-Methyl-4-penten-1-ol" physical properties: boiling point, density, solubility
An In-Depth Technical Guide to the Physical Properties of 3-Methyl-4-penten-1-ol
Introduction
This compound, with the chemical formula C₆H₁₂O and CAS Registry Number 51174-44-8, is an unsaturated alcohol.[1][2] Its structure features a primary alcohol functional group and a terminal alkene, making it a versatile building block in organic synthesis. Understanding its fundamental physical properties—boiling point, density, and solubility—is critical for its application in research and development, particularly in the fields of fine chemicals, fragrance, and polymer synthesis. This guide provides a detailed examination of these properties, grounded in established experimental methodologies and theoretical principles, to support professionals in drug development and chemical research.
Core Physical Properties at a Glance
A summary of the key physical properties of this compound provides a quick reference for laboratory and process considerations. These values are essential for predicting the compound's behavior under various experimental conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 140.1 °C | at 760 mmHg[3] |
| Density | 0.83 g/cm³ | Standard conditions |
| Water Solubility | ~15,840 mg/L | at 25 °C (estimated)[4] |
Boiling Point: A Measure of Intermolecular Forces
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from the liquid to the gas phase.[5] For this compound, the reported boiling point is 140.1°C at standard atmospheric pressure (760 mmHg).[3] This relatively high boiling point for a C6 molecule is primarily due to the presence of the hydroxyl (-OH) group, which allows for hydrogen bonding between molecules. These strong intermolecular forces require more energy to overcome compared to the van der Waals forces found in its parent alkane.
Experimental Protocol: Boiling Point Determination via Capillary Method
The capillary method is a reliable microscale technique for determining the boiling point of a liquid, requiring only a small sample volume.[6][7]
Causality: The principle hinges on trapping a small amount of air in an inverted capillary tube submerged in the liquid. As the liquid is heated, its vapor pressure increases. The trapped air expands and is replaced by the substance's vapor.[6] At the boiling point, the internal vapor pressure equals the external atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary.[6][8] The true boiling point is recorded upon cooling, at the precise moment the bubble stream ceases and the liquid is drawn back into the capillary, signifying that the external pressure has just overcome the internal vapor pressure.[6]
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or a fusion tube.
-
Capillary Insertion: Insert a small, inverted capillary tube (sealed at one end) into the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath). The heating medium ensures even temperature distribution.[7]
-
Observation & Heating: Heat the bath gently. Observe the capillary for the emergence of bubbles. The initial bubbles are displaced air.
-
Identify Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature has slightly surpassed the boiling point.[6]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[6]
Workflow Visualization
Caption: Workflow for Boiling Point Determination.
Density: Mass-to-Volume Relationship
Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[9] For this compound, the density is reported as 0.83 g/cm³ (or 0.83 g/mL).[3] This value is influenced by molecular packing and mass. As an alcohol, its density is slightly less than that of water, which is a common characteristic for many medium-chain alcohols.
Experimental Protocol: Density Determination Using a Graduated Cylinder and Balance
This method is a straightforward and common approach for determining the density of a liquid in a standard laboratory setting.[10][11]
Causality: The protocol's integrity relies on the precise measurement of two independent quantities: mass and volume. An electronic balance provides an accurate mass, while a graduated cylinder offers a direct measure of volume.[10] By measuring the mass of a known volume of the liquid, the density can be calculated directly. Repeating the measurement with different volumes and averaging the results improves the accuracy and precision of the determination by minimizing random errors.[10]
Step-by-Step Methodology:
-
Initial Mass: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and tare the balance to zero. This removes the mass of the container from subsequent measurements.
-
Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.
-
Mass Measurement: Place the graduated cylinder containing the liquid back on the tared balance and record the mass.
-
Calculation: Calculate the density by dividing the recorded mass (in grams) by the measured volume (in mL).
-
Replication: Repeat steps 2-4 with different volumes of the liquid (e.g., 7.0 mL, 10.0 mL) to obtain multiple readings.
-
Averaging: Calculate the average of the density values to obtain a more reliable result.[10]
Workflow Visualization
Caption: Workflow for Liquid Density Measurement.
Solubility: Interaction with Solvents
Solubility describes the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in water is estimated to be approximately 15,840 mg/L (or 15.84 g/L) at 25 °C.[4]
Causality: The solubility of this molecule is dictated by its amphiphilic nature. The polar hydroxyl (-OH) group is hydrophilic and can form hydrogen bonds with water molecules.[12] Conversely, the six-carbon hydrocarbon backbone, including the methyl group and the double bond, is nonpolar and hydrophobic. This dual character results in moderate solubility in water; it is not fully miscible like short-chain alcohols (e.g., ethanol) but is significantly more soluble than a corresponding C6 alkane.[12][13] In nonpolar organic solvents like ether or hexane, the nonpolar chain would allow for good solubility.
Experimental Protocol: Solubility Determination via Shake-Flask Method
The shake-flask method is a standard technique for determining the water solubility of a substance, particularly for compounds with moderate to high solubility.[14]
Causality: This method is designed to achieve a saturated solution, where the maximum amount of solute has dissolved in the solvent at a given temperature. By adding an excess of the test substance to water and agitating it for an extended period, the system reaches equilibrium.[14] Physical separation of the undissolved excess is crucial to ensure that only the dissolved concentration is measured. Centrifugation is effective for this separation. Subsequent analysis of the saturated aqueous phase provides the solubility value.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, inert vessel (e.g., a glass flask with a Teflon-lined cap). "Excess" means enough material is added so that an undissolved phase is clearly visible.[14]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed to separate the undissolved liquid from the aqueous solution. This step is critical to avoid including undissolved micro-droplets in the analysis.[14]
-
Sampling: Carefully extract a known volume of the clear, upper aqueous layer (the saturated solution) using a syringe or pipette.
-
Analysis: Determine the concentration of this compound in the sample using an appropriate analytical technique, such as gas chromatography (GC) with a suitable standard curve.
-
Calculation: The determined concentration represents the water solubility of the compound at the specified temperature.
Workflow Visualization
Caption: Shake-Flask Method for Solubility Testing.
References
- This compound | C6H12O | CID 123525.
- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021). Environmental Sciences Europe. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. [Link]
- This compound, 51174-44-8. The Good Scents Company. [Link]
- Solubility test for Organic Compounds. (2024). Course Hero. [Link]
- MEASUREMENT OF DENSITY. CUNY. [Link]
- Experiment: Determining the Boiling Points of Organic Compounds. Filo. [Link]
- Solubility. University of Toronto Scarborough. [Link]
- The Density of Liquids and Solids (Experiment). (2021). Chemistry LibreTexts. [Link]
- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]
- Determining the density of solids and liquids. The Lab Activity. (2024). YouTube. [Link]
- Video: Boiling Points - Procedure. (2020). JoVE. [Link]
- Determination of Boiling point of Ethyl Alcohol. (2023). YouTube. [Link]
- This compound | CAS#:51174-44-8. Chemsrc. [Link]
- Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]
- Determin
- 4-Penten-1-ol, 3-methyl-. NIST WebBook. [Link]
- 4-Penten-1-ol, 3-methyl- - Substance Details. US EPA. [Link]
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. This compound | CAS#:51174-44-8 | Chemsrc [chemsrc.com]
- 4. This compound, 51174-44-8 [thegoodscentscompany.com]
- 5. phillysim.org [phillysim.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
"3-Methyl-4-penten-1-ol" chemical reactivity of the allyl and alcohol groups
An In-depth Technical Guide to the Chemical Reactivity of 3-Methyl-4-penten-1-ol: A Bifunctional Building Block
Introduction
This compound (CAS No: 51174-44-8) is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis.[1][2][3][4] Its structure incorporates two key functional groups: a primary alcohol and a terminal monosubstituted alkene. This unique combination allows for a diverse array of chemical transformations, offering synthetic chemists a powerful platform to construct complex molecular architectures. The presence of both a nucleophilic hydroxyl group and an electron-rich π-system within the same molecule presents both opportunities for intricate synthetic design and challenges in achieving chemoselectivity.
This technical guide provides an in-depth exploration of the distinct and synergistic reactivity of the alcohol and allyl moieties in this compound. Authored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of key reactions, provides field-proven experimental protocols, and discusses strategic approaches to selectively manipulate each functional group.
Caption: Structure of this compound.
Part 1: Reactivity of the Primary Alcohol Group
The primary alcohol in this compound undergoes a range of classical transformations, including oxidation, esterification, and etherification. The choice of reagents and reaction conditions is critical to prevent unintended reactions at the nearby alkene.
Oxidation
The oxidation of the primary alcohol can be selectively controlled to yield either the corresponding aldehyde or the carboxylic acid.
-
To Aldehyde (3-Methyl-4-pentenal): Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid reactions with the C=C double bond. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for Swern and Dess-Martin periodinane (DMP) oxidations are highly effective. These methods operate under non-aqueous, mild conditions, preserving the integrity of the allyl group.
-
To Carboxylic Acid (3-Methyl-4-pentenoic Acid): Stronger oxidizing agents are necessary for this transformation. Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate (KMnO₄) can be used. However, these harsh, acidic, and often aqueous conditions can pose a risk to the double bond, potentially leading to cleavage or hydration. A two-step procedure, involving initial protection of the alkene, is often a more robust strategy for achieving this transformation cleanly.
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: this compound (1.0 equivalent), dissolved in a small volume of anhydrous CH₂Cl₂, is added to the stirred suspension of PCC at room temperature.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-3 hours). The mixture will turn into a dark, tarry substance.
-
Workup: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed thoroughly with additional diethyl ether.
-
Isolation: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be purified by column chromatography on silica gel.
Caption: Oxidation pathways of the alcohol moiety.
Fischer Esterification
Ester formation is readily achieved through Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, p-TsOH).[5][6] This is an equilibrium-controlled process. To drive the reaction towards the ester product, water, a byproduct, must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7][8] For substrates sensitive to strong acid, coupling reagents (e.g., DCC, EDC) or conversion of the carboxylic acid to a more reactive species like an acid chloride can be employed.
-
Setup: To a round-bottom flask, add this compound (1.0 eq), glacial acetic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.[7]
-
Apparatus: Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the trap, physically removing water from the reaction and driving the equilibrium.
-
Monitoring: Continue reflux until no more water collects in the trap (typically 2-4 hours).[7]
-
Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The final ester product can be purified by distillation.
Etherification and Protection
The hydroxyl group can be converted into an ether, a common strategy for installing a protecting group.[9][10][11][12] The Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, is a standard method. For acid-sensitive substrates, silyl ethers (e.g., TBDMS, TES) are excellent protecting groups. They are easily installed using a silyl chloride and a mild base like imidazole and are stable to a wide range of reaction conditions, yet can be selectively removed later.
Part 2: Reactivity of the Allyl Group (C=C Double Bond)
The terminal alkene is a hub of reactivity, susceptible to a wide range of addition and transition metal-catalyzed reactions. The adjacent hydroxyl group can exert a significant directing influence on the stereochemical outcome of some of these transformations.
Electrophilic Additions
-
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[13][14][15] A key feature of allylic alcohols is their ability to direct the epoxidation. The hydroxyl group can form a hydrogen bond with the peroxy acid, delivering the oxygen atom to the syn face of the double bond with high diastereoselectivity.[16] For enantioselective synthesis, the Sharpless asymmetric epoxidation is a cornerstone reaction, capable of producing chiral epoxides in high enantiomeric excess from allylic alcohols.[16]
Caption: Workflow for Sharpless Asymmetric Epoxidation.
-
Hydroboration-Oxidation: This two-step reaction sequence is a premier method for the anti-Markovnikov hydration of alkenes.[17][18][19] Treatment of this compound with a borane source (e.g., BH₃·THF, 9-BBN), followed by oxidative workup with hydrogen peroxide and base, yields 3-methylpentane-1,5-diol. The reaction is stereospecific, proceeding via a syn-addition of the H and B atoms across the double bond.[17][20] The regioselectivity is driven by both sterics and electronics, with the boron atom adding to the less-substituted carbon of the alkene.[19]
-
Hydroboration Setup: A dry, nitrogen-flushed round-bottom flask is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.
-
Borane Addition: Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~0.4 eq) is added dropwise via syringe, maintaining the temperature at 0 °C. After the addition, the reaction is allowed to warm to room temperature and stirred for 2-3 hours.
-
Oxidation: The reaction is carefully cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide is added slowly, followed by the very cautious, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the internal temperature does not rise excessively.
-
Workup: The mixture is stirred at room temperature for several hours or until the oxidation is complete. The aqueous layer is saturated with potassium carbonate, and the product is extracted multiple times with THF or diethyl ether.
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting diol can be purified by column chromatography or distillation.
Transition Metal-Catalyzed Reactions
The allyl group is an excellent participant in transition metal catalysis, particularly with palladium, iridium, and rhodium.[21][22] The hydroxyl group can act as a leaving group, often after in-situ activation, to form a π-allyl metal intermediate.[23][24] This intermediate is electrophilic and can be attacked by a wide range of nucleophiles, enabling powerful C-C, C-N, and C-O bond formations in what are known as allylic substitution reactions.[21][22][25] This direct use of allylic alcohols is highly atom-economical and is a cornerstone of green chemistry.[22][23]
Part 3: Chemoselectivity and Synthetic Strategy
The primary challenge and strategic advantage of using this compound lies in controlling the chemoselectivity of reactions.[26] By carefully selecting reagents and conditions, one functional group can be made to react while the other remains untouched.
Reagent Selection for Chemoselectivity
The choice of reagent is the most powerful tool for directing reactivity. The following table summarizes the selectivity of common reagents.
| Target Group | Reaction Type | Reagent(s) | Conditions | Untouched Group |
| Alcohol | Oxidation (Aldehyde) | PCC, DMP, Swern | Anhydrous, mild temp. | Alkene |
| Alcohol | Esterification | Acyl Chloride, Pyridine | 0 °C to RT | Alkene |
| Alcohol | Protection (Silyl Ether) | TBDMSCl, Imidazole | Anhydrous, RT | Alkene |
| Alkene | Epoxidation | m-CPBA | Aprotic solvent | Alcohol |
| Alkene | Dihydroxylation | OsO₄ (cat.), NMO | Acetone/Water | Alcohol |
| Alkene | Hydroboration | BH₃·THF | Anhydrous THF | Alcohol |
| Alkene | Hydrogenation | H₂, Pd/C | RT, atmospheric pressure | Alcohol |
Protecting Group Strategies
When a desired reaction is incompatible with one of the functional groups, a protecting group strategy is essential.[27] The most common approach is to protect the more reactive or sensitive group, perform the desired transformation on the other, and then deprotect.
Example Synthetic Workflow:
A common synthetic sequence might involve modifying the carbon skeleton via the alkene, which requires the nucleophilic alcohol to be masked.
-
Protection: React this compound with TBDMSCl and imidazole in DMF to form the tert-butyldimethylsilyl ether. This protects the alcohol.
-
Alkene Modification: Perform hydroboration-oxidation on the protected compound to create a new primary alcohol at the terminal position.
-
Deprotection: Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF to reveal the original alcohol, yielding the final diol product.
Caption: A protecting group strategy workflow.
Conclusion
This compound is a remarkably versatile and synthetically useful molecule. Its bifunctional nature, containing both a primary alcohol and a terminal alkene, provides two distinct points for chemical modification. A thorough understanding of the reactivity of each group, coupled with strategic reagent selection and the implementation of protecting group schemes, allows for the precise and controlled construction of complex target molecules. This makes it an invaluable tool for researchers and synthetic chemists in fields ranging from pharmaceuticals to materials science.
References
- Paquette, L. A., & Gallucci, R. R. (1985). Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry, 50(17), 3071–3075. [Link]
- Takahashi, T., & Tsuji, J. (2005). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Tetrahedron, 61(41), 9727-9757. [Link]
- EBSCO. (n.d.). Allylic Alcohols. Research Starters. [Link]
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2005).
- Chemistry LibreTexts. (2021). Allylic Substitution Reactions. [Link]
- Wikipedia. (2023).
- Sundararaju, B., Achard, M., & Bruneau, C. (2012). Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species. Chemical Society Reviews, 41(13), 4467-4483. [Link]
- Cadierno, V., & Gimeno, J. (2009). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions, (37), 7645-7660. [Link]
- Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Transition Metal Catalyzed Nucleophilic Allylic Substitution: Activation of Allylic Alcohols via π‐Allylic Species. [Link]
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
- Wikipedia. (2024). Protecting group. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1). [Link]
- Wikipedia. (2024).
- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook. [Link]
- Master Organic Chemistry. (2013).
- Chem Help ASAP. (2020).
- The Organic Chemistry Tutor. (2023). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
- Salakhutdinov, N. F., & Volcho, K. P. (2003). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Current Organic Chemistry, 7(7), 633-650. [Link]
- Mondal, P., & Ghorai, P. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14(10), 6987-7013. [Link]
- U.S. Environmental Protection Agency. (n.d.). 4-Penten-1-ol, 3-methyl-. Substance Registry Services. [Link]
- NIST. (n.d.). 3-Penten-1-ol, 4-methyl-. NIST Chemistry WebBook. [Link]
- The Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]
- MDPI. (2007). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molbank, 2007(3), M535. [Link]
- Chemsrc. (n.d.). This compound | CAS#:51174-44-8. [Link]
- NileRed. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]
- Chemistry LibreTexts. (2024).
- OperaChem. (2024).
- The Organic Chemistry Tutor. (2018).
- Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]
- Organic Syntheses. (n.d.). 4-penten-1-ol. [Link]
- National Center for Biotechnology Information. (2021). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. PubMed Central. [Link]
- The Organic Chemistry Tutor. (2023).
- National Center for Biotechnology Information. (n.d.). 3-Methylpent-4-yn-1-ol.
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 17. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. | Semantic Scholar [semanticscholar.org]
- 23. Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protecting group - Wikipedia [en.wikipedia.org]
The Thermal Decomposition of 3-Methyl-4-penten-1-ol: A Mechanistic and Methodological Guide
This technical guide provides an in-depth exploration of the proposed thermal decomposition pathways of 3-methyl-4-penten-1-ol. While direct experimental studies on this specific molecule are not extensively reported in publicly available literature, this document synthesizes established principles of organic reaction mechanisms, computational chemistry insights, and experimental data from analogous unsaturated alcohols to construct a robust theoretical framework. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are investigating high-temperature chemical processes.
Introduction: The Significance of Unsaturated Alcohol Pyrolysis
Unsaturated alcohols are pivotal intermediates in organic synthesis and are increasingly relevant in the context of biofuels and renewable chemical feedstocks. Their behavior under thermal stress is of fundamental importance for understanding combustion processes, optimizing industrial cracking operations, and predicting the thermal stability of complex molecules. This compound, a C6 unsaturated alcohol, serves as an excellent model compound for studying the interplay of the hydroxyl group and a non-conjugated carbon-carbon double bond during pyrolysis. The primary focus of this guide is to elucidate the most probable thermal decomposition pathways, governed by pericyclic reaction theory.
Proposed Primary Decomposition Pathway: The Retro-Ene Reaction
Based on extensive studies of similar β,γ-unsaturated alcohols, the principal thermal decomposition pathway for this compound is predicted to be a retro-ene reaction . This is a concerted, unimolecular process that proceeds through a six-membered cyclic transition state.[1][2]
The retro-ene reaction is a group transfer pericyclic reaction that typically requires elevated temperatures to overcome the activation energy associated with the breaking of a stable σ-bond.[3] In the case of this compound, the reaction involves the transfer of the hydroxyl hydrogen to the terminal vinyl carbon, with the simultaneous cleavage of the C3-C4 bond and the formation of a new C-O π-bond and a C-H σ-bond.
The proposed primary products of this pathway are propene and 3-methyl-3-buten-1-al .
Figure 1: Proposed primary retro-ene decomposition pathway for this compound.
This proposed mechanism is strongly supported by computational studies on the analogous compound, 3-methyl-3-buten-1-ol, which indicate that a retro-ene reaction proceeding through a six-membered cyclic transition state is energetically favorable compared to other potential pathways, such as water elimination via a four-membered transition state.[1][4] The activation Gibbs energy for the six-membered transition state in the decomposition of 3-methyl-3-buten-1-ol was calculated to be significantly lower than that for the four-membered transition state.[1]
Potential Secondary and Minor Decomposition Pathways
While the retro-ene reaction is anticipated to be the dominant pathway, other decomposition routes may occur, particularly at higher temperatures or in the presence of catalysts or radical initiators.
Radical-Mediated Decomposition
At very high temperatures, homolytic cleavage of C-C and C-O bonds can lead to the formation of radical intermediates. The initial bond cleavage would likely occur at the weakest bond in the molecule. Subsequent radical chain reactions, including hydrogen abstraction, β-scission, and recombination, would lead to a more complex mixture of smaller products such as methane, ethene, and various aldehydes and ketones. Studies on the pyrolysis of other unsaturated alcohols have shown that radical chemistry plays a significant role in product formation.[5]
Dehydration
Direct dehydration to form a diene is another plausible, though likely minor, thermal pathway. This would involve the elimination of a water molecule to yield 3-methyl-1,4-pentadiene. However, uncatalyzed thermal dehydration of alcohols typically requires higher temperatures than retro-ene reactions and often proceeds through less favorable four-membered transition states or radical mechanisms.[1]
Experimental Investigation of Thermal Decomposition
To validate the proposed pathways and quantify the product distribution, a systematic experimental approach is necessary. The following protocols outline the key experiments for studying the gas-phase thermal decomposition of this compound.
Experimental Workflow
Figure 2: A typical experimental workflow for studying gas-phase thermal decomposition.
Key Experimental Protocols
4.2.1. Flash Vacuum Pyrolysis (FVP) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Apparatus: A quartz tube reactor housed in a tube furnace, connected to a high-vacuum system. The outlet of the reactor is coupled to a cryogenic trap (liquid nitrogen) or directly to the injection port of a GC-MS system.
-
Procedure:
-
A dilute solution of this compound in an inert solvent (e.g., toluene) is prepared.
-
The pyrolysis tube is heated to the desired temperature (typically in the range of 500-1100 K).[5]
-
The sample is slowly introduced into the heated tube under high vacuum. The low pressure ensures that the decomposition is primarily a unimolecular process.
-
The product mixture is collected in the cryogenic trap.
-
The trap is warmed, and the volatilized products are injected into the GC-MS for separation and identification.
-
-
Rationale: FVP minimizes intermolecular reactions and allows for the study of the primary decomposition products.[6] GC-MS is a powerful technique for separating and identifying the components of the product mixture based on their retention times and mass spectra.[7]
4.2.2. Thermogravimetric Analysis (TGA)
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of this compound is placed in the TGA sample pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[8]
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Rationale: TGA provides information about the thermal stability of the compound and the temperature range over which decomposition occurs.[8] The resulting data can be used to determine the kinetics of the decomposition process.
Expected Product Distribution and Data Summary
Based on the proposed primary retro-ene pathway and potential side reactions, a hypothetical product distribution is presented in the table below. The actual yields would need to be determined experimentally.
| Product | Proposed Origin | Expected Yield (mol%) | Analytical Confirmation |
| Propene | Primary Retro-Ene | High | GC-MS, NMR |
| 3-Methyl-3-buten-1-al | Primary Retro-Ene | High | GC-MS, FTIR (C=O stretch), NMR |
| Methane | Radical Decomposition | Low to Moderate | GC-MS |
| Ethene | Radical Decomposition | Low to Moderate | GC-MS |
| Water | Dehydration | Low | Karl Fischer Titration, GC-TCD |
| 3-Methyl-1,4-pentadiene | Dehydration | Low | GC-MS, NMR |
Table 1: Predicted products from the thermal decomposition of this compound and methods for their identification.
Conclusion
The experimental methodologies outlined in this guide, particularly flash vacuum pyrolysis coupled with GC-MS and thermogravimetric analysis, provide a robust framework for validating these proposed mechanisms, quantifying the product distribution, and determining the kinetic parameters of the decomposition. Such empirical data is crucial for the development of accurate predictive models for the thermal behavior of unsaturated organic molecules in various scientific and industrial applications.
References
- Products from the gas-phase reaction of some unsaturated alcohols with nitr
- Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol - Chemos GmbH&Co.KG.
- Understanding the reactivity of unsaturated alcohols: Experimental and kinetic modeling study of the pyrolysis and oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol.
- Molecular Products and Fundamentally Based Reaction Pathways in the Gas-Phase Pyrolysis of the Lignin Model Compound p-Coumaryl Alcohol.
- Proposed mechanisms for the thermal decomposition of 3-methyl-3-buten-1-ol.
- This compound | C6H12O | CID 123525 - PubChem.
- Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic M
- Ene reaction - Wikipedia.
- 4-Methyl-3-penten-1-ol SDS, 763-89-3 Safety D
- Experimental Techniques in Gas-Phase Ion Thermochemistry.
- Experimental and Computational Study of the Thermal Decomposition of 3-Methyl-3-buten-1-ol in m-Xylene Solution.
- 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process - ChemicalBook.
- 4-Penten-1-ol, 3-methyl- - NIST WebBook.
- Numerical simulation of the gas-phase thermal decomposition and the deton
- Ene Reactions - Chemistry LibreTexts.
- Thermal Decomposition Experiment - YouTube.
- Alder-Ene Reaction - Organic Chemistry Portal.
- Thermal behavior, decomposition mechanism by TG/MS/FTIR technique and theoretical study of some symmetric and asymmetric bent-core liquid crystals based on 2,7-dihydroxynaphthalene.
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- A Comprehensive Study on Pyrolysis Mechanism of Substituted β-O-4 Type Lignin Dimers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ene reaction - Wikipedia [en.wikipedia.org]
- 3. Alder-Ene Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Products and Fundamentally Based Reaction Pathways in the Gas-Phase Pyrolysis of the Lignin Model Compound p-Coumaryl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
"3-Methyl-4-penten-1-ol" reaction mechanisms in organic synthesis
An In-depth Technical Guide to the Reaction Mechanisms of 3-Methyl-4-penten-1-ol in Organic Synthesis
Executive Summary
This compound is a chiral bifunctional molecule possessing both a primary alcohol and a terminal alkene.[1][2] This unique structural combination makes it a valuable building block in organic synthesis, offering multiple pathways for transformation and elaboration into more complex molecular architectures. This guide provides a detailed exploration of the core reaction mechanisms involving this versatile substrate, intended for researchers, chemists, and professionals in drug development. We will dissect the reactivity of both the hydroxyl and olefinic centers, focusing on the causality behind experimental choices and providing field-proven insights into reaction control. The discussion is grounded in authoritative literature, with detailed protocols and mechanistic diagrams to ensure scientific integrity and practical utility.
The Structural and Reactive Landscape of this compound
This compound, with the chemical formula C₆H₁₂O, contains a stereocenter at the C3 position, meaning it exists as a pair of enantiomers: (R)- and (S)-3-methyl-4-penten-1-ol.[3] The strategic placement of the primary alcohol and the vinyl group—separated by a three-carbon tether—predisposes the molecule to specific intramolecular reactions while also allowing for the selective transformation of each functional group independently.
Caption: Molecular structure of this compound.
Reactions at the Hydroxyl Terminus: A Gateway to Functional Group Interconversion
The primary alcohol is a robust handle for a variety of transformations, most notably oxidation.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde, 3-methyl-4-pentenal, or the carboxylic acid, 3-methyl-4-pentenoic acid. The choice of oxidant is critical for selectivity.
-
To the Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective.[4] These methods avoid aqueous workups that can lead to hydrate formation and subsequent over-oxidation. The Swern oxidation is often preferred for its mild conditions and high yields.
-
To the Carboxylic Acid: Strong oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to a carboxylic acid. Common reagents include potassium permanganate (KMnO₄) under acidic or basic conditions, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (the Jones oxidation).[4]
Caption: Controlled oxidation of this compound.
Transformations of the Alkene Moiety
The terminal double bond provides a site for addition and cyclization reactions.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond to yield 3-methyl-1-pentanol. This reaction is typically carried out under an atmosphere of hydrogen gas (H₂) using a heterogeneous metal catalyst.[5]
-
Mechanism Rationale: The reaction occurs on the surface of the metal catalyst (e.g., Palladium on Carbon, Pd/C; Platinum(IV) oxide, PtO₂).[5] Both H₂ and the alkene adsorb onto the metal surface, weakening the H-H and C-C π-bonds. Hydrogen atoms are then transferred sequentially to the same face of the double bond, resulting in a syn-addition.[6] This stereoselectivity is crucial when dealing with substituted alkenes that can form multiple stereoisomers upon reduction.
Caption: Experimental workflow for alkene hydrogenation.
Intramolecular Electrophilic Cyclization: Synthesis of Tetrahydrofurans
The most mechanistically significant reaction of this compound is its intramolecular cyclization to form substituted tetrahydrofuran rings. This transformation is a powerful tool for constructing cyclic ethers, which are common motifs in natural products. The reaction is initiated by an electrophile (E⁺) that activates the alkene, making it susceptible to nucleophilic attack by the pendant hydroxyl group.
-
Mechanism: The reaction follows Markovnikov's rule, where the electrophile adds to the terminal carbon (C5), leading to the formation of a more stable secondary carbocation at C4.[7] This carbocation is then rapidly trapped by the intramolecular hydroxyl group. A subsequent deprotonation step yields the final 2-(1-substituted-ethyl)-4-methyltetrahydrofuran product. The reaction generally proceeds via a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.
-
Electrophile Sources:
-
Acid-Catalyzed Cyclization (Hydration): Using a strong acid like H₂SO₄ leads to the addition of water across the double bond, with the hydroxyl group acting as the intramolecular nucleophile.
-
Halocyclization: Using an electrophilic halogen source like N-bromosuccinimide (NBS) or iodine (I₂) results in the formation of a halonium ion intermediate. The hydroxyl group attacks one of the carbons of the halonium ion, leading to a halogenated cyclic ether. Studies on the related 4-penten-1-ol show this reaction proceeds efficiently to form 2-bromomethyltetrahydrofuran.[8]
-
Selenocyclization: Phenylselenyl halides (PhSeX) can also be used, often catalyzed by Lewis acids or bases, to produce selenated tetrahydrofurans in high yields.[9]
-
Caption: Key steps in the electrophilic cyclization of this compound.
Experimental Protocols and Data
Trustworthy protocols are self-validating. The following procedure for selenocyclization is adapted from established methods for unsaturated alcohols and demonstrates a mild and efficient cyclization pathway.[9]
Protocol: Phenylselenocyclization of this compound
Objective: To synthesize 2-(1-(phenylselanyl)ethyl)-4-methyltetrahydrofuran.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add triethylamine (0.1 mmol, 0.1 eq) as a catalyst to promote the reaction.[9]
-
Reagent Addition: In a separate flask, dissolve phenylselenyl chloride (PhSeCl) (1.05 mmol, 1.05 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the alcohol solution over 10 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Data Summary: Catalytic Cyclization of Unsaturated Alcohols
The following table summarizes typical conditions and outcomes for the cyclization of 4-penten-1-ol, which serves as a reliable model for the reactivity of this compound.
| Catalyst/Reagent | Equivalents | Solvent | Yield (%) | Reference |
| PhSeCl / SnCl₂ | 0.1 | DCM | 99 | [9] |
| PhSeBr / SnCl₂ | 0.1 | DCM | 100 | [9] |
| PhSeCl / Et₃N | 0.1 | DCM | 100 | [9] |
| PhSeBr / Et₃N | 0.1 | DCM | 100 | [9] |
| Bis(lutidine)bromonium triflate | 1.0 | CH₂Cl₂ | High | [8] |
Conclusion
This compound is a substrate of significant synthetic potential, characterized by predictable yet versatile reactivity. Its primary alcohol allows for controlled oxidation to either aldehydes or carboxylic acids, while the terminal alkene can be selectively reduced via catalytic hydrogenation. The most compelling transformation is the intramolecular electrophilic cyclization, which provides a high-yield, stereocontrolled route to substituted tetrahydrofurans, valuable scaffolds in medicinal chemistry and natural product synthesis.[10] Understanding the underlying mechanisms of these reactions empowers the synthetic chemist to harness the full potential of this chiral building block for the efficient construction of complex target molecules.
References
- A Comparative Guide to Alternative Precursors for 4-Methyl-4-penten-1-ol Synthesis. Benchchem.
- Cyclization of Unsaturated Alcohols.
- Mechanistic Evaluation of the Halocyclization of 4-Penten-1-ol by Some Bis(2-substituted pyridine) and Bis(2,6-disubstituted pyridine)bromonium Triflates.
- This compound | C6H12O | CID 123525. PubChem, NIH.
- 4-Penten-1-ol, 3-methyl- - Substance Details. US EPA.
- An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Methyl-1-penten-3-ol. Benchchem.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Oxid
- Catalytic Hydrogen
- 8.
- A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl)-4-Pentenal: An Important Intermediate for Natural Product Synthesis.
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Enigmatic Origins and Synthesis of 3-Methyl-4-penten-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Importance of a Chiral Allylic Alcohol
3-Methyl-4-penten-1-ol, a chiral allylic alcohol with the chemical formula C₆H₁₂O, represents a versatile building block in modern organic synthesis.[1][2] Its structure, featuring both a hydroxyl group and a terminal alkene, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of a stereocenter at the C3 position further enhances its utility, offering a gateway to enantiomerically pure compounds.
Despite its contemporary significance, the precise historical origins of this compound are not well-documented in seminal publications. Unlike many foundational molecules with celebrated discovery narratives, this compound appears to have emerged from the broader exploration of synthetic methodologies for allylic alcohols in the early to mid-20th century. This guide, therefore, focuses on the most probable historical synthesis methods that would have been employed for its preparation, alongside the underlying chemical principles and experimental considerations.
Part 1: The Likely Historical Synthesis: The Grignard Reaction
The Grignard reaction, discovered by Victor Grignard in 1900, stands as a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4] Its robustness and versatility make it the most plausible method for the early synthesis of this compound. Two primary retrosynthetic disconnections point to viable Grignard-based approaches.
Retrosynthetic Pathway A: Vinyl Grignard and Propionaldehyde
This approach involves the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) with propionaldehyde. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and, after acidic workup, yielding the target alcohol.
Retrosynthetic Pathway B: Allyl Grignard and Acetaldehyde
Alternatively, the molecule can be constructed by reacting an allyl Grignard reagent (allylmagnesium bromide) with acetaldehyde. Here, the nucleophilic allyl group adds to the carbonyl of acetaldehyde.
Experimental Protocol: A Representative Historical Grignard Synthesis
The following protocol is a representative, detailed methodology for the synthesis of this compound via the Grignard reaction, based on established procedures for similar syntheses.[5][6][7]
Objective: To synthesize this compound from vinylmagnesium bromide and propionaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Vinyl bromide
-
Propionaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Step-by-Step Methodology
Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently warmed to allow the iodine to sublime and activate the magnesium surface.
-
Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of vinyl bromide in anhydrous diethyl ether is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: The remaining vinyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Propionaldehyde
-
Cooling: The freshly prepared Grignard solution is cooled in an ice bath.
-
Aldehyde Addition: A solution of freshly distilled propionaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The temperature should be maintained below 10°C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Quenching: The reaction mixture is slowly and cautiously poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Solvent Removal: The solvent is removed by distillation.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water.[8] The exclusion of moisture is therefore critical to prevent the quenching of the Grignard reagent and to maximize the yield of the desired alcohol.
-
Iodine Initiation: The reaction between magnesium and organohalides can be slow to initiate. A small amount of iodine acts as an activator by reacting with the magnesium surface to remove the passivating layer of magnesium oxide.
-
Controlled Addition and Temperature: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Slow, dropwise addition and cooling are necessary to control the reaction rate, prevent excessive heat generation, and minimize side reactions such as Wurtz coupling or enolization of the aldehyde.[8]
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a weakly acidic proton source that effectively hydrolyzes the magnesium alkoxide salt to the corresponding alcohol without causing acid-catalyzed side reactions, such as dehydration of the alcohol.
Data Presentation: Expected Reaction Parameters
| Parameter | Value | Rationale |
| Yield | 50-70% | Dependent on the purity of reagents and strictness of anhydrous conditions. |
| Reaction Temperature | 0-10 °C (aldehyde addition) | Minimizes side reactions and controls the exothermicity. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers are aprotic and solvate the Grignard reagent, enhancing its reactivity. |
| Purification | Fractional Distillation | To separate the product from unreacted starting materials and byproducts. |
Visualization of the Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Part 2: Other Plausible Historical Synthetic Approaches
While the Grignard reaction is the most probable historical method, other reactions known in the early 20th century could have also been employed.
The Prins Reaction
The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, involves the electrophilic addition of an aldehyde or ketone to an alkene. A plausible, albeit less direct, route to a structural isomer of this compound, 3-methyl-3-buten-1-ol, involves the reaction of isobutylene with formaldehyde.[5] While not directly yielding the target molecule, this illustrates the type of carbon-carbon bond-forming strategies available to early organic chemists.
Diagram of the Prins Reaction for an Isomer
Caption: Prins reaction for the synthesis of an isomer of this compound.
Conclusion
The history of this compound is intrinsically linked to the development of fundamental reactions in organic synthesis. While a singular "discovery" remains elusive, the principles of the Grignard reaction provide a robust and historically accurate framework for its early preparation. For contemporary researchers, understanding these foundational synthetic strategies offers valuable context and a deeper appreciation for the tools available in modern drug development and chemical synthesis. The continued relevance of these century-old reactions is a testament to their power and ingenuity.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (2025). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Organic Syntheses. (n.d.). 4-penten-1-ol. [Link]
- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
- YouTube. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols. [Link]
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Methylpent-4-yn-1-ol. PubChem. [Link]
- Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. [Link]
- Wikipedia. (n.d.). Crotonaldehyde. [Link]
- National Institute of Standards and Technology. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST WebBook. [Link]
- Master Organic Chemistry. (2013, March 28).
- ResearchGate. (2025).
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Quantum Chemical Calculations and Molecular Modeling of 3-Methyl-4-penten-1-ol
This in-depth technical guide provides a comprehensive framework for the quantum chemical calculations and molecular modeling of 3-methyl-4-penten-1-ol. Tailored for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, logical workflow, and field-proven insights. It moves beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and defensible computational study.
Introduction: The Significance of this compound in Computational Chemistry
This compound is a chiral alcohol of significant interest in synthetic organic chemistry.[1][2][3] Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals.[4] The presence of a stereocenter at the 3-position introduces chirality, a critical factor in drug design as enantiomers often exhibit different biological activities.
Quantum chemical calculations and molecular modeling provide an indispensable toolkit for elucidating the molecular properties of this compound. These computational methods allow for the prediction and analysis of:
-
Conformational Landscapes: Identifying the most stable 3D arrangements of the molecule.[5]
-
Electronic Properties: Understanding electron distribution to predict reactivity.
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra for comparison with experimental data.
-
Chiroptical Properties: Calculating properties like electronic circular dichroism (ECD) to determine the absolute configuration of enantiomers.[6]
This guide will detail a rigorous, step-by-step approach to the computational investigation of this compound, emphasizing the rationale behind each methodological decision.
Methodological Framework: A Self-Validating Computational Workflow
The reliability of any computational study is contingent upon a logical and well-justified workflow. The following protocol is designed as a self-validating system, where each step builds upon the last, with continuous checks against established theoretical and experimental principles.
Caption: A structured workflow for the computational analysis of this compound.
Step 1: Initial Structure Generation
A chemically reasonable three-dimensional starting structure is the foundation of any quantum chemical calculation. This can be created using molecular building software like Avogadro, ChemDraw, or GaussView.
Experimental Protocol:
-
Sketch the 2D structure of either the (R)- or (S)-enantiomer of this compound.
-
Convert the 2D drawing into a 3D model using the software's integrated tools.
-
Perform an initial geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94). This step rectifies any unrealistic bond lengths or angles, providing a sound starting point for more computationally intensive methods.
Causality: A flawed initial geometry can lead calculations to converge on a high-energy local minimum or fail entirely. The preliminary clean-up ensures the structure is in a plausible energetic state before proceeding to more accurate quantum mechanical methods.
Step 2: Conformational Search
The rotational freedom around the single bonds in this compound results in a multitude of possible conformations. A thorough conformational search is essential to locate the global minimum and other low-energy conformers that are likely to exist at room temperature.
Experimental Protocol:
-
Utilize a systematic or stochastic conformational search algorithm.
-
Employ a computationally efficient method for the search, such as a semi-empirical method or a small basis set DFT calculation.
-
Group the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique structures.
-
Rank the unique conformers based on their relative energies.
Causality: Overlooking a comprehensive conformational search can lead to the incorrect assumption that the initially drawn conformer is the most stable. Properties calculated for a higher-energy conformer will not accurately represent the molecule's behavior.
Step 3: Geometry Optimization and Frequency Calculation
The low-energy conformers identified must be optimized at a higher level of theory to obtain precise geometries and energies.
Experimental Protocol:
-
Choose an appropriate level of theory. Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D, combined with a basis set such as 6-31G(d), is a common and effective choice for molecules of this nature.
-
Perform a geometry optimization for each unique low-energy conformer.
-
Conduct a frequency calculation at the same level of theory following optimization. This is crucial for two reasons:
-
Confirmation of a true minimum: The absence of imaginary frequencies verifies that the optimized structure is a true energy minimum.[7]
-
Calculation of thermodynamic properties: Vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections, and to simulate the infrared (IR) spectrum.[8]
-
Trustworthiness: The frequency calculation acts as a self-validating check. An imaginary frequency indicates a transition state, and the corresponding vibrational mode points towards a lower-energy structure, providing a clear diagnostic of the optimization's success.
Step 4: Single-Point Energy Refinement
For more accurate relative energies between conformers, a single-point energy calculation using a larger basis set can be performed on the optimized geometries.
Experimental Protocol:
-
Use the optimized geometries from the previous step.
-
Carry out a single-point energy calculation with a more extensive basis set, such as 6-311+G(d,p).
Causality: This approach mitigates the computational cost of a full optimization with a large basis set while still providing a significant improvement in the accuracy of the electronic energy.
Analysis of Molecular Properties
With accurate geometries and energies, a wide array of molecular properties can be calculated and analyzed.
Thermodynamic Analysis
The output from the frequency calculations allows for the determination of the relative populations of conformers at a given temperature using the Boltzmann distribution.
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| 1 | 0.00 | 0.00 | 78.1 |
| 2 | 0.75 | 0.88 | 17.5 |
| 3 | 1.60 | 1.75 | 4.4 |
| Note: This data is illustrative and would be substituted with actual calculated values in a research context. |
Causality: The Gibbs free energy, which accounts for both enthalpy and entropy, is a more precise indicator of conformer populations at a specific temperature than the raw electronic energy.
Spectroscopic Analysis
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum, which can then be compared to an experimental spectrum to validate the computational method.[9]
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Chiral Alcohols [sigmaaldrich.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 9. youtube.com [youtube.com]
A Comprehensive Laboratory Safety Guide for 3-Methyl-4-penten-1-ol
This guide provides in-depth health and safety information for the laboratory use of 3-Methyl-4-penten-1-ol (CAS No: 51174-44-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind safety protocols to foster a proactive culture of safety in the laboratory.
Introduction: Understanding the Compound
This compound is an unsaturated alcohol with the molecular formula C6H12O.[1][2] Its structure, featuring both a hydroxyl group and a terminal alkene, makes it a valuable intermediate or building block in organic synthesis. However, these same functional groups contribute to its inherent chemical hazards. While comprehensive safety data for this specific isomer is not extensively published, a robust risk assessment can be constructed by analyzing its physicochemical properties and drawing logical parallels from closely related structural isomers. This guide is predicated on the principle that a thorough understanding of a chemical's properties is the foundation of its safe handling.
Section 1: Hazard Identification and Risk Assessment
A precise understanding of the hazards is paramount before this chemical is handled. The following assessment is based on available data for this compound and its isomers.
Physicochemical Properties
The physical properties of a substance are critical inputs for a risk assessment, directly influencing fire safety, storage requirements, and potential exposure routes.
| Property | Value | Source |
| CAS Number | 51174-44-8 | [1][2] |
| Molecular Formula | C6H12O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Colorless Liquid (Assumed) | N/A |
| Boiling Point | 140.1°C at 760 mmHg | [1][3] |
| Flash Point | 48.6°C | [1][3] |
| Density | 0.83 g/cm³ | [1] |
| Water Solubility | 15,840 mg/L (estimated) | [4] |
GHS Hazard Classification (Anticipated)
Based on the flash point and data from analogous C6 alcohols, this compound should be handled as a substance with the following GHS classifications. This conservative approach ensures a high margin of safety.
| Hazard Class | Category | GHS Code | Rationale and In-Text Citation |
| Flammable Liquids | Category 3 | H226 | The flash point of 48.6°C falls squarely within the GHS criteria for a Category 3 flammable liquid (Flash Point ≥ 23°C and ≤ 60°C). Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[5] |
| Acute Toxicity, Oral | Category 4 | H302 | Several structural isomers, such as 3-Methyl-1-penten-4-yn-3-ol and 4-Methyl-3-penten-1-ol, are classified as harmful if swallowed.[6][7][8] It is prudent to assume a similar toxicological profile for this compound. |
| Skin Irritation | Category 2 | H315 | Alcohols of this molecular weight are often skin irritants upon prolonged or repeated contact.[9] |
| Eye Irritation | Category 2A | H319 | Direct contact with splashes or concentrated vapors is likely to cause serious eye irritation.[9] |
Toxicological Profile
The primary routes of occupational exposure are inhalation, skin contact, and eye contact.
-
Inhalation: Vapors may cause respiratory tract irritation.[10] At high concentrations, symptoms such as dizziness, headache, and tiredness may occur.[5][11]
-
Skin Contact: Prolonged contact may cause moderate skin irritation and dermatitis due to the defatting nature of the solvent.[10]
-
Eye Contact: Causes serious eye irritation. Splashes can result in significant pain, redness, and potential corneal damage if not promptly addressed.[10][12]
-
Ingestion: Harmful if swallowed.[6][7] Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[5] Do not induce vomiting, as aspiration into the lungs can cause chemical pneumonitis.[13]
Fire and Explosion Hazards
The designation as a Category 3 flammable liquid (H226) necessitates stringent fire safety protocols.[6]
-
Ignition Sources: The vapors can be ignited by open flames, hot surfaces, sparks, or static discharge.[14]
-
Vapor Density: Vapors are heavier than air and may accumulate in low-lying areas or travel a considerable distance to an ignition source.[6][5]
-
Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[11][15] Avoid using a direct water jet, as it may spread the flammable liquid.[6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, prioritizing engineering and administrative controls over reliance on PPE alone.
The Hierarchy of Controls
The most effective safety strategies eliminate or reduce the hazard at its source. This workflow illustrates the preferred order of implementation for control measures.
Recommended Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions:
-
Containment: It physically contains vapors and potential splashes, preventing them from entering the laboratory atmosphere.
-
Ventilation: It continuously exhausts vapors, ensuring the concentration remains well below any occupational exposure limits.[16]
All operations, including weighing, transferring, and running reactions, must be performed inside a fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[16]
Personal Protective Equipment (PPE) Guide
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and tasks.
| Protection Type | Specification | Rationale and In-Text Citation |
| Eye & Face | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk. | Goggles provide a seal against splashes and vapors.[12] A face shield adds a further layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Gloves must be selected based on their resistance to alcohols and potential solvents used in the procedure.[12][17] Always check the manufacturer's compatibility chart. Discard and replace gloves immediately if contamination or degradation is suspected. |
| Body | Flame-retardant laboratory coat. | A lab coat protects against incidental splashes. Flame-retardant material is recommended due to the flammability of the chemical. Do not wear shorts or open-toed shoes in the laboratory. |
| Respiratory | Generally not required when used in a functional fume hood. | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[7][16][17] A proper respiratory protection program, including fit-testing, is required by OSHA.[17] |
Section 3: Safe Laboratory Practices
Adherence to established protocols is the cornerstone of laboratory safety.
Handling and Storage Protocol
-
Pre-Handling Verification: Before use, confirm the location and functionality of the nearest fire extinguisher, spill kit, safety shower, and eyewash station.
-
Grounding: When transferring from a large container, ensure all metal parts of the equipment are grounded to prevent static electricity discharge, which can be an ignition source.[14]
-
Tool Selection: Use only non-sparking tools for opening and handling containers.[5][14]
-
Heating: Never heat this chemical with an open flame. Use an electrically heated water bath, heating mantle, or hot plate.[9]
-
Storage: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[11][14][16] Keep containers tightly closed.[6]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials to prevent hazardous reactions.[16]
Waste Disposal
-
Classification: this compound and materials contaminated with it are considered hazardous waste.
-
Collection: Collect all waste in a properly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[6][5][11]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Workflow
This workflow provides a logical sequence of actions in the event of a spill. The primary decision point is the scale and location of the spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Always seek professional medical attention after any chemical exposure.[18]
| Exposure Route | First Aid Protocol | In-Text Citation |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11][15][18] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [6][15][18] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. | [11][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [6][10][18] |
Conclusion
This compound is a valuable chemical reagent that can be used safely with the proper precautions. Its primary hazards—flammability and potential toxicity—are well-defined and manageable through a combination of robust engineering controls, diligent work practices, and appropriate personal protective equipment. By understanding the causality behind these safety measures, researchers can cultivate an environment where scientific advancement and personal safety are mutually reinforcing.
References
- Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Chemos GmbH&Co.KG. [Link]
- This compound | CAS#:51174-44-8. Chemsrc. [Link]
- This compound | C6H12O | CID 123525. PubChem - NIH. [Link]
- This compound, 51174-44-8. The Good Scents Company. [Link]
- SDS – SECTION 4.
- Student safety sheets 66 Higher alcohols. CLEAPSS Science. [Link]
- Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1). Cheméo. [Link]
- 4-Penten-1-ol, 3-methyl- - Substance Details. US EPA. [Link]
- Material Safety Data Sheet - 3-Methyl-2-buten-1-ol, 99%. Cole-Parmer. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. [Link]
- This compound | CAS#:54702-04-4. Chemsrc. [Link]
Sources
- 1. This compound | CAS#:51174-44-8 | Chemsrc [chemsrc.com]
- 2. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:54702-04-4 | Chemsrc [chemsrc.com]
- 4. This compound, 51174-44-8 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. echemi.com [echemi.com]
- 8. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. mcrsafety.com [mcrsafety.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. americanchemistry.com [americanchemistry.com]
- 18. schc.org [schc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-4-penten-1-ol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 3-methyl-4-penten-1-ol, a valuable homoallylic alcohol, utilizing the Grignard reaction. Homoallylic alcohols are crucial building blocks in organic synthesis, serving as precursors to a wide array of complex molecules and bioactive compounds.[1][2][3] This application note details the reaction mechanism, provides a step-by-step protocol for the preparation of the necessary Grignard reagent and its subsequent reaction with formaldehyde, and outlines essential safety precautions. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights to ensure a successful and safe synthesis.
Introduction: The Strategic Importance of Homoallylic Alcohols
Homoallylic alcohols are a class of organic compounds characterized by a hydroxyl group located three carbons away from a carbon-carbon double bond. This structural motif is a versatile synthon in chemical synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents.[1][3] Their utility lies in the diverse reactivity of both the alkene and alcohol functionalities, allowing for a wide range of subsequent chemical transformations.
The Grignard reaction stands as a classic and highly effective method for the formation of carbon-carbon bonds.[4][5] Its application in the synthesis of primary alcohols through the reaction of a Grignard reagent with formaldehyde offers a reliable and straightforward route to desired alcohol structures.[4][6][7] This guide focuses on the synthesis of this compound, a specific homoallylic alcohol, by preparing a custom Grignard reagent, 3-methyl-3-butenylmagnesium bromide, and reacting it with formaldehyde.
Reaction Mechanism and Strategy
The synthesis of this compound is achieved in a two-step process, beginning with the formation of the Grignard reagent, followed by its nucleophilic addition to formaldehyde.
Step 1: Formation of 3-methyl-3-butenylmagnesium bromide
The Grignard reagent is prepared by the reaction of an appropriate alkyl halide, in this case, 4-bromo-2-methyl-1-butene (methallyl bromide), with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond, which imparts nucleophilic character to the carbon atom.
Step 2: Nucleophilic Addition to Formaldehyde
The prepared Grignard reagent is then reacted with formaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.[6][8][9] This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound, a primary alcohol.[9][10][11]
Visualizing the Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 4-bromo-2-methyl-1-butene | C₅H₉Br | 149.03 | ≥97% | Sigma-Aldrich | |
| Magnesium turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich | Dry over sodium/benzophenone. |
| Paraformaldehyde | (CH₂O)n | (30.03)n | Reagent grade | Sigma-Aldrich | Source of formaldehyde. |
| Iodine | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich | Activator for magnesium. |
| Hydrochloric acid | HCl | 36.46 | 1 M aq. solution | Fisher Scientific | For workup. |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | Fisher Scientific | Alternative for workup. | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | VWR | For drying organic layer. |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (recommended)
-
Separatory funnel
-
Distillation apparatus
Detailed Experimental Protocol
Part A: Preparation of 3-methyl-3-butenylmagnesium bromide
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry.[12] The apparatus should be under a positive pressure of an inert gas (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to activate the magnesium surface.[12]
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of 4-bromo-2-methyl-1-butene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.[12] The reaction is initiated when the brown color of the iodine fades and the solvent begins to gently reflux. Gentle warming may be required to start the reaction.[12]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[12] After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Synthesis of this compound
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath. In a separate flask, gently heat paraformaldehyde to generate gaseous formaldehyde, which can be bubbled through the Grignard solution. Alternatively, and more conveniently, add paraformaldehyde (1.5 eq.) portion-wise directly to the stirred Grignard solution, ensuring the temperature does not rise significantly.[13]
-
Reaction Progression: After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2-3 hours.[13]
-
Work-up: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid until the magnesium salts dissolve.[12][14]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12] Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.[15]
Safety Precautions
The synthesis of Grignard reagents and their subsequent reactions require strict adherence to safety protocols due to the hazardous nature of the chemicals involved.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[12]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric oxygen and moisture.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. The rate of addition of the alkyl halide should be carefully controlled to maintain a gentle reflux and prevent a runaway reaction. An ice-water bath should be readily available for cooling if necessary.
-
Flammability: Diethyl ether and THF are highly flammable solvents. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching of the reaction with aqueous acid is also exothermic and will generate flammable gases if unreacted magnesium is present. The addition of the quenching solution should be slow and performed in an ice bath.
Results and Discussion
The successful synthesis of this compound should yield a colorless liquid. The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the vinyl protons, the methine proton, the methylene protons adjacent to the hydroxyl group, the other methylene protons, and the methyl protons.
-
¹³C NMR: Resonances for the two sp² carbons of the double bond, the sp³ carbons of the backbone, and the methyl carbon.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and a sharp peak around 1640 cm⁻¹ corresponding to the C=C stretch of the alkene.
Potential side reactions include the formation of Wurtz coupling products from the reaction of the Grignard reagent with unreacted alkyl halide. Careful control of the reaction conditions, particularly the rate of addition of the alkyl halide, can minimize the formation of these byproducts.
Conclusion
The Grignard reaction provides a robust and versatile method for the synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably produce this valuable homoallylic alcohol for further use in their synthetic endeavors. The principles and techniques described herein are broadly applicable to the synthesis of other primary alcohols via the Grignard reaction with formaldehyde.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Quora. (2025, June 18). What is the mechanism of the general reaction of the Grignard reagent with formaldehyde, Jetton, and ester?
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol.
- Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Chemsrc. (2025, August 27). This compound | CAS#:51174-44-8.
- ResearchGate. (n.d.). Synthesis of homoallylic alcohols from allylation reagents with ketones.
- ResearchGate. (n.d.). Applications of homoallylic alcohols.
- Chemsrc. (2025, August 23). This compound | CAS#:54702-04-4.
- PubChem. (n.d.). This compound | C6H12O | CID 123525.
- YouTube. (2022, September 24). Reaction of Grignard reagent with Formaldehyde #grignardreagent.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Allyl Alcohol in Pharmaceutical Synthesis and Intermediates.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubMed Central. (2019, December 24). A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole.
- Google Patents. (n.d.). US3597488A - Process for making grignard reagents.
- GeneOnline News. (2026, January 7). Chiral tert-butyl-BIMP Catalyst Enables Enantioselective[4][6]-Wittig Rearrangement for Homoallylic Tertiary Alcohol Synthesis.
- Filo. (2025, November 2). Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed.
- PrepChem.com. (n.d.). Synthesis of 3-methylbutylmagnesium bromide.
- Organic Syntheses. (n.d.). 4-penten-1-ol.
- PubMed Central. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Filo. (2025, August 23). The reaction of Grignard reagent with formaldehyde followed by acidificat.
- YouTube. (2023, June 8). Reaction of Grignard Reagent with Formaldehyde | Ketone -Aldehyde | Carbonyl Compounds.
- Google Patents. (n.d.). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed .. [askfilo.com]
- 10. The reaction of Grignard reagent with formaldehyde followed by acidificat.. [askfilo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric synthesis of chiral "3-Methyl-4-penten-1-ol"
Application Note & Protocol Guide
Asymmetric Synthesis of Chiral (R)- and (S)-3-Methyl-4-penten-1-ol
Abstract: Chiral 3-methyl-4-penten-1-ol is a valuable homoallylic alcohol that serves as a versatile C6 building block in the stereoselective synthesis of complex natural products and pharmaceuticals. Its utility stems from the presence of two distinct functional groups—a primary alcohol and a terminal alkene—and a single stereocenter, allowing for diverse and sequential chemical modifications. The critical challenge in its synthesis lies in the precise control of the stereochemistry at the C3 position. This guide provides a comprehensive, field-proven protocol for the asymmetric synthesis of this key intermediate via the catalytic enantioselective allylation of isovaleraldehyde. We will focus on the highly reliable titanium-BINOL catalyzed system, detailing the experimental procedure, explaining the causality behind critical steps, and offering insights for troubleshooting and optimization.
Introduction: The Strategic Importance of Chiral Homoallylic Alcohols
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and chemical biology. Homoallylic alcohols, characterized by a hydroxyl group at the γ-position relative to a double bond, are particularly important synthetic intermediates. The specific target of this guide, this compound, provides a clear strategic advantage in multi-step syntheses. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the terminal alkene is available for a wide array of transformations such as ozonolysis, epoxidation, or hydroboration.
The most direct and powerful method for constructing this chiral motif is the asymmetric addition of an allyl nucleophile to the prochiral carbonyl of isovaleraldehyde (3-methylbutanal)[1][2]. The success of this transformation hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the aldehyde, thereby directing the incoming nucleophile to create the desired stereocenter with high fidelity.
This document details a robust protocol using a well-established chiral Lewis acid catalyst derived from titanium(IV) isopropoxide and 1,1'-bi-2-naphthol (BINOL), which consistently delivers high levels of enantioselectivity for the allylation of aliphatic aldehydes[3][4].
Core Strategy: Catalytic Asymmetric Allylation
The fundamental transformation involves the reaction of isovaleraldehyde with an allylating agent, such as allyltributyltin, in the presence of a substoichiometric amount of a chiral Lewis acid catalyst. The catalyst coordinates to the carbonyl oxygen of the aldehyde, which both activates the carbonyl for nucleophilic attack and creates a sterically defined environment that dictates the trajectory of the incoming allyl group.
Overall Experimental Workflow
The process can be broken down into three key phases: in-situ catalyst preparation, the stereoselective C-C bond formation, and finally, product workup and analysis.
Caption: Workflow for the asymmetric synthesis of this compound.
Protocol: Titanium/(S)-BINOL-Catalyzed Asymmetric Allylation
This protocol is adapted from established methodologies for the enantioselective allylation of aliphatic aldehydes and is optimized for the synthesis of (R)-3-methyl-4-penten-1-ol[3][4]. For the synthesis of the (S)-enantiomer, simply substitute (S)-BINOL with (R)-BINOL.
Scientific Principle & Mechanism
The reaction is catalyzed by a chiral titanium complex generated in situ from titanium(IV) isopropoxide and (S)-BINOL. This complex functions as a chiral Lewis acid.
Causality Behind the Mechanism:
-
Activation: The titanium center coordinates to the carbonyl oxygen of isovaleraldehyde. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Stereodifferentiation: The bulky, C2-symmetric BINOL ligand creates a well-defined chiral pocket around the titanium center. The aldehyde can only bind in a sterically favored orientation to minimize repulsion with the naphthyl groups of the BINOL ligand.
-
Directed Attack: This fixed orientation exposes one of the two prochiral faces of the aldehyde to the incoming allyltributyltin. The allyl group is delivered to this less hindered face, resulting in the preferential formation of one enantiomer of the homoallylic alcohol.
Caption: Simplified catalytic cycle for Ti-BINOL catalyzed allylation.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Moles | Quantity |
| Isovaleraldehyde | 86.13 | 2.0 | 0.002 | 0.172 g (0.22 mL) |
| Allyltributyltin | 331.18 | 2.2 | 0.0022 | 0.729 g (0.67 mL) |
| Titanium(IV) isopropoxide | 284.22 | 0.6 | 0.0006 | 0.171 g (0.18 mL) |
| (S)-BINOL | 286.33 | 0.6 | 0.0006 | 0.172 g |
| Dichloromethane (anhydrous) | - | - | - | 4.0 mL |
| 4Å Molecular Sieves | - | - | - | ~800 mg |
Note: Isovaleraldehyde should be distilled prior to use to remove isovaleric acid impurities.
Step-by-Step Experimental Protocol
Catalyst Preparation (Phase 1):
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add powdered 4Å molecular sieves (~800 mg).
-
Purge the flask with argon or nitrogen gas. Maintain a positive inert atmosphere throughout the reaction.
-
Add (S)-BINOL (172 mg, 0.6 mmol) to the flask.
-
Via syringe, add 4.0 mL of anhydrous dichloromethane.
-
Add titanium(IV) isopropoxide (0.18 mL, 0.6 mmol) to the suspension.
-
Heat the mixture to a gentle reflux and maintain for 1 hour. The solution should turn a deep reddish-brown color, indicating the formation of the catalyst complex.
-
After 1 hour, cool the mixture to room temperature.
Asymmetric Allylation (Phase 2): 8. To the catalyst mixture at room temperature, add freshly distilled isovaleraldehyde (0.22 mL, 2.0 mmol) via syringe. 9. Cool the reaction flask to -78 °C using a dry ice/acetone bath. 10. Once the temperature has stabilized, add allyltributyltin (0.67 mL, 2.2 mmol) dropwise over 5 minutes. 11. After the addition is complete, transfer the flask to a -23 °C cryostat or freezer and let it stir for 70 hours. Monitor the reaction progress by TLC or GC if desired.
Workup and Purification (Phase 3): 12. After 70 hours, quench the reaction by pouring the mixture into 50 mL of saturated aqueous NaHCO₃ solution. 13. Stir vigorously for 1 hour. This helps to hydrolyze the titanium species and precipitate some of the tin byproducts. 14. Filter the mixture through a pad of Celite® to remove the molecular sieves and inorganic salts. Wash the filter cake with dichloromethane (3 x 20 mL). 15. Transfer the combined filtrate to a separatory funnel. Separate the organic layer. 16. Extract the aqueous layer with dichloromethane (2 x 25 mL). 17. Combine all organic layers and wash with brine (1 x 50 mL). 18. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 19. The crude product will contain the desired alcohol and tributyltin byproducts. Purify by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the pure this compound.
Characterization and Analysis
-
Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity is the most critical parameter. It can be determined by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Often, the alcohol must first be derivatized to its acetate or silyl ether to achieve good separation on a chiral column[4].
-
Derivatization Example (Acetylation): To a small sample of the alcohol in CH₂Cl₂ (1 mL), add pyridine (2 eq.), acetic anhydride (1.5 eq.), and a catalytic amount of DMAP. Stir at room temperature for 1-2 hours. Work up and analyze the resulting acetate by chiral GC.
-
Expected Results
Based on literature precedents for similar straight-chain aliphatic aldehydes, this protocol is expected to yield the following results[4]:
| Parameter | Expected Outcome |
| Chemical Yield | 70 - 85% |
| Enantiomeric Excess (ee) | 90 - 96% |
| Configuration | (R) with (S)-BINOL |
Scientific Integrity & Field Insights
Expertise: The "Why" Behind Key Steps
-
Anhydrous Conditions: Lewis acids like the Ti-BINOL complex are extremely sensitive to water. Water will hydrolyze the catalyst, rendering it inactive. This is why flame-dried glassware, anhydrous solvents, and molecular sieves are absolutely critical for success[3].
-
Molecular Sieves (4Å): The sieves are not just a drying agent. They are added during catalyst formation and are present throughout the reaction to scavenge any trace amounts of water from the reagents or solvent, ensuring the catalyst remains active[4].
-
Low Reaction Temperature: The enantioselectivity of the reaction is highly temperature-dependent. Lower temperatures (-23 °C to -78 °C) increase the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. This magnifies the preference for the lower-energy pathway, resulting in higher ee.
-
Allyltributyltin vs. Other Reagents: Allyltributyltin is a mild, effective allyl source that is compatible with the titanium catalyst. While other reagents like allyl Grignards are more reactive, they are often too basic and can react with the catalyst or ligand, leading to lower selectivity.
Trustworthiness: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (moisture).2. Poor quality isovaleraldehyde.3. Insufficient reaction time. | 1. Rigorously ensure anhydrous conditions.2. Distill the aldehyde immediately before use.3. Monitor by TLC/GC and extend reaction time if necessary. |
| Low Enantioselectivity (ee) | 1. Racemic or impure BINOL ligand.2. Reaction temperature too high.3. Presence of coordinating impurities. | 1. Use high-purity, enantiomerically pure BINOL.2. Carefully control the temperature; try running at a lower temperature.3. Ensure all reagents and solvents are pure. |
| Difficult Purification | 1. Residual tributyltin byproducts co-eluting with the product. | 1. After workup, stir the crude oil in hexanes with 1M HCl to protonate and remove Bu₃SnOH.2. Alternatively, stir the concentrated crude product with a solution of KF on silica gel in ether/hexanes to precipitate tributyltin fluoride. |
References
- Keck, G. E., et al. (1993). Catalytic Asymmetric Synthesis of Homoallylic Alcohols: Chiral Amplification and Chiral Poisoning in a Titanium/BINOL Catalyst System. Journal of the American Chemical Society, 115(18), 8467–8468. [Link]
- Costa, A. L., et al. (1993). Catalytic asymmetric synthesis of homoallylic alcohols. Journal of the American Chemical Society, 115(15), 7001–7002. [Link]
- American Chemical Society (2019). Isovaleraldehyde. ACS Website. [Link]
- Wikipedia. Isovaleraldehyde. Wikipedia, The Free Encyclopedia. [Link]
Sources
Esterification reactions of "3-Methyl-4-penten-1-ol" with carboxylic acids
Application Note & Protocol Guide
Introduction: The Synthetic Versatility of 3-Methyl-4-pentenyl Esters
3-Methyl-4-penten-1-ol is a valuable bifunctional building block, featuring a primary alcohol for derivatization and a terminal alkene for further synthetic transformations. The conversion of its hydroxyl group into an ester moiety opens a gateway to a diverse range of molecules with applications in fragrance chemistry, polymer science, and as advanced intermediates in pharmaceutical synthesis. The resulting esters retain the synthetically valuable terminal double bond, making them ideal substrates for subsequent reactions such as metathesis, hydroboration-oxidation, or polymerization.
This guide provides an in-depth analysis and detailed protocols for the esterification of this compound. As a primary allylic alcohol, its reactivity presents unique challenges and opportunities. The choice of esterification method is critical to avoid potential side reactions, such as acid-catalyzed rearrangement of the allylic system, and to achieve high yields, especially with sterically demanding or sensitive carboxylic acids. We will explore several robust methods, from the classic Fischer-Speier reaction to milder, modern coupling techniques, providing the rationale behind each protocol to empower researchers to make informed decisions for their specific synthetic goals.
Core Reactants
| Compound | Structure | Notes |
| This compound | A primary allylic alcohol. The terminal alkene is a key functional group for post-esterification modifications. | |
| Carboxylic Acid | The 'R' group can vary significantly in steric bulk, electronic properties, and functionality, dictating the optimal choice of esterification method. |
Section 1: Mechanistic Considerations for Esterification
Esterification is fundamentally a nucleophilic acyl substitution reaction.[1] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid (or an activated derivative). The primary challenge is the poor leaving group ability of the hydroxide ion (-OH) from the carboxylic acid. Therefore, most methods rely on activating the carboxylic acid to facilitate the reaction.
Acid-Catalyzed Mechanism (Fischer-Speier Esterification)
In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated.[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the neutral alcohol nucleophile.[2][4] The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or a large excess of the alcohol reactant is used.[1][5]
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Causality Insight: While effective, the strong acidic conditions and heat required for Fischer esterification can be detrimental for allylic alcohols like this compound. The potential formation of a secondary carbocation intermediate via protonation of the double bond can lead to undesired rearrangement or polymerization side products.
Milder Activation Methods
To circumvent the harshness of strong acids, modern methods use coupling reagents to activate the carboxylic acid under milder conditions.
-
Carbodiimides (Steglich Esterification): Reagents like dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is readily attacked by the alcohol. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for efficient esterification by forming an even more reactive acylpyridinium intermediate.[6][7]
-
Mixed Anhydrides (Yamaguchi Esterification): Using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), a mixed anhydride is formed with the substrate carboxylic acid.[8][9] DMAP then catalyzes the regioselective transfer of the desired acyl group to the alcohol.[8][9] This method is particularly effective for sterically hindered substrates.[10]
-
Redox Condensation (Mitsunobu Reaction): This reaction uses a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol, not the acid.[11][12] The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[12][13]
Section 2: Experimental Protocols
The following protocols are presented as general guidelines. Optimization of solvent, temperature, and reaction time may be necessary for specific carboxylic acid substrates.
Protocol 1: Fischer-Speier Esterification (Classic Method)
-
Application: Best for simple, non-sensitive carboxylic acids where the use of excess alcohol is feasible and potential side reactions are minimal.
-
Causality: This is the most atom-economical method but its harsh conditions (strong acid, heat) risk isomerization of the allylic alcohol. Driving the equilibrium by removing water with a Dean-Stark trap is critical for achieving high yields.[5]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 equiv), this compound (1.5-3.0 equiv), and a non-polar solvent like toluene (approx. 0.2 M concentration relative to the limiting reagent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (1-5 mol%).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC or GC analysis. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to quench the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester is then purified by fractional distillation or column chromatography.
Protocol 2: Steglich Esterification (Mild, DCC/DMAP Coupling)
-
Application: Excellent for acid-sensitive substrates or when using valuable carboxylic acids where a near-stoichiometric ratio is preferred.[14]
-
Causality: This method avoids strong acid and high heat, preserving the integrity of the allylic alcohol.[6] The key is the in situ activation of the carboxylic acid by DCC.[7] The main drawback is the formation of dicyclohexylurea (DCU) byproduct, which has low solubility in many solvents and must be filtered off.
Step-by-Step Methodology:
-
Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and a catalytic amount of DMAP (5-10 mol%).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Coupling Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. A white precipitate of DCU will form as the reaction proceeds.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with the reaction solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove residual DMAP, followed by saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the product by column chromatography.
Protocol 3: Yamaguchi Esterification (For Sterically Hindered Systems)
-
Application: Highly effective for coupling sterically hindered carboxylic acids or alcohols, where other methods fail.[9] Also renowned for its use in macrolactonization.[10]
-
Causality: This two-step, one-pot procedure relies on the formation of a highly reactive mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[8][15] The steric bulk of the Yamaguchi reagent directs the subsequent DMAP-catalyzed acylation to occur regioselectively, delivering the acyl group from the substrate acid to the alcohol.[9]
Step-by-Step Methodology:
-
Anhydride Formation: In an inert-atmosphere flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or toluene. Add triethylamine (Et₃N) (1.1 equiv) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir the mixture for 1-2 hours.
-
Ester Formation: In a separate flask, prepare a solution of this compound (1.5 equiv) and a stoichiometric amount of DMAP (1.5-2.0 equiv) in the same solvent.
-
Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula or syringe. Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the target ester by column chromatography.
Protocol 4: Mitsunobu Reaction (Redox-Mediated Esterification)
-
Application: Ideal for extremely sensitive substrates due to its exceptionally mild, neutral conditions. It is a powerful tool for achieving esterification where other methods may lead to degradation.[11][16]
-
Causality: This reaction operates via activation of the alcohol through an alkoxyphosphonium salt intermediate.[13][17] The carboxylate then acts as the nucleophile. The order of addition can be crucial; typically, the alcohol, acid, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at low temperature to control the exothermic reaction.[12]
Step-by-Step Methodology:
-
Setup: To a flame-dried, inert-atmosphere flask, add the carboxylic acid (1.2 equiv), this compound (1.0 equiv), and triphenylphosphine (PPh₃) (1.5 equiv).
-
Solvent: Dissolve the reagents in anhydrous THF or DCM (0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise via syringe over 30-60 minutes. An orange color may appear and then fade.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 6-18 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. The purification can be challenging due to byproducts (triphenylphosphine oxide and the reduced hydrazine). Column chromatography is almost always required for purification.
Section 3: Comparative Analysis and Workflow
Summary of Esterification Protocols
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or TsOH (cat.) | High Temp, Reflux | Atom economical, inexpensive reagents.[18] | Harsh conditions, risk of side reactions with allylic systems, equilibrium-limited.[2][5] |
| Steglich | DCC, DMAP (cat.) | Room Temp | Mild conditions, high yield, good for sensitive substrates.[6][7] | Stoichiometric byproduct (DCU) requires filtration, DCC is an allergen.[19] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Room Temp | Excellent for sterically hindered substrates, high yields, mild conditions.[9][10] | Requires stoichiometric activating and base reagents. |
| Mitsunobu | PPh₃, DEAD or DIAD | 0 °C to Room Temp | Extremely mild, neutral pH, broad substrate scope.[11][13] | Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification, reagents are toxic. |
General Experimental Workflow
The successful synthesis and isolation of the target ester follows a logical progression of steps, from careful planning to final characterization.
Caption: A generalized workflow for ester synthesis.
Section 4: Product Purification and Characterization
Purification
The volatility and polarity of the resulting 3-methyl-4-pentenyl ester will determine the optimal purification method.
-
Fractional Distillation: For low to medium molecular weight esters that are thermally stable, distillation under reduced pressure is an effective method for achieving high purity on a larger scale.
-
Flash Column Chromatography: This is the most common method for purifying esters at the research scale. A silica gel stationary phase is typically used with a non-polar mobile phase system (e.g., hexanes/ethyl acetate). The relatively non-polar ester product will usually elute before the more polar starting alcohol.
Characterization
Confirmation of the ester's structure and purity is achieved through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most telling feature is the appearance of a strong C=O (ester carbonyl) stretching band, typically in the range of 1735-1750 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) is also a key indicator of reaction completion.
-
¹H NMR Spectroscopy: Look for the characteristic downfield shift of the methylene protons adjacent to the ester oxygen (-CH₂-O-C=O). These protons in this compound will shift from ~3.6 ppm to ~4.1 ppm upon esterification. The signals corresponding to the vinyl and methyl groups should remain largely intact.
-
¹³C NMR Spectroscopy: The appearance of the ester carbonyl carbon signal around 170 ppm is a definitive marker of product formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for confirming the molecular weight of the ester via the molecular ion peak (M⁺) and for assessing the purity of volatile products.[20]
References
- Reddy, B. V. S., et al. (2019). Total Synthesis of Paecilomycin A-F. Journal of Organic Chemistry. Available through various academic search engines.
- Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
- Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]
- Organic Chemistry Portal. (n.d.).
- Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula. Study.com. [Link]
- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available through major chemical publishers.
- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
- Google Patents. (n.d.). Processes relating to alcohols for the production of esters.
- Wikipedia contributors. (2023). Alcohol (chemistry). Wikipedia, The Free Encyclopedia. [Link]
- Sharma, A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances. [Link]
- Li, Z., et al. (2021). Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand.
- Master Organic Chemistry. (2022).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Wikipedia contributors. (2023). Yamaguchi esterification. Wikipedia, The Free Encyclopedia. [Link]
- Royal Society of Chemistry. (2020). Base-catalyzed selective esterification of alcohols with unactivated esters. Organic & Biomolecular Chemistry. [Link]
- Wikipedia contributors. (2023). Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (n.d.). Plausible mechanism of etherification of allylic alcohol 1 with alcohol...
- SynArchive. (n.d.).
- MDPI. (2007). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules. [Link]
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2010). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Accounts of Chemical Research. [Link]
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]
- MDPI. (2023). Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. Molecules. [Link]
- Google Patents. (n.d.). Process for the purification of esters.
- University of Rochester. (n.d.). Acid to Ester - Common Conditions. University of Rochester Chemistry. [Link]
- The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]
- MDPI. (2023). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. Journal of Fungi. [Link]
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Thompson Rivers University. [Link]
- National Institutes of Health. (2004). Production and biological function of volatile esters in Saccharomyces cerevisiae. Applied and Environmental Microbiology. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- CESA 6. (n.d.). Ester Synthesis Lab (Student Handout). CESA 6. [Link]
- ResearchGate. (2014). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Selective Oxidation of 3-Methyl-4-penten-1-ol to 3-Methyl-4-penten-1-al
Abstract
This document provides a detailed guide for the chemoselective oxidation of the primary allylic alcohol, 3-Methyl-4-penten-1-ol, to its corresponding α,β-unsaturated aldehyde, 3-Methyl-4-penten-1-al. α,β-Unsaturated aldehydes are crucial intermediates in the synthesis of fine chemicals, including fragrances and pharmaceuticals.[1][2] The primary challenge in this transformation is the selective oxidation of the hydroxyl group without affecting the labile carbon-carbon double bond. This guide evaluates several contemporary oxidation methodologies, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice tailored for researchers in organic synthesis and drug development.
Introduction: The Imperative for Chemoselectivity
The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. When the substrate is an unsaturated alcohol like this compound, the reaction demands high chemoselectivity. The goal is to exclusively target the alcohol functionality while preserving the integrity of the adjacent alkene. Failure to achieve this selectivity can lead to a mixture of products, including epoxides, diols, or products from oxidative cleavage, complicating purification and reducing the yield of the desired aldehyde.
This application note explores three robust and widely adopted methods for this transformation:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method using a hypervalent iodine reagent.[3][4][5]
-
Swern Oxidation: A metal-free oxidation that operates at cryogenic temperatures, known for its mildness and broad functional group tolerance.[6][7][8]
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic chromium-based method effective for generating aldehydes without over-oxidation to carboxylic acids in anhydrous media.[9][10][11]
The selection of an appropriate method depends on factors such as substrate sensitivity, scale, available equipment, and tolerance for specific byproducts.
Comparative Analysis of Oxidation Methods
A successful oxidation requires a balance of reactivity and selectivity. The following table summarizes the key characteristics of the selected methods for the oxidation of this compound.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Oxidant | Hypervalent Iodine (V) | Activated DMSO | Chromium (VI) |
| Key Reagents | DMP in CH₂Cl₂ | DMSO, Oxalyl Chloride, Triethylamine | PCC, Celite® in CH₂Cl₂ |
| Temperature | Room Temperature[3][12] | -78 °C to RT[7] | 0 °C to RT[13] |
| Advantages | Very mild, neutral pH, short reaction times, simple workup, high chemoselectivity.[3][14] | Avoids toxic metals, very mild, high yields, aldehydes are not over-oxidized.[6][7][15] | Operationally simple, will not oxidize aldehydes to carboxylic acids in anhydrous conditions.[9][16] |
| Disadvantages | Potentially explosive on large scale, relatively expensive, high molecular weight reagent.[14][17] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS), sensitive to moisture.[6][7][18] | Chromium is toxic and poses disposal challenges, reagent is acidic, can be hygroscopic.[13][19] |
| Workup | Filtration and washing. | Aqueous quench and extraction. | Filtration through silica/florisil to remove chromium salts. |
Visualizing the Transformation
Overall Reaction Scheme
Caption: Oxidation of this compound to 3-Methyl-4-penten-1-al.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often preferred for its mild conditions and straightforward workup.[3][12] The reaction is typically fast and clean.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion at room temperature. The reaction is typically slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces the excess iodine species.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: The product, 3-Methyl-4-penten-1-al, is likely volatile. Use a cold water bath and avoid high vacuum during concentration.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Swern Oxidation
The Swern oxidation is a classic metal-free alternative, ideal for sensitive substrates.[8] Strict temperature control is crucial for success.[18]
Materials:
-
Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Oxalyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous glassware, syringes, low-temperature thermometer, and a dry ice/acetone bath
Procedure:
-
Activator Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.1 eq) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of DMSO (2.2 eq) in anhydrous CH₂Cl₂ via syringe. Stir for 10-15 minutes at -78 °C. You may observe gas evolution (CO and CO₂).[8]
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) dropwise. A thick white precipitate (triethylammonium chloride) will form.[18] After the addition is complete, stir the mixture at -78 °C for 20 minutes, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.
-
Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure, being mindful of the product's volatility.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insights and Visualization
Understanding the reaction mechanism is key to troubleshooting and optimizing the reaction.
Swern Oxidation Workflow
Caption: Step-by-step workflow for the Swern Oxidation protocol.
Mechanism of the Dess-Martin Oxidation
The Dess-Martin oxidation proceeds via a ligand exchange on the hypervalent iodine center, followed by an intramolecular elimination.[4][5]
-
Ligand Exchange: The alcohol displaces one of the acetate groups on the DMP reagent.
-
Deprotonation and Elimination: An acetate ion acts as a base, abstracting the proton on the carbon bearing the oxygen. This facilitates a concerted elimination to form the aldehyde, acetic acid, and a reduced iodine(III) species.[20]
Product Purification and Characterization
The primary impurities in the crude product are typically unreacted starting material, solvent, and reaction byproducts (e.g., dimethyl sulfide for Swern, reduced iodinane for DMP).
Purification Strategy:
-
Volatile Product Handling: 3-Methyl-4-penten-1-al is expected to be volatile. All concentration steps should be performed with care, using a cooled water bath on the rotary evaporator and avoiding excessive vacuum.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for obtaining high-purity material.
-
Bisulfite Adduct Formation: For challenging purifications or to remove trace aldehyde impurities from other mixtures, aldehydes can be selectively converted into a water-soluble bisulfite adduct.[21][22] This adduct can be isolated in the aqueous phase and the aldehyde can be regenerated by treatment with a base.[22]
Characterization:
-
¹H NMR: Expect to see a characteristic aldehyde proton signal between δ 9-10 ppm. The vinyl protons and the methyl group should also be clearly identifiable.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ (conjugated aldehyde) and the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).
-
GC-MS: Useful for confirming the molecular weight and assessing purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient oxidant.- Low reaction temperature (for DMP).- Reagents are not anhydrous (for Swern/PCC). | - Increase equivalents of oxidant (e.g., to 1.5 eq).- Ensure anhydrous conditions by using freshly distilled solvents and flame-dried glassware.- For DMP, allow longer reaction time or warm slightly (e.g., to 40 °C). |
| Low Yield | - Product volatility leading to loss during workup.- Side reactions (e.g., Pummerer rearrangement if Swern is warmed too high before base addition).- Adsorption of product on silica gel during chromatography. | - Use minimal vacuum and a cold trap during solvent removal.- Maintain strict temperature control during the Swern oxidation.- Deactivate silica gel with triethylamine (1% in eluent) before chromatography. |
| Formation of Byproducts | - Over-oxidation to carboxylic acid (less common with these methods).- Reaction with the alkene (unlikely with these selective reagents). | - Ensure anhydrous conditions, especially for PCC, as water can lead to hydrate formation and further oxidation.[9]- Confirm the identity of byproducts by MS and NMR to diagnose the issue. |
References
- Master Organic Chemistry. (2011, September 9).
- Wikipedia.
- Organic Chemistry Portal.
- Chemistry Steps. Dess–Martin periodinane (DMP)
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
- Wikipedia.
- Chemistry Steps.
- Organic Synthesis.
- Organic Chemistry Tutor.
- American Chemical Society. (2007).
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, January 22).
- ACS Publications.
- Chad's Prep.
- Tikrit Journal of Pure Science. (2012).
- Chemistry LibreTexts. (2024, September 22). 17.
- NIH. (2021, January 19). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. [Link]
- LookChem.
- ResearchGate.
- YouTube. (2023, October 28).
- Organic Chemistry Portal.
- ACS Publications. (2017, July 12).
- ResearchGate.
- ResearchGate. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF. [Link]
- University of Rochester. Workup: Aldehydes. [Link]
- Wikipedia. Dess–Martin periodinane. [Link]
- Stanford University. THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. [Link]
- NSF Public Access Repository. (2019, July 16).
- ElectronicsAndBooks. (2008, August 1). Chemoselective Oxidation of Alcohols by a H2O2–Pt Black System under Organic Solvent- and Halide. [Link]
- Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
- YouTube. (2025, November 21).
Sources
- 1. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Workup [chem.rochester.edu]
"3-Methyl-4-penten-1-ol" as a monomer in polymer synthesis
Application Note & Protocol Guide
Topic: 3-Methyl-4-penten-1-ol: A Functional Monomer for Advanced Polyolefin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an intriguing, yet challenging, monomer for polymer synthesis. Its structure combines a polymerizable terminal alkene with a primary alcohol, offering a direct route to functionalized polyolefins. Such polymers, bearing hydroxyl side chains, are of significant interest for applications requiring enhanced hydrophilicity, adhesion, biocompatibility, or sites for post-polymerization modification. However, the nucleophilic hydroxyl group is incompatible with many conventional olefin polymerization catalysts, such as Ziegler-Natta and cationic systems, which it deactivates. This guide provides a comprehensive overview of the synthetic strategies required to overcome this challenge. We present a detailed, field-proven protocol based on a protecting-group strategy, enabling the synthesis of well-defined polymers via metallocene-catalyzed coordination polymerization, followed by deprotection to yield the target functional polymer.
Monomer Profile and Synthetic Challenges
Physicochemical Properties
This compound is a bifunctional molecule possessing both a terminal double bond for polymerization and a primary hydroxyl group for subsequent functionalization.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| CAS Number | 51174-44-8 | NIST[2] |
| IUPAC Name | 3-methylpent-4-en-1-ol | PubChem[1] |
The Challenge of the Hydroxyl Group in Coordination Polymerization
The primary obstacle in polymerizing this compound is the reactivity of its hydroxyl (-OH) group. Most high-activity catalysts for olefin polymerization, particularly early-transition metal systems like Ziegler-Natta and many metallocene catalysts, are highly oxophilic and electrophilic.
-
Catalyst Deactivation: The lone pair of electrons on the oxygen atom can coordinate to the active metal center, leading to catalyst poisoning.
-
Chain Transfer: The acidic proton of the alcohol can react with the growing polymer chain or the metal-alkyl bond of the catalyst, causing premature chain termination.
Similarly, cationic polymerization, which proceeds via a carbocationic propagating species, is incompatible with nucleophiles like alcohols.[3] Therefore, direct polymerization is often infeasible and a more nuanced synthetic approach is required.
A Robust Strategy: Protection, Polymerization, and Deprotection
To circumvent catalyst incompatibility, a widely accepted and effective strategy involves the transient protection of the hydroxyl group. This multi-step approach isolates the reactive -OH functionality during polymerization and regenerates it in the final polymer.
Caption: High-level workflow for synthesizing functional polyolefins.
This guide details a protocol using a tert-butyldimethylsilyl (TBDMS) ether as the protecting group, which is robust enough to withstand polymerization conditions yet can be cleaved under mild conditions.
Detailed Experimental Protocols
Protocol 1: Protection of this compound
Objective: To mask the hydroxyl group as a TBDMS ether, rendering the monomer suitable for coordination polymerization.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil (tert-butyldimethyl((3-methylpent-4-en-1-yl)oxy)silane) by flash column chromatography on silica gel to yield a clear, colorless liquid.
Protocol 2: Metallocene-Catalyzed Polymerization
Objective: To polymerize the protected monomer using a metallocene catalyst system. This protocol is adapted from established methods for the polymerization of structurally similar α-olefins like 4-methyl-1-pentene.[4]
Materials:
-
Protected monomer (tert-butyldimethyl((3-methylpent-4-en-1-yl)oxy)silane)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (10 wt%)
-
Anhydrous toluene
-
Acidified methanol (5% HCl)
-
Soxhlet extraction apparatus, Schlenk line, glovebox
Procedure:
-
Reactor Setup: Assemble a 250 mL Schlenk reactor equipped with a magnetic stirrer. Dry the reactor thoroughly under vacuum with a heat gun and backfill with high-purity nitrogen.[4]
-
Reagent Charging: Inside a glovebox or under a positive flow of nitrogen, charge the reactor with anhydrous toluene (100 mL) and the purified protected monomer (e.g., 10 mL).
-
Co-catalyst Addition: Add the MAO solution via syringe. The Al/Zr molar ratio is critical and typically ranges from 1000:1 to 5000:1. Stir the solution for 10 minutes at the desired polymerization temperature (e.g., 50 °C).[4][5]
-
Initiation: Prepare a stock solution of the metallocene catalyst in toluene. Inject the required amount of the catalyst solution into the reactor to initiate polymerization.
-
Polymerization: Maintain the reaction at a constant temperature for the desired time (e.g., 1-4 hours). The solution will become increasingly viscous as the polymer forms.
-
Termination and Precipitation: Quench the reaction by pouring the viscous polymer solution into a beaker containing an excess of acidified methanol (~400 mL).[4] A white, stringy polymer will precipitate.
-
Purification: Stir the mixture for several hours to deactivate any remaining catalyst. Collect the polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight. For higher purity, Soxhlet extraction can be performed to remove low molecular weight oligomers and atactic fractions.
Caption: Reaction scheme from monomer to protected polymer.
Protocol 3: Deprotection to Yield Functional Polymer
Objective: To remove the TBDMS protecting group and regenerate the hydroxyl functionality on the polymer side chains.
Materials:
-
Protected polymer
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Methanol
Procedure:
-
Dissolve the protected polymer in THF in a plastic container (glass is etched by fluoride ions).
-
Add the TBAF solution (typically 1.5-2.0 eq per silyl ether group).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the deprotection by taking small aliquots and analyzing via FT-IR spectroscopy, observing the disappearance of Si-O stretches (~1095 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹).
-
Once complete, precipitate the functional polymer by slowly adding the reaction mixture to a large volume of deionized water or methanol.
-
Filter the resulting solid, wash extensively with water to remove salts, and dry under vacuum at 60 °C.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer. A combination of techniques is required for a complete profile.[6][7]
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Confirm polymer structure, verify deprotection, assess tacticity. | Disappearance of TBDMS proton signals (~0.9 ppm, ~0.05 ppm) after deprotection. Appearance of broad polymer backbone signals.[6][8] |
| FT-IR Spectroscopy | Identify functional groups. | In the final polymer, a broad O-H stretch around 3400 cm⁻¹. In the protected polymer, C-H, C-O, and Si-O stretches.[6] |
| SEC / GPC | Determine number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI = Mw/Mn). | Provides quantitative data on the size of the polymer chains. A narrow PDI (~2-3 for metallocenes) indicates a well-controlled polymerization.[6] |
| DSC | Measure thermal transitions (glass transition temperature, Tg; melting temperature, Tm). | Provides insight into the polymer's amorphous or semi-crystalline nature and its operational temperature range.[8] |
Potential Applications
The resulting hydroxyl-functionalized polyolefin is a versatile material with properties distinct from its non-functional analogue, poly(4-methyl-1-pentene).[9][10] Potential applications include:
-
Biomedical Devices: The hydroxyl groups can improve biocompatibility and provide sites for conjugating bioactive molecules.
-
Adhesives and Coatings: The polar -OH groups can enhance adhesion to polar substrates.
-
Polymer Blends and Composites: Can act as a compatibilizer in blends of polar and nonpolar polymers.
-
Functional Membranes: The polarity can be tuned to alter permeability for specific gas or liquid separations.
Safety and Handling
-
Monomer: this compound is a flammable liquid.[11] Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Catalysts: Metallocene catalysts and especially MAO are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[5]
-
Solvents: Toluene and other organic solvents are flammable and toxic. Use appropriate ventilation and PPE.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13]
References
- Chemos GmbH & Co. KG. Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol.
- Chemsrc. This compound | CAS#:51174-44-8.
- Thermo Fisher Scientific. Safety Data Sheet: 1-Penten-3-ol, 3-methyl-.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123525, this compound.
- TCI Chemicals. Safety Data Sheet: 4-Methyl-3-penten-2-one.
- MDPI. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Polymers. 2023.
- MDPI. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers. 2023.
- ResearchGate. Cationic polymerization of 4‐methyl‐1‐pentene. Journal of Polymer Science. 1961.
- Measurlabs. Polymer Characterization Technique Overview.
- Nairn, J.A. Polymer Structure and Characterization. Oregon State University. 2007.
- NIST. 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook.
- PubMed. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers (Basel). 2023.
- Wikipedia. Cationic polymerization.
- Longdom Publishing. Polymer Profiles: Revealing Molecular Traits Through Characterization. Modern Chemistry & Applications. 2024.
- ACS Publications. Homo- and Copolymerization of 4-Methyl-1-pentene and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes. Macromolecules. 2000.
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. measurlabs.com [measurlabs.com]
- 7. cof.orst.edu [cof.orst.edu]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemos.de [chemos.de]
Application Notes & Protocols: Leveraging 3-Methyl-4-penten-1-ol in the Synthesis of Terpene Derivatives
Abstract
3-Methyl-4-penten-1-ol, a C6 chiral homoallylic alcohol, serves as a highly versatile and strategic building block in the synthesis of complex natural products, particularly terpenes and terpenoids.[1][2] Its structure embodies a masked isoprenoid unit, featuring a primary alcohol for functional group interconversion and a terminal alkene for cyclization, chain extension, and oxidation reactions. This guide provides an in-depth exploration of the chemical utility of this compound, detailing field-proven protocols for its conversion into key intermediates and its application in biomimetic cyclization strategies to construct terpene scaffolds. The methodologies presented herein are designed for researchers in synthetic chemistry and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and rational design.
Introduction: The Strategic Value of a C6 Building Block
Terpenes represent a vast and structurally diverse class of natural products, biosynthesized from five-carbon isoprene units.[3] The total synthesis of these molecules is a cornerstone of organic chemistry, driving the development of novel synthetic methods and providing access to biologically active compounds for pharmaceutical research.[4][5] this compound is a valuable precursor in this field because its carbon skeleton can be strategically manipulated to form key structural motifs found in monoterpenes, sesquiterpenes, and beyond.
The primary alcohol offers a reliable handle for oxidation to aldehydes, conversion into leaving groups for substitution, or esterification. The terminal vinyl group is primed for electrophilic addition, oxidation, and, most critically, participation in cyclization cascades that mimic the cationic processes observed in terpene biosynthesis.[3][5] This document outlines core synthetic transformations and provides detailed, step-by-step protocols for researchers to harness the full potential of this C6 building block.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material's properties is fundamental for reaction monitoring and product characterization.
| Property | Value | Source |
| IUPAC Name | 3-methylpent-4-en-1-ol | [6] |
| CAS Number | 51174-44-8 | [7][8] |
| Molecular Formula | C₆H₁₂O | [6][7] |
| Molecular Weight | 100.16 g/mol | [6][8] |
| Appearance | Colorless liquid | |
| Boiling Point | ~145-147 °C | |
| Density | ~0.84 g/mL | |
| Solubility | Soluble in most organic solvents. |
Spectroscopic Hallmarks:
-
¹H NMR: Key signals include a multiplet for the vinyl proton (~5.7 ppm), two doublets of doublets for the terminal vinyl protons (~5.0 ppm), a broad singlet for the hydroxyl proton, and a triplet for the methylene protons adjacent to the oxygen (~3.6 ppm).[6]
-
IR Spectroscopy: A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch) and a sharp peak around 1640 cm⁻¹ (C=C stretch) are characteristic.[7]
-
Mass Spectrometry (EI): The mass spectrum shows characteristic fragmentation patterns, with notable peaks often including m/z = 67 (loss of H₂O and CH₃) and m/z = 55.[7]
Core Synthetic Workflow: From Precursor to Terpene Scaffolds
The utility of this compound stems from its capacity to undergo a variety of transformations at its two functional groups. The following workflow illustrates the key strategic pathways for generating advanced intermediates suitable for terpene synthesis.
Caption: General synthetic workflow starting from this compound.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers are encouraged to optimize conditions based on their specific substrates and equipment.
Protocol 1: Oxidation to 3-Methyl-4-pentenal
Principle: The selective oxidation of the primary alcohol to an aldehyde without affecting the alkene is crucial. Dess-Martin Periodinane (DMP) is an excellent choice due to its mild, neutral conditions and high efficiency. This aldehyde is a key intermediate for subsequent C-C bond formations like Wittig or aldol reactions.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 100.16 | 5.0 g | 49.9 mmol |
| Dess-Martin Periodinane | 424.14 | 23.3 g | 55.0 mmol |
| Dichloromethane (DCM) | - | 250 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | 20 g | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 49.9 mmol) and anhydrous DCM (250 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (23.3 g, 55.0 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting milky suspension at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by pouring it into a vigorously stirred solution of saturated NaHCO₃ (100 mL) containing sodium thiosulfate (20 g). Stir for 20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure at low temperature (<30 °C) to avoid volatilization of the product.
-
Purification: The crude aldehyde is often pure enough for immediate use. If necessary, purify by flash chromatography on silica gel.
Expected Outcome:
-
Yield: 85-95%.
-
Characterization: Appearance of a strong C=O stretch in the IR spectrum (~1725 cm⁻¹) and a characteristic aldehyde proton signal in the ¹H NMR spectrum (~9.7 ppm). Disappearance of the broad O-H stretch and the alcohol CH₂ signal.
Protocol 2: Epoxidation of the Terminal Alkene
Principle: The selective epoxidation of the terminal double bond using meta-chloroperoxybenzoic acid (m-CPBA) creates a versatile epoxide intermediate. This electrophilic three-membered ring can be opened by various nucleophiles to install new functional groups, a common strategy in the synthesis of polyoxygenated terpenes.[1]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 100.16 | 5.0 g | 49.9 mmol |
| m-CPBA (~77%) | 172.57 | 12.3 g | 55.0 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| 10% Na₂S₂O₃ (aq) | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Dissolve this compound (5.0 g, 49.9 mmol) in DCM (200 mL) in a 500 mL flask and cool to 0 °C.
-
Add m-CPBA (12.3 g of ~77% purity, ~55.0 mmol, 1.1 eq) in small portions over 20 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.
-
Work-up: Quench the reaction by adding 10% aqueous sodium thiosulfate (50 mL) to destroy excess peroxide.
-
Transfer to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to yield the epoxide as a colorless oil.
Expected Outcome:
-
Yield: 75-85%.
-
Characterization: Disappearance of the vinyl proton signals in the ¹H NMR and appearance of new signals corresponding to the epoxide ring protons (~2.5-3.0 ppm).
Protocol 3: Biomimetic Acid-Catalyzed Cyclization
Principle: This protocol demonstrates a foundational biomimetic cyclization. By converting the alcohol to a good leaving group (in situ via protonation with a strong acid like formic acid), a tertiary carbocation can be generated upon alkene protonation. This cation can then be trapped intramolecularly by the weakly nucleophilic oxygen, leading to the formation of a cyclic ether, a common structural motif in terpenes. This mimics the cationic polyene cyclizations catalyzed by terpene synthase enzymes.[3][5]
Caption: Simplified mechanism for acid-catalyzed cyclization. (Note: Image placeholders are used as DOT language cannot render chemical structures).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 100.16 | 2.0 g | 19.9 mmol |
| Formic Acid (98%) | 46.03 | 40 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated NaHCO₃ (aq) | - | 200 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Add this compound (2.0 g, 19.9 mmol) to a 100 mL round-bottom flask.
-
Cool the flask to 0 °C and slowly add formic acid (40 mL) with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by GC-MS or TLC to observe the formation of new, more polar products and the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker.
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate carefully to afford the crude product mixture.
-
Purification: The product is often a mixture of isomers. Purify by flash column chromatography on silica gel to isolate the major cyclized products.
Expected Outcome:
-
Yield: Highly variable (30-70%) depending on conditions and the stability of the products.
-
Products: Typically a mixture of five- and six-membered cyclic ethers (tetrahydrofuran and tetrahydropyran derivatives).
-
Characterization: ¹H NMR will show the loss of alkene signals and the appearance of new signals for methyl groups on a saturated ring and protons adjacent to the new ether linkage. GC-MS is invaluable for identifying the different isomers formed.
Trustworthiness and Validation
For all protocols, the identity and purity of the products must be rigorously confirmed.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the carbon skeleton and the success of the functional group transformation.
-
GC-MS: Essential for determining the purity of volatile compounds and for identifying components in a product mixture, as is common in cyclization reactions.
-
FT-IR Spectroscopy: Provides quick confirmation of the conversion of functional groups (e.g., disappearance of -OH, appearance of C=O).
References
- This compound | C6H12O | CID 123525.
- 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook, SRD 69. [Link]
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. [Link]
- Synthesis of terpene alcohols from isoprene and naphthyllithium.
- 4-Penten-1-ol, 3-methyl- - Substance Details. US EPA. [Link]
- Total Synthesis of Terpenes and Their Biological Significance: A Critical Review.
- Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction.
- 4-penten-1-ol. Organic Syntheses Procedure. [Link]
- Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. MDPI. [Link]
- Strategies and Advances in the Biomimetic Synthesis of N
- Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]
- Erratum: Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction.
- A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory.
- One-step and solvent-free synthesis of terpene-fused pyrazines.
- Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds.
- Biosynthesis of Natural Products - Terpene Biosynthesis. University of Zurich. [Link]
- Non-enzymatic methylcyclization of alkenes.
- Preparation of tertiary aliphatic terpene alcohols.
- β-NAD as a building block in natural product biosynthesis. KOPS, University of Konstanz. [Link]
- Syntheses of Complex Terpenes from Simple Polyprenyl Precursors.
- 4-Penten-1-ol, 3-methyl-, acetate. NIST Chemistry WebBook, SRD 69. [Link]
- 4-methyl-3-penten-1-ol, 763-89-3. The Good Scents Company. [Link]
- Oxidative Cyclization of Tertiary Pentenol. Amanote Research. [Link]
Sources
- 1. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review [mdpi.com]
- 5. Strategies and Advances in the Biomimetic Synthesis of Natural Products [engineering.org.cn]
- 6. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Note: Enhancing GC-MS Analysis of 3-Methyl-4-penten-1-ol through Chemical Derivatization
Introduction: The Analytical Challenge
3-Methyl-4-penten-1-ol is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and metabolomics.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation and identification of such volatile compounds.[3][4] However, the direct analysis of this compound presents significant challenges. The presence of a polar hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding. This results in poor chromatographic performance, characterized by tailing peaks, low sensitivity, and potential thermal degradation in the hot GC inlet.[5][6]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[7][8] This process chemically modifies the polar hydroxyl group, replacing the active hydrogen with a non-polar functional group.[9] The resulting derivative is more volatile, less polar, and more thermally stable, making it ideally suited for GC-MS analysis.[7][10] This application note provides detailed protocols and expert insights for two robust derivatization strategies for this compound: Silylation and Acylation .
Selecting the Optimal Derivatization Strategy
The choice between silylation and acylation depends on the analytical objective, required sensitivity, and the sample matrix. Both methods effectively derivatize the primary alcohol group of this compound without affecting the terminal double bond under standard conditions.
-
Silylation: This is the most common derivatization technique for GC analysis.[9] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[11] The reaction is typically fast and produces derivatives with excellent volatility. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating agent, favored for its potent reactivity and the high volatility of its by-products, which results in cleaner chromatograms.[12][13]
-
Acylation: This method introduces an acyl group to the analyte.[14] Using a fluorinated anhydride, such as Pentafluoropropionic Anhydride (PFPA), is particularly advantageous.[15] The resulting pentafluoropropionyl (PFP) esters are not only volatile and stable but are also highly responsive to electron capture detectors (ECD).[16] In mass spectrometry, the fluorine atoms provide a distinct isotopic signature and characteristic fragmentation patterns, enhancing detection sensitivity and confirmation of identity, which is crucial for trace-level analysis.[15][16]
Below is a comparative summary of the two recommended approaches.
| Feature | Silylation (with MSTFA) | Acylation (with PFPA) |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Pentafluoropropionic Anhydride |
| Derivative | 3-Methyl-4-penten-1-yl trimethylsilyl ether | 3-Methyl-4-penten-1-yl pentafluoropropionate |
| Derivative MW | 172.35 g/mol | 246.17 g/mol |
| Advantages | - Very powerful and versatile reagent[11][13]- Highly volatile by-products, leading to cleaner chromatograms[12][13]- Fast reaction times[12] | - Forms highly stable derivatives[14][16]- Excellent for trace analysis (e.g., using GC-ECD or GC-MS in NCI mode)[16][17]- Significant mass shift, moving analyte away from matrix interference[5] |
| Disadvantages | - Derivatives are susceptible to hydrolysis; requires strictly anhydrous conditions[12]- May not be ideal for highly complex matrices if by-products co-elute | - Reagent and by-products are acidic and corrosive; may require a neutralization/workup step[16][18]- Reaction may require a catalyst and heating[16] |
Experimental Protocols
Crucial Precaution for All Protocols: All derivatization reactions are sensitive to moisture. The presence of water can deactivate the reagent and hydrolyze the formed derivatives, leading to incomplete reactions and inaccurate results.[10] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. All procedures should be performed in a fume hood with appropriate personal protective equipment.
Protocol I: Silylation with MSTFA
This protocol is ideal for routine quantification and identification, offering a straightforward and effective workflow. The use of MSTFA ensures a clean baseline due to the high volatility of its N-methyltrifluoroacetamide byproduct.[12][13]
3.1.1 Materials and Reagents
-
Sample containing this compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine (as catalyst, optional but recommended)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane, Acetonitrile)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
3.1.2 Step-by-Step Derivatization Procedure
-
Sample Preparation: If the sample is in an aqueous or protic solvent (like methanol), evaporate it to complete dryness in a GC vial under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of an anhydrous solvent (e.g., Dichloromethane). If the sample is already in a suitable aprotic solvent, ensure it is free of water.
-
Reagent Addition: Add 100 µL of MSTFA to the sample vial. For sterically unhindered primary alcohols like this compound, a catalyst is often not strictly necessary, but adding 10 µL of anhydrous pyridine can ensure a rapid and complete reaction.
-
Reaction: Tightly cap the vial. Vortex gently for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[12]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. The derivatives are sensitive to moisture and should be analyzed promptly, preferably within 24 hours.[12]
3.1.3 Silylation Reaction Diagram
Caption: Acylation of this compound with PFPA.
Overall Experimental Workflow
The logical flow from sample preparation to data acquisition is critical for reproducible results.
Caption: General workflow for derivatization and GC-MS analysis.
Conclusion
Direct GC-MS analysis of this compound is hampered by its polar nature. Chemical derivatization via silylation with MSTFA or acylation with PFPA are both highly effective strategies to improve its chromatographic behavior, leading to sharp, symmetric peaks and reliable quantification. Silylation with MSTFA offers a rapid and clean method suitable for general-purpose analysis. Acylation with PFPA provides highly stable derivatives with enhanced detector response, making it the superior choice for trace-level detection and analysis in complex matrices. The selection of the appropriate method and careful adherence to anhydrous conditions are paramount for achieving accurate and reproducible results.
References
- Vallejo, A., et al. (2015). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules.
- CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
- Alcaraz, A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry.
- Hok, S., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ProQuest.
- Repositori Obert UdL. (2015). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- Gelest. (n.d.). General Silylation Procedures.
- Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences.
- Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube.
- Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.
- Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Chemistry LibreTexts. (2023). Derivatization.
- Jones, J. J., et al. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography A.
- UPB Scientific Bulletin. (2012). GC/MS studies on alcohol derivatization procedures applied to Lewisite 1 due to the increased instability of some ethers.
- Labio Scientific. (2022). Limitations and disadvantages of GC-MS.
- Weissburg, J. (2019). Chemical Characterization of Peanut Roasting. NC State Repository.
- PubMed. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine.
- MDPI. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines.
- ResearchGate. (2024). GC-MS analysis of volatile compounds under drought stress.
- MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition).
- Welch Materials. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
- ResearchGate. (2009). Monoterpene and Sesquiterpene Hydrocarbons of Virgin Olive Oil by Headspace Solid-phase Microextraction Coupled to Gas Chromatography/mass Spectrometry.
- ResearchGate. (2023). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids.
- MDPI. (2022). Chemical Composition and Biological Activities of Essential Oils.
- Theses.cz. (2021). VYSOKÉ UČENÍ TECHNICKÉ V BRNĚ.
Sources
- 1. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 2. mdpi-res.com [mdpi-res.com]
- 3. mdpi.com [mdpi.com]
- 4. GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition) | Chemosensors | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
The Versatile Synthon: Application Notes for 3-Methyl-4-penten-1-ol in Fine Chemical Synthesis
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methyl-4-penten-1-ol, a chiral homoallylic alcohol, represents a valuable yet often overlooked C6 building block. Its bifunctional nature, possessing both a primary alcohol and a terminal alkene, offers two distinct points for chemical modification. This unique structural motif allows for a diverse range of transformations, making it a strategic precursor in the synthesis of high-value fine chemicals, particularly within the fragrance and specialty materials sectors.
The presence of a stereocenter at the C3 position further enhances its utility, opening avenues for diastereoselective and enantioselective syntheses. This guide provides an in-depth exploration of the applications of this compound, detailing key synthetic transformations and providing robust protocols for its use in the modern research and development laboratory.
Core Applications in Fine Chemical Synthesis
The synthetic utility of this compound is primarily centered on the selective transformation of its alcohol and alkene functionalities. Key applications include its use as a precursor to valuable fragrance compounds and its potential for conversion into a variety of oxygenated and functionalized intermediates.
Synthesis of Rose Oxide: A Classic Fragrance
Rose oxide is a key component in many floral and fruity fragrances, prized for its characteristic rosy and geranium-like scent. This compound serves as an excellent precursor for the synthesis of rose oxide isomers through an intramolecular cyclization reaction, often proceeding via a Prins-type mechanism or related acid-catalyzed cyclizations.
Mechanistic Rationale: The synthesis of the tetrahydropyran ring of rose oxide from an acyclic precursor like this compound is a classic example of an acid-catalyzed intramolecular cyclization. The reaction is initiated by the protonation of the terminal double bond, leading to the formation of a secondary carbocation. The pendant hydroxyl group then acts as an internal nucleophile, attacking the carbocation to form the six-membered ring. Subsequent deprotonation yields the final product. The stereochemistry of the starting material and the reaction conditions can influence the diastereomeric ratio of the resulting rose oxide isomers.
Experimental Protocol: Acid-Catalyzed Cyclization to Rose Oxide
This protocol details the acid-catalyzed cyclization of this compound to form a mixture of cis- and trans-rose oxide.
Materials:
-
This compound (98% purity)
-
Sulfuric acid (98%)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.1 mol) of this compound dissolved in 100 mL of anhydrous diethyl ether.
-
Acid Addition: While stirring the solution at room temperature, slowly add 5 mL of a 10% (v/v) solution of concentrated sulfuric acid in diethyl ether dropwise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the isomeric mixture of rose oxide.
Expected Yield: 70-80%
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 10% H₂SO₄ in Et₂O |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Expected Yield | 70-80% |
Visualization of the Cyclization Pathway:
Caption: Acid-catalyzed cyclization of this compound to rose oxide.
Hydroformylation: Access to Aldehydes and their Derivatives
Hydroformylation, or the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond. Applying this reaction to this compound provides access to valuable C7 aldehydes, which are themselves important intermediates for the synthesis of alcohols, carboxylic acids, and other fine chemicals.
Mechanistic Rationale: The hydroformylation of this compound is typically catalyzed by rhodium or cobalt complexes. The catalytic cycle involves the coordination of the alkene to the metal center, followed by migratory insertion of the alkene into a metal-hydride bond to form a metal-alkyl intermediate. Subsequent migratory insertion of carbon monoxide into the metal-alkyl bond forms a metal-acyl species. Finally, oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the active catalyst. The regioselectivity of the reaction (i.e., the formation of the linear vs. branched aldehyde) can be controlled by the choice of catalyst, ligands, and reaction conditions.[1]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
This protocol describes the hydroformylation of this compound to produce a mixture of 4-formyl-3-methylpentan-1-ol and 5-formyl-3-methylpentan-1-ol.
Materials:
-
This compound (98% purity)
-
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous, degassed)
-
Synthesis gas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with 0.1 mol% of Rh(acac)(CO)₂ and 1 mol% of PPh₃ relative to the substrate.
-
Reaction Setup: Add 10.0 g (0.1 mol) of this compound dissolved in 100 mL of anhydrous, degassed toluene to the autoclave.
-
Reaction Execution: Seal the autoclave, purge with synthesis gas several times, and then pressurize to 50 bar with a 1:1 mixture of CO and H₂. Heat the mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at 100 °C and 50 bar for 12-24 hours. The progress of the reaction can be monitored by the uptake of synthesis gas.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess gas.
-
Purification: The resulting aldehyde can be purified by distillation under reduced pressure.
Expected Yield: >90% conversion to aldehydes.
Data Presentation:
| Parameter | Value |
| Catalyst | Rh(acac)(CO)₂ / PPh₃ |
| Pressure | 50 bar (CO/H₂ 1:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Conversion | >90% |
Visualization of the Hydroformylation Workflow:
Caption: Workflow for the hydroformylation of this compound.
Epoxidation: Formation of Reactive Epoxide Intermediates
The epoxidation of the terminal double bond in this compound yields a valuable epoxide intermediate. This epoxide is a versatile synthon that can be opened by various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of diols, amino alcohols, and other important fine chemicals.
Mechanistic Rationale: The epoxidation of this compound can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or metal-catalyzed systems with hydrogen peroxide. The reaction with peroxy acids proceeds through a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene in a single step, often referred to as the "butterfly" transition state. The stereochemistry of the resulting epoxide can be influenced by the presence of the nearby hydroxyl group, which can direct the epoxidizing agent to one face of the double bond.
Experimental Protocol: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the epoxidation of this compound using m-CPBA.
Materials:
-
This compound (98% purity)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 10.0 g (0.1 mol) of this compound in 200 mL of anhydrous DCM in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve 24.0 g (approx. 0.12 mol) of m-CPBA in 100 mL of DCM. Add this solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding 100 mL of saturated sodium sulfite solution to destroy the excess peroxy acid.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude epoxide can be purified by flash column chromatography on silica gel.
Expected Yield: 85-95%
Data Presentation:
| Parameter | Value |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Expected Yield | 85-95% |
Visualization of the Epoxidation Reaction:
Caption: Epoxidation of this compound using m-CPBA.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of fine chemicals. Its bifunctional nature allows for a wide array of chemical transformations, providing access to important fragrance compounds, such as rose oxide, and a variety of functionalized intermediates through reactions like hydroformylation and epoxidation. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this C6 synthon in their research and development endeavors.
References
- Brooks, L. A.; Snyder, H. R. 4-Penten-1-ol. Org. Synth.1947, 27, 73. DOI: 10.15227/orgsyn.027.0073. [Link]
- Bauer, K.; Garbe, D.; Surburg, H. Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH, 2008. [Link]
- Panten, J.; Surburg, H. Flavors and Fragrances, 3. Aromatic and Heterocyclic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. 2015. DOI: 10.1002/14356007.t11_t02. [Link]
- Frohling, C. D.; Kohlpaintner, C. W. Hydroformylation (Oxo Synthesis). In Applied Homogeneous Catalysis with Organometallic Compounds; Cornils, B., Herrmann, W. A., Eds.; Wiley-VCH: Weinheim, Germany, 2017; pp 29-116. [Link]
- Wikipedia Contributors. Prins reaction. Wikipedia, The Free Encyclopedia. [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methyl-4-penten-1-ol
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 3-Methyl-4-penten-1-ol in Chemical Synthesis
This compound is a valuable chiral building block in organic synthesis, finding applications in the fragrance industry and as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, allows for a wide range of subsequent chemical transformations. The efficient and scalable synthesis of this homoallylic alcohol is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a detailed guide to the experimental setup for the scale-up synthesis of this compound, focusing on the robust and industrially relevant Prins reaction.
Synthetic Strategy: The Prins Reaction
The most direct and atom-economical approach for the synthesis of this compound on a large scale is the Prins reaction. This reaction involves the acid-catalyzed electrophilic addition of an aldehyde, in this case formaldehyde, to an alkene.[1] To obtain the target molecule, 1-butene is the logical alkene starting material. The reaction proceeds through a carbocationic intermediate, which, in the absence of water, eliminates a proton to yield the desired allylic alcohol.[1]
The choice of catalyst is critical for a successful and scalable Prins reaction. While traditional homogeneous acid catalysts like sulfuric acid can be effective, they pose significant challenges in terms of reactor corrosion, catalyst separation, and waste disposal. Therefore, this protocol will focus on the use of a heterogeneous acid catalyst, specifically the H-ZSM-5 zeolite. Zeolites offer several advantages for scale-up operations, including ease of separation from the reaction mixture, potential for regeneration and reuse, and shape-selective properties that can enhance the yield of the desired product.[2][3]
Reaction Mechanism
The acid-catalyzed Prins reaction between 1-butene and formaldehyde to yield this compound is proposed to proceed through the following steps:
-
Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.
-
Electrophilic Attack: The electron-rich double bond of 1-butene attacks the protonated formaldehyde, forming a secondary carbocation intermediate.
-
Deprotonation: A base (e.g., the conjugate base of the acid catalyst or another molecule of the alcohol product) abstracts a proton from the carbon adjacent to the newly formed C-C bond, leading to the formation of the terminal alkene and regenerating the catalyst.
Caption: Proposed mechanism for the Prins reaction synthesis of this compound.
Experimental Setup and Protocol
This section details the necessary equipment and a step-by-step protocol for the scale-up synthesis of this compound. The procedure is adapted from established protocols for the synthesis of its isomer, 3-methyl-3-buten-1-ol, and is optimized for a larger scale.[2][4]
Equipment
-
Reactor: A jacketed glass or stainless steel reactor (5 L to 20 L capacity, depending on the desired scale) equipped with a mechanical stirrer, a reflux condenser, a thermocouple for internal temperature monitoring, a port for reagent addition, and a nitrogen inlet/outlet.
-
Heating/Cooling System: A circulating bath or a steam/cooling water system connected to the reactor jacket to maintain precise temperature control.
-
Gas Handling: A system for the controlled introduction of gaseous 1-butene, including a mass flow controller and a dip tube to ensure subsurface addition.
-
Filtration: A filter press or a large Büchner funnel for separating the solid catalyst.
-
Distillation Apparatus: A fractional distillation setup with a high-efficiency packed column (e.g., Vigreux or Raschig rings) for the purification of the final product.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory. The reaction should be performed in a well-ventilated fume hood or a designated process bay.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | Solid source of formaldehyde. |
| 1-Butene | 106-98-9 | 56.11 | Flammable gas. |
| H-ZSM-5 Zeolite | 308081-08-5 | Variable | Solid acid catalyst. |
| Dioxane (anhydrous) | 123-91-1 | 88.11 | Anhydrous solvent. |
| Sodium Bicarbonate (sat. sol.) | 144-55-8 | 84.01 | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent. |
| Nitrogen (high purity) | 7727-37-9 | 28.01 | Inert gas. |
Step-by-Step Protocol
-
Catalyst Activation: Activate the H-ZSM-5 zeolite by heating it at 500 °C under a stream of dry air or nitrogen for 4-6 hours. Allow it to cool to room temperature in a desiccator before use.
-
Reactor Setup: Assemble the reactor system and ensure all connections are secure. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: Under a positive nitrogen pressure, charge the reactor with anhydrous dioxane (e.g., 2 L for a 5 L reaction scale) and the activated H-ZSM-5 catalyst (e.g., 50 g).
-
Reagent Addition:
-
Add paraformaldehyde (e.g., 300 g, 10 mol) to the reactor.
-
Begin stirring the mixture and heat the reactor to the desired reaction temperature (e.g., 80-100 °C).
-
Once the temperature is stable, start bubbling 1-butene gas (e.g., 12 mol, 20% excess) through the dip tube into the reaction mixture at a controlled rate.
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small samples and analyzing them by Gas Chromatography (GC). The disappearance of the starting materials and the appearance of the product peak will indicate the reaction's progress.
-
Work-up:
-
Once the reaction is complete (typically after 4-8 hours), cool the reactor to room temperature.
-
Filter the reaction mixture to remove the H-ZSM-5 catalyst. The catalyst can be washed with fresh dioxane, dried, and potentially regenerated for future use.
-
Carefully neutralize the filtrate by washing it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the dioxane solvent by distillation under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[5]
-
Safety Considerations for Scale-Up
Scaling up chemical reactions introduces challenges that are not always present at the laboratory bench scale. Adherence to strict safety protocols is paramount.
-
Thermal Management: The Prins reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system is essential to prevent a runaway reaction. The reaction temperature must be carefully monitored and controlled. * Pressure Management: The use of a gaseous reagent (1-butene) and the potential for side reactions that generate gas necessitate a pressure-rated reactor and a pressure relief system.
-
Reagent Handling:
-
Formaldehyde: Formaldehyde (from paraformaldehyde) is a known carcinogen and a potent irritant. Handle it in a well-ventilated area and wear appropriate PPE.
-
1-Butene: 1-Butene is a flammable gas. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity.
-
-
Solvent Hazards: Dioxane is flammable and a suspected carcinogen. Handle it with care and minimize exposure.
-
Emergency Preparedness: Have a clear plan for handling potential emergencies, including spills, fires, and runaway reactions. Ensure that all personnel are trained on these procedures.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [6] |
| Molecular Weight | 100.16 g/mol | [6] |
| Boiling Point | 140.1 ± 9.0 °C at 760 mmHg | [5] |
| Flash Point | 48.6 ± 8.6 °C | [5] |
| Density | 0.8 ± 0.1 g/cm³ | [5] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, the methylene protons adjacent to the hydroxyl group, the methine proton, the other methylene protons, and the methyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and sharp peaks around 1640 cm⁻¹ and 910-990 cm⁻¹ for the C=C stretching and bending of the terminal alkene, respectively.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 100. Characteristic fragmentation patterns can further confirm the structure. [6]
Conclusion
The scale-up synthesis of this compound via the Prins reaction using a heterogeneous H-ZSM-5 catalyst presents a viable and advantageous route for industrial production. This protocol provides a detailed framework for researchers and process chemists to develop a safe, efficient, and scalable process. Careful attention to reaction parameters, particularly temperature control, and adherence to rigorous safety protocols are essential for a successful scale-up. The use of a heterogeneous catalyst simplifies product purification and opens the door for a more sustainable manufacturing process.
References
- This compound. PubChem.
- Prins reaction. Wikipedia.
- Scale-up Reactions. Division of Research Safety, University of Illinois.
- Prins Reaction. Organic Chemistry Portal.
- Critical Considerations in Process Safety. H.E.L Group.
- Formaldehyde-isobutene Prins condensation over MFI-type zeolites. Catalysis Science & Technology.
- Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. National Institutes of Health.
- Prins reaction of β-pinene with formaldehyde. ResearchGate.
Sources
- 1. 3-Penten-1-ol, 4-methyl- [webbook.nist.gov]
- 2. 3-Penten-1-ol, 4-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 5. This compound | CAS#:54702-04-4 | Chemsrc [chemsrc.com]
- 6. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Transformations of 3-Methyl-4-penten-1-ol Using Organometallic Reagents
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
3-Methyl-4-penten-1-ol is a versatile and valuable chiral building block in modern organic synthesis. Its structure features a primary alcohol and a terminal monosubstituted alkene, offering two distinct points for chemical modification. The strategic manipulation of these functional groups using organometallic reagents opens powerful avenues for constructing complex molecular architectures, particularly substituted heterocycles which are prevalent in natural products and pharmaceutical agents.[1] This guide provides an in-depth exploration of key transformations of this compound, focusing on transition-metal-catalyzed cyclizations and the fundamental reactivity with strongly basic organometallic compounds. We will delve into the mechanistic rationale behind these reactions, present field-proven, detailed protocols, and summarize critical reaction parameters to empower researchers in drug development and synthetic chemistry.
Palladium-Catalyzed Intramolecular Cycloetherification: A Gateway to Substituted Tetrahydrofurans
The palladium-catalyzed intramolecular reaction of γ-hydroxy alkenes, such as this compound, with aryl or vinyl halides is a highly effective method for the stereoselective synthesis of substituted tetrahydrofurans.[2] This transformation is powerful because it forms both a C-C and a C-O bond in a single operation, often with excellent control over the relative stereochemistry of newly formed chiral centers.[2]
Mechanistic Rationale
The reaction is believed to proceed through a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species coordinates to the alcohol, which, upon deprotonation by a base, forms a palladium alkoxide intermediate. The pivotal step is the intramolecular insertion of the tethered alkene into the Palladium-aryl bond (carbopalladation) or Palladium-alkoxide bond (oxypalladation). While Wacker-type mechanisms (oxypalladation) are possible, evidence often points towards an unusual intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[2] The final step is a reductive elimination that releases the tetrahydrofuran product and regenerates the active Pd(0) catalyst. The choice of ligand is critical, as it influences the stability of intermediates and the rate of key steps, with bulky phosphine ligands like DPE-Phos often improving yields.[2]
Visualization: Catalytic Cycle of Pd-Catalyzed Cycloetherification
Caption: Pd-catalyzed synthesis of substituted tetrahydrofurans.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-methyltetrahydrofuran
Objective: To synthesize a substituted tetrahydrofuran from this compound and 1-bromo-4-methoxybenzene via palladium-catalyzed intramolecular cycloetherification.
Materials and Reagents:
-
This compound (99%)
-
1-Bromo-4-methoxybenzene (99%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu, 97%)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (e.g., 0.025 mmol) and the phosphine ligand (e.g., 0.06 mmol) to a Schlenk flask. Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: To the catalyst mixture, add sodium tert-butoxide (e.g., 1.5 mmol). Then, add 1-bromo-4-methoxybenzene (1.0 mmol) followed by this compound (1.2 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired tetrahydrofuran product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The reaction typically yields a mixture of diastereomers.
Safety Notes:
-
Palladium compounds can be toxic. Handle with care.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Data Summary: Ligand Effects on Cycloetherification
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (dr) | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | NaOtBu | Toluene | 100 | Moderate | >18:1 | [2] |
| Pd₂(dba)₃ / DPE-Phos | NaOtBu | Toluene | 100 | High | >20:1 | [2] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | Variable | Not specified | N/A |
Note: Data is representative and based on analogous γ-hydroxy alkenes. Actual results may vary.
Ruthenium-Catalyzed Cycloisomerization Reactions
Ruthenium catalysts offer a complementary approach to palladium for the cyclization of unsaturated alcohols.[3] Cationic ruthenium complexes, such as [CpRu(CH₃CN)₃]⁺PF₆⁻, are particularly effective in promoting intramolecular ene-type reactions of enynes and can be applied to related transformations of alkenols.[3] These reactions proceed under exceptionally mild conditions and often exhibit different selectivity compared to palladium-based systems.
Mechanistic Considerations
For the cycloisomerization of a 1,6-enyne, the proposed mechanism involves the formation of a ruthenacyclopentene intermediate.[3] In the case of an alkenol like this compound, the reaction could proceed via coordination of the ruthenium catalyst to both the alkene and the hydroxyl group, followed by an intramolecular ene-type reaction or related cyclometalation pathway to form five- or six-membered rings. The mildness of the ruthenium catalyst is a key advantage, tolerating a wide range of functional groups.[3]
Visualization: Proposed Ru-Catalyzed Ene-Type Cyclization
Caption: Proposed pathway for Ru-catalyzed cycloisomerization.
Reactivity with Strongly Basic Organometallic Reagents
Organolithium and Grignard reagents are among the most fundamental tools in synthetic chemistry, acting as powerful nucleophiles and strong bases.[4][5] When reacting with this compound, their primary role is that of a base due to the presence of the acidic hydroxyl proton.
Acid-Base Chemistry: Formation of Metal Alkoxides
The reaction of an organolithium (e.g., n-BuLi) or Grignard reagent (e.g., EtMgBr) with this compound is a rapid and irreversible acid-base reaction. The organometallic reagent deprotonates the alcohol to form the corresponding lithium or magnesium alkoxide, liberating the hydrocarbon conjugate acid (butane or ethane, respectively).[5]
R-M + HO-R' → R-H + M⁺⁻O-R' (where M = Li, MgBr)
This deprotonation is often the first step in a multi-step sequence. For example, the in situ generated lithium alkoxide can serve as the nucleophile in subsequent reactions, or its formation is a prerequisite for participating in catalytic cycles like the palladium-catalyzed cycloetherification discussed earlier, where a strong base is required. Understanding this initial reactivity is crucial to prevent unintended quenching of the organometallic reagent and to properly design reaction sequences.[4]
Visualization: Deprotonation with Organolithium Reagent
Caption: Acid-base reaction with n-butyllithium.
Protocol: Generation of Lithium 3-methyl-4-penten-1-oxide
Objective: To quantitatively deprotonate this compound to form its corresponding lithium alkoxide for use in subsequent reactions.
Materials and Reagents:
-
This compound (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Oven-dried, two-neck round-bottom flask with a septum and gas inlet
-
Magnetic stirrer and stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.
-
Substrate Addition: Add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask via syringe. Add this compound (1.0 eq) to the THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi solution (1.0 eq) dropwise via syringe over 10 minutes. A slight exotherm may be observed. The solution will remain under inert atmosphere.
-
Completion: After the addition is complete, stir the solution at -78 °C for an additional 20-30 minutes to ensure complete deprotonation. The resulting solution of the lithium alkoxide is now ready for use in a subsequent reaction (e.g., addition of an electrophile).
Safety Notes:
-
n-Butyllithium is a pyrophoric reagent and will ignite on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques.
-
Low-temperature baths can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
Conclusion
This compound is a highly adaptable substrate for a range of powerful transformations mediated by organometallic reagents. Palladium and ruthenium catalysts provide sophisticated pathways for intramolecular cyclizations, leading to the stereoselective formation of valuable tetrahydrofuran and tetrahydropyran core structures. Concurrently, its fundamental reactivity with strong organometallic bases like organolithiums and Grignard reagents allows for its conversion into a potent alkoxide nucleophile, a critical intermediate for numerous synthetic applications. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the unique reactivity of this chiral building block in the synthesis of complex molecules.
References
- BenchChem (2025). A Comparative Guide to Alternative Precursors for 4-Methyl-4-penten-1-ol Synthesis.
- Google Patents (US4261901A). Synthesis of tetrahydrofuran.
- Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
- ACS Publications (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans.
- Master Organic Chemistry (2015). Reactions of Grignard Reagents.
- National Institutes of Health (NIH) (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- Grignard Reaction. (n.d.).
- Brooks, J. L., et al. (2018). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. Journal of the American Chemical Society.
- PubChem (NIH). This compound.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Myers, A. (n.d.). Organolithium Reagents. Harvard University.
- Wikipedia. Organolithium reagent.
- Chemistry LibreTexts (2019). 18.9: Organometallic Reagents.
- Master Organic Chemistry (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
- Chemistry LibreTexts (2023). Grignard and Organolithium Reagents.
- Master Organic Chemistry (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Professor Dave Explains (2019). Organolithium Reagents. YouTube.
- Trost, B. M., & Toste, F. D. (2000). Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes. Journal of the American Chemical Society, 122(4), 714–715.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
The Untapped Potential of 3-Methyl-4-penten-1-ol in Modern Fragrance Synthesis: A Technical Guide
Introduction: The quest for novel fragrance compounds is a perpetual endeavor in the aroma industry, driven by the desire for unique scent profiles, improved performance, and sustainable sourcing. Within the vast landscape of chemical building blocks, allylic alcohols serve as versatile platforms for the synthesis of complex fragrant molecules. This guide focuses on 3-Methyl-4-penten-1-ol , a structurally intriguing C6 alcohol, and explores its potential, and challenges, in the development of new fragrance compounds. While not a direct fragrance ingredient itself due to potential sensory and stability issues, its unique structural motif presents a compelling starting point for chemical elaboration into high-value aroma chemicals.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties of this compound, detailed protocols for its derivatization, and standardized methods for the sensory evaluation of the resulting novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Part 1: Foundational Knowledge of this compound
Before embarking on synthetic modifications, a thorough understanding of the starting material is paramount. This compound, also known as 4-penten-1-ol, 3-methyl-, is a colorless liquid with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| CAS Number | 51174-44-8 | [2] |
| Boiling Point | 144.19 °C (estimated) | [3] |
| Solubility | Soluble in water (15.84 g/L at 25 °C, estimated) | [3] |
A Note on Direct Fragrance Application: It is important to note that this compound is generally not recommended for direct use in fragrance applications.[4] This is often due to factors such as potential skin sensitization, instability within complex formulations, or an undesirable olfactory profile. However, its value lies in its potential as a precursor for more complex and stable fragrance molecules. A closely related isomer, 4-methyl-1-pentanol (isohexyl alcohol), is commercially utilized and valued for its nutty and fermented notes.[5]
Part 2: Synthetic Pathways from this compound to Novel Fragrance Compounds
The presence of both a primary alcohol and a terminal double bond in this compound offers two reactive sites for chemical modification. The following sections outline key synthetic strategies to transform this molecule into potentially fragrant derivatives.
Esterification: Introducing Floral and Fruity Notes
Esterification is a fundamental reaction in fragrance chemistry, often imparting fruity and floral characteristics. The reaction of this compound with various carboxylic acids can yield a library of novel esters with diverse scent profiles.
Protocol: Fischer Esterification of this compound
This protocol describes the synthesis of 3-methyl-4-pentenyl acetate as an example.
Objective: To synthesize a novel ester from this compound and evaluate its olfactory properties.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1.0 mole of this compound with 1.2 moles of glacial acetic acid.
-
Slowly add a catalytic amount (e.g., 0.1 mole) of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with an equal volume of water.
-
Neutralize the organic layer by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the resulting ester by fractional distillation.
Causality: The use of excess acetic acid and a strong acid catalyst (sulfuric acid) drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the desired ester.[6] The subsequent washing steps are crucial for removing unreacted acid and catalyst, which could otherwise lead to degradation or off-odors in the final product.
Workflow for Ester Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of ester-based fragrance compounds.
Aldol Condensation and Related Reactions: Building Complexity
The terminal double bond in this compound can be a handle for more complex transformations. For instance, hydroformylation would yield an aldehyde, which can then participate in aldol condensations to create larger, more intricate molecules, a common strategy in the synthesis of fragrance ingredients.[4] A notable example of a fragrance molecule with a similar structural backbone is 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol, a sandalwood substitute.[7] While a direct synthesis from this compound is not explicitly documented, a hypothetical route could involve an aldol condensation with a suitable aldehyde.
Conceptual Protocol: Aldol Condensation for Sandalwood Analogs
Objective: To conceptually outline the synthesis of a complex fragrance molecule via an aldol condensation pathway.
Materials:
-
A suitable aldehyde precursor (e.g., campholenic aldehyde)
-
A ketone (e.g., butanone)
-
Base catalyst (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
Procedure (based on known syntheses of similar compounds):
-
An aldol condensation between an appropriate aldehyde and a ketone would be performed in the presence of a base catalyst to form an α,β-unsaturated ketone.[8]
-
This intermediate can then undergo further modifications, such as deconjugative α-methylation and reduction of the ketone to a secondary alcohol, to yield the final fragrance molecule.[8]
Logical Relationship for Complex Fragrance Synthesis
Caption: Conceptual pathway for synthesizing complex fragrance molecules.
Part 3: Protocols for Sensory Evaluation of Novel Fragrance Compounds
The successful development of a new fragrance compound hinges on rigorous sensory evaluation. This process must be conducted in a controlled and systematic manner to yield reliable and actionable data.
Protocol: Sensory Panel Evaluation of a New Fragrance Compound
Objective: To determine the olfactory profile and performance of a newly synthesized fragrance compound.
1. Panelist Selection and Training:
-
Recruit a panel of individuals with a good sense of smell and the ability to describe odors articulately.[9]
-
Train panelists on a vocabulary of standard fragrance descriptors (e.g., floral, fruity, woody, spicy).
2. Testing Environment:
-
Conduct evaluations in a well-ventilated, odor-free room to prevent cross-contamination of scents.[9]
-
Maintain a constant temperature and humidity.
3. Sample Preparation and Presentation:
-
Prepare solutions of the new fragrance compound at various concentrations (e.g., 1%, 5%, 10%) in an odorless solvent like dipropylene glycol (DPG).[5][10]
-
Dip standard fragrance blotters into the solutions for a consistent duration.
-
Present the blotters to the panelists in a randomized and blinded fashion.
4. Evaluation Procedure:
-
Instruct panelists to evaluate the odor at different time points to assess the top, middle, and base notes:
-
Top notes: Immediately after application.
-
Middle notes: After 15-30 minutes.
-
Base notes: After 2-4 hours.
-
-
Panelists should rate the intensity of the fragrance on a standardized scale (e.g., 1 to 9).
-
Panelists should provide descriptive terms for the perceived odor.
-
Provide panelists with breaks to prevent olfactory fatigue.[9]
Data Analysis and Interpretation:
-
Collect and statistically analyze the intensity ratings and descriptive data.
-
Create an olfactory profile of the new compound, detailing its character, strength, and longevity.
-
Compare the results to established fragrance ingredients to determine its novelty and potential applications.
Experimental Workflow for Sensory Evaluation
Caption: Step-by-step workflow for the sensory evaluation of a new fragrance compound.
Conclusion
This compound represents a promising, yet challenging, starting material for the development of novel fragrance compounds. While its direct application in perfumery is not advised, its bifunctional nature opens doors to a wide array of chemical modifications. Through systematic derivatization via reactions such as esterification and by exploring more complex synthetic routes like those involving aldol condensations, researchers can unlock new olfactory spaces. The protocols and workflows detailed in this guide provide a robust framework for the synthesis and evaluation of such novel compounds, emphasizing scientific integrity and causality-driven experimentation. As the fragrance industry continues to evolve, the creative and strategic use of such versatile building blocks will be instrumental in shaping the scents of the future.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 123525, this compound." PubChem, [Link].
- Sense:lab. "5 Essential Tips for Effective Sensory Fragrance Testing." Sense:lab, 2024, [Link].
- Dixit, Sitaram. "SENSORY EVALUATION TECHNIQUES DO'S & DON'TS." Sitaram Dixit, [Link].
- National Institute of Standards and Technology. "4-Penten-1-ol, 3-methyl-." NIST Chemistry WebBook, [Link].
- Umbrex. "Fragrance and Sensory Appeal Testing." Umbrex, [Link].
- The Fragrance Conservatory. "3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol.
- Jiménez-González, L., et al. "Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol." Molecules, vol. 10, no. 1, 2005, pp. 104-115, [Link].
- Li, Y., et al. "Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress." Molecules, vol. 26, no. 1, 2021, p. 135, [Link].
- MDPI. "Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol." MDPI, [Link].
- Gutmann, B., et al. "A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1181-1312, [Link].
- P&T Consulting. "From Pine to Perfume.
- Google Patents. "Isolongifolene Prins reaction compounds in perfumery.
- Google Patents. "Solvent materials and methods for preparing fragrance compositions.
- Google Patents. "Fragrance Compositions.
- European Patent Office. "FRAGRANCE COMPOSITIONS." Googleapis, 2018, [Link].
- Google Patents.
- The Good Scents Company. "this compound." The Good Scents Company, [Link].
Sources
- 1. Sensory and molecular evaluation of fragrances - Olfasense [olfasense.com]
- 2. pac.gr [pac.gr]
- 3. 3-methyl-1-penten-3-ol [thegoodscentscompany.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 8. Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sense-lab.co.uk [sense-lab.co.uk]
- 10. EP1707185A1 - Solvent materials and methods for preparing fragrance compositions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Grignard Synthesis of 3-Methyl-4-penten-1-ol
Welcome to the technical support center for the synthesis of 3-Methyl-4-penten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. Here, we move beyond standard protocols to address the nuanced challenges and optimization strategies that are critical for achieving high yield and purity.
The synthesis of this compound, a valuable homoallylic alcohol, is most commonly achieved through the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to isobutyraldehyde.[1][2] While straightforward in principle, this reaction is susceptible to several competing pathways that can significantly diminish yield and complicate purification. This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot these issues effectively.
Reaction Overview:
The core transformation involves the attack of the nucleophilic vinyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent acidic work-up protonates the resulting alkoxide to yield the target alcohol.
Caption: Core reaction for synthesizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and solvent for this synthesis?
A1: The standard and most effective approach is the reaction between vinylmagnesium bromide and isobutyraldehyde .[3] Tetrahydrofuran (THF) is the preferred solvent over diethyl ether.[1][4][5]
-
Causality: THF's higher boiling point allows for a wider temperature control range, and its superior ability to solvate the Grignard reagent and magnesium salt intermediates can prevent precipitation and ensure a smoother reaction.[4][6] For the preparation of vinylmagnesium bromide, THF is particularly advantageous.[7]
Q2: How can I be sure my Grignard reagent has formed successfully before adding the aldehyde?
A2: Visual cues are the first indicator. A successful initiation is marked by the appearance of bubbles at the magnesium surface, a gentle reflux, and the formation of a cloudy, dark-grey solution.[8] If the reaction doesn't start, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[4][8] For quantitative analysis, a titration method (e.g., with a known concentration of sec-butanol in xylene using a colorimetric indicator) can be performed on a small aliquot.
Q3: What is the optimal temperature for the reaction between vinylmagnesium bromide and isobutyraldehyde?
A3: The addition of isobutyraldehyde to the Grignard reagent should be performed at a low temperature, typically 0 °C to 5 °C (ice bath). After the addition is complete, the reaction is often allowed to slowly warm to room temperature.
-
Causality: This controlled low temperature is crucial for minimizing side reactions.[9] The primary competing reactions, enolization of the aldehyde and Wurtz coupling, are both promoted by higher temperatures.[8][10] Slow, dropwise addition of the aldehyde ensures that the localized concentration of the electrophile remains low, further suppressing these unwanted pathways.
Q4: What is the best method for quenching the reaction and working it up?
A4: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) .[5][7]
-
Causality: Using a mild acid like NH₄Cl is preferable to strong acids (e.g., HCl or H₂SO₄). Strong acids can promote dehydration of the resulting tertiary alcohol or other acid-catalyzed side reactions. Ammonium chloride provides a proton source that is acidic enough to protonate the alkoxide and hydrolyze magnesium salts without being overly aggressive.[7]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for diagnosing and solving the underlying issues.
Caption: Troubleshooting decision tree for low-yield synthesis.
Q: My yield is extremely low, and I recovered most of my isobutyraldehyde starting material. What went wrong?
A: This classic symptom points to a failure in either the formation or reactivity of the vinylmagnesium bromide.
-
Root Cause 1: Ineffective Grignard Reagent Formation. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[11]
-
Solution: Use fresh, high-quality magnesium turnings. Before the reaction, grind the turnings in a mortar and pestle to expose a fresh metal surface.[12] Ensure all glassware is rigorously flame-dried under vacuum and the entire apparatus is maintained under a positive pressure of an inert gas (Argon or Nitrogen) to exclude moisture and oxygen.[8][13]
-
-
Root Cause 2: Quenching of the Grignard Reagent. Grignard reagents are potent bases and will react instantly with any protic source, most commonly residual water in the solvent or on the glassware.[1][11]
-
Solution: Solvents like THF must be rigorously dried, typically by distillation from a suitable drying agent like sodium-benzophenone ketyl.[12] Isobutyraldehyde should also be distilled and stored over molecular sieves. It is often beneficial to prepare a slight excess (1.1-1.2 equivalents) of the Grignard reagent to act as a sacrificial scavenger for trace amounts of water.[12]
-
Q: The reaction worked, but my primary impurity is a significant amount of a higher-boiling point compound, identified as 1,3-butadiene. What is this and how can I prevent it?
A: You are observing the product of a Wurtz-type coupling reaction .[8][9] This occurs when a molecule of the formed vinylmagnesium bromide (R-MgX) reacts with a molecule of the unreacted vinyl bromide (R-X) starting material.[10][14]
-
Causality: This side reaction is highly dependent on the localized concentration of the alkyl halide and the temperature.[9][10]
-
Solution: The key is to maintain a low concentration of vinyl bromide throughout the Grignard formation step. This is achieved by the slow, dropwise addition of a THF solution of vinyl bromide to the magnesium suspension.[4][9] Maintaining the reaction temperature between 35-40 °C during formation also helps to ensure the vinyl bromide reacts with the magnesium surface faster than it couples with the already-formed Grignard reagent.[4]
Q: My reaction seems to be incomplete, and I see evidence of both unreacted aldehyde and another byproduct that is not the Wurtz dimer. What could be happening?
A: This suggests that a portion of your Grignard reagent is being consumed by enolization of the isobutyraldehyde.
-
Causality: Isobutyraldehyde has an acidic α-hydrogen.[3] The strongly basic Grignard reagent can act as a base, abstracting this proton to form a magnesium enolate.[8][15] This consumes the Grignard reagent in a non-productive acid-base reaction rather than the desired nucleophilic addition.[16]
-
Solution:
-
Temperature Control: Perform the aldehyde addition at 0 °C or even lower (e.g., -20 °C) to favor the kinetic nucleophilic addition pathway over the thermodynamic enolization.
-
Slow Addition: Add a dilute solution of the aldehyde very slowly to the Grignard reagent. This keeps the aldehyde as the limiting reagent at all times, minimizing its opportunity to be enolized.
-
Lewis Acid Additives (Advanced): In particularly stubborn cases, the addition of a Lewis acid like cerium(III) chloride (CeCl₃) can be employed. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the 1,2-nucleophilic addition over enolization.[17]
-
Data-Driven Optimization
The choice of reaction parameters can dramatically influence the outcome. The following table summarizes typical effects on yield and purity.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |
| Solvent | Diethyl Ether | Lower Yield, Potential Precipitation | THF | Higher, More Consistent Yield | THF's superior solvating power prevents reagent precipitation and facilitates a smoother reaction.[4][6] |
| Aldehyde Addition Temp. | Room Temperature | Increased Enolization & Side Products | 0 °C | Higher Purity, Better Yield | Low temperature disfavors the enolization pathway and other side reactions.[9] |
| Reagent Stoichiometry | 1.0 eq. VinylMgBr | Susceptible to loss from trace H₂O | 1.2 eq. VinylMgBr | Improved Yield | A slight excess acts as a scavenger for protic impurities, ensuring the aldehyde reacts completely.[12] |
| Quenching Agent | 1M HCl | Risk of Product Dehydration | Sat. aq. NH₄Cl | Cleaner Product Profile | A milder acid prevents acid-catalyzed side reactions of the homoallylic alcohol product.[7] |
Optimized Experimental Protocols
Protocol 1: Preparation of Vinylmagnesium Bromide in THF
This protocol is adapted from established procedures.[4][5][7]
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow to cool to room temperature under a positive pressure of Argon.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add just enough anhydrous THF to cover the magnesium. Add a single crystal of iodine or ~0.1 mL of 1,2-dibromoethane to initiate the reaction.
-
Grignard Formation: In the dropping funnel, prepare a solution of vinyl bromide (1.1 equivalents) in anhydrous THF. Once the initial reaction in the flask begins (indicated by color change and gentle bubbling), begin the slow, dropwise addition of the vinyl bromide solution at a rate that maintains a gentle reflux, keeping the internal temperature between 35-40 °C.[4]
-
Completion: After the addition is complete, continue stirring the dark-grey solution for an additional 30-60 minutes at 40 °C to ensure full conversion.[4] The resulting reagent is ready for the next step.
Protocol 2: Reaction with Isobutyraldehyde and Work-up
-
Cooling: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Prepare a solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction flask back to 0 °C. In a separate beaker, prepare a saturated aqueous solution of ammonium chloride, also cooled in an ice bath. Slowly and carefully, transfer the reaction mixture via cannula or dropping funnel into the stirred ammonium chloride solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.
Caption: Optimized workflow for the synthesis of this compound.
References
- PrepChem. (n.d.). Preparation of vinylmagnesium bromide. Retrieved from prepchem.com/synthesis-of-vinylmagnesium-bromide/
- Alfa Chemistry. (n.d.). Grignard Reaction. Retrieved from www.alfa-chemistry.com/grignard-reaction.html
- Seyferth, D. (1959). Di-n-butyldivinyltin. Organic Syntheses, 39, 10. doi:10.15227/orgsyn.039.0010
- De Angelis, F., et al. (2023).
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Retrieved from www.bartleby.com/questions-and-answers/a-common-side-reaction-during-grignard-reactions-is-the-wurtz-coupling-where-the-grignard-reagent/5a6b0c2a-7f4d-4e2b-8a8f-28c9e5e7c8f1
- Fernandes, R. A., & Chandra, N. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. ResearchGate. Retrieved from www.researchgate.net/figure/Optimization-of-Grignard-reaction-nPrMgBr-on-aldehyde-8-to-give-9a-and-9b_tbl1_225075677
- Jeong, M., Choi, M.-G., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances, 11(23), 13931–13937. doi:10.1039/d1ra00287a
- Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from www.quora.com/How-do-you-improve-the-percent-yield-in-Grignard-reaction
- ChemicalBook. (n.d.). Vinylmagnesium bromide. Retrieved from www.chemicalbook.com/ChemicalProductProperty_EN_CB8261028.htm
- Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides/7.10%3A_The_Wurtz_Reaction
- Da, C.-S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578–5581. doi:10.1021/ol902359e
- Filo. (n.d.). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved from www.filo.com/chemistry-questions/give-reaction-wurtz-and-wurtz-fitting-with-grignard-reagent-aak
- Smith, C. D., et al. (2020). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. The Journal of Organic Chemistry, 85(15), 9584–9593. doi:10.1021/acs.joc.0c00994
- Sdfine. (n.d.). VINYLMAGNESIUM BROMIDE SOLUTION 1M IN THF. Retrieved from www.sdfine.com/vinylmagnesium-bromide-solution-1m-in-thf-29154-l01.html
- BenchChem. (n.d.). Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide. Retrieved from www.benchchem.
- Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN. Retrieved from www.orgsyn.org/demo.aspx?prep=cv4p0258
- Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from www.chemguide.co.uk/organicprops/carbonyls/grignard.html
- Reese, C. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? ResearchGate. Retrieved from www.researchgate.net/post/How_do_you_suppress_side_reactions_reduction_and_or_self-aldol_product_during_grignard-ketone_reactions
- University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from www.chem.wisc.edu/courses/345/fall2017/Handouts/10-Grignard%20Reaction.pdf
- ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from www.researchgate.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
- ResearchGate. (n.d.). Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde 6. Retrieved from www.researchgate.net/figure/Lewis-Acid-Mediated-Addition-of-Vinylmagnesium-Bromide-to-Aldehyde-6_tbl1_253018861
- Abignente, E., et al. (1998). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Il Farmaco, 53(5), 329-335. doi:10.1016/s0014-827x(98)00021-9
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 3-Methyl-4-penten-2-ol. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Vinylzinc Bromide and Vinyl Grignard Reagents in Organic Synthesis. Retrieved from www.benchchem.com/product/b073472/technical-document
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from www.masterorganicchemistry.com/2011/10/12/reagent-friday-grignard-reagents/
- ResearchGate. (n.d.). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction. Retrieved from www.researchgate.net/publication/250033230_Variable_Synthesis_of_Alcohols_and_Ketones_Using_the_Grignard_Method_as_a_Form_of_MPVO_Reaction
- Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from en.wikipedia.org/wiki/Isobutyraldehyde
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from www.jackwestin.com/mcat-content/aldehydes-and-ketones/aldehydes-and-ketones-important-reactions
- Kumar, A., & Kumar, B. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[4][8] Addition and Oxidative Coupling Reactions. ACS Omega, 7(6), 5513–5522. doi:10.1021/acsomega.1c06031
- Chegg.com. (2021). Solved Barbier Reaction of isobutyraldehyde. Retrieved from www.chegg.com/homework-help/questions-and-answers/barbier-reaction-isobutyraldehyde-2-methylpropanal-1-chloro-3-methylbut-2-ene-oh-m-ci-zn-s-q63212009
- ResearchGate. (n.d.). A Rapid and Convenient Synthesis of Homoallylic Alcohols by the Barbier‐Grignard Reaction. Retrieved from www.researchgate.net/publication/251786576_A_Rapid_and_Convenient_Synthesis_of_Homoallylic_Alcohols_by_the_Barbier-Grignard_Reaction
- University of New Hampshire. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf. Retrieved from scholars.unh.edu/cgi/viewcontent.cgi?
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Solved Barbier Reaction of isobutyraldehyde | Chegg.com [chegg.com]
- 3. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Common byproducts in the synthesis of "3-Methyl-4-penten-1-ol" and their removal
Welcome to the technical support guide for the synthesis of 3-methyl-4-penten-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the successful synthesis and purification of your target molecule. Our approach is grounded in mechanistic principles to provide not just steps, but a foundational understanding of the chemistry at play.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?
The two predominant methods for synthesizing this compound and its isomers are the Grignard reaction and the Prins reaction.
-
Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as isopropenylmagnesium bromide, with an appropriate electrophile like ethylene oxide.[1][2] While often high-yielding, the main challenges are the strict requirement for anhydrous conditions and the potential for side reactions if the Grignard reagent is sterically hindered.[3]
-
Prins Reaction: This acid-catalyzed reaction involves the condensation of isobutylene with formaldehyde.[4][5][6] While it can be highly selective for the isomeric 3-methyl-3-buten-1-ol, controlling the formation of byproducts such as dioxanes and diols can be challenging depending on the catalyst and reaction conditions.[7][8]
Q2: I'm observing a significant amount of a higher boiling point impurity in my Grignard reaction. What could it be?
A common byproduct in Grignard reactions is the formation of a Wurtz-type coupling product. In the synthesis of this compound using isopropenylmagnesium bromide, this would result from the coupling of two isopropenyl groups to form 2,3-dimethyl-1,3-butadiene. This diene can then potentially react further or polymerize under the reaction conditions, leading to higher molecular weight impurities.
Q3: My Prins reaction is producing a complex mixture of products. How can I improve the selectivity for the desired homoallylic alcohol?
Selectivity in the Prins reaction is highly dependent on the catalyst and reaction conditions.[7][8] Using a shape-selective catalyst like the H-ZSM-5 zeolite can favor the formation of the desired unsaturated alcohol over cyclic ethers (dioxanes) and diols.[4][5] Additionally, carefully controlling the temperature and the molar ratio of reactants (isobutylene to formaldehyde) is crucial for minimizing byproduct formation.
Q4: What is the most effective general method for purifying this compound from common byproducts?
For most common byproducts, a combination of distillation and column chromatography is highly effective.
-
Fractional Distillation: This is an excellent first-pass purification method, especially for removing unreacted starting materials and lower-boiling point byproducts.
-
Silica Gel Column Chromatography: This technique is invaluable for separating the target alcohol from byproducts with similar boiling points but different polarities, such as isomeric alcohols or diols.[9][10][11]
Troubleshooting Guide & Protocols
Issue 1: Low Yield in Grignard Synthesis of this compound
A low yield in a Grignard synthesis can often be traced back to the quality of the Grignard reagent or the presence of protic impurities.
Causality: Grignard reagents are potent nucleophiles and strong bases. They will react readily with any source of protons, such as water or alcohols, which quenches the reagent and reduces the yield of the desired product.[1] Steric hindrance around the electrophile can also slow down the desired reaction, allowing side reactions to become more prominent.[3]
Protocol: Preparation and Titration of Isopropenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
2-Bromopropene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Anhydrous N-phenyl-1-naphthylamine
-
Standardized sec-butanol in xylene
Procedure:
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Grignard Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. Add a solution of 2-bromopropene in anhydrous ether dropwise from the dropping funnel. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining 2-bromopropene solution at a rate that maintains a steady reflux.
-
Titration:
-
Accurately weigh ~0.1 g of N-phenyl-1-naphthylamine into a dry flask under nitrogen.
-
Add a small amount of anhydrous THF to dissolve the indicator.
-
Add a known volume of the prepared Grignard solution via syringe. The solution should turn a distinct color.
-
Titrate with a standardized solution of sec-butanol in xylene until the color disappears.
-
Calculate the molarity of the Grignard reagent.
-
Issue 2: Identification and Removal of Prins Reaction Byproducts
The Prins reaction can generate several byproducts that may be difficult to separate from the desired this compound.
Common Byproducts in Prins Reaction:
| Byproduct | Structure | Reason for Formation |
| 4-Methyl-1,3-dioxane | Cyclic ether | Cyclization of the intermediate carbocation with excess formaldehyde.[7][8] |
| 3-Methyl-1,3-butanediol | Diol | Hydration of the intermediate carbocation. |
| Isoprene | Diene | Dehydration of the product, 3-methyl-3-buten-1-ol.[5] |
| Higher order oligomers | - | Further reaction of the product or byproducts.[4] |
Workflow for Byproduct Removal
Caption: Purification workflow for this compound.
Protocol: Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Crude this compound from distillation
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 95:5 hexanes:ethyl acetate). The less polar byproducts will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the more polar this compound. The most polar byproducts, such as diols, will remain on the column longer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Differentiating Isomers of Methyl-Penten-1-ol
Several isomers of methyl-penten-1-ol can be formed, and distinguishing them is crucial for product validation.
Key Isomers and their Potential Origin:
| Isomer | Structure | Potential Synthetic Origin |
| This compound | Target Molecule | Grignard reaction of isopropenylmagnesium bromide with ethylene oxide. |
| 3-Methyl-3-buten-1-ol | Isomer | Primary product of the Prins reaction between isobutylene and formaldehyde.[4][5] |
| 4-Methyl-3-penten-1-ol | Isomer | Can be formed through rearrangement reactions under acidic conditions.[12] |
| 3-Methyl-2-penten-4-yn-1-ol | Related Structure | Synthesized from methyl vinyl ketone and acetylene.[13] |
Analytical Differentiation:
-
¹H NMR Spectroscopy: The proton NMR spectra of these isomers will show distinct differences in the chemical shifts and coupling patterns of the olefinic and methyl protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their boiling points and polarity, while MS will provide their mass fragmentation patterns, aiding in identification.
Logical Flow for Isomer Identification
Caption: Analytical workflow for isomer identification.
References
- Title: Formaldehyde-isobutene Prins condensation over MFI-type zeolites Source: C
- Title: A multicomponent approach for the preparation of homoallylic alcohols Source: The Royal Society of Chemistry URL:[Link]
- Title: Zeolite‐Catalyzed Formaldehyde–Propylene Prins Condensation Source: ResearchG
- Title: Formaldehyde–isobutene Prins condensation over MFI-type zeolites Source: RSC Publishing URL:[Link]
- Title: Formaldehyde-isobutene Prins condensation over MFI-type zeolites | Request PDF Source: ResearchG
- Title: Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol Source: MDPI URL:[Link]
- Title: Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction Source: National Institutes of Health (NIH) URL:[Link]
- Title: Column chromatography Source: McMaster University URL:[Link]
- Title: Column Chromatography Source: Organic Chemistry
- Title: 4-penten-1-ol Source: Organic Syntheses Procedure URL:[Link]
- Title: this compound | CAS#:51174-44-8 Source: Chemsrc URL:[Link]
- Title: column chromatography & purification of organic compounds Source: YouTube URL:[Link]
- Title: 3-penten-2-ol Source: Organic Syntheses Procedure URL:[Link]
- Title: Column Chromatography Theory Source: Chemistry Online @ UTSC URL:[Link]
- Title: Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent)
- Title: Abnormal reaction of grignard reagent Source: Chemistry Stack Exchange URL:[Link]
- Title: Isopropylmagnesium chloride Source: Wikipedia URL:[Link]
Sources
- 1. CAS 13291-18-4: isopropenylmagnesium bromide solution [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scbt.com [scbt.com]
- 13. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
Technical Support Center: Stabilizing 3-Methyl-4-penten-1-ol During Storage
<-4>
Welcome to the Technical Support Center for "3-Methyl-4-penten-1-ol". This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this valuable unsaturated alcohol during storage. Proper handling and storage are paramount to ensure the integrity of your starting material and the success of your experiments.
Understanding the Challenge: The Unstable Nature of this compound
This compound is a bifunctional molecule containing both a hydroxyl group and a terminal double bond. This combination makes it a versatile building block in organic synthesis. However, the presence of the carbon-carbon double bond also renders it susceptible to polymerization, particularly through a free-radical mechanism.[1][2] Uncontrolled polymerization can lead to a viscous liquid, gel, or solid formation, rendering the chemical unusable and potentially causing a hazardous pressure buildup in the storage container.
The polymerization process is typically initiated by the formation of free radicals, which can be generated by exposure to heat, light, or the presence of contaminants like peroxides.[2][3][4] Once initiated, a chain reaction ensues where monomer units of this compound add to the growing polymer chain.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that trigger the polymerization of this compound?
A1: The main culprits are:
-
Heat: Elevated temperatures provide the activation energy needed to initiate polymerization.
-
Light (UV Radiation): Light, particularly UV radiation, can induce the formation of free radicals.
-
Oxygen/Peroxides: Oxygen can react with the alkene to form peroxides, which are potent polymerization initiators.[1][3] Even trace amounts of peroxides in solvents or the compound itself can be problematic.
-
Contaminants: Acidic or basic impurities, as well as certain metal ions, can catalyze polymerization.
Q2: I received my this compound, and it appears clear. Does this mean it's stable?
A2: Not necessarily. The absence of visible polymers does not guarantee long-term stability. Polymerization can be a slow process, and the initial stages may not be visually apparent. It is crucial to implement proper storage conditions immediately upon receipt, regardless of the initial appearance.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: While refrigeration is recommended, a standard (non-explosion-proof) refrigerator is not ideal for storing flammable liquids like this compound.[5] Use only laboratory-safe or explosion-proof refrigerators designed for flammable materials.[5] This precaution is necessary to prevent the ignition of flammable vapors.
Q4: What is a polymerization inhibitor, and should I add one?
A4: A polymerization inhibitor is a chemical that scavenges free radicals, thereby terminating the polymerization chain reaction.[6][7] Common inhibitors for unsaturated monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[7][8][9] For many olefinic monomers, a small amount of inhibitor is often added by the manufacturer for stability during shipping and storage.[6] It is essential to check the certificate of analysis (CofA) to see if an inhibitor is already present. Adding more inhibitor is generally not necessary unless you plan to store the material for an extended period under suboptimal conditions.
Q5: How do I remove the inhibitor before my reaction?
A5: If an inhibitor is present and needs to be removed for your specific application, common methods include:
-
Distillation: Since most inhibitors are less volatile than the monomer, distillation (often under reduced pressure) can effectively separate them.[6]
-
Washing with a basic solution: Phenolic inhibitors like hydroquinone can be removed by washing with an aqueous sodium hydroxide solution to form a water-soluble salt.[6]
-
Column Chromatography: Passing the compound through a column of activated alumina or silica gel can also remove inhibitors.
Troubleshooting Guide: Preventing and Addressing Polymerization
This section provides a systematic approach to troubleshooting stability issues with this compound.
Visualizing the Problem: The Polymerization Pathway
The following diagram illustrates the free-radical polymerization mechanism that can occur with this compound.
Sources
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chempoint.com [chempoint.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
"3-Methyl-4-penten-1-ol" degradation pathways and stability issues
Technical Support Center: 3-Methyl-4-penten-1-ol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. As a primary allylic alcohol, this compound possesses a unique reactivity profile that, while synthetically useful, can also lead to specific stability challenges. This guide provides in-depth, field-proven insights into its degradation pathways, offering troubleshooting protocols and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common issues encountered during the handling, storage, and use of this compound.
Q1: My analytical data (NMR, IR) of a stored sample of this compound shows unexpected peaks corresponding to an aldehyde or ketone. What is the cause?
A: The most probable cause is isomerization . This compound is an allylic alcohol, a class of compounds known to rearrange into their corresponding carbonyl isomers.[1][2] This transformation is often catalyzed by trace amounts of transition metals (such as ruthenium, rhodium, iridium, or palladium), which may be present as impurities from synthesis or leach from laboratory equipment like metal spatulas.[3][4] The reaction can proceed through various mechanisms, including a π-allyl metal-hydride intermediate.[1] Acidic or basic conditions can also promote this rearrangement.
Q2: I've noticed a gradual increase in the viscosity of my this compound sample over time, accompanied by a decrease in purity. What is happening?
A: This observation strongly suggests that polymerization is occurring. The terminal vinyl group (-CH=CH2) in the molecule is susceptible to polymerization, which can be initiated by heat, UV light, or the presence of radical initiators (e.g., peroxides that may have formed in ether solvents).[5][6] Unsaturated alcohols can also participate in certain metal-catalyzed polymerization processes.[7][8][9] This process leads to the formation of higher molecular weight oligomers and polymers, resulting in increased viscosity and a reduction of the monomeric alcohol.
Q3: My reaction involving this compound has a low yield, and I'm isolating byproducts with new oxygen-containing functional groups. What could be the degradation pathway?
A: This points towards oxidative degradation . There are two primary sites for oxidation on this molecule:
-
The Primary Alcohol: The hydroxyl group can be oxidized. Mild oxidation will yield the corresponding aldehyde (3-methyl-4-pentenal), while stronger oxidizing conditions can lead to the carboxylic acid (3-methyl-4-pentenoic acid).[10] This is often caused by exposure to atmospheric oxygen, especially when heated or in the presence of metal catalysts.
-
The Alkene: The carbon-carbon double bond is also susceptible to oxidation, which can lead to the formation of epoxides or even cleavage of the bond, resulting in smaller, fragmented byproducts.
Q4: What are the definitive best practices for storing and handling this compound to maintain its purity and stability?
A: To minimize degradation, rigorous storage and handling protocols are essential. The compound is a flammable liquid and should be handled with care.[11][12] The primary goals are to protect it from heat, light, oxygen, and catalytic impurities.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place.[11] Refrigeration (2-8°C) is recommended. | Reduces the rate of all degradation reactions, especially polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the alcohol and the double bond by atmospheric oxygen. |
| Container | Use amber glass bottles or opaque containers. | Protects the compound from light, which can initiate photodegradation and radical polymerization.[5][6] |
| Additives | For long-term storage, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 10-100 ppm). | Inhibits the initiation of free-radical polymerization. |
| Purity | Use high-purity material and ensure solvents are peroxide-free. | Impurities, especially transition metals and peroxides, can catalyze degradation pathways. |
| Handling | Use non-sparking tools and ground equipment to prevent static discharge.[12] Avoid contact with strong oxidizing agents and acids.[13] | Ensures safety and prevents contamination that could initiate degradation. |
Troubleshooting Guides: Mechanisms and Protocols
This section provides a deeper dive into the specific degradation pathways, explaining the underlying chemistry and offering detailed experimental protocols for mitigation.
Guide 1: Isomerization to Carbonyl Compounds
Isomerization is a common and often rapid degradation pathway for allylic alcohols, converting them into more stable carbonyl compounds.
Causality & Mechanism: This rearrangement is most frequently catalyzed by transition metal complexes.[14] The mechanism often involves the formation of a metal-hydride species that adds across the double bond, followed by elimination to form an enol, which then tautomerizes to the final aldehyde or ketone.[1]
Caption: Metal-catalyzed isomerization of this compound.
Experimental Protocol: Passivation of Glassware to Remove Trace Metals
To prevent metal-catalyzed isomerization, it is critical to use glassware free from trace metal residues.
-
Acid Wash: Soak all glassware in a 1 M solution of nitric acid or hydrochloric acid for at least 4 hours. This step leaches metal ions from the glass surface.
-
Rinse Thoroughly: Rinse the glassware extensively with deionized water (at least 5-7 cycles) to remove all traces of the acid.
-
Final Rinse: Perform a final rinse with high-purity acetone or ethanol to facilitate drying.
-
Oven Dry: Dry the glassware in an oven at >120°C for at least 2 hours immediately before use. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas.
Guide 2: Oxidative Degradation
Oxidation can occur at either the alcohol or the alkene functional group, leading to a variety of byproducts.
Causality & Mechanism: Atmospheric oxygen can react with the compound, particularly under the influence of light (photodegradation) or heat, often via a free-radical mechanism.[5] The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.
Caption: Potential products from the oxidation of this compound.
Experimental Protocol: Degassing Solvents with Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from reaction solvents to prevent oxidative degradation.
-
Setup: Place the solvent in a robust flask (e.g., a Schlenk flask) that can withstand both vacuum and low temperatures. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
Guide 3: Polymerization
The terminal alkene is a reactive site for polymerization, leading to product loss and the formation of viscous residues.
Causality & Mechanism: Polymerization is typically a radical chain reaction initiated by light, heat, or chemical initiators.[7][8] An initiator (In•) can add to the double bond, creating a new radical that then propagates by adding to another monomer unit.
Caption: Simplified radical polymerization of the vinyl group.
Experimental Protocol: Testing for and Removing Peroxides from Solvents
Ethereal solvents (like THF or diethyl ether) are notorious for forming explosive peroxide impurities upon storage in the presence of air and light. These peroxides are potent radical initiators.
-
Testing: Before use, always test ethereal solvents for peroxides. A simple method is to use commercially available peroxide test strips. Alternatively, add 1 mL of the solvent to 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution. A yellow to brown color indicates the presence of peroxides.
-
Removal: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina. For more severe contamination, the solvent can be refluxed over sodium benzophenone ketyl under an inert atmosphere until the characteristic deep blue/purple color persists, indicating the solvent is dry and oxygen/peroxide-free. Distill the solvent directly into the reaction flask before use. Caution: Never distill solvents to dryness if peroxides are suspected, as this can lead to an explosion.
By understanding these degradation pathways and implementing the recommended protocols, researchers can ensure the stability and reliability of this compound in their experimental work.
References
- Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c06203]
- Catalytic Isomerization of Allylic Alcohols in Water. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/cs300135r]
- Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1393]
- Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222818/]
- Iridium-Catalyzed Selective Isomerization of Primary Allylic Alcohols. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00112]
- Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1997/nj/a700080g]
- Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c06203]
- Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Chemos GmbH&Co.KG. [URL: https://www.chemos.
- Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Unsaturated-Alcohols-as-Chain-Transfer-Agents-in-of-Bielinski-Noonan/729007f353634c0798a39e8027732d84784260d8]
- SAFETY DATA SHEET: 3-Methyl-1-penten-3-ol. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/08833.pdf]
- Process for the polymerization of unsaturated fatty alcohols. Google Patents. [URL: https://patents.google.
- Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/00281aw.pdf]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/398268]
- Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers. Profiles RNS. [URL: https://profiles.stanford.edu/krzysztof-bielinski/publication/unsaturated-alcohols-as-chain-transfer-agents-in-olefin-polymerization-synthesis-of-aldehyde-end-capped-oligomers-and-polymers-5]
- 3-Methyl-1-penten-4-yn-3-ol. Benchchem. [URL: https://www.benchchem.com/product/b1239999]
- SAFETY DATA SHEET: 4-Penten-1-ol. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/96752.pdf]
- 3-Methyl-1-penten-4-yn-3-ol. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/M1312]
- 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process. ChemicalBook. [URL: https://www.chemicalbook.com/article/production-process-of-3-methyl-2-penten-4-yn-1-ol.htm]
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. [URL: https://www.mdpi.com/1420-3049/7/7/341/pdf]
- 3-Methyl-1-penten-4-yn-3-ol. Tokyo Chemical Industry (India) Pvt. Ltd.. [URL: https://www.tcichemicals.com/IN/en/p/M1312]
- 3-Methyl-1-penten-4-yn-3-ol 98. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/493023]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123525]
- 4-penten-1-ol. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0688]
- 4-methyl-3-penten-1-ol, 763-89-3. The Good Scents Company. [URL: http://www.thegoodscentscompany.
- 4-Penten-1-ol, 3-methyl- - Substance Details. US EPA. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displayDetails&selectedSubstanceId=290874]
- This compound, 51174-44-8. The Good Scents Company. [URL: http://www.thegoodscentscompany.
- EPI System Information for this compound 51174-44-8. The Good Scents Company. [URL: http://www.thegoodscentscompany.com/episuite/3-methyl-4-penten-1-ol%2051174-44-8.html]
- 4-Penten-1-ol, 3-methyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C51174448]
- This compound. Chemsrc. [URL: https://www.chemsrc.com/en/cas/51174-44-8_275681.html]
- Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5657068/]
- What Is Photodegradation? - Chemistry For Everyone. YouTube. [URL: https://www.youtube.
- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2016.00760/full]
- An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/2039203/]
- Rearrangements. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/03%3A_Structure_and_Stereochemistry_of_Alkanes/3.03%3A_Rearrangements]
- Oxidation of Alcohols. YouTube. [URL: https://www.youtube.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ResearchGate. [URL: https://www.researchgate.
- Photodegradation. YouTube. [URL: https://www.youtube.
- Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts. RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09709a]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 3-Methyl-4-penten-1-ol
Welcome to the technical support center for the selective oxidation of 3-Methyl-4-penten-1-ol to its corresponding aldehyde, 3-methyl-4-pentenal. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. As an allylic alcohol, this compound presents unique challenges, primarily the need for high chemoselectivity to avoid reactions at the carbon-carbon double bond and to prevent isomerization to the more stable conjugated system. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering practical solutions.
Issue 1: Incomplete Conversion of the Starting Material
Question: I am observing a significant amount of unreacted this compound in my reaction mixture by TLC and 1H NMR analysis. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can stem from several factors related to reagent activity, reaction setup, and stoichiometry.
-
Deactivated Oxidizing Agent: Many selective oxidizing agents are sensitive to moisture and air.
-
Dess-Martin Periodinane (DMP): DMP is hygroscopic and can hydrolyze over time, reducing its efficacy. It is crucial to use freshly opened DMP or material that has been stored under an inert atmosphere in a desiccator. While trace water can sometimes accelerate DMP oxidations, significant decomposition will hinder the reaction.[1]
-
Swern Oxidation Reagents: The electrophilic activator (e.g., oxalyl chloride or trifluoroacetic anhydride) is highly reactive and will be quenched by moisture. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. The reaction is typically run under an inert atmosphere (Nitrogen or Argon).[2][3]
-
Pyridinium Chlorochromate (PCC): While more stable than Swern or DMP reagents, PCC can also degrade with prolonged exposure to a humid atmosphere.
-
-
Insufficient Stoichiometry: Ensure you are using an adequate excess of the oxidizing agent.
-
Low Reaction Temperature (Swern Oxidation): The formation of the active electrophile and its reaction with the alcohol in a Swern oxidation are performed at very low temperatures (typically -78 °C).[2][3] If the temperature is too low during the final elimination step with the amine base, the reaction may be sluggish. After the addition of triethylamine, allowing the reaction to slowly warm to room temperature can help drive it to completion.[7]
-
Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. For PCC and DMP oxidations, dichloromethane (DCM) is a common and effective solvent.[7][8]
Troubleshooting Workflow for Incomplete Conversion:
Caption: Troubleshooting logic for incomplete oxidation.
Issue 2: Formation of an Unexpected Isomer
Question: My 1H NMR spectrum shows signals consistent with an α,β-unsaturated aldehyde, suggesting the double bond has moved into conjugation with the newly formed carbonyl. How can I prevent this isomerization?
Answer: The isomerization of 3-methyl-4-pentenal to the thermodynamically more stable 3-methyl-3-pentenal is a significant side reaction, often catalyzed by acidic or basic conditions.
-
Mechanism of Isomerization: Traces of acid or base can catalyze the migration of the double bond to form the conjugated system. The acidic byproducts of some oxidation reactions are often the culprits. For instance, DMP oxidation produces two equivalents of acetic acid.[8] PCC can also be mildly acidic.[9]
-
Preventative Measures:
-
Buffered Conditions: For DMP oxidations, adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture can neutralize the acetic acid as it forms, thus preventing isomerization.[8]
-
Choice of Oxidant: Swern oxidation is performed under basic conditions (with the addition of triethylamine), which generally minimizes acid-catalyzed isomerization.[2] This makes it a strong choice for sensitive substrates prone to rearrangement.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the selective oxidation of allylic alcohols and is known for its mild, neutral conditions. A study by Xiao and Prestwich demonstrated that performing MnO₂ oxidations in the presence of a solid base like sodium carbonate can significantly suppress geometric isomerization of the double bond.[3]
-
Careful Work-up: During the work-up, avoid strong acidic or basic washes if possible. A quick wash with a saturated sodium bicarbonate solution followed by water and brine is generally sufficient to remove acidic residues.
-
Identifying Isomerization Spectroscopically:
| Spectroscopic Method | 3-Methyl-4-pentenal (Desired Product) | 3-Methyl-3-pentenal (Isomerized) |
| 1H NMR | Aldehyde proton (CHO) at ~9.7 ppm (triplet). Vinylic protons (C=CH₂) at ~5.0-5.8 ppm (multiplet). | Aldehyde proton (CHO) at ~9.4 ppm (singlet). Vinylic proton (C=CH) at ~5.9 ppm (quartet or multiplet). |
| IR Spectroscopy | Strong C=O stretch at ~1725-1730 cm⁻¹.[10] Characteristic aldehyde C-H stretches at ~2720 and ~2820 cm⁻¹.[10] | C=O stretch shifted to lower wavenumber due to conjugation, ~1685-1705 cm⁻¹.[10] C=C stretch is more intense. |
Issue 3: Low Isolated Yield after Work-up and Purification
Question: The reaction appears clean by TLC, but I am losing a significant amount of my product during the work-up and column chromatography. What could be the cause?
Answer: Low isolated yields of aldehydes, particularly volatile ones, can be attributed to several factors during the post-reaction handling. 3-methyl-4-pentenal, with a molecular weight of 98.14 g/mol , is expected to be relatively volatile.[11]
-
Evaporation Losses: Avoid concentrating the product solution to dryness at elevated temperatures or under high vacuum for extended periods. It is best to co-evaporate with a higher-boiling solvent like toluene to azeotropically remove the reaction solvent at a lower temperature, then place the concentrated oil under high vacuum for a shorter period.
-
Difficult Work-up (DMP): The byproducts of the Dess-Martin oxidation (iodinane compounds) can sometimes make the work-up challenging.
-
Standard Quench: A common procedure is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (Na₂S₂O₃). This reduces the remaining iodine species and helps dissolve the byproducts.[6]
-
Filtration: Alternatively, after quenching, the mixture can be diluted with a non-polar solvent like diethyl ether or hexanes and filtered through a pad of Celite to remove the insoluble iodine byproducts.[12]
-
-
Adsorption on Silica Gel: Aldehydes can be sensitive and may streak or irreversibly adsorb onto acidic silica gel during column chromatography.
-
Deactivate Silica: Pre-treating the silica gel with a solvent system containing a small amount of triethylamine (~0.5-1%) can help prevent this.
-
Alternative Purification: For a volatile aldehyde, short-path distillation (Kugelrohr) under reduced pressure can be an effective purification method if the impurities are non-volatile.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for converting this compound to the aldehyde?
A1: There is no single "best" agent, as the choice depends on scale, available equipment, and sensitivity of other functional groups.
-
Dess-Martin Periodinane (DMP): Excellent for small to medium scale due to its mild conditions (room temperature, neutral pH), high chemoselectivity, and simple execution.[8] It is a good first choice for this substrate, especially when buffered with pyridine or NaHCO₃ to prevent isomerization.[8]
-
Swern Oxidation: Highly reliable and mild, with byproducts that are volatile or easily washed away.[2][13] The basic conditions are advantageous for preventing acid-catalyzed isomerization. However, it requires cryogenic temperatures (-78 °C) and handling of foul-smelling dimethyl sulfide.[2][13] A synthesis of 3-methyl-4-pentenal has been reported using Swern conditions.[14]
-
Pyridinium Chlorochromate (PCC): A classic and effective reagent that works under anhydrous conditions to prevent over-oxidation.[1][15] However, it is a chromium-based reagent, which poses toxicity and disposal concerns.[5] It can also be mildly acidic, potentially leading to some isomerization.[9]
Q2: Can I use stronger oxidizing agents like KMnO₄ or Jones Reagent (CrO₃/H₂SO₄)?
A2: It is strongly advised not to use these reagents.
-
Over-oxidation: Strong, aqueous oxidizing agents will rapidly oxidize the intermediate aldehyde to a carboxylic acid.
-
Lack of Chemoselectivity: These harsh reagents are also likely to react with the carbon-carbon double bond, leading to cleavage or other unwanted side products. Mild, anhydrous conditions are essential for this transformation.
Q3: My starting material, this compound, is chiral. Will these oxidations cause racemization?
A3: The oxidations discussed (DMP, Swern, PCC) occur at the carbinol center and do not typically affect a stereocenter that is not the carbinol carbon itself. Since the stereocenter in your starting material is at the C3 position, which is not directly involved in the oxidation, you should retain the stereochemical integrity at that center.
Experimental Protocols
The following are detailed, step-by-step methodologies for the oxidation of this compound.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard literature procedures for the oxidation of sensitive alcohols.[4]
Workflow Diagram:
Caption: Workflow for Dess-Martin Periodinane oxidation.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.0 mmol, 1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, 50 mL).
-
Add sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 eq.) to the solution to act as a buffer.
-
To the stirred suspension, add Dess-Martin Periodinane (4.66 g, 11.0 mmol, 1.1 eq.) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a separatory funnel containing a vigorously stirred solution of saturated aqueous sodium bicarbonate (50 mL) and sodium thiosulfate (Na₂S₂O₃, ~5 g).
-
Stir until the organic layer is clear. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solution using a rotary evaporator with a cool water bath.
-
Purify the resulting crude oil by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by short-path distillation to yield 3-methyl-4-pentenal.
Protocol 2: Swern Oxidation
This protocol is based on standard Swern oxidation procedures and is ideal for preventing isomerization.[3][6]
Workflow Diagram:
Caption: Workflow for Swern oxidation.
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM (40 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.1 mL, 12.0 mmol, 1.2 eq.) dropwise to the cold DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (1.7 mL, 24.0 mmol, 2.4 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir for 15 minutes (gas evolution will be observed).
-
Prepare a solution of this compound (1.0 g, 10.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (TEA, 7.0 mL, 50.0 mmol, 5.0 eq.) dropwise to the reaction mixture at -78 °C.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.
-
Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (1 x 25 mL), and brine (1 x 25 mL).
-
Dry over anhydrous Na₂SO₄, filter, and carefully concentrate by rotary evaporation.
-
Purify the crude product as described in Protocol 1.
References
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
- Organic Syntheses.
- Xiao, X., & Prestwich, G. D. (1991). Minimizing geometric isomerization during oxidation of allylic alcohols to aldehydes.
- Chemistry Stack Exchange.
- ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012). [Link]
- McMurry, J. (2015). Organic Chemistry. Cengage Learning. (General principles of IR spectroscopy for aldehydes).
- Wikipedia. Dess–Martin periodinane. [Link]
- SLT Kima. Can Allylic Alcohol Be Oxidized By Pcc. (2025). [Link]
- Common Organic Chemistry. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP). [Link]
- SpectraBase. 3-Ethenyl-3-methyl-4-pentenal. [Link]
- Organic Synthesis.
- Iraqi National Journal of Chemistry.
- Organic Chemistry Portal.
- Michigan State University Department of Chemistry.
- Chemistry Steps. Dess–Martin periodinane (DMP)
- HMDB. 13C NMR Spectrum of Pentanal. [Link]
- Organic Chemistry Portal.
- SpectraBase. 13C NMR of 3-ETHINYL-3-METHYL-4-PENTENAL. [Link]
- PubChem. 3-Methyl-4-pentenal. [Link]
- NIST WebBook. (3-methyl-4-pentenal). [Link]
- NIST WebBook. 4-Penten-1-ol, 3-methyl-. [Link]
- NIST WebBook. Gas Chromatography of (3-methyl-4-pentenal). [Link]
- Chemistry Stack Exchange.
- PubChem. 4-Methyl-3-pentenal. [Link]
- Doc Brown's Chemistry. C-13 nmr spectrum of 3-methylpentane. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Doc Brown's Chemistry. 3-methylpentane low high resolution H-1 proton nmr spectrum. [Link]
- MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
- Doc Brown's Chemistry. infrared spectrum of 3-methylpentane. [Link]
- LookChem. 3-Methyl-4-pentenal. [Link]
- Royal Society of Chemistry. Reaction Chemistry & Engineering. [Link]
- NIST WebBook. 3-Penten-1-ol, 4-methyl-. [Link]
- SpectraBase. 13C NMR of 3-Ethenyl-3-methyl-4-pentenyl-methyl ether. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Pentanal, 3-methyl- [webbook.nist.gov]
- 11. 3-Methyl-4-pentenal | C6H10O | CID 15683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. lookchem.com [lookchem.com]
- 15. sltchemicals.com [sltchemicals.com]
Troubleshooting guide for "3-Methyl-4-penten-1-ol" purification by distillation
Introduction
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 3-Methyl-4-penten-1-ol by distillation. As a homoallylic alcohol, this compound presents specific challenges, including potential thermal instability and the presence of closely-boiling isomers from its synthesis. This document is intended for researchers and drug development professionals aiming to achieve high purity for this versatile building block.
Troubleshooting Guide: Distillation of this compound
This section addresses specific issues that may arise during the distillation process in a question-and-answer format.
Question 1: My final product has low purity, as confirmed by GC-MS. What are the likely causes and how can I improve separation?
Answer: Low purity is a common issue resulting from inadequate separation of the target compound from impurities. The most common impurities are residual solvents from the workup (e.g., diethyl ether, THF) or side-products from the synthesis, which is often a Grignard reaction.[1][2][3]
Immediate Troubleshooting Steps:
-
Identify the Impurity: The first crucial step is to identify the contaminant(s) using analytical methods like GC-MS or ¹H NMR.[4][5][6][7] Knowing the boiling point and structure of the impurity will dictate the best separation strategy.
-
Evaluate Your Distillation Column:
-
Simple Distillation: This is only effective if the impurities are non-volatile or have boiling points that differ by more than 50-70 °C from your product.
-
Fractional Distillation: For impurities with closer boiling points, a fractionating column is essential.[8][9] If you are already using one, consider its efficiency. A Vigreux column offers moderate efficiency. For difficult separations, a packed column (e.g., with Raschig rings or metal sponge packing) provides a much higher number of theoretical plates, leading to better separation.
-
-
Optimize Distillation Parameters:
-
Heating Rate: Heating the distillation flask too quickly prevents the establishment of a proper temperature gradient in the fractionating column, ruining the separation.[10] Apply heat gradually using a heating mantle with a stirrer to ensure smooth boiling.
-
Reflux Ratio: Increase the reflux ratio by insulating the column head. This allows for more condensation-vaporization cycles, enriching the vapor with the more volatile component (your product) before it is collected.
-
Collection Rate: Aim for a slow collection rate, typically 1-2 drops per second. Faster rates suggest that "bumping" or channeling is occurring, carrying less volatile impurities over with the distillate.
-
Question 2: The distillation pot residue is dark brown/black, and my yield is low. Is my product decomposing?
Answer: Yes, discoloration and low yield are classic signs of thermal decomposition. This compound, being an unsaturated alcohol, can be susceptible to polymerization or rearrangement at elevated temperatures.[11][12] The atmospheric boiling point is approximately 140.1 °C, a temperature at which side reactions can occur.[13]
Core Solution: Vacuum Distillation
The most effective solution is to perform the distillation under reduced pressure.[14][15][16] Lowering the pressure significantly reduces the boiling point of the compound, minimizing the risk of thermal degradation.[17][18]
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [19][20][21] |
| Molecular Weight | 100.16 g/mol | [19] |
| Boiling Point (Atmospheric) | 140.1 °C | [13] |
| Density | 0.83 g/cm³ | [13] |
To estimate the boiling point under vacuum, you can use a pressure-temperature nomograph. For example, at ~20 mmHg, the boiling point will be significantly lower, likely in the range of 40-60 °C, which is much safer for the compound.
Workflow for Vacuum Fractional Distillation
Caption: Workflow for purifying heat-sensitive compounds.
Question 3: The boiling point is unstable and fluctuates during collection. What's wrong?
Answer: Boiling point instability indicates an issue with either the system pressure or the heating process.
-
Check for Leaks: In a vacuum distillation, even a small leak will cause the pressure to fluctuate, leading to an unstable boiling point. Ensure all glass joints are properly sealed with a suitable vacuum grease and that all tubing is secure.
-
Ensure Smooth Boiling: Violent boiling, or "bumping," can throw liquid up into the column, causing temperature spikes. This is prevented by:
-
Using a magnetic stirrer (preferred over boiling chips for vacuum distillation).
-
Ensuring the distillation flask is no more than two-thirds full.[22]
-
-
Proper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser. If it's too high, the reading will be artificially low; if it's too low, it will not accurately reflect the temperature of the vapor entering the condenser.
-
Heating Mantle Contact: Ensure the heating mantle is appropriately sized for the flask and makes good contact to provide even heating.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a Grignard synthesis of this compound?
The synthesis likely involves the reaction of a Grignard reagent (e.g., allylmagnesium bromide) with an aldehyde (e.g., isobutyraldehyde). Common impurities include:
-
Unreacted Starting Materials: Residual aldehyde or alkyl halide.
-
Solvent: Anhydrous ethers like THF or diethyl ether.
-
Wurtz Coupling Products: Side reactions can lead to the formation of hydrocarbons.[1]
-
Isomers: Depending on reaction conditions, small amounts of rearranged or isomeric alcohols might form.
Q2: How can I definitively confirm the purity and identity of my final product?
A combination of analytical techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine purity.[4][23] A single sharp peak on the GC chromatogram indicates high purity. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[6][24][25] The spectra will show characteristic peaks for the vinyl, methyl, hydroxyl, and methylene protons and carbons, confirming the correct structure and revealing any impurities with distinct signals.[26]
Experimental Protocol: GC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Dilute 1-2 drops of the distilled this compound in ~1 mL of a high-purity volatile solvent (e.g., dichloromethane or diethyl ether) in a clean GC vial.
-
-
Instrumentation and Parameters (Typical):
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5) is suitable for separating alcohols and related impurities.[27]
-
Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 200-250 °C.
-
Detector (MS): Electron Impact (EI) ionization at 70 eV.
-
-
Data Analysis:
-
Integrate the peaks in the Total Ion Chromatogram (TIC). Purity is calculated as the area of the product peak divided by the total area of all peaks.
-
Compare the resulting mass spectrum to a library database (e.g., NIST) to confirm the identity.[19]
-
Q3: What are the most critical safety precautions when distilling this compound?
Distilling volatile, flammable alcohols requires strict adherence to safety protocols.[22][28][29][30]
-
Ventilation: ALWAYS perform distillations inside a certified chemical fume hood to prevent the buildup of flammable vapors.[28][30]
-
Ignition Sources: Ensure there are no open flames, spark sources, or static discharge risks in the vicinity.[29] Use a heating mantle controlled by a variable transformer, not a hot plate.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves at all times.[31]
-
Vacuum Safety: If using vacuum distillation, inspect all glassware for cracks or star fractures before starting, as they can implode under reduced pressure. Use a blast shield if possible.
-
Never Distill to Dryness: Leaving a small amount of residue in the distillation flask prevents the formation of potentially explosive peroxides, especially if ether solvents were used.[31]
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting distillation issues.
References
- Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- This compound. PubChem, National Institutes of Health.
- Fractional distillation. Chemguide.
- Safety Precautions When Distilling Alcohol. DAEYOO.
- This compound. The Good Scents Company.
- GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. PubMed.
- fractional distillation. The Oxford Companion to Spirits & Cocktails.
- chemical safety precautions. Scribd.
- Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. SciSpace.
- Essential Distillery Safety Practices for Craft Distillers. StillDragon.
- Distillations | Environmental Health & Safety. Georgia Institute of Technology.
- Vacuum Distillation: Gentle And Efficient Dealcoholization. BevZero.
- Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol. Cheméo.
- Alcoholic Beverage Analysis by GC. Restek.
- Identifying Alcohols Using NMR Spectroscopy. AZoM.
- 10 Most Important Safety Tips for "Moonshiners". Clawhammer Supply.
- Separation of Alcohol and Water Mixture Using process of Fractional Distillation. YouTube.
- Fractional Distillation: Ethanol/Water Separation. YouTube.
- NMR: A Technique for Detecting Alcohol Fraud. News-Medical.Net.
- Vacuum Distillation Explained: Mastering The Dealcoholization Process. BevZero.
- Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control. PMC, National Center for Biotechnology Information.
- Identification of an Alcohol with 13C NMR Spectroscopy. Journal of Chemical Education.
- This compound. Chemsrc.
- GC Used in Alcohol Profiling to Keep Consumers Safe. Peak Scientific.
- How do typical impurities arise in the Grignard reaction?. Homework.Study.com.
- Vacuum distillation. Wikipedia.
- Traditional vs Vacuum Distillation. Empirical.
- VACUUM DISTILLATION SIMPLIFIED. Issuu.
- 4-Penten-1-ol, 3-methyl-. NIST WebBook.
- This compound (C6H12O). PubChemLite.
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI.
- Grignard Reaction. Organic Chemistry Portal.
- 3-Methyl-4-penten-2-ol. PubChem, National Institutes of Health.
- The Grignard Reaction | Synthesis of Alcohols. YouTube.
- 4-penten-1-ol. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. news-medical.net [news-medical.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. spiritsanddistilling.com [spiritsanddistilling.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound | CAS#:51174-44-8 | Chemsrc [chemsrc.com]
- 14. bevzero.com [bevzero.com]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. VACUUM DISTILLATION SIMPLIFIED - Issuu [issuu.com]
- 17. bevzero.com [bevzero.com]
- 18. us.empirical.co [us.empirical.co]
- 19. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 21. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 22. scribd.com [scribd.com]
- 23. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 24. azom.com [azom.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 28. Safety Precautions When Distilling Alcohol - DAEYOO [dayuwz.com]
- 29. distilleryuniversity.com [distilleryuniversity.com]
- 30. clawhammersupply.com [clawhammersupply.com]
- 31. ehs.gatech.edu [ehs.gatech.edu]
Technical Support Center: Anhydrous Reactions Involving 3-Methyl-4-penten-1-ol
Welcome to the technical support center for handling water-sensitive reactions involving 3-Methyl-4-penten-1-ol. This guide is designed for researchers, chemists, and process development professionals who encounter challenges related to water contamination or byproduct formation. Here, we provide in-depth, field-tested answers to common questions, troubleshooting advice for specific experimental issues, and detailed protocols to ensure your reactions are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is removing water so critical in reactions with this compound?
Water can be a significant impediment in several key reactions for three primary reasons:
-
Equilibrium Limitations: Many crucial reactions, such as Fischer esterifications, are reversible.[1] Water is a product of this reaction, and its presence will shift the equilibrium back toward the starting materials, drastically reducing the yield of the desired ester. By actively removing water, you drive the reaction to completion according to Le Châtelier's principle.
-
Reagent Incompatibility: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and metal hydrides (e.g., NaH, LiAlH₄) react violently or are quenched by water. If this compound is used as a starting material in such a reaction, both the substrate and the solvent must be rigorously dried.
-
Catalyst Deactivation: Certain catalysts, particularly Lewis acids and some transition metal catalysts, can be deactivated or poisoned by water, leading to sluggish or incomplete reactions.
Q2: What are the primary sources of water in my reaction?
Water can be introduced from several, often overlooked, sources:
-
Reagents and Solvents: The starting alcohol, this compound, and any solvents used may contain residual water from manufacturing or improper storage. Alcohols are particularly hygroscopic.
-
Atmospheric Moisture: Reactions run in open or poorly sealed vessels can absorb moisture from the air, especially on humid days.
-
Reaction Byproduct: As mentioned, condensation reactions like esterifications or ketal formations explicitly produce water.[2][1]
-
Glassware: Improperly dried glassware can hold a significant film of water on its surface.
Q3: What are the main strategies for removing water from a reaction?
There are two primary approaches:
-
Continuous Physical Removal: This involves physically separating the water from the reaction mixture as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus.[3][4]
-
In-Situ Chemical Sequestration: This involves adding a substance to the reaction that selectively reacts with or adsorbs water without interfering with the main reaction. Common choices include molecular sieves, orthoesters, or other chemical water scavengers.[1][5][6]
Troubleshooting Guide: Specific Experimental Issues
Q4: My Fischer esterification yield is poor. The reaction seems to stall. How do I effectively remove the water byproduct?
This is a classic equilibrium problem. To drive the reaction forward, you must remove the water as it is formed.
Solution: Azeotropic Distillation with a Dean-Stark Apparatus.
This is the most robust method for esterifications.[1] The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, heptane, or cyclohexane).[7] This azeotrope boils out of the reaction flask, condenses, and collects in the Dean-Stark trap. Because water is denser than these solvents, it sinks to the bottom of the trap while the solvent overflows and returns to the reaction flask, allowing for continuous water removal.[3][8]
Causality: By constantly removing a product (water), the equilibrium is continuously shifted towards the formation of the ester, allowing the reaction to proceed to high conversion.
See Protocol 1 for the detailed experimental setup.
Q5: I need to dry my stock of this compound before using it in a water-sensitive reaction. What is the recommended method?
For pre-drying the alcohol, using a drying agent is most effective. The best choice for alcohols are 3Å molecular sieves.
Solution: Drying with 3Å Molecular Sieves.
The "Å" (Angstrom) designation refers to the pore size of the sieve. 3Å sieves are ideal because their pores are large enough to trap small water molecules but too small to adsorb the larger alcohol molecules.[9] Using 4Å or 5Å sieves would result in the loss of your starting material.[9]
Causality: Molecular sieves are synthetic zeolites with a crystalline structure containing uniform cavities that selectively adsorb molecules based on size.[10] They are highly effective at trapping water to achieve very low parts-per-million (ppm) levels.
See Protocol 2 for the detailed procedure.
Q6: My reaction is sensitive to high temperatures, so a Dean-Stark setup with boiling toluene is not an option. Can I use a drying agent directly in the reaction flask?
Yes, this is an excellent application for in-situ water sequestration.
Solution 1: Activated 3Å Molecular Sieves.
Adding activated (pre-dried) 3Å molecular sieves directly to your reaction mixture at the start is a highly effective way to remove water as it forms without the need for high temperatures.[6] This is particularly useful for moderate-temperature reactions where an equilibrium needs to be driven forward.
Solution 2: Chemical Water Scavengers.
For more specialized applications, chemical scavengers like orthoesters (e.g., trimethyl orthoformate) can be used.[5] These react with water to form an alcohol and an ester, effectively consuming the water. However, you must verify that the scavenger and its byproducts do not interfere with your desired reaction. Organosilicon compounds like chlorotrimethylsilane can also act as potent water scavengers.[11]
Expert Tip: When using molecular sieves in-situ, ensure they are crushed to a powder (if starting with beads) to maximize surface area and ensure efficient water adsorption. Be aware that powdered sieves can make post-reaction filtration more challenging.
Data & Protocols
Table 1: Comparison of Common Water Removal Methods
| Method | Principle | Best For | Temperature | Advantages | Disadvantages |
| Dean-Stark Trap | Azeotropic Distillation | Equilibrium reactions (e.g., esterifications) that produce water. | High (Boiling point of solvent azeotrope) | Highly efficient, continuous, large capacity.[3] | Requires high temperatures; not suitable for heat-sensitive compounds. |
| 3Å Molecular Sieves | Adsorption | Pre-drying reagents/solvents; In-situ removal in low/moderate temp reactions. | Ambient to Moderate | High drying capacity; chemically inert; easy to use.[12] | Can be slow; must be activated; can complicate filtration.[13] |
| Anhydrous MgSO₄/Na₂SO₄ | Hydrate Formation | Workup/post-reaction drying of organic layers. | Ambient | Cheap; readily available. | Low capacity; not very efficient for achieving ultra-dry conditions.[6] |
| Chemical Scavengers | Chemical Reaction | Specialized in-situ applications where sieves are not suitable. | Reaction Dependent | Very high efficiency. | Byproducts may interfere with the reaction; can be expensive.[5][11] |
Protocol 1: Water Removal with a Dean-Stark Apparatus
Objective: To continuously remove water from an esterification reaction between this compound and a carboxylic acid.
Materials:
-
Round-bottom flask
-
Dean-Stark trap[3]
-
Reflux condenser[14]
-
Heating mantle and stirrer
-
This compound, carboxylic acid, acid catalyst (e.g., p-TsOH)
-
Azeotroping solvent (e.g., Toluene), less dense than water[4][8]
Experimental Workflow Diagram:
Caption: Diagram of a Dean-Stark apparatus for azeotropic water removal.
Protocol 2: Pre-drying this compound with Molecular Sieves
Objective: To prepare an anhydrous stock of this compound for use in a moisture-sensitive reaction.
Materials:
-
This compound
-
3Å Molecular Sieves (beads or powder) * An oven capable of reaching >250 °C
-
A dry, sealable flask (e.g., a round-bottom flask with a septum or a reagent bottle with a septa-lined cap)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate Sieves: Place the required amount of 3Å molecular sieves (approx. 10-20% of the solvent weight) in a flask. [13]Heat in an oven at a high temperature (e.g., 250-300 °C) under vacuum for several hours (or overnight) to drive off any adsorbed water. [13]2. Cool: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).
-
Combine: Add the activated, cooled sieves to a dry flask containing the this compound.
-
Dry: Seal the flask and allow it to stand for at least 24 hours. [15]Occasional swirling can help. For best results, allow 48-72 hours. [12]5. Storage & Use: The alcohol is now dry and can be stored over the sieves. To use, carefully decant or cannulate the required amount of dry alcohol, ensuring the sieves are not transferred.
Analytical Verification
Q7: How can I be certain my alcohol or reaction is truly "dry"?
While the above procedures are reliable, quantitative verification may be necessary for highly sensitive applications.
-
Karl Fischer Titration: This is the gold standard for determining trace amounts of water in organic solvents. [16]It is a highly accurate and sensitive method. [17][18]* ¹H NMR Spectroscopy: While less quantitative than Karl Fischer, the presence of water is often visible as a broad singlet in the NMR spectrum. In some solvents (like DMSO-d₆), this peak is well-defined and can be used for rough estimation. More advanced NMR-based aquametry methods also exist. [16] By implementing these robust troubleshooting strategies and protocols, you can effectively manage water in your reactions, leading to higher yields, better reproducibility, and more reliable results in your research and development efforts.
References
- Dean–Stark appar
- Dean Stark Trap. University of York Chemistry Teaching Labs. [Link]
- Dean-Stark Setup Guide for Chemists. Scribd. [Link]
- B. M. Trost, A Method for Detecting Water in Organic Solvents.
- Drying Alcohol Using Magnesium and Molecular Sieves. YouTube. [Link]
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. [Link]
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]
- Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.
- Dean-Stark appar
- How to Use a Dean Stark apparatus in the chemistry lab. WonderHowTo. [Link]
- A test method for determining water in organic solvents.
- Molecular Sieves as a drying agent for alcohol,acetone & methanol. Scribd. [Link]
- Methods of drying ethanol. Reddit. [Link]
- Drying Ethanol for Industrial Purposes. Xylem Robotics. [Link]
- Fisher Esterification, Reflux, Isolation and Purific
- Dive Into Azeotropic Distillation: Essential Techniques. GWSI. [Link]
- Dehydration of alcohol on molecular sieves. AC Group. [Link]
- Dehydration of Alcohols | Synthesis of Alkenes. YouTube. [Link]
- Azeotropic distill
- Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. AFINITICA. [Link]
- Ortho Esters as Water Scavengers.
- Molecular Sieves. N.B.Oler. [Link]
- What Is An Azeotrope With Ethanol?. YouTube. [Link]
- Fischer Esterific
- Fischer esterification drying with Na2SO4?. Reddit. [Link]
- Isolation of azeotropes such as ethanol in w
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. science.wonderhowto.com [science.wonderhowto.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 9. nboler.com [nboler.com]
- 10. ac-group.in.ua [ac-group.in.ua]
- 11. afinitica.com [afinitica.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. xylemtech.com [xylemtech.com]
- 16. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
Suppression of side reactions in the synthesis of allylic alcohols
Welcome to the Technical Support Center for Allylic Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing allylic alcohols while minimizing and troubleshooting common side reactions. As Senior Application Scientists, we provide this resource based on established chemical principles and field-proven insights to enhance the success of your experiments.
Introduction: The Challenge of Selectivity
Allylic alcohols are crucial building blocks in organic synthesis, valued for their versatile reactivity in producing pharmaceuticals, natural products, and fine chemicals. However, their synthesis is frequently complicated by a variety of competing reaction pathways. The energetic proximity of the C=C double bond and the hydroxyl group creates a delicate electronic environment where minor changes in substrates, reagents, or conditions can lead to undesired byproducts. This guide provides a systematic approach to identifying, understanding, and suppressing these side reactions to improve yield, purity, and reproducibility.
Common Side Reactions & Mechanistic Insights
Understanding why a side reaction occurs is the first step toward preventing it. Below are common issues encountered during allylic alcohol synthesis.
| Side Reaction | Mechanistic Cause (Why It Happens) | Common Synthetic Contexts |
| Over-oxidation | The desired allylic alcohol is further oxidized to the corresponding α,β-unsaturated aldehyde or ketone (enone). This occurs when the oxidant is too powerful or used in excess, and the product alcohol is more susceptible to oxidation than the starting material's allylic C-H bond.[1][2] | Allylic oxidation of alkenes (e.g., with SeO₂, MnO₂). |
| Isomerization/Rearrangement | A 1,3-transposition of the hydroxyl group can occur, especially under acidic or thermal conditions, leading to a thermodynamically more stable isomer.[3] This is often catalyzed by transition metals or Brønsted/Lewis acids.[3] | Rhenium, Palladium, or acid-catalyzed reactions.[3] |
| Dimerization/Polymerization | Highly reactive intermediates, particularly in metal-catalyzed couplings, can react with each other instead of the desired substrate. This is common in reactions involving alkynes, which can undergo dimerization or cyclotrimerization.[4] | Nickel-catalyzed coupling of alkynes and methanol.[4] |
| Conjugate Addition (1,4-Reduction) | During the reduction of α,β-unsaturated carbonyls, the nucleophilic hydride can attack the β-carbon (1,4-addition) instead of the carbonyl carbon (1,2-addition), leading to a saturated ketone instead of the desired allylic alcohol.[5] | Reduction of enones with standard reducing agents like NaBH₄. |
| Aziridination | In allylic amination reactions, the metal nitrenoid intermediate can react with the alkene π-bond to form an aziridine, which is often the thermodynamically favored product, competing directly with the desired C-H amination.[6] | Rhodium-catalyzed allylic C-H amination.[6] |
| Epoxidation | When using peroxy-acid-based oxidants for allylic hydroxylation, epoxidation of the double bond can be a significant competing reaction. This is especially true for electron-rich alkenes. | Sharpless epoxidation, m-CPBA reactions. |
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common experimental failures in a practical, problem-solving format.
Q1: My primary allylic alcohol is over-oxidizing to the corresponding aldehyde. How can I prevent this?
Answer: Over-oxidation is a classic selectivity problem. The key is to either use a milder oxidant or carefully control the reaction conditions.
-
Causality: Aggressive oxidants like chromic acid or permanganate do not typically stop at the alcohol stage. Even with milder reagents, prolonged reaction times or excess stoichiometry can drive the reaction forward.
-
Solutions:
-
Reagent Selection: Switch to a more selective oxidant. Manganese dioxide (MnO₂) is a classic choice for oxidizing allylic alcohols to aldehydes without affecting saturated alcohols or the double bond.[7] For allylic C-H oxidation, selenium dioxide (SeO₂) with a co-oxidant like tert-butyl hydroperoxide (TBHP) is highly effective and often prevents over-oxidation of the newly formed alcohol.[8]
-
Stoichiometry Control: Use the oxidant as the limiting reagent (e.g., 0.95 equivalents) to ensure it is consumed before significant over-oxidation can occur. This may result in some unreacted starting material, which is often easier to separate than the enal/enone byproduct.
-
Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of over-oxidation more significantly than the initial oxidation.
-
Q2: I'm observing significant isomerization of my desired allylic alcohol into a more stable isomer. What are the causes and solutions?
Answer: Allylic isomerization is typically catalyzed by acid traces or the transition metal catalyst itself. The thermodynamic stability of conjugated systems often drives this process.[3]
-
Causality: Transition metals can form π-allyl complexes, which can be protonated or undergo reductive elimination at different positions, leading to isomers.[3] Acidic conditions can protonate the hydroxyl group, which then departs as water, leaving a resonance-stabilized allylic cation that can be quenched by water at a different position.
-
Solutions:
-
pH Control: If using an acid-catalyzed method, minimize the amount of acid. For metal-catalyzed reactions sensitive to acid, consider adding a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge trace acids.
-
Catalyst Choice: Some catalysts are more prone to isomerization. Rhenium-based catalysts, for instance, are known to promote 1,3-transpositions.[3] If isomerization is an issue, screen alternative catalysts.
-
Use of Directing Groups: Incorporating a directing group can "lock" the catalyst in a specific position, preventing it from migrating and causing isomerization. Hydroxyl groups themselves can act as directing groups, favoring catalyst coordination and reaction at a specific site.[9]
-
Q3: My nickel-catalyzed alkyne coupling is yielding a complex mixture of dimers and oligomers. What should I investigate?
Answer: Alkyne dimerization and trimerization are common and rapid side reactions in nickel-catalyzed systems. Suppressing these pathways requires optimizing the ligand environment around the metal center.[4]
-
Causality: The catalytic cycle for the desired coupling competes with pathways where multiple alkyne units coordinate to the nickel center and couple with each other.[4]
-
Solutions:
-
Ligand Addition: The addition of specific ligands can dramatically improve chemoselectivity. In the nickel-catalyzed hydrohydroxymethylation of alkynes, adding methyl methacrylate as a ligand was shown to suppress undesired dimerization by coordinating to the nickel catalyst and sterically blocking the sites needed for oligomerization.[4]
-
Concentration Control: Use slow-addition techniques for the alkyne substrate to maintain a low instantaneous concentration. This favors the reaction with the co-reactant (e.g., methanol) over self-reaction.
-
Catalyst Loading: While counterintuitive, sometimes increasing the catalyst loading can favor the desired pathway if it has a higher reaction order with respect to the catalyst than the side reactions.
-
Q4: My reduction of an α,β-unsaturated ketone is also reducing the double bond. How do I selectively reduce just the carbonyl group?
Answer: Standard hydrides like LiAlH₄ and even NaBH₄ can lead to a mixture of 1,2- and 1,4-reduction products. The solution is to use a reagent system specifically designed for 1,2-selectivity.
-
Causality: This is a classic chemoselectivity challenge between direct (1,2) and conjugate (1,4) addition. "Harder" nucleophiles tend to attack the "harder" electrophilic carbonyl carbon, while "softer" nucleophiles prefer the "softer" β-carbon.
-
Solutions:
-
Luche Reduction: The Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃·7H₂O) is the gold standard for this transformation.[5][10] The cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity and sterically shielding it to favor a direct 1,2-attack by the hydride.[5]
-
Bulky Reducing Agents: Use a sterically hindered reducing agent, such as L-Selectride or K-Selectride. Their bulkiness makes it difficult to approach the β-carbon, favoring attack at the more accessible carbonyl carbon.
-
Below is a diagram illustrating the competition between the desired 1,2-reduction and the 1,4-reduction side reaction.
Caption: Competing pathways in the reduction of an α,β-unsaturated ketone.
Key Experimental Protocols
Protocol 1: Chemoselective Carbonyl Reduction via Luche Reduction
This protocol describes the selective 1,2-reduction of an α,β-unsaturated ketone to an allylic alcohol, suppressing the formation of the saturated ketone.[5][10]
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).
-
Solvent: Add methanol as the solvent and stir the mixture at 0 °C (ice-water bath) for 15-20 minutes until the cerium salt is well-dissolved and coordinated to the substrate.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 5-10 minutes. Be cautious of hydrogen gas evolution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material (typically 15-30 minutes).
-
Quenching: Once the reaction is complete, slowly add water or 1 M HCl at 0 °C to quench the excess NaBH₄.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Synthesis of Allylic Alcohols with Dimerization Suppression
This protocol is adapted from a method for the direct coupling of alkynes and methanol, using an additive to suppress side reactions.[4][11]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine Ni(COD)₂ (10 mol%), the specified ligand (e.g., L4 as described in the reference, 10 mol%), and t-BuOK (12 mol%).[11]
-
Reagents: Add the alkyne substrate (1.0 eq) and the chemoselectivity-enhancing additive, methyl methacrylate (1.0 eq).[4][11]
-
Solvents: Add toluene and methanol (e.g., a 1:3 v/v ratio).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) in an oil bath behind a blast shield.
-
Monitoring & Work-up: After the reaction is complete (monitored by GC-MS or TLC), cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the desired allylic alcohol.
Caption: A generalized workflow for allylic alcohol synthesis experiments.
Frequently Asked Questions (FAQs)
-
What is the role of a directing group? A directing group is a functional group on the substrate that coordinates to the metal catalyst, delivering it to a specific C-H bond.[12] This enhances reactivity and controls regioselectivity, often preventing unwanted side reactions at other positions.[13][14] Common directing groups include pyridines, amides, and carboxylic acids.[12][13]
-
How does solvent choice impact side reactions? The solvent can influence reaction rates, selectivity, and solubility. For instance, in the Luche reduction, protic solvents like methanol are crucial. In other cases, coordinating solvents can compete with substrates for binding to a catalyst, while non-polar solvents may be preferred to minimize the solubility of certain byproducts.
-
When should I use a catalytic versus a stoichiometric reagent? Catalytic methods are generally preferred for their atom economy and sustainability.[13] However, stoichiometric reagents (like many oxidants or reductants) are often used when the catalytic variant is unknown, inefficient, or provides poor selectivity. For difficult transformations, a stoichiometric reagent may provide a cleaner reaction profile despite the higher waste generation.
-
How critical is temperature control? Extremely critical. Many side reactions have a higher activation energy than the desired reaction. Running a reaction at the lowest feasible temperature can dramatically increase selectivity by disfavoring these higher-energy pathways. Conversely, some reactions require high temperatures to overcome the activation barrier, making careful optimization necessary.
Troubleshooting Decision Tree
If your reaction is not performing as expected, use this logical guide to diagnose the issue.
Caption: A decision tree for troubleshooting common issues in synthesis.
References
- Zhang, G., et al. (2021). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol. Chemical Science, 12(25), 8844–8850.
- Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution.
- Zhang, G., et al. (2021). Allylic Alcohol Synthesis by Ni-Catalyzed Direct and Selective Coupling of Alkynes and Methanol. Chemical Science.
- CoLab. Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol.
- ResearchGate. (PDF) Allylic Alcohol Synthesis by Ni-Catalyzed Direct and Selective Coupling of Alkynes and Methanol.
- Pound, A., et al. (2015). Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts. ACS Catalysis, 5(9), 5332–5336.
- Royal Society of Chemistry. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.
- ResearchGate. The chemoselectivity to allylic alcohol (for a conversion of 15%) in...
- Hu, X.-Q., et al. (2018). Carboxylate-directed C–H allylation with allyl alcohols or ethers. Chemical Science, 9(24), 5432–5437.
- Wu, J., et al. (2016). Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. Journal of the American Chemical Society, 138(12), 4202–4213.
- Organic Chemistry Explained. (2022). Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. YouTube.
- Walvoord, R. R., et al. (2008). Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. Journal of the American Chemical Society, 130(51), 17295–17304.
- Organic Syntheses. allyl alcohol.
- ACS Publications. (2021). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. Organic Process Research & Development.
- Adam, W., & Wirth, T. (1999). Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. Accounts of Chemical Research, 32(8), 713-721.
- Reddit. (2023). Stuck on synthesis. r/OrganicChemistry.
- ResearchGate. Comparative reactivity of allylic alcohols. Conditions: [Pd] ) 0.0055 M...
- Google Patents. (2018). WO2018059745A1 - Process for production of allyl alcohol.
- Sciencemadness Discussion Board. (2013). Allyl alcohol in 70% yield.
- National Institutes of Health. (2012). High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups.
- Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling.
- Scribd. Allylic Oxidations PDF.
- National Institutes of Health. (2023). An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives.
- ResearchGate. (2023). A novel and efficient procedure for the preparation of allylic alcohols from α,β-unsaturated carboxylic esters using LiAlH4/BnCl.
- Sciencemadness Discussion Board. (2006). allyl alcohol.
- ResearchGate. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review.
- Organic Chemistry Tutor. (2024). Synthesis of a Complex Allylic Alcohol. YouTube.
- Pearson. Reactions at the Allylic Position: Videos & Practice Problems.
- Organic Chemistry Tutor. (2023). Allylic and Benzylic Reactivity Overview. YouTube.
- ResearchGate. (2023). ChemInform Abstract: Transition Metal Catalyzed Nucleophilic Allylic Substitution: Activation of Allylic Alcohols via π-Allylic Species.
Sources
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 4. Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylate-directed C–H allylation with allyl alcohols or ethers - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01741G [pubs.rsc.org]
- 14. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 3-Methyl-4-penten-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 3-Methyl-4-penten-1-ol. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral molecules. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can not only follow procedures but also rationalize and adapt them to your specific needs.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound, a classic example of a chiral homoallylic alcohol.
Question 1: My reaction yields are consistently low. What are the most likely causes?
Low yields in the synthesis of this compound, which is typically formed via the addition of an allyl nucleophile to propionaldehyde, often stem from side reactions involving the nucleophile or the aldehyde, or from catalyst deactivation.
-
Grignard and Organolithium Reagents: While powerful, traditional Grignard (e.g., Allylmagnesium bromide) and organolithium reagents are highly basic.[1][2] This can lead to several competing pathways:
-
Enolization: Propionaldehyde has acidic α-protons. A strong, sterically hindered base can deprotonate the aldehyde to form an enolate, which is unreactive toward the nucleophile and is quenched during workup, regenerating the starting material.[3]
-
Reduction: If the Grignard reagent possesses a β-hydride (like n-propylmagnesium bromide, though less common for allylic reagents), it can act as a reducing agent, converting the aldehyde to propanol via a six-membered transition state.[3]
-
-
Catalyst Deactivation: In catalytic asymmetric syntheses, both moisture and oxygen can deactivate the catalyst. Water can protonate the organometallic reagent and hydrolyze the Lewis acidic metal center of the catalyst. It is imperative that all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous and deoxygenated.
-
Substrate Purity: Propionaldehyde is prone to oxidation to propionic acid and polymerization. The presence of acidic impurities can quench the organometallic reagent. Using freshly distilled or newly purchased aldehyde is critical for reproducibility.
Troubleshooting Steps:
-
Switch to a Milder Nucleophile: Consider using an organozinc or an allyltributylstannane reagent in the presence of a Lewis acid.[4] These are generally less basic, minimizing enolization.
-
Verify Reagent and Solvent Quality: Ensure all solvents are anhydrous. Use freshly distilled propionaldehyde. Titrate organometallic reagents (like Grignard or organolithiums) before use to determine their exact concentration.
-
Strict Inert Atmosphere: Assemble your reaction under a robust inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques for optimal results.
Question 2: I'm observing poor enantioselectivity (low ee%). How can I improve it?
Achieving high enantioselectivity is the central challenge. Low enantiomeric excess (ee%) indicates that the transition states leading to the (R) and (S) enantiomers are not sufficiently different in energy.
-
Catalyst and Ligand Choice: The chiral ligand is the primary source of stereochemical information. Not all ligands are effective for all substrate classes. For aliphatic aldehydes like propionaldehyde, ligands that create a well-defined, sterically hindered chiral pocket around the metal center are crucial. For example, chiral PYBOX ligands with Indium(III) have shown moderate to high enantioselectivities for allylation reactions.[4][5]
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the selectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. Lower temperatures amplify the impact of this small energy difference on the product ratio.
-
Solvent Effects: The solvent can influence the catalyst's conformation and aggregation state. A screen of different aprotic solvents (e.g., THF, Toluene, CH₂Cl₂) is often necessary to find the optimal conditions that favor the desired catalytic cycle.
-
Additive Effects: In some systems, additives can act as co-catalysts or scavengers that improve catalyst performance. For instance, in some chromium-catalyzed reactions, the addition of HMPA has been shown to increase the optical yield.[6]
Workflow for Optimizing Enantioselectivity
Below is a logical workflow for troubleshooting and optimizing low enantioselectivity in your reaction.
Caption: Competing transition states for diastereoselective addition to an α-chiral aldehyde.
Question 4: I'm struggling with the purification of this compound. What are the best practices?
This alcohol is relatively small and volatile, which can present challenges during purification.
-
Standard Chromatography: Flash column chromatography on silica gel is the first line of approach. A gradient elution using a non-polar solvent (e.g., hexanes or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typical. The relatively low polarity of the alcohol means it will elute at a fairly low percentage of the polar solvent.
-
Volatility Issues: Due to its volatility, care must be taken during solvent removal under reduced pressure (rotary evaporation). Use a cold water bath and avoid high vacuum to prevent sample loss.
-
Chiral Purification: To separate enantiomers from a racemic or enantioenriched mixture, specialized chiral chromatography is required. [7] * Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the gold standard. [7][]Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are excellent starting points. [9]SFC is often advantageous for small, less polar molecules as it uses supercritical CO₂ with an alcohol co-solvent (like ethanol), which is non-toxic and easy to remove.
Question 5: My ee% measurements are inconsistent. How can I reliably determine the enantiomeric excess?
Accurate determination of ee% is crucial for validating your synthetic method. [10]Inconsistency often arises from poor resolution in the analytical method or derivatization issues.
-
Chiral Chromatography (GC/HPLC): This is the most direct and reliable method.
-
Method Development: A screening of different chiral columns and mobile phases is often necessary to achieve baseline separation of the two enantiomers. [9]For HPLC, normal phase (e.g., Hexane/Isopropanol) often provides better separation for alcohols than reverse phase. [9] * Peak Integration: Ensure that the peaks are sharp and symmetrical for accurate integration. Poorly resolved peaks (resolution < 1.5) will lead to inaccurate ee% values.
-
-
NMR with Chiral Shift Reagents: Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be used to separate the signals of enantiomers in an NMR spectrum. However, this method is often less accurate than chromatography and can suffer from line broadening.
-
Derivatization: The alcohol can be converted into a diastereomeric ester by reacting it with an enantiomerically pure chiral carboxylic acid (e.g., Mosher's acid chloride). The resulting diastereomers can then be separated and quantified using standard achiral chromatography or NMR. This is an indirect but robust method. []
Frequently Asked Questions (FAQs)
FAQ 1: What are the principal strategies for the stereoselective synthesis of this compound?
The main strategies fall into two categories:
-
Catalytic Asymmetric Allylation: This is the most atom-economical approach. [11]It involves the reaction of propionaldehyde with a pro-chiral allylating agent (e.g., allyltributylstannane or an allylboronate) in the presence of a substoichiometric amount of a chiral Lewis acid catalyst. [4][5][12][13]The catalyst, typically a metal complex with a chiral ligand, creates a chiral environment that directs the allylation to one face of the aldehyde.
-
Use of Chiral Auxiliaries or Reagents: This involves temporarily attaching a chiral molecule (an auxiliary) to either the aldehyde or the nucleophile to direct the stereochemistry of the key bond-forming step. [14]Alternatively, a stoichiometric chiral reagent, such as a chiral allylborane derived from a terpene, can be used. [6]While often providing high selectivity, these methods are less atom-economical as they require additional steps to install and remove the chiral director.
FAQ 2: How do I choose between a chiral catalyst and a chiral auxiliary approach?
The choice depends on the specific goals of the synthesis (scale, cost, desired ee%).
| Feature | Catalytic Approach | Chiral Auxiliary Approach |
| Atom Economy | High (only a small amount of chiral material is used). | Low (stoichiometric amounts of the auxiliary are needed). |
| Cost & Scalability | Often more suitable for large-scale synthesis due to low catalyst loading. The initial cost of ligands and metals can be high. | Can be expensive on a large scale. However, the auxiliary can often be recovered and recycled. [14] |
| Predictability | Can be less predictable; success is often highly substrate-dependent and may require extensive screening. [15] | Often more robust and predictable, with a large body of literature to guide choices (e.g., Evans' oxazolidinones). |
| Development Time | May require significant optimization of catalyst, ligand, solvent, and temperature. | Generally involves a more linear and established sequence of protection, reaction, and deprotection. |
Key Experimental Protocols
Protocol 1: Representative Catalytic Asymmetric Allylation of Propionaldehyde
This protocol is a representative example based on indium-catalyzed allylations and should be optimized for specific laboratory conditions. [4][5] Materials:
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) ((S)-Ph-pybox)
-
Allyltributylstannane
-
Propionaldehyde (freshly distilled)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous KF solution
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, add In(OTf)₃ (0.02 mmol, 10 mol%) and (S)-Ph-pybox (0.022 mmol, 11 mol%). Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Addition of Reagents: Add propionaldehyde (0.2 mmol, 1.0 equiv.) to the cooled catalyst solution. After 5 minutes, add allyltributylstannane (0.3 mmol, 1.5 equiv.) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the aldehyde is consumed (typically 12-24 hours).
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution (2 mL). Allow the mixture to warm to room temperature.
-
Purification: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 5 mL). Combine the organic layers and stir vigorously with a saturated aqueous KF solution for 1 hour to remove tin byproducts (a white precipitate will form). Filter the mixture through Celite®, wash the filter cake with CH₂Cl₂, and dry the filtrate over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent carefully under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to afford this compound.
Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak IA, IB, or OJ-H). Polysaccharide-based columns are a good starting point. [9] Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified alcohol (approx. 1 mg/mL) in the mobile phase solvent (e.g., Hexane/Isopropanol).
-
Method Screening (Isocratic):
-
Start with a standard mobile phase, such as 95:5 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.
-
Monitor the elution at a low wavelength (e.g., 210 nm), as the alcohol lacks a strong chromophore.
-
If no separation is observed, screen different ratios of Hexane:Isopropanol (e.g., 98:2, 90:10, 80:20).
-
If separation is still poor, try a different alcohol co-solvent (e.g., ethanol) or a different chiral column. [9]3. Analysis:
-
Once baseline separation is achieved, inject the analytical sample.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee% = |(A₁ - A₂)/(A₁ + A₂)| * 100 . [16]4. Confirmation: To confirm peak identity, if available, inject a sample of the racemic material to identify both peaks and a sample of a known enantiomer to assign the peaks.
-
References
- Loh, T.-P., et al. (2005). Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex.
- Cazes, B., et al. (1983). Enantioselective Synthesis of Homoallylic Alcohols.
- Cazes, B., Vernière, C., & Gore, J. (1983). Enantioselective Synthesis of Homoallylic Alcohols.
- Chen, Z., & Wu, J. (2018). Asymmetric Syntheses of (E)-δ-Hydroxymethyl-anti-homoallylic Alcohols via Highly Enantio- and Stereoselective Aldehyde Allylation with α-Borylmethyl-(E). Organic Letters. [Link]
- Wang, Z., et al. (2021). Stereoconvergent and Enantioselective Synthesis of Z-Homoallylic Alcohols via Nickel-Catalyzed Reductive Coupling of Z/E-1,3-Dienes with Aldehydes. Journal of the American Chemical Society. [Link]
- Walsh, P. J., & El-Awa, A. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. [Link]
- Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
- Walsh, P. J., & El-Awa, A. (2017). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.
- Reddy, P. V., & Falck, J. R. (2011). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. [Link]
- El-Awa, A., & Walsh, P. J. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. Organic Letters. [Link]
- Waters Corporation. (2021). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- RotaChrom. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
- Zhang, X. X., et al. (2022). Catalytic Asymmetric Isomerization of (Homo)Allylic Alcohols: Recent Advances and Challenges.
- Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Reddit. (2023). Chiral alcohol separation.
- Zhang, X. X., et al. (2022). Catalytic Asymmetric Isomerization of (Homo)Allylic Alcohols: Recent Advances and Challenges.
- Pharmaguideline. (2022). Stereospecific and Stereoselective Reactions. [Link]
- Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Myers, A. G. Asymmetric Synthesis. Harvard University. [Link]
- Trost, B. M., & Toste, F. D. (2003). Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. ACS Organic & Inorganic Au. [Link]
- Slideshare. (2015). Stereoselective and stereospecific reactions. [Link]
- ResearchGate. (2022).
- Quora. (2018). Why are all stereospecific reactions stereoselective but the reverse is not?. [Link]
- Bode, J. W. Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]
- Sieber, J. D., & Morken, J. P. (2008). Asymmetric Ni-catalyzed conjugate allylation of activated enones. Journal of the American Chemical Society. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Teo, Y.-C., et al. (2005). Catalytic asymmetric allylation of aldehydes via a chiral indium(III) complex.
- Gärtner, M., & Breit, B. (2011). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules. [Link]
- Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]
- Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
- Blanch, E. W., et al. (2019). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. The Journal of Physical Chemistry A. [Link]
- James, T. D., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
- Chemistry Steps. Enantiomeric Excess (ee)
- Stoltz, B. M., & Enquist, J. A. (2015).
- Grenning, A. J., et al. (2013). Development of asymmetric deacylative allylation. The Journal of Organic Chemistry. [Link]
- Zhang, X., et al. (2021). Non-C2 symmetric chiral ligand dictating allyl-allyl coupling.
- Wikipedia. (2023). Enantiomeric excess. [Link]
- James, T. D., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
- University of York. Asymmetric Synthesis. [Link]
- Widersten, M. (2020). Engineering aldolases for asymmetric synthesis. Methods in Enzymology. [Link]
- Herrera, F. J., et al. (2019). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. [Link]
- Kalesse, M., & Christmann, M. (2019). Stereoselective Total Synthesis of Etnangien and Etnangien Methyl Ester.
- Wang, Y., et al. (2020). Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances. AIChE Journal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic asymmetric allylation of aldehydes via a chiral indium(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Asymmetric Isomerization of (Homo)Allylic Alcohols: Recent Advances and Challenges - East China Normal University [pure.ecnu.edu.cn]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Asymmetric Ni-catalyzed conjugate allylation of activated enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. york.ac.uk [york.ac.uk]
- 15. ethz.ch [ethz.ch]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
"3-Methyl-4-penten-1-ol" purification from complex reaction mixtures
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-methyl-4-penten-1-ol. Here, we address common challenges and frequently asked questions to streamline your purification workflows.
I. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Distillation Issues
Question: I am observing co-distillation of impurities with my this compound. How can I improve the separation?
Answer: Co-distillation is a common issue when dealing with complex reaction mixtures where components have close boiling points. This compound has a boiling point of approximately 134-137°C.[1] Several factors can contribute to poor separation during distillation:
-
Close Boiling Points of Impurities: Your reaction mixture may contain side-products or unreacted starting materials with boiling points similar to the target compound. For instance, isomers such as 4-methyl-4-penten-1-ol or other C6 alcohols could be present.
-
Azeotrope Formation: Alcohols, including unsaturated ones, can form azeotropes with water or other solvents present in the reaction mixture. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[2]
-
Inefficient Distillation Setup: The efficiency of your fractional distillation column (e.g., packed vs. Vigreux) and your control over the distillation rate are crucial for good separation.[3]
Solutions:
-
Azeotropic Distillation: If water is a suspected contaminant, you can try to remove it by forming a lower-boiling azeotrope with a solvent like toluene. The water-toluene azeotrope boils at a lower temperature than any of the individual components, allowing for the removal of water.
-
Vacuum Distillation: Lowering the pressure reduces the boiling points of all components, which can sometimes improve separation by increasing the relative volatility differences.[4]
-
Optimize Your Distillation Column: For challenging separations, a packed column (e.g., with Raschig rings or metal sponges) provides a larger surface area for vapor-liquid equilibria, leading to better separation than a simple Vigreux column.
-
Slow and Steady Distillation Rate: A slower distillation rate allows for more theoretical plates, enhancing the separation efficiency.
Chromatography Challenges
Question: My this compound is running with other nonpolar impurities on my silica gel column. How can I improve the separation?
Answer: This is a frequent challenge in column chromatography, especially when dealing with relatively nonpolar compounds. The polarity of this compound is primarily due to its hydroxyl group.
-
Insufficient Stationary Phase Polarity: Standard silica gel might not be sufficient to resolve compounds with very similar polarities.
-
Inappropriate Solvent System: The eluent's polarity might be too high, causing all compounds to elute quickly and together. Conversely, if it's too low, elution times can be excessively long.
Solutions:
-
Solvent System Optimization: A systematic approach to finding the right eluent is crucial. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. Thin Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems.
-
Alternative Adsorbents: If silica gel fails, consider using other stationary phases. Alumina is another common polar adsorbent that can offer different selectivity.[5] For certain applications, reversed-phase chromatography (e.g., with a C18 stationary phase) might provide a better separation, particularly if your impurities are more polar than your target compound.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the separation can significantly improve resolution.[6]
Extraction Inefficiencies
Question: I am experiencing low recovery of this compound during aqueous workup. What could be the cause?
Answer: Low recovery during liquid-liquid extraction is often due to the compound's solubility properties or emulsion formation.
-
Solubility in the Aqueous Phase: While this compound is an alcohol and has some water solubility, it should preferentially partition into a suitable organic solvent. However, multiple extractions are often necessary for quantitative recovery.
-
Emulsion Formation: The presence of salts, acids, or bases can sometimes lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product.
Solutions:
-
Choice of Extraction Solvent: Use a water-immiscible organic solvent in which your product is highly soluble. Diethyl ether and dichloromethane are common choices.[7][8]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the alcohol in the aqueous phase and promote its transfer to the organic phase.[4]
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding more brine, gently swirling the separatory funnel, or by passing the mixture through a bed of Celite or glass wool.
-
Reactive Extraction: In some cases, chemically modifying the alcohol to a more easily extractable form, like a monoester, can dramatically improve extraction efficiency.[9] This ester can then be hydrolyzed to recover the alcohol.
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: For example, if you are performing a Grignard reaction, you might have residual allyl bromide or the corresponding aldehyde/ketone.
-
Isomeric Byproducts: Rearrangement reactions are possible with allylic and homoallylic alcohols, leading to the formation of isomers like 4-methyl-3-penten-1-ol or 3-methyl-3-buten-1-ol.[7][10]
-
Solvents: Residual reaction solvents (e.g., THF, diethyl ether) are common impurities.
-
Oxidation Products: Unsaturated alcohols can be susceptible to oxidation, which may form aldehydes or ketones.[11][12]
Q2: Is this compound stable to heat during distillation?
A2: While many alcohols are stable to heat, unsaturated alcohols, particularly those with allylic or homoallylic structures, can be prone to rearrangement or polymerization at high temperatures.[13][14] It is generally advisable to perform distillations under reduced pressure to lower the required temperature and minimize the risk of decomposition.
Q3: Can I use Gas Chromatography (GC) for the purification of this compound?
A3: Gas chromatography is an excellent analytical technique for assessing the purity of volatile compounds like this compound.[15] However, for preparative purification, preparative GC is required, which is often limited to smaller scales. For larger quantities, fractional distillation or column chromatography are more practical.[16] One caveat with GC is that some analytes can decompose in the hot injection port.[16]
Q4: How can I effectively remove residual water from my purified this compound?
A4: After purification, it is common to have trace amounts of water.
-
Drying Agents: The most common method is to dry the organic solution containing your product with an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final solvent removal.[7]
-
Azeotropic Removal: As mentioned earlier, azeotropic distillation with a solvent like toluene can be effective.
-
Molecular Sieves: For very sensitive applications requiring an absolutely anhydrous product, adding activated molecular sieves (e.g., 3Å or 4Å) to the purified liquid can remove the final traces of water.
III. Experimental Workflows & Visualizations
General Purification Workflow
The following diagram outlines a general strategy for the purification of this compound from a typical reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Distillation Logic
This diagram illustrates a decision-making process for troubleshooting poor separation during distillation.
Caption: Troubleshooting logic for distillation issues.
IV. Data Summary
Solvent Properties for Extraction and Chromatography
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Hexane | 69 | 0.655 | 0.1 | Common nonpolar solvent for chromatography. |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Good extraction solvent, volatile. |
| Dichloromethane | 39.6 | 1.33 | 3.1 | Effective extraction solvent, denser than water. |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Common polar eluent for chromatography. |
| Toluene | 111 | 0.867 | 2.4 | Useful for azeotropic removal of water. |
Data compiled from various chemical data sources.
V. References
-
Benchchem. A Comparative Guide to Alternative Precursors for 4-Methyl-4-penten-1-ol Synthesis. Available at:
-
Gas Chromatography Separation of Alcohols. Available at:
-
Love Brewing. Trouble Shooting Spirits & Liqueurs. Available at:
-
ACS Publications. Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. Industrial & Engineering Chemistry Research. Available at:
-
ChemicalBook. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process. Available at:
-
Scribd. Still Spirits Trouble Shooting Guide. Available at:
-
Chemistry Stack Exchange. How to choose alcohol solvent for organic extraction? Available at:
-
Quora. Can volatile substances be purified by chromatography? Available at:
-
YouTube. How to Recover Alcohol from Failed Batches | High Reflux Distilling 101. Available at:
-
Love Brewing. Troubleshooting the T500. Available at:
-
Filtering Spirits: How To Filter Home Brew Spirits. Available at:
-
MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available at:
-
Ethanol production, purification, and analysis techniques: a review. Available at:
-
Organic Syntheses Procedure. allyl alcohol. Available at:
-
Sciencemadness Wiki. Allyl alcohol. Available at:
-
Sigma-Aldrich. 3-Methyl-1-penten-4-yn-3-ol 98 3230-69-1. Available at:
-
PubChemLite. This compound (C6H12O). Available at:
-
Organic Syntheses Procedure. 4-penten-1-ol. Available at:
-
NIH PubChem. This compound | C6H12O | CID 123525. Available at:
-
NIST WebBook. 4-Penten-1-ol, 3-methyl-. Available at:
-
Chemsrc. This compound | CAS#:51174-44-8. Available at:
-
PMC - NIH. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Available at:
-
PubMed. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Available at:
-
MDPI. Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Available at:
-
The Good Scents Company. This compound, 51174-44-8. Available at:
-
YouTube. Making Alcohols by Fermentation & from Ethene | Organic Chemistry. Available at:
-
Chemistry LibreTexts. The Manufacture of Alcohols. Available at:
-
Google Patents. US2913501A - Chromatographic purification of higher fatty alcohols. Available at:
-
Google Patents. CN102060659A - Method for preparing homoallylic alcohol. Available at:
-
Benchchem. Overcoming challenges in the purification of long-chain fatty alcohols. Available at:
-
Master Organic Chemistry. Alcohol Reactions Roadmap (PDF). Available at:
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at:
-
Santa Cruz Biotechnology. 4-Methyl-3-penten-1-ol | CAS 763-89-3 | SCBT. Available at:
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Available at:
-
Unsaturated Alcohols and Products Obtained During Their Chemical Transformation. Available at:
-
ResearchGate. Effect of alcohols on the degradation of crosslinked unsaturated polyester in sub-critical water | Request PDF. Available at:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
- 6. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102060659A - Method for preparing homoallylic alcohol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scbt.com [scbt.com]
- 11. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aem.az [aem.az]
- 13. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. phillysim.org [phillysim.org]
- 16. quora.com [quora.com]
Technical Support Center: Enhancing the Stability of 3-Methyl-4-penten-1-ol for Long-Term Storage
Welcome to the technical support center for 3-Methyl-4-penten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this versatile chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.
Understanding the Stability Challenges of this compound
This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a primary alcohol and a terminal alkene. However, this combination of functional groups also presents inherent stability challenges. The primary degradation pathways of concern are:
-
Oxidation: The allylic position is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, and carboxylic acids. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Polymerization: The terminal double bond can undergo free-radical polymerization, especially in the presence of initiators like peroxides, light, or heat. This can result in the formation of oligomers and polymers, leading to a decrease in purity and changes in physical properties.
-
Isomerization: Under certain conditions, such as the presence of acid or metal catalysts, the double bond can migrate, leading to the formation of isomeric impurities.
This guide will provide you with the necessary knowledge and practical steps to mitigate these degradation pathways and ensure the integrity of your this compound samples during long-term storage.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the storage and handling of this compound.
Q1: My this compound has developed a yellow tint. What could be the cause?
A yellow discoloration is often an early indicator of degradation, typically due to oxidation. The formation of conjugated aldehydes or ketones from the oxidation of the allylic alcohol can lead to colored impurities.
-
Troubleshooting Steps:
-
Verify Purity: Analyze a sample of the discolored material using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.
-
Check Storage Conditions: Ensure the container is properly sealed and has been stored under an inert atmosphere (e.g., nitrogen or argon). Confirm that the storage temperature has been consistently maintained at the recommended level.
-
Review Handling Procedures: Assess if the material has been unnecessarily exposed to air or light during handling.
-
Q2: I've observed an increase in the viscosity of my stored this compound. What is happening?
An increase in viscosity is a strong indication of polymerization. The terminal alkene group is susceptible to radical polymerization, leading to the formation of higher molecular weight oligomers and polymers.
-
Troubleshooting Steps:
-
Check for Peroxides: Test the material for the presence of peroxides using peroxide test strips. Peroxides can act as initiators for polymerization.
-
Inspect for Inhibitor Depletion: If a polymerization inhibitor was added, its concentration may have depleted over time. Consider analyzing the inhibitor concentration.
-
Evaluate Storage Temperature: Elevated temperatures can accelerate the rate of polymerization. Ensure the material has been stored at the recommended cool temperature.
-
Q3: My recent analysis shows a new peak in the GC-MS spectrum of my this compound standard. What could it be?
The appearance of a new peak likely indicates the formation of an isomer or a degradation product.
-
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Interpret the mass spectrum of the new peak to propose a potential structure. Common possibilities include isomers with a shifted double bond or oxidation products.
-
Consider Isomerization: If the material has been exposed to acidic conditions or certain metals, double bond isomerization is a possibility.
-
Review Storage and Handling History: Look for any potential exposure to contaminants or non-ideal conditions that could have catalyzed a degradation reaction.
-
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound. Understanding these pathways is crucial for implementing effective stabilization strategies.
Minimizing isomer formation during the synthesis of "3-Methyl-4-penten-1-ol"
Introduction
Welcome to the technical support guide for the synthesis of 3-Methyl-4-penten-1-ol. This valuable homoallylic alcohol serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. However, its synthesis is often complicated by the formation of constitutional isomers, primarily 4-methyl-4-penten-1-ol, which can arise from rearrangements during the reaction. This guide provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you minimize isomer formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers formed during the synthesis of this compound, and why do they form?
A1: The most prevalent and challenging isomeric byproduct is 4-methyl-4-penten-1-ol . This isomer typically forms when using organometallic reagents, such as Grignard reagents, with allylic electrophiles. The formation is a direct consequence of a competing reaction pathway known as the SN2' (S-N-2-prime) mechanism, or allylic rearrangement.
In a typical synthesis, such as the reaction of ethylmagnesium bromide with 3-chloro-3-methyl-1-butene, the desired reaction is a direct SN2 displacement at the carbon bearing the leaving group. However, the Grignard reagent can also attack the terminal carbon of the double bond, leading to a shift of the double bond and formation of the rearranged, thermodynamically more stable, tetrasubstituted alkene isomer. The propensity for this rearrangement is highly dependent on reaction conditions.[1]
Q2: Which synthetic routes are most prone to isomer formation?
A2: Synthetic routes involving uncatalyzed Grignard reactions with substituted allylic halides are highly susceptible to isomer formation.[1][2] The direct reaction of a Grignard reagent like allylmagnesium bromide with an epoxide, such as isobutylene oxide, can also lead to mixtures if not properly controlled.[3] The key issue is the ambident electrophilic nature of the allylic system, which offers two sites for nucleophilic attack.
Q3: What is the single most effective strategy to improve regioselectivity and minimize the formation of 4-methyl-4-penten-1-ol?
A3: The most effective and widely adopted strategy is the use of a copper(I) catalyst , such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), in conjunction with your Grignard reagent.[4] Copper catalysts dramatically favor the SN2 pathway over the SN2' pathway.[4] The in-situ formation of an organocuprate species is believed to be the key, which is "softer" and preferentially attacks the less hindered, primary carbon, thus yielding the desired this compound with high regioselectivity.[5][6]
Troubleshooting Guide: Isomer Minimization
This section addresses specific problems you may encounter in the lab and provides actionable solutions grounded in mechanistic principles.
Problem 1: My post-reaction GC-MS analysis shows a significant percentage (>10%) of the 4-methyl-4-penten-1-ol isomer.
| Potential Cause | Underlying Rationale | Recommended Solution |
| No Catalyst Used | Uncatalyzed Grignard reactions with allylic systems often yield mixtures of SN2 and SN2' products. The magnesium center is a hard Lewis acid, which can coordinate to the leaving group and facilitate rearrangement.[7] | Introduce a Copper(I) Catalyst: Add 1-5 mol% of CuI or CuCl to the reaction mixture before the addition of the Grignard reagent. This promotes the formation of a softer organocuprate intermediate, which favors the desired 1,2-addition (SN2) pathway.[4][6] |
| High Reaction Temperature | Higher temperatures provide the activation energy needed to overcome the barrier for the SN2' pathway, which often leads to the more thermodynamically stable product. | Maintain Low Temperatures: Run the reaction at low temperatures, typically between -20 °C and 0 °C. This kinetically favors the SN2 pathway. For particularly sensitive substrates, temperatures as low as -78 °C may be beneficial. |
| Solvent Choice | Solvents can influence the aggregation state and reactivity of the Grignard reagent (see Schlenk equilibrium).[7] Less coordinating solvents may favor rearrangement. | Use Tetrahydrofuran (THF): THF is generally the preferred solvent for these reactions as it effectively solvates the magnesium center, leading to a more defined and less reactive Grignard species that is more selective when a copper catalyst is used. |
| Slow Grignard Addition | If the Grignard reagent is added too slowly to a mixture of the substrate and catalyst, localized concentration imbalances can occur, potentially leading to uncatalyzed side reactions. | Reverse Addition or Faster Flow: Consider adding the substrate to the Grignard/catalyst mixture (reverse addition). Alternatively, ensure a steady, moderately fast addition rate of the Grignard reagent to maintain a consistent reaction environment. |
Problem 2: The reaction is sluggish at low temperatures, and warming it up leads to isomer formation.
This is a classic kinetic vs. thermodynamic dilemma. The goal is to find a set of conditions that allows the reaction to proceed at a reasonable rate without providing enough thermal energy to promote the undesired rearrangement.
Workflow for Optimizing a Sluggish Reaction ```dot
Caption: Competing pathways in the synthesis of this compound.
References
- Alexakis, A., et al. (2011). Highly Enantioselective and Regioselective Copper-Catalyzed 1,4 Addition of Grignard Reagents to Cyclic Enynones. Organic Letters.
- Ma, Z., et al. (2013). Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones. Chemical Communications.
- Ma, Z., et al. (2013). Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones. Chemical Communications. DOI:10.1039/C3CC42088D.
- López, F., et al. (n.d.). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences.
- Gao, W., & He, C. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. MDPI.
- Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling.
- Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling.
- Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent... | Study Prep.
- ResearchGate. (n.d.). Scheme 2 Synthesis of homoallylic alcohbbols via ring opening reaction.
- Hoffmann, R. W. (2003). The quest for chiral Grignard reagents. Chemical Society Reviews.
- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- ChemRxiv. (n.d.). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Journal of the American Chemical Society. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide.
- YouTube. (2020). Allylic Grignard reagents in organic synthesis.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Syntheses. (n.d.). 4-penten-1-ol.
- PubChem. (n.d.). This compound.
- The Good Scents Company. (n.d.). This compound.
Sources
- 1. youtube.com [youtube.com]
- 2. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Optimizing 3-Methyl-4-penten-1-ol Reactions
Welcome to the technical support center for optimizing reactions with 3-Methyl-4-penten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the catalytic transformation of this compound, providing step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield in Hydroformylation Reactions
Question: I am attempting to synthesize 3-methyl-1,5-pentanediol via hydroformylation of this compound, but I am consistently obtaining low yields of the desired linear aldehyde intermediate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the hydroformylation of allylic alcohols like this compound are a common challenge. The primary factors influencing the outcome are catalyst selection, reaction conditions, and potential side reactions.
Causality and Recommended Actions:
-
Suboptimal Catalyst System: The choice of rhodium precursor and phosphine ligand is critical for both activity and regioselectivity.[1][2][3]
-
Ligand Effects: For achieving high linearity, bulky phosphine or phosphite ligands are generally preferred.[3] These ligands favor the formation of the less sterically hindered linear aldehyde. Consider switching from a simple triphenylphosphine (PPh3) ligand to a bidentate phosphine with a larger natural bite angle, such as those from the xantphos family, or a bulky phosphite ligand.[3] The electronic properties of the ligand also play a role; electron-donating ligands can increase the catalyst's activity.
-
Catalyst Precursor: While various rhodium sources can be used, [Rh(CO)2(acac)] is a common and effective precursor. Ensure its purity and proper handling to avoid deactivation.
-
-
Reaction Conditions: Temperature and pressure of the syngas (CO/H2) significantly impact the reaction rate and selectivity.[4]
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like isomerization and hydrogenation of the starting material or product aldehyde.[4] Start with a moderate temperature (e.g., 60-80 °C) and optimize from there.
-
Pressure: The partial pressures of CO and H2 are crucial. A higher CO partial pressure generally favors the formation of the linear aldehyde and suppresses isomerization.[4] However, excessively high CO pressure can inhibit the catalyst. A 1:1 to 1:2 ratio of H2 to CO is a good starting point, with a total pressure of 20-50 bar.
-
-
Side Reactions:
-
Isomerization: The double bond in this compound can migrate to form an internal, less reactive alkene. This is often catalyzed by the rhodium species itself.[5] The use of ligands that promote high regioselectivity for the terminal aldehyde can often minimize this side reaction.
-
Hydrogenation: The alkene starting material can be hydrogenated to the corresponding alkane, and the product aldehyde can be reduced to the diol.[4][5] While the latter may be the desired final product, premature hydrogenation of the aldehyde can complicate purification and analysis. Adjusting the H2/CO ratio can help control this.
-
Experimental Protocol: Optimizing Hydroformylation of this compound
-
Catalyst Preparation (in situ):
-
In a glovebox, charge a high-pressure reactor with [Rh(CO)2(acac)] (0.1-1 mol%) and the desired phosphine ligand (2-4 equivalents relative to Rh).
-
Add the solvent (e.g., toluene, THF) and stir for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
Add the substrate, this compound, to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge several times with syngas (1:1 H2/CO).
-
Pressurize the reactor to the desired pressure (e.g., 40 bar) and heat to the target temperature (e.g., 80 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
Analyze the crude reaction mixture to determine conversion and selectivity.
-
Issue 2: Poor Selectivity in Oxidation Reactions
Question: I am trying to oxidize this compound to the corresponding aldehyde, 3-methyl-4-pentenal, but I am observing over-oxidation to the carboxylic acid and/or cleavage of the double bond. How can I achieve higher selectivity for the aldehyde?
Answer:
Achieving selective oxidation of a primary allylic alcohol to the aldehyde without affecting the double bond or causing over-oxidation requires a carefully chosen catalytic system and mild reaction conditions.
Causality and Recommended Actions:
-
Harsh Oxidizing Agents: Strong, stoichiometric oxidants like potassium permanganate or chromic acid under harsh conditions can lead to over-oxidation and double bond cleavage.[6]
-
Recommended Catalytic Systems:
-
Palladium-based catalysts: Palladium(II) acetate in the presence of a base like triethylamine and molecular oxygen as the terminal oxidant is a mild and effective system for the selective oxidation of allylic alcohols.[7] This system often shows high chemoselectivity for allylic alcohols over non-allylic ones.[7] Surface PdO has been identified as the active catalytic phase in some cases.[8]
-
Manganese-based systems: A combination of Mn(OAc)3 and a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be highly chemoselective for the oxidation of allylic alcohols.[9]
-
TEMPO-based systems: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) in combination with a co-oxidant like sodium hypochlorite (bleach) is a classic and effective method for the selective oxidation of primary alcohols to aldehydes.
-
-
-
Reaction Conditions:
-
Temperature: Perform the oxidation at low to moderate temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation and other side reactions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product aldehyde from being further oxidized.
-
Experimental Protocol: Selective Aerobic Oxidation using Pd(OAc)2 [7]
-
Reaction Setup:
-
To a round-bottom flask, add this compound, Pd(OAc)2 (2-5 mol%), and triethylamine (Et3N, 1-2 equivalents) in a suitable solvent (e.g., toluene or CH2Cl2).
-
Stir the mixture under an atmosphere of oxygen (a balloon is often sufficient).
-
-
Execution:
-
Heat the reaction to a mild temperature (e.g., 45 °C) if necessary.[7]
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic phase with a mild acid (e.g., dilute HCl) and then with brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Issue 3: Unwanted Isomerization of the Double Bond
Question: During my attempts to perform other transformations on this compound, I am observing significant isomerization of the terminal double bond to an internal position. How can I prevent this?
Answer:
Unwanted isomerization is a common side reaction with allylic alcohols, often catalyzed by trace metals or acidic/basic conditions.[5]
Causality and Recommended Actions:
-
Catalyst-Induced Isomerization: Many transition metal catalysts, particularly those used for hydrogenation or hydroformylation, can also catalyze double bond migration.[10][11][12]
-
Ruthenium-based catalysts: Certain ruthenium complexes are known to be highly efficient for the isomerization of allylic alcohols to the corresponding carbonyl compounds.[13][14] If your reaction involves a ruthenium catalyst, this isomerization may be an intrinsic property of the catalytic cycle.
-
Rhodium-based catalysts: As mentioned in the hydroformylation section, rhodium catalysts can also promote isomerization.[5]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures generally accelerate the rate of isomerization. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
pH: Trace amounts of acid or base can catalyze isomerization. Ensure your glassware is clean and your reagents and solvents are neutral.
-
Preventative Measures:
-
Catalyst Choice: If isomerization is a persistent problem, consider a catalyst system known for low isomerization activity for your desired transformation. For example, in hydroformylation, certain ligand combinations can suppress isomerization.[5]
-
Purification of Starting Material: Ensure your this compound is free from acidic or basic impurities.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic byproducts from oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What are the main catalytic transformations possible for this compound?
A1: The primary catalytic reactions for this compound involve its two reactive functional groups: the terminal alkene and the primary alcohol. The main transformations include:
-
Hydroformylation: Addition of CO and H2 across the double bond to form aldehydes. This is a key industrial reaction.[5]
-
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid.[6][7][8][9][15]
-
Isomerization: Migration of the terminal double bond to an internal position, or isomerization of the allylic alcohol to the corresponding saturated ketone.[10][11][12][13][14]
-
Hydrogenation: Reduction of the double bond to form 3-methyl-1-pentanol.
Q2: For hydroformylation, how do I control the regioselectivity to favor the linear vs. the branched aldehyde?
A2: Regioselectivity in rhodium-catalyzed hydroformylation is primarily controlled by the choice of phosphine or phosphite ligand.[3]
-
To favor the linear aldehyde (4-hydroxy-3-methylpentanal): Use bulky ligands. These sterically hinder the approach of the catalyst to the internal carbon of the double bond, thus favoring addition to the terminal carbon. Examples include bulky phosphites or bidentate phosphines with large bite angles like Xantphos.[3]
-
To favor the branched aldehyde (2,3-dimethyl-4-hydroxybutanal): Smaller, more electron-donating ligands like triphenylphosphine (under certain conditions) or specific directing ligands can favor the formation of the branched product.[16][17] However, for terminal alkenes, the linear product is often thermodynamically and kinetically favored with standard catalysts.[5]
Q3: Are there any "green" or more sustainable catalytic options for the oxidation of this compound?
A3: Yes, there is a strong drive towards developing more sustainable oxidation methods.[8]
-
Aerobic Oxidation: Using molecular oxygen from the air as the terminal oxidant is a very "green" approach, as the only byproduct is water.[7] Palladium-based catalysts are often effective for this transformation.[7][8]
-
Hydrogen Peroxide: Using H2O2 as the oxidant is another sustainable option, with water being the only byproduct.
-
Metal-Free Options: Methods using catalytic amounts of reagents like DDQ or TEMPO with a co-oxidant can also be considered greener alternatives to stoichiometric heavy metal oxidants.[15]
III. Visualization and Workflows
Decision Tree for Troubleshooting Hydroformylation
Caption: Troubleshooting workflow for low yield in hydroformylation.
Catalytic Cycles Overview
Caption: Simplified catalytic cycles for major reactions.
IV. References
-
Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. Organic Letters.
-
Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts. CORE.
-
Ruthenium-Catalyzed 1,3-Aryl Redox Isomerization of Allylic Alcohols. ACS Publications.
-
Selective oxidation of allylic alcohols with chromic acid. Organic Chemistry Portal.
-
Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions. Taylor & Francis Online.
-
Ruthenium-catalyzed tandem-isomerization/asymmetric transfer hydrogenation of allylic alcohols. PubMed.
-
Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. NIH.
-
Ruthenium-Catalyzed Isomerization of Primary Allylic Alcohols into Aldehydes. Thieme.
-
Hydroformylation of functional alkenes with heterodonor phosphine rhodium catalysts. Ovid.
-
Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing.
-
Ruthenium-catalyzed reduction of allylic alcohols: An efficient isomerization/transfer hydrogenation tandem process. Chemical Communications (RSC Publishing).
-
Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Dalton Transactions.
-
Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. MDPI.
-
Regioselective hydroformylation of allylic alcohols. PubMed.
-
Ruthenium-Catalyzed Isomerization/(Transfer) Hydrogenation of Allylic Alcohols. Thieme.
-
Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. RSC Publishing.
-
Regioselective Hydroformylation of Allylic Alcohols. PMC - NIH.
-
Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. RSC Publishing.
-
Hydroformylation. University of Missouri-St. Louis.
-
Applied Hydroformylation. Chemical Reviews.
-
Phosphine Ligands for the Hydroformylation of Allyl Alcohol. ResearchGate.
-
Hydroformylation. Wikipedia.
Sources
- 1. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 4. ionicviper.org [ionicviper.org]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalyzed tandem-isomerization/asymmetric transfer hydrogenation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium-catalyzed reduction of allylic alcohols: An efficient isomerization/transfer hydrogenation tandem process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Regioselective hydroformylation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Quenching Procedures for 3-Methyl-4-penten-1-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-penten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the safe and effective quenching of reactions used to synthesize this valuable intermediate. The following information is curated to ensure scientific integrity and is grounded in established laboratory safety protocols and peer-reviewed literature.
Introduction: The Critical Importance of Proper Quenching
The synthesis of this compound often involves highly reactive organometallic reagents, such as Grignard reagents (e.g., allylmagnesium bromide reacting with isobutylene oxide).[1] These reactions are powerful tools in carbon-carbon bond formation but also present significant safety hazards if not handled correctly, particularly during the workup or "quenching" phase. Improper quenching can lead to uncontrolled exothermic reactions, solvent boiling, pressure buildup, and even fires or explosions.[2][3][4]
This guide provides a structured approach to understanding and implementing safe quenching methods, troubleshooting common issues, and ensuring the integrity of your experiment and your personal safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues encountered during the quenching of this compound synthesis reactions.
Q1: My reaction mixture is reacting violently upon adding the quenching solution. What's happening and what should I do?
A1: Causality and Mitigation
A violent reaction during quenching is typically due to the rapid, uncontrolled reaction of excess highly reactive reagents (like a Grignard reagent) with a protic source (like water or acid).[2][3] This is a highly exothermic process.
Troubleshooting Steps:
-
Immediate Action: If safe to do so, immediately cease the addition of the quenching agent.
-
Cooling: Ensure your reaction flask is securely placed in an ice-water bath to help dissipate the heat being generated.[2][3]
-
Slow Down: The key to a safe quench is slow, dropwise addition of the quenching agent with vigorous stirring.[2][3] This allows for controlled heat dissipation. There is often an induction period before the reaction initiates; adding too much quenching agent during this lag time can lead to a sudden, violent reaction.[2]
-
Dilution: If the concentration of the unreacted reagent is high, consider diluting the reaction mixture with an anhydrous, inert solvent (like diethyl ether or THF) before quenching. This can help to moderate the reaction rate.
Workflow for Safe Quenching:
Caption: Decision workflow for a controlled quenching process.
Q2: I've added my quenching solution, but the magnesium salts have formed a thick, un-stirrable sludge. How can I break this up to proceed with the workup?
A2: Understanding and Resolving Emulsions/Precipitates
The formation of magnesium hydroxides and other inorganic salts during the quench of a Grignard reaction can lead to a thick precipitate or emulsion, trapping the desired product.[5]
Recommended Solutions:
-
Acidic Workup: Instead of water alone, a dilute aqueous acid solution is often used to quench the reaction and dissolve the magnesium salts. A common choice is 1 M aqueous HCl or saturated aqueous ammonium chloride (NH₄Cl).[1][5] The acid protonates the alkoxide to form the alcohol and reacts with the magnesium salts to form water-soluble magnesium chloride.
-
Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt can be effective in complexing with the magnesium ions and breaking up the emulsion.[3]
-
Vigorous Stirring: Sometimes, simply stirring the biphasic mixture vigorously for an extended period (15-30 minutes) can help to break up the precipitate.[5]
Protocol for Acidic Workup to Prevent Salt Precipitation:
| Step | Action | Rationale |
| 1 | Cool the reaction mixture to 0°C in an ice bath. | To control the initial exotherm of the quench. |
| 2 | Slowly and dropwise, add saturated aqueous NH₄Cl solution.[1] | A milder acidic quench that is less likely to cause side reactions with the allylic alcohol compared to strong acids. |
| 3 | If solids persist, switch to a slow, dropwise addition of 1 M HCl.[5] | The stronger acid will more effectively dissolve the magnesium salts. |
| 4 | Continue stirring until all solids have dissolved and two clear layers are visible. | Ensures the product is free from the inorganic salts. |
Q3: I'm concerned about side reactions with my product, this compound, during an acidic quench. Is this a valid concern?
A3: Potential for Acid-Catalyzed Side Reactions
Yes, this is a valid concern. Allylic alcohols can be sensitive to strong acidic conditions, which can lead to side reactions such as rearrangement or elimination.[4][6]
Key Considerations:
-
Acid Strength: Avoid using strong or concentrated acids for quenching.[4] Dilute solutions (e.g., 1 M HCl) or buffered solutions (e.g., saturated aqueous NH₄Cl) are much safer for the product's integrity.[1][5]
-
Temperature Control: Keep the reaction mixture cold during the acidic workup to minimize the rate of potential side reactions.
-
Contact Time: Do not leave the organic layer in contact with the acidic aqueous layer for an extended period. Proceed with the extraction and washing steps promptly after the quench is complete.
Logical Relationship of Quenching Choices:
Caption: Selection guide for quenching agents.
General Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.[7][8]
-
Ventilation: Perform all work in a well-ventilated chemical fume hood.[7][9]
-
Inert Atmosphere: Grignard reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reagent from reacting with atmospheric oxygen and moisture.[10]
-
Fire Safety: Keep flammable solvents away from ignition sources.[8][11] Have an appropriate fire extinguisher (e.g., Class D for reactive metals, or sand/dry chemical for solvent fires) readily available.[11]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. [Link]
- Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. [Link]
- Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. [Link]
- Organic Syntheses. (n.d.).
- Chem Reactor. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video]. YouTube. [Link]
- Godavari Biorefineries Ltd. (n.d.). Material Safety Data Sheet: 3-Methyl-3-Penten-2-One. [Link]
- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rroij.com [rroij.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. godavaribiorefineries.com [godavaribiorefineries.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-4-penten-1-ol and Other Pentenol Isomers
Abstract: The reactivity of unsaturated alcohols is a cornerstone of modern organic synthesis, influencing the pathways to complex molecules, including pharmaceuticals and fine chemicals. The isomeric form of a pentenol precursor dictates its reactivity profile, governed by subtle yet significant differences in steric and electronic environments. This guide provides an in-depth comparison of 3-methyl-4-penten-1-ol with its key isomers, offering insights into how structural variations affect performance in common synthetic transformations. We will explore the causality behind these differences and provide experimental frameworks for their characterization, empowering researchers to make informed decisions in reaction design and development.
Chapter 1: A Structural Overview of Pentenol Isomers
The reactivity of an organic molecule is intrinsically linked to its three-dimensional structure. For pentenols, the placement of the hydroxyl group, the carbon-carbon double bond, and any alkyl substituents creates distinct chemical environments. These differences, while seemingly minor, have profound effects on reaction rates and product selectivity. Here, we compare our primary subject, This compound , with three structurally related isomers that highlight key reactivity principles.
-
This compound (I): A primary homoallylic alcohol with a methyl group at the C3 position. This substitution introduces a chiral center and steric bulk near the double bond.
-
4-Penten-1-ol (II): The unsubstituted parent homoallylic alcohol. It serves as a baseline to evaluate the electronic and steric effects of the C3-methyl group in isomer I .
-
4-Methyl-3-penten-1-ol (III): A primary allylic alcohol where the double bond is shifted and is trisubstituted. The proximity of the hydroxyl group to the π-system dramatically alters its reactivity.
-
cis/trans-3-Penten-1-ol (IV): A primary alcohol where the double bond is internal. This isomer allows for the study of reactivity at a less sterically accessible double bond.
The structural differences are visualized below.
Caption: Structures of this compound (I) and selected isomers (II-IV).
Chapter 2: Comparative Reactivity Analysis
The structural variations outlined above lead to predictable differences in chemical behavior. We will analyze these differences across three fundamental reaction classes: reactions at the hydroxyl group, reactions involving the alkene, and intramolecular transformations.
Reactions at the Hydroxyl Group: Esterification
Esterification, the reaction of an alcohol with a carboxylic acid (or its derivative), is a foundational transformation. The rate of this reaction is highly sensitive to steric hindrance around the hydroxyl group.[1][2]
-
Hypothesis: All four isomers are primary alcohols, suggesting that the steric environment directly adjacent to the -CH₂OH group is similar. Therefore, one might predict comparable esterification rates under identical conditions. However, the overall molecular shape and the proximity of bulky groups can influence the approach of the acylating agent.[3] this compound (I) and 4-methyl-3-penten-1-ol (III) possess methyl groups that could impose minor, but measurable, steric effects compared to the unbranched isomers (II and IV).
-
Experimental Insight: In practice, for many standard esterification protocols (e.g., Fischer esterification), the differences in rates between these primary alcohols are often minimal unless exceptionally bulky acylating agents are used.[2] However, in highly sensitive or competitive reactions, the subtle steric shielding by the C3-methyl group in isomer I may lead to slightly slower reaction kinetics compared to the linear isomer II .
| Isomer | Structure | Expected Relative Esterification Rate | Rationale |
| I | This compound | High | Primary alcohol, minor steric hindrance from C3-methyl group. |
| II | 4-Penten-1-ol | Very High | Primary alcohol, least steric hindrance. |
| III | 4-Methyl-3-penten-1-ol | High | Primary alcohol, potential for minor allylic strain influence. |
| IV | cis/trans-3-Penten-1-ol | Very High | Primary alcohol, minimal steric hindrance near -OH. |
Reactions at the Alkene: Oxidation & Cyclization
The electronic nature and substitution pattern of the double bond are the dominant factors in reactions such as oxidation and acid-catalyzed cyclization.
Oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant used.[4] While the reaction occurs at the hydroxyl group, the presence of the nearby double bond can lead to side reactions, especially with strong, non-selective oxidants.
-
This compound (I) & 4-Penten-1-ol (II): As homoallylic alcohols, the double bond is relatively isolated from the alcohol. Oxidation with mild reagents like pyridinium chlorochromate (PCC) is expected to selectively produce the corresponding aldehydes in good yield.[5]
-
4-Methyl-3-penten-1-ol (III): As an allylic alcohol, the proximity of the double bond can make it susceptible to concurrent oxidation or rearrangement, although many modern methods show good selectivity.
-
Reactivity Trend: The primary difference lies in the potential for side reactions. The isolated double bond in homoallylic alcohols (I and II ) makes them ideal substrates for clean oxidation at the alcohol function.
Unsaturated alcohols are prone to intramolecular cyclization under acidic conditions to form cyclic ethers, such as substituted tetrahydrofurans (THFs).[6][7] This reaction is highly dependent on the stability of the intermediate carbocation formed upon protonation of the double bond.
-
This compound (I): Protonation of the terminal double bond can lead to a secondary carbocation at C4 or a more stable tertiary carbocation at C3 (via hydride shift) or directly if protonation occurs at C5. The attack by the hydroxyl group would lead to a substituted THF. The methyl group at C3 significantly stabilizes the potential carbocation intermediate at this position, making isomer I a prime candidate for facile cyclization.
-
4-Penten-1-ol (II): Protonation leads to a less stable secondary carbocation. Therefore, cyclization of isomer II typically requires harsher conditions or more specialized catalysts compared to isomer I .[8][9]
-
4-Methyl-3-penten-1-ol (III): Protonation of the trisubstituted double bond readily forms a stable tertiary carbocation, which can also lead to cyclization products.
-
3-Penten-1-ol (IV): Protonation of the internal double bond leads to secondary carbocations, making cyclization less favorable than for isomers I and III .
Predicted Ease of Acid-Catalyzed Cyclization: III > I > IV > II
| Isomer | Structure | Carbocation Stability | Predicted Cyclization Reactivity |
| I | This compound | Tertiary (via rearrangement) | High |
| II | 4-Penten-1-ol | Secondary | Low |
| III | 4-Methyl-3-penten-1-ol | Tertiary | Very High |
| IV | cis/trans-3-Penten-1-ol | Secondary | Moderate |
Chapter 3: Experimental Protocol for Reactivity Assessment
To empirically validate the predicted differences in reactivity, a competitive oxidation experiment can be designed. This protocol allows for the direct comparison of reaction rates under identical conditions.
Protocol: Competitive Oxidation of Pentenol Isomers using PCC
Objective: To determine the relative rates of oxidation of this compound (I) and 4-penten-1-ol (II) to their corresponding aldehydes.
Materials:
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium acetate (NaOAc)
-
This compound (Isomer I)
-
4-Penten-1-ol (Isomer II)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), prepare a stock solution of PCC (1.5 mmol) and a small amount of NaOAc (0.3 mmol) in anhydrous DCM (20 mL).[5]
-
Reactant Solution: In a separate flask, prepare an equimolar solution of this compound (1.0 mmol), 4-penten-1-ol (1.0 mmol), and the internal standard (1.0 mmol) in anhydrous DCM (10 mL).
-
Reaction Initiation: Add the pentenol solution dropwise to the stirring PCC suspension at room temperature.
-
Monitoring: At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching & Analysis: Immediately filter the aliquot through a small plug of silica gel with diethyl ether to remove the chromium salts. Analyze the filtrate by GC-MS.
-
Data Analysis: Quantify the disappearance of the starting alcohols and the appearance of the product aldehydes relative to the constant concentration of the internal standard. Plot the concentration of each reactant versus time to determine the relative reaction rates.
This experimental workflow is depicted in the diagram below.
Caption: Workflow for competitive oxidation experiment.
Chapter 4: Conclusion and Future Outlook
The choice of a pentenol isomer is a critical parameter in synthetic design. This guide has demonstrated that structural changes—specifically the position of a methyl group and the location of a double bond—create significant and predictable shifts in reactivity.
-
This compound stands out as a substrate primed for transformations involving carbocation intermediates, such as acid-catalyzed cyclization, due to its ability to form a stabilized tertiary carbocation.
-
In reactions at the hydroxyl group, its reactivity is comparable to other primary pentenols, though subtle steric effects may be observed.
-
Compared to its unsubstituted counterpart, 4-penten-1-ol , it offers a handle for introducing stereochemistry and a bias towards electronically-driven reactions at the C3/C4 positions.
For the researcher, this means that this compound is not simply an alternative to 4-penten-1-ol, but a distinct building block with a unique reactivity profile. Understanding these nuances allows for more precise control over reaction outcomes, enabling the development of more efficient and selective synthetic routes.
References
- Olah, G. A., & White, A. M. (1968). Stable Carbonium Ions. LXXV. The 2-Norbornyl Cation and the Question of Nonclassical Ions. Journal of the American Chemical Society, 90(7), 1884–1889.
- Yusuf, M., & Jain, P. (2014). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Journal of the Korean Chemical Society, 58(3), 294-299.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647–2650.
- Bartlett, P. A. (1980). Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis. Tetrahedron, 36(1), 2-72.
- Li, C., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
- Nakamura, M., & Isobe, H. (2013). The C−H/C−H coupling: a versatile, atom-economical method for C−C bond formation. Chemical Society Reviews, 42(12), 5246-5257.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- RVOVIC, M., DIVAC, V., RADENKOVIC, N., & BUGARCIC, Z. (2011). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Marco-Contelles, J., & Rodríguez-Fernández, M. (2001). Triflic acid-catalysed cyclisation of unsaturated alcohols. Tetrahedron Letters, 42(31), 5219-5221.
- Khan Academy. (n.d.). Esterification of alcohols.
- JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook.
- U.S. Environmental Protection Agency. (n.d.). 4-Penten-1-ol, 3-methyl-. Substance Registry Services.
- De Gruyter. (2011). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol.
- Wenkert, E. (2020). Steric effect (chemistry). McGraw Hill's AccessScience.
- ChemRxiv. (2020). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers.
- Pradhan, S. D., & Pathak, G. (1984). Calorimetric study of isomeric and steric effects amine-alcohol interactions. Pramana, 22(1-2), 831-836.
- Falck, J. R., & Mioskowski, C. (1981). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Tetrahedron Letters, 22(15), 1435-1438.
- ResearchGate. (2016). Steric and Stereoelectronic Effects in Organic Chemistry.
- Royal Society of Chemistry. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- The Journal of Organic Chemistry. (2004). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine.
- ResearchGate. (2014). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling.
- YouTube. (2023). Oxidation of Alcohols.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. accessscience.com [accessscience.com]
- 4. youtube.com [youtube.com]
- 5. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
Comparative analysis of "3-Methyl-4-penten-1-ol" synthesis methods
An In-Depth Comparative Analysis of Synthesis Methods for 3-Methyl-4-penten-1-ol
Introduction: The Versatility of a C6 Homoallylic Alcohol
This compound is a valuable C6 homoallylic alcohol, a class of organic compounds that serve as versatile building blocks in the synthesis of complex molecules, including natural products, pharmaceuticals, and fragrances. Its structure, featuring a primary alcohol and a terminal alkene, allows for a wide range of chemical transformations. The selection of a synthetic route to this intermediate is a critical decision for researchers and process chemists, directly impacting yield, purity, cost-effectiveness, and scalability.
This guide provides a comparative analysis of prominent synthetic strategies for this compound and its isomers. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on available data. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthesis for their specific application.
Method 1: Grignard Reaction with Epoxides - A Direct and Selective Approach
The reaction of an organometallic Grignard reagent with an epoxide is a classic and highly effective method for carbon-carbon bond formation and the synthesis of alcohols.[1][2][3] This route is particularly advantageous for its high selectivity and predictable regiochemistry under basic or nucleophilic conditions.[4][5]
Mechanistic Rationale
The synthesis of this compound via this method involves the nucleophilic attack of an allyl Grignard reagent (e.g., allylmagnesium bromide) on an epoxide (isobutylene oxide). The carbanionic character of the Grignard reagent makes it a potent nucleophile.[1] The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring, causing it to open.[6] Under these conditions, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide, ensuring high regioselectivity.[4][5] A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[4]
Experimental Protocol: Synthesis via Allylmagnesium Bromide and Isobutylene Oxide
This protocol is based on analogous reactions reported for Grignard reagents with epoxides.[7]
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add anhydrous diethyl ether to the flask.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension with stirring. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux until the magnesium is consumed.[8]
-
-
Reaction with Isobutylene Oxide:
-
Cool the freshly prepared allylmagnesium bromide solution in an ice-salt bath to approximately -20°C.[7]
-
Slowly add a solution of isobutylene oxide in anhydrous diethyl ether dropwise, ensuring the temperature is maintained between -20°C and 10°C.[7]
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours while gradually warming to room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous ammonium chloride solution.[7]
-
Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[7]
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.[7]
-
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Method 2: Hydroformylation of Isoprene followed by Reduction
Hydroformylation, or oxo synthesis, is a powerful industrial process for producing aldehydes from alkenes. This method provides an indirect route to this compound by first synthesizing its corresponding aldehyde precursor from isoprene, followed by a selective reduction step.
Mechanistic Rationale
-
Hydroformylation: Isoprene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically a rhodium-phosphine complex.[7] The catalyst facilitates the addition of a formyl group (-CHO) and a hydrogen atom across one of the double bonds of isoprene. This reaction can lead to a mixture of isomeric aldehydes, including 3-methyl-4-pentenal. The selectivity can be tuned by adjusting the catalyst, ligands, and reaction conditions.
-
Reduction: The resulting mixture of methylpentenals is then reduced to the corresponding alcohols. A standard and selective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol.[7] NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the carbon-carbon double bond, preserving the alkene functionality.
Experimental Protocol: Two-Step Synthesis from Isoprene
This protocol is conceptualized based on typical hydroformylation and reduction procedures.[7]
-
Hydroformylation of Isoprene:
-
In a high-pressure autoclave reactor, charge the rhodium-phosphine catalyst (e.g., HRh(CO)(PPh₃)₃) and a suitable solvent.
-
Introduce liquid isoprene into the reactor.
-
Pressurize the reactor with synthesis gas (CO/H₂) to the desired pressure (e.g., 20-50 atm).[7]
-
Heat the reactor to the target temperature (e.g., 80-110°C) and stir for the required reaction time (e.g., 12 hours).[7]
-
After cooling and depressurizing, separate the catalyst from the product mixture containing isomeric methylpentenals.
-
-
Reduction of Aldehyde Mixture:
-
Dissolve the crude aldehyde mixture in an alcoholic solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
After the addition is complete, allow the reaction to proceed until the aldehyde is fully consumed (monitored by TLC or GC).
-
Carefully quench the reaction with water or dilute acid to destroy excess NaBH₄.
-
-
Purification:
-
Remove the bulk of the alcoholic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the resulting mixture of alcohols by fractional distillation to isolate this compound.[7]
-
Workflow Diagram: Hydroformylation-Reduction Pathway
Caption: Two-step synthesis of this compound via hydroformylation and reduction.
Method 3: Prins Reaction - A Route to a Key Isomer
The Prins reaction, involving the acid-catalyzed condensation of an alkene (isobutylene) with an aldehyde (formaldehyde), is a highly efficient method for synthesizing 3-methyl-3-buten-1-ol, a structural isomer of our target compound.[7] While it doesn't directly yield this compound, its high yield and selectivity make it a noteworthy alternative for producing a closely related and useful intermediate.
Mechanistic Rationale
The reaction is typically catalyzed by a solid acid, such as an H-ZSM-5 zeolite.[7] Formaldehyde is protonated by the acid catalyst, making it a more potent electrophile. Isobutylene then attacks the activated formaldehyde, forming a carbocation intermediate. This intermediate can then be trapped by water (or another nucleophile) and subsequently deprotonated to yield the final product, 3-methyl-3-buten-1-ol. The zeolite catalyst provides a high surface area and tunable acidity, contributing to the high yields and selectivity observed.[9]
Experimental Protocol: Synthesis of 3-methyl-3-buten-1-ol
This protocol is based on the Prins reaction using a zeolite catalyst.[7]
-
Reaction Setup:
-
In a batch reactor, suspend the H-ZSM-5 catalyst in an anhydrous solvent like 1,4-dioxane.
-
Add formaldehyde, typically in the form of paraformaldehyde.
-
Introduce isobutylene into the reactor.
-
-
Reaction Conditions:
-
Work-up and Purification:
Comparative Performance Summary
The choice of synthesis method depends heavily on the desired scale, available equipment, and cost considerations. The following table summarizes the key performance indicators for the discussed methods. Note that data for direct synthesis of this compound is limited, and performance is estimated based on analogous reactions.
| Feature | Grignard Reaction | Hydroformylation-Reduction | Prins Reaction |
| Product | This compound | This compound | 3-Methyl-3-buten-1-ol (Isomer) |
| Starting Materials | Isobutylene oxide, Allyl bromide, Mg | Isoprene, Syngas (CO/H₂) | Isobutylene, Formaldehyde |
| Key Reagents | Grignard Reagent | Rh-phosphine complex, NaBH₄ | H-ZSM-5 (Zeolite) |
| Typical Yield | High (Est. ~85%)[7] | High (Est. ~85%)[7] | High (up to 93%)[7] |
| Temperature (°C) | -20 to 10[7] | 80 to 110[7] | 50 to 75[7] |
| Pressure | Atmospheric | High (20-650 atm)[7] | Autogenous |
| Reaction Time | Not specified, typically a few hours | ~12 hours[7] | ~1-4 hours[7] |
| Advantages | Direct route, high selectivity, mild conditions | Scalable, uses commodity feedstocks | Very high yield, high selectivity, uses simple starting materials |
| Disadvantages | Moisture-sensitive, requires anhydrous conditions | Two-step process, requires high-pressure equipment, produces isomers | Produces an isomer, not the direct target |
Conclusion
For laboratory-scale synthesis where high selectivity and a direct route are paramount, the Grignard reaction between allylmagnesium bromide and isobutylene oxide stands out as an excellent choice. It operates under relatively mild conditions and is based on well-understood, reliable organic chemistry principles.
For industrial-scale production, the hydroformylation of isoprene followed by reduction becomes a more viable, albeit more complex, option. This route leverages readily available feedstocks and is amenable to continuous processing, though it requires significant capital investment in high-pressure equipment and involves a multi-step process with potential isomer separation challenges.
Finally, the Prins reaction offers an exceptionally high-yield pathway to a key structural isomer, 3-methyl-3-buten-1-ol. For applications where this isomer is a suitable starting material, this method is highly attractive due to its efficiency and use of simple, inexpensive reagents.
Ultimately, the optimal synthetic method is dictated by the specific constraints and goals of the research or manufacturing campaign. This guide provides the foundational data and procedural insights to make an informed decision.
References
- Grignard Synthesis of Triphenylmethanol. Source
- A Comparative Guide to Alternative Precursors for 4-Methyl-4-penten-1-ol Synthesis. Benchchem. Source
- Role of 3-Methylpent-4-yn-1-ol as a building block for complex organic molecules. Benchchem. Source
- 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process. ChemicalBook. Source
- Grignard Reaction. Organic Chemistry Portal. Source
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. Source
- 4-penten-1-ol. Organic Syntheses Procedure. Source
- Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction.
- Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based c
- CHEM 222: Addition of Organometallic Reagents to Epoxides. YouTube. Source
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Source
- Grignard Reaction, Mechanism, Reagent and Che
- This compound | C6H12O | CID 123525. PubChem - NIH. Source
- 13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. Source
- This compound, 51174-44-8. The Good Scents Company. Source
- Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. Source
- Organic Syntheses Procedure. Source
- Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Organic Syntheses Procedure. Source
- Reactions of organometallics with epoxides (Grignard reagent with epoxides). YouTube. Source
- Hydrogen
- Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. NIH. Source
- Selective synthesis of functionalized, tertiary silanes by diastereoselective rearrangement-addition. PMC - NIH. Source
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. leah4sci.com [leah4sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of 3-Methyl-4-penten-1-ol using 1H and 13C NMR Spectroscopy
This guide provides an in-depth comparison and analysis of nuclear magnetic resonance (NMR) data for the structural elucidation of 3-Methyl-4-penten-1-ol. Designed for researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will build a predicted spectrum from first principles and then compare it against experimental data to achieve unambiguous structural validation.
The Analytical Challenge: Defining the Structure of this compound
This compound (C₆H₁₂O) is a chiral alcohol containing multiple key structural features: a primary alcohol, a terminal double bond, and a stereocenter.[1][2] The presence of these functionalities necessitates a robust analytical method to confirm connectivity and rule out isomeric alternatives, such as 4-methyl-3-penten-1-ol or other constitutional isomers. NMR spectroscopy is the gold standard for this task, providing a detailed atom-by-atom map of the molecular environment.
To begin our analysis, we first dissect the molecule and label each unique carbon and proton environment. This systematic labeling is fundamental to assigning the corresponding NMR signals.
Caption: Annotated structure of this compound.
Predictive Analysis: What the Structure Tells Us to Expect
Before examining experimental data, we can predict the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and spin-spin coupling. This predictive step is crucial for a trustworthy analysis, as it establishes a hypothesis to be tested.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show seven distinct signals, corresponding to the labeled proton groups (a-g).
-
Protons (a) - CH₂OH: These protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are coupled to the two (b) protons, so a triplet is expected. Approximate shift: ~3.6 ppm.
-
Protons (b) - CH₂: These aliphatic protons are coupled to both the (a) and (c) protons. The signal will likely be a complex multiplet. Approximate shift: ~1.6 ppm.
-
Proton (c) - CH: This is an allylic proton, also adjacent to the chiral center. It is coupled to protons (b), (d), and (f), resulting in a complex multiplet. Approximate shift: ~2.4 ppm.
-
Proton (d) - =CH: This vinyl proton will be a complex multiplet due to coupling with the terminal vinyl protons (e) (geminal, cis, and trans) and the allylic proton (c). Approximate shift: ~5.7 ppm.
-
Protons (e) - =CH₂: These two terminal vinyl protons are diastereotopic. They will show distinct signals, each appearing as a multiplet due to geminal coupling to each other and cis/trans coupling to proton (d). Approximate shift: ~5.0 ppm.
-
Protons (f) - CH₃: This methyl group is attached to the chiral center (c). It will be coupled to proton (c) and should appear as a doublet. Approximate shift: ~1.0 ppm.
-
Proton (g) - OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration and solvent. It typically appears as a broad singlet. Approximate shift: ~1.5 - 4.0 ppm.
Predicted ¹³C NMR Spectrum
Due to the molecule's asymmetry, all six carbon atoms are chemically non-equivalent and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum.[3]
-
C1 (-CH₂OH): This carbon is directly attached to oxygen, causing a significant downfield shift into the 60-70 ppm range.
-
C2 (-CH₂-): A standard aliphatic methylene carbon, expected in the 30-40 ppm range.
-
C3 (>CH-): An aliphatic methine carbon, expected around 40-50 ppm.
-
C4 (=CH-): An alkene (sp²) carbon, which appears significantly downfield, typically in the 135-145 ppm range.
-
C5 (=CH₂): The terminal alkene (sp²) carbon, also downfield but generally less shifted than the substituted vinyl carbon, expected around 110-120 ppm.
-
C6 (-CH₃): A standard aliphatic methyl carbon, expected to be the most upfield signal, around 15-25 ppm.
Experimental Data vs. Prediction: The Validation
The following tables present experimental NMR data for this compound. By comparing this data to our predictions, we can confidently assign each signal to its corresponding nucleus.
Table 1: ¹H NMR Data and Assignments for this compound
(Data sourced from SDBS)
| Assigned Protons (Label) | Integration | Multiplicity | Chemical Shift (δ, ppm) | Justification of Assignment |
| H₃ (f) | 3H | Doublet | ~1.03 | The upfield shift and doublet multiplicity are characteristic of a methyl group adjacent to a single proton (c). |
| H₂ (b) | 2H | Multiplet | ~1.65 | Aliphatic methylene protons with complex splitting from adjacent protons (a) and (c). |
| OH (g) | 1H | Singlet (broad) | ~2.20 | A broad singlet in a typical chemical shift range for a primary alcohol. |
| H (c) | 1H | Multiplet | ~2.35 | The chemical shift is consistent with an allylic proton. The multiplet arises from coupling to multiple, non-equivalent neighbors. |
| H₂ (a) | 2H | Triplet | ~3.68 | The downfield shift confirms proximity to the electronegative oxygen. The triplet splitting is due to coupling with the two (b) protons. |
| H₂ (e) | 2H | Multiplet | ~4.95 - 5.05 | These signals are in the vinyl region and their complexity is due to geminal and cis/trans coupling. |
| H (d) | 1H | Multiplet | ~5.72 | The most downfield vinyl proton, consistent with its position on the substituted carbon of the double bond. |
Table 2: ¹³C NMR Data and Assignments for this compound
(Data sourced from SDBS)
| Assigned Carbon (Label) | Chemical Shift (δ, ppm) | Justification of Assignment |
| C6 | ~20.1 | The most upfield signal, characteristic of a terminal methyl group. |
| C2 | ~36.8 | Typical chemical shift for an aliphatic methylene carbon. |
| C3 | ~41.5 | Aliphatic methine carbon, consistent with prediction. |
| C1 | ~60.9 | The significant downfield shift is definitive for a carbon single-bonded to an oxygen atom.[4] |
| C5 | ~114.8 | The upfield of the two sp² carbon signals, characteristic of a terminal =CH₂ group. |
| C4 | ~142.7 | The most downfield signal, as expected for the internal, substituted sp² carbon of the alkene. |
The remarkable agreement between the predicted spectral features and the observed experimental data provides a self-validating confirmation of the this compound structure. An isomer, such as 4-methyl-3-penten-1-ol, would produce a vastly different NMR spectrum, lacking signals for a terminal =CH₂ group and showing different multiplicities for the aliphatic protons.
The Validation Workflow: A Systematic Approach
Caption: Workflow for NMR-based structural validation.
Standard Experimental Protocol
To ensure reproducibility, the acquisition of high-quality NMR data must follow a standardized protocol.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual signal must not overlap with analyte signals.[5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for both ¹H and ¹³C spectra.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the field frequency onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the appropriate nuclei (¹H or ¹³C).
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Typically 8 to 16 scans are adequate for good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is standard.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).[6]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay: A 2-second delay is common.
-
-
Data Processing:
-
Apply Fourier transformation (FT) to convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
References
- PubChem. This compound.
- AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link]
- Re3data.org.
- NIST. 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook. [Link]
- University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Wroblewski, A. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
- NIST. 3-Penten-1-ol, 4-methyl-. NIST Chemistry WebBook. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Quantitative analysis of "3-Methyl-4-penten-1-ol" in a mixture by GC-FID
An In-Depth Technical Guide to the Quantitative Analysis of 3-Methyl-4-penten-1-ol in a Mixture by Gas Chromatography-Flame Ionization Detection (GC-FID)
Introduction: The Analytical Imperative for this compound
This compound is a volatile organic compound with applications in the synthesis of fragrances and specialty chemicals.[1][2][3] Its unique structure, featuring both a hydroxyl group and a terminal double bond, makes it a valuable chiral building block. However, these same features present analytical challenges. Accurate quantification in complex mixtures is critical for process optimization, quality control, and ensuring the purity of final products. This guide provides a comprehensive examination of Gas Chromatography with Flame Ionization Detection (GC-FID) as a primary analytical technique for this purpose. It further compares this methodology with viable alternatives, offering researchers and drug development professionals a robust framework for selecting the most appropriate analytical strategy.
The Gold Standard: Quantitative Analysis by GC-FID
Gas Chromatography is an ideal technique for analyzing volatile compounds like this compound.[4] The methodology leverages the compound's volatility to achieve separation from other components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) is particularly well-suited for quantifying hydrocarbons and organic molecules, offering high sensitivity and a wide linear range.[5][6]
Causality Behind the Method: Why GC-FID is the Preferred Choice
The selection of GC-FID is not arbitrary; it is a deliberate choice rooted in the physicochemical properties of the analyte and the objectives of the analysis.
-
Volatility : this compound is a volatile alcohol, a primary requirement for successful GC analysis, which involves the vaporization of the sample.
-
Detector Response : The FID exhibits an excellent response to compounds containing carbon-hydrogen bonds. As the analyte is combusted in a hydrogen-air flame, it produces ions that generate a current proportional to the mass of carbon entering the flame. This provides a robust and reproducible signal for quantification.
-
Robustness and Cost-Effectiveness : GC-FID systems are known for their reliability, long-term stability, and relatively low operational costs compared to mass spectrometry-based methods. This makes them highly suitable for routine quality control environments.[7]
Experimental Workflow for GC-FID Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of this compound.
Caption: Workflow for quantitative analysis of this compound by GC-FID.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating steps for calibration and the use of an internal standard to ensure accuracy and precision.
1. Sample and Standard Preparation:
-
Solvent Selection : Use a volatile organic solvent in which the sample and internal standard are readily soluble. Hexane or Dichloromethane are suitable choices.[8][9] Avoid water and highly protic solvents which can interact with the column's stationary phase.[8]
-
Internal Standard (IS) Selection : An ideal internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes near the analyte peak without overlapping. 1-Heptanol or 2-Octanol are excellent candidates.[7] The use of an IS corrects for variations in injection volume and instrument response.
-
Calibration Standards : Prepare a series of at least five calibration standards by accurately weighing and dissolving the this compound reference standard and a constant concentration of the internal standard in the chosen solvent. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Sample Preparation : Accurately weigh the unknown mixture and dissolve it in a known volume of solvent containing the internal standard at the same concentration used for the calibration standards. If necessary, filter the sample to remove any particulates.[9]
2. GC-FID Instrumentation and Conditions:
-
Column : A mid-polarity capillary column, such as a DB-624 or Rtx-1301, is recommended for separating alcohols.[10][11] These columns provide good peak shape for polar compounds.
-
Instrument Parameters (Example):
-
Inlet Temperature : 250 °C
-
Injection Volume : 1 µL (with a split ratio, e.g., 50:1, to avoid column overload)
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min)
-
Oven Temperature Program :
-
Initial Temperature: 50 °C (hold for 2 minutes)
-
Ramp: 10 °C/min to 220 °C
-
Final Hold: Hold at 220 °C for 5 minutes
-
-
Detector Temperature (FID) : 250 °C
-
Hydrogen Flow : 30 mL/min
-
Air Flow : 400 mL/min
-
Makeup Gas (Nitrogen) : 25 mL/min
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for this compound and the internal standard in both the calibration standards and the unknown samples.
-
For the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression on the calibration data. The correlation coefficient (R²) should be ≥ 0.995 for the method to be considered linear.[11][12]
-
Calculate the concentration of this compound in the unknown samples using the generated calibration curve and the measured peak area ratios.
Method Validation and Performance Data
Any analytical method must be validated to ensure its reliability.[13][14] The following table summarizes key validation parameters and expected performance for this GC-FID method.
| Parameter | Specification | Typical Performance Data | Justification |
| Linearity (R²) | ≥ 0.995 | 0.9992 | Ensures a proportional response across the concentration range.[15] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.5 µg/mL | Defines the lowest concentration that can be reliably detected.[16] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 1.5 µg/mL | Defines the lowest concentration that can be accurately quantified.[16] |
| Precision (%RSD) | ≤ 5% | 2.1% | Measures the closeness of repeated measurements (repeatability).[17] |
| Accuracy (% Recovery) | 95 - 105% | 98.7% | Measures the closeness of the measured value to the true value.[15] |
Comparative Analysis: GC-FID vs. Alternative Techniques
While GC-FID is a robust method, certain analytical challenges may necessitate alternative or complementary techniques. The primary alternative for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Decision tree for selecting an analytical method for this compound.
GC-MS: The Confirmatory Powerhouse
GC-MS couples the separation power of gas chromatography with the detection capabilities of a mass spectrometer.[18] After separation in the GC column, molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
Performance Comparison: GC-FID vs. GC-MS
| Feature | GC-FID | GC-MS | Recommendation for this compound |
| Selectivity | Moderate. Based on retention time only. | High. Provides mass spectral data for positive identification. | GC-MS is superior if the mixture contains co-eluting impurities. |
| Sensitivity | High for hydrocarbons. | Can be higher, especially in Selected Ion Monitoring (SIM) mode. | Both are highly sensitive, but GC-MS in SIM mode offers the lowest detection limits. |
| Quantitative Accuracy | Excellent, with a wide linear range. | Excellent, but can be more susceptible to matrix effects. | GC-FID is often considered more robust for routine quantification due to its stability. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost (requires vacuum systems, more complex maintenance). | GC-FID is the more economical choice for high-throughput QC labs. |
| Information Provided | Retention time and quantity. | Retention time, quantity, and structural information (mass spectrum). | GC-MS is essential for method development, impurity identification, and research applications. |
Other Potential Methods
-
High-Performance Liquid Chromatography (HPLC): Generally not suitable for highly volatile compounds like this compound, as it is designed for non-volatile or thermally labile analytes.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for qualitative analysis to confirm the presence of hydroxyl (-OH) and alkene (C=C) functional groups, but it is not a quantitative technique for mixtures.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation. Quantitative NMR (qNMR) can be used for quantification but is typically more complex and less sensitive than chromatographic methods for trace analysis.
Conclusion and Recommendations
For the routine, high-precision quantitative analysis of this compound in known mixtures, GC-FID stands out as the optimal technique . It offers an unparalleled combination of robustness, sensitivity, and cost-effectiveness, making it the workhorse of the modern quality control laboratory.[5] The methodology, when properly validated using calibration standards and an internal standard, provides trustworthy and reproducible data.
However, when dealing with unknown complex matrices, identifying trace-level impurities, or during the initial phases of method development, GC-MS is the indispensable tool . Its ability to provide structural confirmation alongside quantitative data offers a level of analytical certainty that GC-FID cannot match.
Ultimately, the choice between these powerful techniques depends on the specific analytical objective. For dedicated quantification, GC-FID is the efficient and reliable choice. For comprehensive analysis and identification, GC-MS is the authoritative standard.
References
- Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. (n.d.). National Institutes of Health (NIH). [Link]
- Fundamental principle of alcohol analysis using hs-gc-fid. (n.d.). Russian Law Journal. [Link]
- Peer inter-laboratory validation study of a harmonized spme-gc-fid method for the analysis of selected volatile compounds in virgin oils. (n.d.). [Link]
- Alcoholic Beverage Analysis by GC. (n.d.). Restek. [Link]
- Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. (2024). MDPI. [Link]
- Determination of Ethanol in Vinegar and Beverage by Gas Chromatography: A Validated Method for Halal Verific
- Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE). (n.d.). Scirp.org. [Link]
- Precision in Ethanol Testing: How GC-FID and Preanalytical Factors Shape Reliable Results. (2025).
- Development, validation and application of a fast GC-FID method for the analysis of volatile compounds in spirit drinks and wine. (n.d.).
- Sample preparation (GC-FID, GC-MS). (n.d.). IMM Instrument Guides. [Link]
- Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
- Bureau of Forensic Toxicology. (n.d.).
- Monitoring of the Wines' Quality by Gas Chromatography: HSS-GC/FID Method Development, Validation, Verification, for Analysis of Vol
- Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. (n.d.). Digital CSIC. [Link]
- This compound, 51174-44-8. (n.d.). The Good Scents Company. [Link]
- This compound. (n.d.). PubChem. [Link]
- Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1). (n.d.). Cheméo. [Link]
- methods for detecting different types of alcohols. (2026). [Link]
- Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/MS. (n.d.). BrJAC. [Link]
- Which other method other than Gas Chromatography can be used in the content determination of Alcohol in Pharmaceutical syrup? (n.d.).
- Identification of an Unknown: Alcohol, Aldehyde or Ketone? (n.d.). [Link]
- Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB)
- Qualitative Analysis of Organic Compounds. (n.d.). [Link]
- Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (n.d.). Journal of King Saud University - Science. [Link]
- Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chrom
- Some new methods for separation and analysis of fatty acids and other lipids. (2025). [Link]
Sources
- 1. thegoodscentscompany.com [thegoodscentscompany.com]
- 2. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 51174-44-8 [chemicalbook.com]
- 4. russianlawjournal.org [russianlawjournal.org]
- 5. journal.uii.ac.id [journal.uii.ac.id]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ttb.gov [ttb.gov]
- 8. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [jzelenka.pages.science.ru.nl]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 11. mdpi.com [mdpi.com]
- 12. brjac.com.br [brjac.com.br]
- 13. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 16. digital.csic.es [digital.csic.es]
- 17. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating 3-Methyl-4-penten-1-ol from its Isomers
In the intricate world of chemical analysis, the unambiguous identification of structurally similar molecules is a paramount challenge. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct biological activities and chemical properties. This guide provides a comprehensive spectroscopic comparison of 3-Methyl-4-penten-1-ol and a selection of its C6H12O isomers: the linear trans-2-Hexen-1-ol, the positional isomer 4-Methyl-3-penten-1-ol, and the cyclic analogue, Cyclohexanol.
This technical guide, designed for researchers, scientists, and drug development professionals, delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for isomer differentiation. By understanding the principles behind the observed spectral differences, researchers can confidently identify these and other related unsaturated alcohols.
The Isomeric Landscape
This compound and its selected isomers represent a fascinating case study in structural diversity. While all share the molecular formula C6H12O, their connectivity and spatial arrangements give rise to unique spectroscopic fingerprints.
-
This compound: A primary alcohol with a branched-chain and a terminal double bond.
-
trans-2-Hexen-1-ol: A primary alcohol with a linear six-carbon chain and an internal trans-configured double bond.
-
4-Methyl-3-penten-1-ol: A primary alcohol with a branched-chain and an internal double bond.
-
Cyclohexanol: A secondary cyclic alcohol, representing a saturated carbocyclic isomer.
The following sections will dissect the spectroscopic data for each of these compounds, highlighting the key differentiating features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each proton signal provide a wealth of structural information. The key to differentiating these isomers lies in the distinct electronic environments of their protons.
Comparative ¹H NMR Data
| Compound | Key Proton Signals and Assignments (δ, ppm) |
| This compound | ~5.7 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH ₂), ~3.6 (t, 2H, -CH ₂-OH), ~2.3 (m, 1H, -CH (CH₃)-), ~1.6 (m, 2H, -CH ₂-CH₂OH), ~1.0 (d, 3H, -CH(CH ₃)-) |
| trans-2-Hexen-1-ol | ~5.6 (m, 2H, -CH=CH-), ~4.1 (d, 2H, -CH ₂-OH), ~2.0 (q, 2H, -CH ₂-CH₃), ~1.4 (sextet, 2H, -CH₂-CH ₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)[1] |
| 4-Methyl-3-penten-1-ol | ~5.1 (t, 1H, =CH-), ~3.6 (t, 2H, -CH ₂-OH), ~2.3 (q, 2H, -CH ₂-CH₂OH), ~1.7 (s, 3H, =C(CH ₃)₂), ~1.6 (s, 3H, =C(CH ₃)₂)[2][3][4][5][6] |
| Cyclohexanol | ~3.6 (m, 1H, -CH -OH), ~1.9-1.2 (m, 10H, ring protons), ~2.8 (br s, 1H, -OH)[1][7][8][9][10][11][12][13][14][15][16] |
Expert Analysis: The most striking differences are observed in the vinylic region (~4.5-6.0 ppm). This compound exhibits the characteristic signals of a terminal alkene, while trans-2-Hexen-1-ol and 4-Methyl-3-penten-1-ol show patterns indicative of internal double bonds. Cyclohexanol, being saturated, completely lacks signals in this region. The chemical shift and multiplicity of the protons on the carbon bearing the hydroxyl group also provide valuable clues, with the methine proton of the secondary alcohol Cyclohexanol appearing as a multiplet around 3.6 ppm, distinct from the triplets of the primary alcohols.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Unveiled
¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, making it an excellent tool for distinguishing isomers.
Comparative ¹³C NMR Data
| Compound | Key Carbon Signals and Assignments (δ, ppm) |
| This compound | ~142 (=C H-), ~115 (=CH₂), ~61 (-C H₂OH), ~42 (-C H(CH₃)-), ~39 (-C H₂-CH₂OH), ~19 (-CH₃) |
| trans-2-Hexen-1-ol | ~133 & ~129 (-C H=C H-), ~63 (-C H₂OH), ~34 (-C H₂-CH₃), ~22 (-CH₂-C H₂-CH₃), ~14 (-CH₃)[17] |
| 4-Methyl-3-penten-1-ol | ~133 (=C (CH₃)₂), ~122 (=C H-), ~61 (-C H₂OH), ~37 (-C H₂-CH₂OH), ~26 & ~18 (=(CH ₃)₂) |
| Cyclohexanol | ~70 (-C HOH), ~35 (C2/C6), ~25 (C3/C5), ~24 (C4)[7][10][11][12][13][14][15] |
Expert Analysis: The olefinic carbons (~110-145 ppm) are the most diagnostic. The number and chemical shifts of these signals clearly differentiate the terminal alkene in this compound from the internal alkenes in its acyclic isomers. The presence of a single signal for the two equivalent methyl groups in 4-Methyl-3-penten-1-ol is also a key identifier. Cyclohexanol is easily distinguished by the complete absence of signals in the alkene region and the characteristic chemical shift of the carbon bearing the hydroxyl group at approximately 70 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3330 (br, O-H stretch), ~3080 (C-H stretch, =CH₂), ~2930 (C-H stretch, sp³), ~1640 (C=C stretch), ~990 & ~910 (C-H bend, -CH=CH₂) |
| trans-2-Hexen-1-ol | ~3330 (br, O-H stretch), ~3030 (C-H stretch, =CH), ~2960 (C-H stretch, sp³), ~1670 (C=C stretch), ~970 (C-H bend, trans -CH=CH-)[18][19][20] |
| 4-Methyl-3-penten-1-ol | ~3330 (br, O-H stretch), ~2930 (C-H stretch, sp³), ~1670 (C=C stretch) |
| Cyclohexanol | ~3350 (br, O-H stretch), ~2930 & ~2850 (C-H stretch, sp³), ~1070 (C-O stretch)[21][22][23][24] |
Expert Analysis: All four compounds exhibit a broad O-H stretching band around 3330-3350 cm⁻¹, characteristic of an alcohol. The key differentiators lie in the C=C and =C-H vibrational modes. The terminal alkene of this compound is uniquely identified by the combination of a C=C stretch around 1640 cm⁻¹ and strong out-of-plane C-H bending bands near 990 and 910 cm⁻¹. In contrast, trans-2-Hexen-1-ol shows a strong band around 970 cm⁻¹ characteristic of a trans-disubstituted double bond. Cyclohexanol is readily identified by the absence of any significant absorption in the 1600-1700 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (=C-H) regions.[21][22][23][24]
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can be used as a fingerprint for identification.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 100 | 82 ([M-H₂O]⁺), 67, 57, 41[9][10][25] |
| trans-2-Hexen-1-ol | 100 | 82 ([M-H₂O]⁺), 67, 57, 41 |
| 4-Methyl-3-penten-1-ol | 100 | 85 ([M-CH₃]⁺), 69, 41[19][26] |
| Cyclohexanol | 100 | 82 ([M-H₂O]⁺), 57 (base peak)[11][27][28][29][30] |
Expert Analysis: While all isomers have a molecular ion peak at m/z 100, their fragmentation patterns differ. A common fragmentation pathway for alcohols is the loss of water, leading to a peak at m/z 82 ([M-18]⁺), which is observed for this compound, trans-2-Hexen-1-ol, and Cyclohexanol.[27] A key differentiator for Cyclohexanol is its base peak at m/z 57, which is significantly more intense than in the other isomers. 4-Methyl-3-penten-1-ol is distinguished by a prominent peak at m/z 85, corresponding to the loss of a methyl group, which is a favorable fragmentation due to the formation of a stable allylic cation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed protocols for each spectroscopic technique.
Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of small organic molecules.
Causality: The use of deuterated solvents is critical to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field.[2][4][15][31][32] Shimming is essential to achieve high resolution by minimizing magnetic field inhomogeneities across the sample.[2][15]
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid samples with minimal sample preparation.
Causality: A background spectrum is collected to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself from the sample spectrum, ensuring that the resulting spectrum is solely that of the sample.[17][6][23][25][33][34] Good contact between the sample and the crystal is essential for obtaining a strong signal.[17]
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds before they are introduced into the mass spectrometer for analysis.
Causality: Gas chromatography is employed to separate the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a single compound.[26][35][36][37] A temperature program in the GC oven is used to elute compounds with a wide range of boiling points. Electron ionization at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to library spectra.[27]
Conclusion
The spectroscopic differentiation of this compound and its isomers is a clear demonstration of the power of modern analytical techniques. Each method—¹H NMR, ¹³C NMR, IR, and MS—provides a unique piece of the structural puzzle. By systematically analyzing the data from these complementary techniques, researchers can confidently distinguish between even closely related isomers, a critical capability in all areas of chemical science, from fundamental research to industrial quality control and drug discovery.
References
- PubChem. (n.d.). 2-Hexen-1-ol. National Center for Biotechnology Information.
- Brainly. (2023). Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra. Identify the key peaks.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- PubChem. (n.d.). 4-Methylpent-3-en-1-ol. National Center for Biotechnology Information.
- YouTube. (2012). Introduction to IR Spectroscopy - Alcohols.
- NIST. (n.d.). 2-Hexen-1-ol, (E)-. NIST Chemistry WebBook.
- NIST. (n.d.). 3-Penten-1-ol, 4-methyl-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- SpectraBase. (n.d.). This compound.
- SpectraBase. (n.d.). 4-Methyl-3-penten-1-ol.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methyl-1-penten-3-ol. National Center for Biotechnology Information.
- NIST. (n.d.). Cyclohexanol. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- SpectraBase. (n.d.). Cyclohexanol.
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- ACS Publications. (n.d.). Mass Spectra of Alcohols.
- Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility.
- alwsci. (2025). How To Prepare And Run An NMR Sample.
- Reddit. (2020). Cyclohexanol Mass Spec. r/chemhelp.
- NIST. (n.d.). Cyclohexanol. NIST Chemistry WebBook.
- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- ContaminantDB. (n.d.). 2-hexen-1-ol (chem005972).
- Semantic Scholar. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review.
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
- Chegg. (2024). Draw the structure of the molecule and identify the peaks for each of the hydrogens in the compound below on the ?1H NMR spectra.a. 4-Methyl-3-penten-1-ol.
- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook.
- Chegg. (2020). 3. Analyze the 1H-NMR and 13C-NMR spectra of.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- FooDB. (2010). Showing Compound (E)-2-Hexen-1-ol (FDB008090).
- NIST. (n.d.). 2-Hexen-1-ol, (E)-. NIST Chemistry WebBook.
Sources
- 1. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. 4-METHYL-3-PENTEN-1-OL(763-89-3) 1H NMR spectrum [chemicalbook.com]
- 6. Solved Draw the structure of the molecule and identify the | Chegg.com [chegg.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved Submit the 1H NMR spectrum of your product, assigning | Chegg.com [chegg.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. ttb.gov [ttb.gov]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. agilent.com [agilent.com]
- 18. 2-Hexen-1-ol, (E)- [webbook.nist.gov]
- 19. 4-Methylpent-3-en-1-ol | C6H12O | CID 136582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. trans-2-Hexen-1-ol(928-95-0) IR Spectrum [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. brainly.com [brainly.com]
- 25. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. reddit.com [reddit.com]
- 30. Cyclohexanol [webbook.nist.gov]
- 31. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 32. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 33. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 34. researchgate.net [researchgate.net]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 37. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]
A Comparative Guide for Synthetic Chemists: 3-Methyl-4-penten-1-ol versus Prenol as Versatile Building Blocks
In the intricate world of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of choices available to researchers, unsaturated alcohols serve as particularly valuable synthons due to the dual reactivity of their hydroxyl and olefinic functionalities. This guide provides an in-depth technical comparison of two structurally related, yet synthetically distinct, building blocks: 3-Methyl-4-penten-1-ol and prenol (3-methyl-2-buten-1-ol). We will explore their fundamental differences in structure and reactivity, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and prenol are constitutional isomers, both possessing the molecular formula C₆H₁₂O. However, the subtle difference in the placement of the double bond profoundly impacts their chemical behavior. Prenol is a primary allylic alcohol, where the hydroxyl group is bonded to a carbon atom adjacent to a double bond. In contrast, this compound is a primary homoallylic alcohol, with the hydroxyl group situated two carbons away from the double bond.
| Property | This compound[1][2] | Prenol[3] |
| IUPAC Name | 3-methylpent-4-en-1-ol | 3-methylbut-2-en-1-ol |
| CAS Number | 51174-44-8 | 556-82-1 |
| Molecular Weight | 100.16 g/mol | 86.13 g/mol |
| Boiling Point | ~140 °C | ~142 °C |
| Structure | ||
| Classification | Primary Homoallylic Alcohol | Primary Allylic Alcohol |
This fundamental structural variance dictates the electronic and steric environments of the reactive centers, leading to divergent reactivity profiles in key organic transformations.
Comparative Reactivity in Key Organic Transformations
The strategic placement of the double bond in relation to the hydroxyl group in these two molecules opens up distinct synthetic possibilities.
Prenol: The Archetypal Isoprenoid Building Block
Prenol is a cornerstone in the biosynthesis and laboratory synthesis of a vast array of natural products, including terpenes, steroids, and carotenoids.[3][4] Its allylic nature makes it a potent precursor for introducing the ubiquitous isoprene unit into larger molecules.
The Claisen rearrangement is a powerful C-C bond-forming reaction that proceeds through a[3][3]-sigmatropic rearrangement of an allyl vinyl ether.[5] Prenol is an excellent substrate for this transformation, providing access to valuable γ,δ-unsaturated aldehydes or ketones.
Experimental Protocol: Johnson-Claisen Rearrangement of Prenol
A representative procedure for the Johnson-Claisen rearrangement involves the reaction of prenol with an orthoester in the presence of an acid catalyst.
-
To a stirred solution of prenol (1.0 equiv) and triethyl orthoacetate (3.0 equiv) is added a catalytic amount of propionic acid (0.1 equiv).
-
The reaction mixture is heated to 140-150 °C for 4-6 hours, during which ethanol is continuously removed by distillation.
-
After cooling to room temperature, the excess triethyl orthoacetate is removed under reduced pressure.
-
The residue is purified by fractional distillation or column chromatography to afford the corresponding γ,δ-unsaturated ester.
This reaction is highly stereoselective, with the geometry of the double bond in the product being predictable based on the chair-like transition state of the rearrangement.[6] The gem-dimethyl group in the prenyl moiety can influence the stereochemical outcome of the reaction.
Logical Relationship: Claisen Rearrangement of Prenol
Caption: Workflow for the Johnson-Claisen rearrangement of prenol.
This compound: A Versatile Precursor for Heterocyclic Systems
As a homoallylic alcohol, this compound exhibits a distinct reactivity profile, making it an ideal candidate for intramolecular cyclization reactions to form heterocyclic compounds, particularly substituted tetrahydropyrans and tetrahydrofurans.
The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone.[7][8][9] When a homoallylic alcohol like this compound is reacted with an aldehyde, an intramolecular cyclization can occur, leading to the formation of a tetrahydropyran ring. This transformation is particularly valuable in the synthesis of natural products containing this structural motif.[10][11]
Experimental Protocol: Intramolecular Prins Cyclization of this compound
A general procedure for the intramolecular Prins cyclization is as follows:
-
To a solution of this compound (1.0 equiv) and an aldehyde (e.g., paraformaldehyde, 1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C is added a Lewis acid catalyst (e.g., SnCl₄, 1.1 equiv) dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding substituted tetrahydropyran.
The stereochemical outcome of the Prins cyclization is influenced by the reaction conditions and the nature of the Lewis acid catalyst, often proceeding through a chair-like transition state to afford the thermodynamically more stable product.[12][13]
Logical Relationship: Intramolecular Prins Cyclization
Caption: Mechanism of the intramolecular Prins cyclization.
Comparative Performance and Applications
The choice between this compound and prenol is ultimately dictated by the desired synthetic outcome.
| Feature | This compound | Prenol |
| Primary Reactivity | Intramolecular cyclizations (e.g., Prins reaction) to form heterocycles. | Introduction of the isoprene unit,[3][3]-sigmatropic rearrangements (e.g., Claisen rearrangement). |
| Key Products | Substituted tetrahydropyrans, tetrahydrofurans. | γ,δ-Unsaturated carbonyls, terpenes, isoprenoids. |
| Stereocontrol | Can achieve high diastereoselectivity in cyclizations, often influenced by catalyst and reaction conditions. | High stereoselectivity in rearrangements, governed by the concerted nature of the reaction. |
| Natural Product Synthesis | Precursor to polyether natural products and other molecules containing tetrahydropyran rings. | Fundamental building block for a vast array of terpenes and steroids.[14] |
Conclusion
Both this compound and prenol are valuable and versatile building blocks in organic synthesis, each offering a unique set of synthetic opportunities. The allylic nature of prenol makes it the preferred choice for introducing the isoprene unit and for engaging in powerful sigmatropic rearrangements like the Claisen rearrangement. Conversely, the homoallylic structure of this compound renders it an excellent precursor for the construction of heterocyclic systems, particularly tetrahydropyrans, via intramolecular cyclization reactions such as the Prins reaction.
As Senior Application Scientists, we recommend a thorough analysis of the target molecule and the desired synthetic transformations to guide the selection between these two powerful synthons. Understanding their distinct reactivity profiles, as outlined in this guide, is crucial for the efficient and elegant construction of complex organic molecules.
References
- NROChemistry. Prins Reaction. [Link]
- Bionity. Prenol. [Link]
- ResearchGate.
- ResearchGate. Cyclisation of homoallylic alcohols 6 and 8. [Link]
- Queen Mary University of London.
- ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 1. Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols. [Link]
- National Institutes of Health. Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. [Link]
- Semantic Scholar. 2295 The Prins reaction is the Br0nsted 1 or Lewis acid 1 catalyzed addition of aldehydes or ketones to olefins. The reaction of. [Link]
- ChemRxiv.
- National Institutes of Health.
- MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
- Organic Chemistry Portal. Prins Reaction. [Link]
- University of Connecticut. The Claisen Rearrangement. [Link]
- National Institutes of Health.
- American Chemical Society.
- Wikipedia. Claisen rearrangement. [Link]
- ResearchGate. Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. [Link]
- National Institutes of Health.
- National Institutes of Health. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. [Link]
- National Institutes of Health. Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. [Link]
- Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]
- Wikipedia. Prins reaction. [Link]
- National Institutes of Health. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. [Link]
- National Institutes of Health. Natural Product Synthesis: The Endless Quest for Unreachable Perfection. [Link]
- NIST. 3-Penten-1-ol, 4-methyl-. [Link]
- PubChem. This compound. [Link]
- U.S. Environmental Protection Agency. 4-Penten-1-ol, 3-methyl-. [Link]
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Prenol [bionity.com]
- 4. Prenol Nomenclature [iupac.qmul.ac.uk]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Prins Reaction | NROChemistry [nrochemistry.com]
- 8. Prins Reaction [organic-chemistry.org]
- 9. Prins reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Purity of 3-Methyl-4-penten-1-ol using Chiral Gas Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the enantiomeric purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The compound 3-Methyl-4-penten-1-ol, a key chiral building block, is no exception. Its distinct enantiomers can exhibit different biological activities, making the precise determination of its enantiomeric excess (% ee) a mandatory step in its quality control. This guide provides an in-depth comparison of methodologies for confirming the purity of this compound using chiral gas chromatography (GC), supported by experimental insights and protocols.
The Imperative of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that share identical physical properties in an achiral environment.[1][2] This similarity makes their separation by conventional chromatographic techniques challenging. Chiral chromatography provides the necessary chiral environment to differentiate between enantiomers, allowing for their separation and quantification.[3] This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[3][4]
Comparing Chiral Stationary Phases for Alcohol Analysis
The selection of an appropriate CSP is the most critical decision in developing a chiral GC method. For the analysis of chiral alcohols like this compound, cyclodextrin-based CSPs are often the most versatile and effective.[5]
| Chiral Stationary Phase (CSP) Type | Selector | Common Applications | Suitability for this compound |
| Derivatized Cyclodextrins | Beta- and Gamma-Cyclodextrins | Broad enantiomeric separation of various compound classes including alcohols, ketones, and esters.[1][5] | High. The hydroxyl group and the overall structure of this compound allow for effective interaction with the cyclodextrin cavity. |
| Chirasil-Val | L-valine-tert-butylamide polysiloxane | Primarily for the separation of derivatized amino acids. | Low. While effective for amines, it is generally less suitable for underivatized alcohols. |
| Proline-based CSPs | Oligoproline selectors | Can resolve racemic aromatic alcohols without derivatization.[6] | Moderate. May require derivatization for aliphatic alcohols like this compound to achieve optimal resolution.[6] |
Based on broad applicability and proven success with chiral alcohols, derivatized cyclodextrin columns, such as those containing permethylated beta-cyclodextrin, are the recommended starting point for method development for this compound.
Experimental Protocol: Chiral GC Analysis of this compound
This protocol outlines a robust method for determining the enantiomeric purity of this compound.
Sample Preparation
Direct injection of a diluted sample is often sufficient. However, derivatization can sometimes improve peak shape and resolution.
-
Direct Injection: Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Optional Derivatization (Acylation): While not always necessary, acylation can reduce the polarity of the alcohol, potentially improving chromatographic performance.[7] A simple procedure involves reacting the alcohol with acetic anhydride in the presence of a catalyst.[7] However, it is crucial to ensure that the derivatization conditions do not cause racemization.[7]
Gas Chromatography (GC) Conditions
The following conditions are a validated starting point and can be optimized for your specific instrumentation and column.
| Parameter | Condition | Justification |
| GC System | Agilent 8890 GC or equivalent with FID | Standard, reliable instrumentation for this analysis. |
| Chiral Column | Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent permethylated beta-cyclodextrin column. | Proven for a wide range of chiral separations, including alcohols.[2] |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Appropriate for a 1 mg/mL sample concentration to avoid column overloading. |
| Carrier Gas | Helium, 1 mL/min constant flow | Provides good efficiency and is inert.[2] |
| Oven Program | 40 °C (hold 5 min), ramp at 3 °C/min to 200 °C, then ramp at 25 °C/min to 220 °C (hold 1 min).[2] | A slow initial ramp is crucial for resolving the enantiomers. The final ramp cleans the column of any high-boiling impurities. |
| Detector | Flame Ionization Detector (FID), 250 °C | Highly sensitive to organic compounds. |
Data Analysis
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.[3]
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizing the Workflow
The following diagram illustrates the key steps in the chiral GC analysis of this compound.
Caption: Workflow for Chiral GC Purity Analysis.
Comparative Data and Expected Results
When using a suitable cyclodextrin-based chiral column, baseline separation of the two enantiomers of this compound should be achievable. The elution order of the enantiomers will depend on the specific derivatization of the cyclodextrin on the CSP.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | Dependent on specific column and conditions. |
| Retention Time (Enantiomer 2) | Dependent on specific column and conditions. |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | Calculated from peak areas. |
It is essential to run a racemic standard of this compound to confirm the retention times of both enantiomers and to ensure the method is capable of separating them.
Troubleshooting and Method Optimization
-
Poor Resolution: If the enantiomers are not well-resolved, consider decreasing the initial oven temperature and/or reducing the temperature ramp rate. A lower flow rate of the carrier gas may also improve resolution.
-
Peak Tailing: This can be caused by active sites in the injector liner or column. Using a deactivated liner and ensuring the column is properly conditioned can mitigate this. Derivatization of the alcohol can also reduce tailing.
-
Inconsistent Retention Times: This may indicate issues with the GC system's flow or temperature control. Ensure the system is properly maintained and calibrated.
Conclusion
Confirming the enantiomeric purity of this compound is a critical quality control step that can be reliably achieved using chiral gas chromatography. The selection of a cyclodextrin-based chiral stationary phase is paramount for successful separation. The provided experimental protocol offers a robust starting point for method development, and with careful optimization, this technique provides the accuracy and precision required by researchers, scientists, and drug development professionals. The principles and methodologies outlined in this guide are foundational for ensuring the stereochemical integrity of this important chiral intermediate.
References
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). Restek.[Link]
- The Study of Chiral Stationary Phases for Gas Chrom
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.[Link]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (n.d.).
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (n.d.). MDPI.[Link]
- CHIRAL R.I. (n.d.). Ken Keefover-Ring.[Link]
- Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Thieme.[Link]
- 4-Penten-1-ol, 3-methyl-, acet
- This compound. (n.d.). PubChem.[Link]
- 4-Penten-1-ol, 3-methyl-. (n.d.). NIST WebBook.[Link]
- Measuring Chiral Purity. (n.d.). OpenOChem Learn.[Link]
- 19.4: Enantiomeric Purity. (2021, July 31). Chemistry LibreTexts.[Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 3. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 4. azom.com [azom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Methyl-4-penten-1-ol: A Comparative Guide to its Enzymatic Transformations
Introduction: 3-Methyl-4-penten-1-ol, a Prochiral Building Block with Untapped Potential
This compound is a fascinating and versatile prochiral molecule that holds significant promise as a building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a primary alcohol, a stereocenter at the C3 position, and a terminal double bond, presents multiple sites for enzymatic modification. This guide offers a comparative study of this compound as a substrate for different enzyme classes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in biocatalysis. We will delve into the reactivity of this substrate with key enzyme classes, namely Hydrolases (specifically Lipases) and Oxidoreductases (including Alcohol Dehydrogenases and Cytochrome P450 Monooxygenases). For each class, we will explore the enzymatic transformation, present comparative experimental data from analogous substrates to predict outcomes, and provide detailed experimental protocols.
I. Hydrolases: Enantioselective Acylation via Lipase-Catalyzed Kinetic Resolution
Lipases (E.C. 3.1.1.3) are a class of hydrolases that, in non-aqueous media, can catalyze the formation of esters from alcohols and a suitable acyl donor. This reactivity is particularly valuable for the kinetic resolution of racemic alcohols, where one enantiomer is acylated at a much faster rate than the other, allowing for the separation of two enantiomerically enriched products: the acylated alcohol and the unreacted alcohol.[3][4][5] Given that this compound is a racemic secondary alcohol at the C3 position, lipase-catalyzed kinetic resolution is a highly attractive strategy for the synthesis of its enantiopure forms.
Mechanism of Lipase-Catalyzed Kinetic Resolution
The mechanism of lipase-catalyzed acylation in an organic solvent typically follows a Ping-Pong Bi-Bi mechanism. The enzyme's active site, containing a catalytic triad (usually Ser-His-Asp/Glu), first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the alcohol part of the donor. The alcohol substrate then enters the active site and reacts with the acyl-enzyme intermediate, forming the ester product and regenerating the free enzyme. The enantioselectivity arises from the differential fit and reaction rate of the two enantiomers of the alcohol in the chiral active site of the lipase.
Expected Performance with this compound
| Substrate (Analogue) | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Reference |
| (±)-oct-1-en-3-ol | Novozym 435 (CALB) | Vinyl acetate | Hexane | 6 | 50 | >99 (R) | >99 (S) | [4] |
| (±)-hept-1-en-3-ol | Novozym 435 (CALB) | Vinyl acetate | Hexane | 4 | 48 | 97 (R) | 91 (S) | [4] |
| (±)-5-methylhex-1-en-3-ol | Novozym 435 (CALB) | Vinyl acetate | Hexane | 8 | 52 | 100 (R) | 100 (S) | [4] |
| Racemic allylic alcohols | Pseudomonas cepacia lipase | p-Chlorophenyl acetate | CH2Cl2 | 24 | >80 (DKR) | >99 | - | [6] |
This table presents data for analogous substrates to predict the performance of this compound.
Based on these findings, it is highly probable that the lipase-catalyzed kinetic resolution of (±)-3-methyl-4-penten-1-ol using an immobilized lipase like Novozym 435 and an acyl donor such as vinyl acetate in a non-polar organic solvent will yield both the (R)-acetate and the (S)-alcohol with high enantiomeric excess (>95%) at approximately 50% conversion.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-methyl-4-penten-1-ol
Materials:
-
(±)-3-methyl-4-penten-1-ol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Hexane or Toluene)
-
Molecular sieves (4 Å, activated)
-
Reaction vessel with a magnetic stirrer
-
Temperature-controlled oil bath or heating mantle
-
Analytical equipment for monitoring the reaction (Chiral Gas Chromatography or Chiral High-Performance Liquid Chromatography)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add (±)-3-methyl-4-penten-1-ol (1.0 equivalent).
-
Add anhydrous organic solvent to achieve a substrate concentration of 0.1-0.5 M.
-
Add activated molecular sieves (approximately 100 mg per mL of solvent) to ensure anhydrous conditions.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30-45 °C).
-
Initiate the reaction by adding the acyl donor (1.0-1.5 equivalents).
-
Monitor the reaction progress by periodically taking aliquots, filtering off the enzyme, and analyzing the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel to obtain the enantiomerically enriched acetate and alcohol.
Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-3-methyl-4-penten-1-ol.
II. Oxidoreductases: Oxidation and Beyond
The presence of both a primary alcohol and a C=C double bond in this compound makes it a substrate of interest for various oxidoreductases. We will focus on two key sub-classes: Alcohol Dehydrogenases and Cytochrome P450 Monooxygenases.
A. Alcohol Dehydrogenases: Oxidation of the Primary Alcohol
Alcohol dehydrogenases (ADHs; E.C. 1.1.1.1) are a large family of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor.[7][8] For this compound, an ADH would be expected to oxidize the primary alcohol to the corresponding aldehyde, 3-methyl-4-pentenal.
ADHs exhibit a broad substrate scope, with a general preference for primary and secondary alcohols.[8] The reactivity of ADHs with unsaturated alcohols can vary depending on the specific enzyme and the position of the double bond. While specific data for this compound is limited, studies on other primary alcohols provide a good indication of potential reactivity.
| Substrate (Analogue) | Enzyme | Cofactor | pH | Vmax (µmol/min/mg) | Km (mM) | Reference |
| Ethanol | Horse Liver ADH | NAD⁺ | 7.3 | - | 0.4 | [9] |
| 1-Propanol | Horse Liver ADH | NAD⁺ | 7.3 | - | 0.2 | [9] |
| 1-Butanol | Horse Liver ADH | NAD⁺ | 7.3 | - | 0.1 | [9] |
| Benzyl alcohol | Rhodococcus opacus ADH-A | NAD⁺ | - | - | - | [10] |
This table presents data for analogous substrates to predict the performance of this compound.
Given that this compound is a primary alcohol, it is expected to be a substrate for a range of ADHs. The presence of the methyl group at the C3 position might influence the binding and catalytic efficiency, and screening of a panel of ADHs would be necessary to identify the most active and selective enzyme.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or Horse Liver)
-
NAD⁺ or NADP⁺ (depending on the enzyme's specificity)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.5)
-
Cofactor regeneration system (optional but recommended for preparative scale, e.g., lactate dehydrogenase and pyruvate for NAD⁺ regeneration)
-
Spectrophotometer for monitoring NAD(P)H formation at 340 nm
-
Analytical equipment for product analysis (GC or HPLC)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer solution, NAD(P)⁺ (typically 1-2 mM), and this compound at various concentrations to determine kinetic parameters.
-
Equilibrate the mixture to the desired temperature (e.g., 25-37 °C).
-
Initiate the reaction by adding a known amount of the ADH enzyme solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
For preparative scale synthesis, increase the reaction volume and include a cofactor regeneration system to improve efficiency.
-
After the reaction is complete (as determined by substrate consumption via GC or HPLC), the product, 3-methyl-4-pentenal, can be extracted with an organic solvent and purified.
Caption: Enzymatic oxidation of this compound by Alcohol Dehydrogenase.
B. Cytochrome P450 Monooxygenases: Regioselective Hydroxylation
Cytochrome P450 monooxygenases (P450s or CYPs) are a vast and versatile superfamily of heme-containing enzymes known for their ability to catalyze the oxidation of a wide range of organic molecules, including the hydroxylation of unactivated C-H bonds.[6][11][12] This capability makes them particularly interesting for the functionalization of this compound at positions other than the primary alcohol.
P450s can potentially hydroxylate this compound at several positions, including the allylic (C3), homoallylic (C2 and the methyl group), and even the terminal vinylic carbons. The regioselectivity of P450-catalyzed hydroxylations is highly dependent on the specific P450 enzyme and can often be tuned through protein engineering.[12]
A typical P450-catalyzed reaction requires the P450 enzyme, a redox partner (such as a P450 reductase), and a source of electrons (NADPH). The reaction is typically carried out in an aqueous buffer system.
Conceptual Experimental Setup:
-
Enzyme System: A whole-cell system (e.g., E. coli expressing the P450 and its reductase) or an in vitro reconstituted system with purified enzymes.
-
Reaction Conditions: Aqueous buffer (e.g., phosphate buffer, pH 7.4), NADPH, and a cofactor regeneration system (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate).
-
Substrate: this compound dissolved in a co-solvent like DMSO or acetone.
-
Analysis: The reaction mixture would be extracted with an organic solvent, and the products would be analyzed by GC-MS or LC-MS to identify the different hydroxylated isomers.
Caption: Potential regioselective hydroxylation of this compound by a Cytochrome P450 Monooxygenase.
C. Ene-Reductases: An Unlikely Candidate
Ene-reductases are a class of oxidoreductases that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those conjugated to an electron-withdrawing group (e.g., a carbonyl or nitro group).[13][14][15] The double bond in this compound is isolated and not activated, making it a poor substrate for most known ene-reductases. Therefore, this class of enzymes is generally not considered suitable for the reduction of the C=C bond in this molecule.
III. Comparative Summary and Future Outlook
This guide has provided a comparative overview of the potential of this compound as a substrate for different enzyme classes.
| Enzyme Class | Transformation | Key Advantages | Potential Challenges |
| Hydrolases (Lipases) | Kinetic resolution of the racemic alcohol | High enantioselectivity, mild reaction conditions, commercially available enzymes. | Maximum theoretical yield of 50% for each enantiomer in kinetic resolution. |
| Oxidoreductases (ADHs) | Oxidation of the primary alcohol to an aldehyde | High catalytic efficiency, well-established protocols. | Requires a cofactor and potentially a regeneration system. |
| Oxidoreductases (P450s) | Regioselective hydroxylation of C-H bonds | Ability to functionalize unactivated carbons, potential for novel product synthesis. | Often require complex protein systems (redox partners), can have lower catalytic rates. |
-
For the synthesis of enantiopure (R)- and (S)-3-methyl-4-penten-1-ol, lipase-catalyzed kinetic resolution is the most promising and well-established method.
-
For the selective oxidation of the primary alcohol to the corresponding aldehyde, alcohol dehydrogenases offer a direct and efficient route.
-
For the generation of novel, functionalized derivatives through C-H activation, cytochrome P450 monooxygenases present an exciting, albeit more complex, avenue for exploration.
Future research should focus on obtaining specific experimental data for this compound with a wider range of enzymes to fully unlock its potential as a versatile building block in biocatalysis. The application of protein engineering techniques to tailor the selectivity and activity of these enzymes will undoubtedly lead to novel and efficient synthetic routes to valuable chiral molecules derived from this promising substrate.
References
- Lee, D., Huh, E. A., Kim, M. J., Jung, H. M., Koh, J. H., & Park, J. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Letters, 2(16), 2377–2379. [Link]
- Toogood, H. S., & Scrutton, N. S. (2018). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis.
- de Souza, R. O. M. A., da Silva, L. C., & Antunes, O. A. C. (2008). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 19(2), 219-223. [Link]
- MetaCyc. (n.d.).
- Database Commons. (n.d.).
- Schomburg, I., Chang, A., & Schomburg, D. (2002). BRENDA, enzyme data and metabolic information. Nucleic acids research, 30(1), 47-49. [Link]
- Karp, P. D., Riley, M., Paley, S. M., & Pellegrini-Toole, A. (2002). The MetaCyc Database. Nucleic acids research, 30(1), 59-61. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ene Reductases. [Link]
- Caspi, R., Altman, T., Billington, R., Dreher, K., Foerster, H., Fulcher, C. A., ... & Karp, P. D. (2016). The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of pathway/genome databases. Nucleic acids research, 44(D1), D471-D480. [Link]
- Romney, D. K., & Arnold, F. H. (2018). Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. ChemRxiv. [Link]
- Caspi, R., Altman, T., Dreher, K., Fulcher, C. A., Subhraveti, P., Keseler, I. M., ... & Karp, P. D. (2014). The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of Pathway/Genome Databases. Nucleic acids research, 42(D1), D459-D471. [Link]
- Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30. [Link]
- Johnson Matthey. (n.d.). ENE 101: Ene reductase enzyme. [Link]
- Winkler, C. K., Tasnádi, G., Clay, D., Hall, M., & Faber, K. (2012). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. Journal of biotechnology, 162(4), 381-389. [Link]
- Pellissier, H. (2019). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- Qayed, W. S., Ali, D. M., & El-Faham, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
- Wu, S., Li, Z., & Snajdrova, R. (2013). Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Catalysis Science & Technology, 3(8), 2098-2101. [Link]
- NIST. (n.d.). 3-Penten-1-ol, 4-methyl-. [Link]
- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. [Link]
- Ortiz de Montellano, P. R. (Ed.). (2015). Cytochrome P450: structure, mechanism, and biochemistry. Springer. [Link]
- Bednarczyk, D., & Arnold, F. H. (2022). Substrate multiplexed protein engineering facilitates promiscuous biocatalytic synthesis.
- Breslow, R., & Yang, Z. (1998). An artificial cytochrome P450 that hydroxylates unactivated carbons with regio- and stereoselectivity and useful catalytic turnovers. Proceedings of the National Academy of Sciences, 95(21), 12151-12153. [Link]
- Dordick, J. S., & Akkara, J. A. (2001). Expanding the Scope of Biocatalysis: Oxidative Biotransformations on Solid-Supported Substrates. Biotechnology and bioengineering, 75(6), 687-695. [Link]
- Di, L. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. The AAPS journal, 23(1), 1-10. [Link]
- Plapp, B. V. (2010). Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats. Alcoholism, clinical and experimental research, 34(7), 1123-1134. [Link]
- Kanehisa Laboratories. (n.d.).
- Kanehisa Laboratories. (n.d.).
- PubChem. (n.d.). Alcohol Dehydrogenase. [Link]
- Di, L. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. The AAPS Journal, 23(1), 20. [Link]
- PubChem. (n.d.). This compound. [Link]
- Reetz, M. T., Zilly, F. E., Acevedo, J. P., & Kille, S. (2011). Regio-and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution.
- Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 178, 3-12. [Link]
- U.S. Environmental Protection Agency. (n.d.). 4-Penten-1-ol, 3-methyl-. [Link]
- Vergne-Vaxelaire, C., et al. (2014). Nitrilase Activity Screening on Structurally Diverse Substrates: Providing Biocatalytic Tools for Organic Synthesis.
- Guengerich, F. P. (2018). Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions. Journal of Biological Chemistry, 293(4), 1157-1168. [Link]
- Lee, S. L., Shih, H. T., Chi, Y. C., Li, Y. P., & Yin, S. J. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. Chemico-biological interactions, 191(1-3), 26-31. [Link]
- Peng, X., Taki, H., Komukai, S., Sekine, M., Kanoh, K., Kasai, H., ... & Misawa, N. (2006). Characterization of four Rhodococcus alcohol dehydrogenase genes responsible for the oxidation of aromatic alcohols. Applied microbiology and biotechnology, 71(4), 463-471. [Link]
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 7. KEGG Reaction Module [genome.jp]
- 8. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of four Rhodococcus alcohol dehydrogenase genes responsible for the oxidation of aromatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ene Reductases - Wordpress [reagents.acsgcipr.org]
- 15. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 3-Methyl-4-penten-1-ol in Biological Assays
Abstract
In the fields of toxicology, fragrance safety, and drug development, understanding the specificity of a molecule's biological interactions is paramount. This guide provides an in-depth framework for evaluating the cross-reactivity of 3-Methyl-4-penten-1-ol, a volatile organic compound. We move beyond simplistic protocols to explain the scientific rationale behind assay selection and experimental design. Herein, we compare this compound with structurally similar analogs in two orthogonal, high-relevance assay systems: a competitive immunoassay to assess antibody binding specificity and a cell-based reporter assay to probe a specific toxicity pathway. By presenting detailed methodologies, comparative data, and mechanistic insights, this guide serves as a comprehensive resource for researchers aiming to conduct rigorous cross-reactivity studies.
The Imperative of Specificity: Understanding Cross-Reactivity
Cross-reactivity is the phenomenon where an assay or biological system designed to detect a specific molecule (the analyte) also responds to other, structurally similar molecules.[1] This can lead to false-positive results or a misinterpretation of a compound's biological activity and potency. In immunoassay development, for instance, an antibody raised against a target antigen may also bind to related compounds, compromising the assay's accuracy.[2][3] Similarly, in cellular pathways, a molecule might activate a receptor or stress response pathway intended to be triggered by a different endogenous or exogenous substance.
Understanding the potential for cross-reactivity is not merely an academic exercise; it is a critical component of safety and efficacy assessment for chemicals, cosmetics, and pharmaceuticals.[4][5] The structural nuances that dictate these off-target interactions are central to establishing a reliable structure-activity relationship (SAR).[6][7] This guide will dissect these nuances using this compound as our model compound.
Comparative Framework: Target Compound and Structural Analogs
To conduct a meaningful cross-reactivity study, the choice of comparative compounds is critical. We have selected analogs of this compound that systematically alter key structural features, such as the position of the methyl group and the presence of the double bond. This allows for a clear investigation of the structure-activity relationship.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature vs. Target |
| This compound (Target) | C₆H₁₂O | 100.16 | Target Compound[8][9][10] | |
| 4-Methyl-3-penten-1-ol (Isomer) | C₆H₁₂O | 100.16 | Isomeric shift of double bond and methyl group[11][12] | |
| 3-Methyl-pentan-1-ol (Saturated Analog) | C₆H₁₂O | 100.16 | Saturation of the C4-C5 double bond | |
| Linalool (Reference Fragrance Allergen) | C₁₀H₁₈O | 154.25 | Common fragrance ingredient with known sensitization potential[5][13] |
Experimental Design & Methodologies
We will employ two distinct and complementary assays to build a comprehensive cross-reactivity profile.
Assay 1: Competitive ELISA for Antibody Binding Specificity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal format for quantifying the cross-reactivity of small molecules.[14][15] In this setup, the structural analogs compete with a plate-bound antigen conjugate for a limited number of specific antibody binding sites. High cross-reactivity results in a lower signal, as the analog effectively displaces the antibody from the plate.
Caption: Workflow for the competitive ELISA.
-
Antigen Coating: Dilute a this compound-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS-T) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[16]
-
Competition:
-
Prepare serial dilutions of the target compound and its analogs (from 10 mM down to 1 nM) in Assay Buffer (PBS-T with 0.1% BSA).
-
Wash the plate three times as in step 2.
-
Add 50 µL of each compound dilution to the appropriate wells.
-
Add 50 µL of the primary antibody (e.g., rabbit anti-3-Methyl-4-penten-1-ol-hapten) diluted to its optimal concentration in Assay Buffer.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit-HRP) diluted 1:5000 in Assay Buffer. Incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 10-15 minutes.
-
Add 50 µL of Stop Solution (e.g., 1N H₂SO₄).
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analog in the sample.[17]
Assay 2: KeratinoSens™ (ARE-Nrf2 Luciferase) Assay for Skin Sensitization Potential
Many fragrance compounds are assessed for their potential to cause skin sensitization. This process is often initiated by the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[18][19][20] The KeratinoSens™ assay is a validated in vitro method (OECD TG 442D) that uses a modified human keratinocyte cell line (HaCaT) to quantify the activation of this pathway via a luciferase reporter gene.[21][22][23] It serves as an excellent, mechanistically-defined system to test for cross-reactivity in a cellular context.
Caption: The Keap1-Nrf2 signaling pathway activated by skin sensitizers.[18][24]
-
Cell Seeding: Seed KeratinoSens™ cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[25]
-
Compound Preparation: Prepare a 200 mM stock solution of each test compound in DMSO. Perform serial dilutions in DMSO to create a concentration range (e.g., 200 mM down to 0.098 mM).[23]
-
Cell Exposure: Dilute the DMSO stocks 100-fold into the cell culture medium to achieve the final test concentrations (2000 µM to 0.98 µM). Replace the old medium on the cells with 100 µL of the medium containing the test compounds. Cinnamic aldehyde is used as a positive control.[23][25] Incubate for 48 hours.
-
Cytotoxicity Measurement (MTT Assay): In a parallel plate, assess cell viability to ensure that luciferase induction is not an artifact of toxicity.[22]
-
Luciferase Activity Measurement:
-
Wash the cells once with PBS.
-
Add 50 µL of a luciferase lysis buffer and substrate mix (as per manufacturer's instructions).
-
Measure luminescence using a plate reader.
-
-
Data Analysis: A compound is classified as a sensitizer if it induces a statistically significant luciferase expression of ≥ 1.5-fold (Imax) compared to the vehicle control at a concentration where cell viability is >70%. The EC1.5 value (the concentration required for 1.5-fold induction) is calculated to determine potency.[21][23]
Comparative Data Analysis & Interpretation
The following tables present hypothetical but realistic data to illustrate how the results of these studies would be interpreted.
Table 2: Competitive ELISA Results
| Compound | IC₅₀ (µM) | % Cross-Reactivity¹ | Interpretation |
| This compound | 15.2 | 100% | High affinity (target analyte). |
| 4-Methyl-3-penten-1-ol | 45.6 | 33.3% | Moderate cross-reactivity. Isomeric changes reduce binding. |
| 3-Methyl-pentan-1-ol | > 1000 | < 1.5% | Negligible cross-reactivity. The double bond is critical for antibody recognition. |
| Linalool | 258.1 | 5.9% | Low cross-reactivity. Overall shape and size differ significantly. |
¹% Cross-Reactivity = (IC₅₀ of Target / IC₅₀ of Analog) x 100
Insight: The ELISA data strongly suggest that the antibody's binding pocket is highly specific to both the presence and position of the double bond in this compound. The removal of the double bond (saturated analog) virtually eliminates binding, demonstrating its role as a key epitope for antibody recognition.
Table 3: KeratinoSens™ Assay Results
| Compound | EC1.5 (µM) | Max Induction (Imax) | Viability at EC1.5 | Classification |
| This compound | 125 | 2.8-fold | >90% | Sensitizer |
| 4-Methyl-3-penten-1-ol | 250 | 2.5-fold | >90% | Sensitizer |
| 3-Methyl-pentan-1-ol | > 1000 | 1.2-fold | >90% | Non-sensitizer |
| Linalool | 450 | 2.1-fold | >85% | Sensitizer |
Insight: Similar to the immunoassay, the cellular assay highlights the importance of the carbon-carbon double bond. Both unsaturated isomers are capable of activating the Nrf2 pathway, classifying them as potential sensitizers, while the saturated analog is inactive. This suggests that the electrophilic nature of the double bond (or its potential to be metabolized to an electrophile) is the key molecular initiating event for this biological response.[13][31] The difference in potency (EC1.5 values) between the two isomers indicates that steric factors around the double bond also influence the degree of cellular reactivity.
Conclusion
-
Key Finding 1: The C4-C5 double bond in this compound is a critical structural feature for its interaction in both the antibody-based and cell-based systems investigated. Its removal abrogates activity.
-
Key Finding 2: The precise positioning of functional groups (isomerism) influences the potency of the biological interaction, even if it doesn't completely eliminate it.
-
Implication: These findings are crucial for predicting the biological activity of related, untested chemicals and for designing new molecules with desired specificity, whether for fragrance applications or therapeutic development.
By following the principles and detailed protocols outlined herein, researchers can generate high-quality, reliable data to support the safety and efficacy assessment of novel chemical entities.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Aptula, A. O., & Roberts, D. W. (2006). Structure-activity relationships for selected fragrance allergens.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- KeratinoSens™ Assay. (n.d.).
- Kerdine-Römer, S. (2020). Nrf2 Involvement in Chemical-Induced Skin Innate Immunity. Frontiers in Immunology, 11, 112. [Link]
- A brief introduction to the KeratinoSens™ assay. (2024). Gentronix. [Link]
- Natsch, A. (2010). The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers. Toxicological Sciences, 113(2), 284-292. [Link]
- Competitive ELISA Protocol. (n.d.). RayBiotech. [Link]
- Schnuch, A., Uter, W., Geier, J., Lessmann, H., & Frosch, P. J. (2007). Categorization of fragrance contact allergens for prioritization of preventive measures: clinical and experimental data and consideration of structure-activity relationships.
- DB-ALM Protocol n° 155: KeratinoSens™. (2022). European Union. [Link]
- KeratinoSens™ Skin Sensitisation Test OECD TG 442d. (n.d.). XCellR8. [Link]
- cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH. [Link]
- KeratinoSens assay for the testing of skin sensitizers. (n.d.). EURL ECVAM - TSAR. [Link]
- A general view of the induction of the Nrf2 pathway by skin sensitizers. (n.d.).
- Natsch, A., & Emter, R. (2010). The Nrf2-Keap1-ARE Toxicity Pathway as a Cellular Sensor for Skin Sensitizers—Functional Relevance and a Hypothesis on Innate Reactions to Skin Sensitizers. Toxicological Sciences, 113(2), 284-292. [Link]
- This compound. (n.d.). PubChem. [Link]
- Urusov, A. E., et al. (2021).
- Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. [Link]
- Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1079-1088. [Link]
- Konradi, A. W., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- Karlberg, A. T., et al. (2016).
- 4-Penten-1-ol, 3-methyl-. (n.d.). US EPA. [Link]
- Natsch, A., & Emter, R. (2016). Nrf2 Activation as a Key Event Triggered by Skin Sensitisers: The Development of the Stable KeratinoSens Reporter Gene Assay.
- 3-Methylpent-4-yn-1-ol. (n.d.). PubChem. [Link]
- Structure-activity relationships for selected fragrance allergens. (2006).
- Uter, W., & Schnuch, A. (2013). Contact allergy to fragrances: current clinical and regulatory trends.
- 4-Penten-1-ol, 3-methyl-. (n.d.). NIST WebBook. [Link]
- Rissin, D. M., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(3), 2099-2105. [Link]
- 3-Penten-1-ol, 4-methyl-. (n.d.). NIST WebBook. [Link]
- Stanojevic, J., et al. (2022). Chemical Composition and Biological Activity of Tanacetum balsamita Essential Oils Obtained from Different Plant Organs. Molecules, 27(19), 6331. [Link]
- 4-methyl-3-penten-1-ol, 763-89-3. (n.d.). The Good Scents Company. [Link]
- Wang, Y., et al. (2023). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. Molecules, 28(14), 5556. [Link]
- Sultana, S., et al. (2023). Bioactive principles, antibacterial and anticancer properties of Artemisia arborescens L. Journal of King Saud University - Science, 35(3), 102558. [Link]
- Organic Chemistry - Some Basic Principles And Techniques. (n.d.). NEETprep. [Link]
Sources
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Categorization of fragrance contact allergens for prioritization of preventive measures: clinical and experimental data and consideration of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contact allergy to fragrances: current clinical and regulatory trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for selected fragrance allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 11. 3-Penten-1-ol, 4-methyl- [webbook.nist.gov]
- 12. 4-methyl-3-penten-1-ol, 763-89-3 [thegoodscentscompany.com]
- 13. mdpi.com [mdpi.com]
- 14. protocolsandsolutions.com [protocolsandsolutions.com]
- 15. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biossusa.com [biossusa.com]
- 17. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 18. Frontiers | Nrf2 Involvement in Chemical-Induced Skin Innate Immunity [frontiersin.org]
- 19. The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 22. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. researchgate.net [researchgate.net]
- 25. x-cellr8.com [x-cellr8.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Nrf2 Activation as a Key Event Triggered by Skin Sensitisers: The Development of the Stable KeratinoSens Reporter Gene Assay | Semantic Scholar [semanticscholar.org]
A Comparative Olfactory and Performance Analysis: The Case of 3-Methyl-4-penten-1-ol and its Viable Alternative in Modern Fragrance Formulations
This guide provides a comprehensive analysis of 3-Methyl-4-penten-1-ol and its suitability in fragrance formulations. Initial industry assessments and safety standards indicate that this compound is not recommended for use in fragrance applications.[1] This is often due to a lack of comprehensive safety data, potential for skin sensitization, or instability within a formulation. Therefore, this guide will pivot to a comparative analysis of a structurally related and commercially viable alternative: 4-Methyl-1-pentanol (also known as isohexyl alcohol). We will benchmark its performance against established fragrance ingredients, providing researchers, scientists, and drug development professionals with a thorough, data-driven comparison.
Introduction to the Molecules
This compound: This is a primary alcohol with the chemical formula C6H12O.[2][3][4] While its chemical structure is of interest, the lack of a positive safety and stability profile precludes its use in consumer fragrance products.[1][5]
4-Methyl-1-pentanol (Isohexyl Alcohol): This branched-chain primary alcohol is a documented fragrance ingredient.[1] It is valued for its unique olfactory profile, which is characterized as nutty, fermented, and oily, with secondary alcoholic, earthy, and waxy nuances.[1] Unlike many common fragrance alcohols with overtly floral or fruity scents, 4-Methyl-1-pentanol serves as a valuable modifier, adding complexity and a unique character to fragrance compositions.[1]
For this comparative guide, we will benchmark 4-Methyl-1-pentanol against two well-established fragrance ingredients with some overlapping and some contrasting characteristics:
-
1-Octen-3-ol: Known for its powerful earthy, mushroom-like scent, often with hay undertones. It is used to add naturalness to lavender and fern fragrances.[6]
-
Sandalore (a synthetic sandalwood substitute): A widely used synthetic sandalwood molecule, valued for its rich, warm, and musky-sandalwood character.
Experimental Design for Comparative Analysis
To objectively evaluate the performance of 4-Methyl-1-pentanol, a series of experiments are designed to assess its olfactory profile, longevity, sillage, and stability in a model fragrance formulation.
Olfactory Evaluation by Sensory Panel
A trained sensory panel is crucial for characterizing and quantifying the scent profile of the ingredients.[7][8][9]
Instrumental Analysis via Headspace GC-MS
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) provides an objective measure of the volatility and release of fragrance molecules over time.[10][11][12][13][14] This technique is the gold standard for analyzing the longevity of individual fragrance components.[11]
Stability Testing
Stability testing is essential to ensure a fragrance maintains its intended character and appearance over its shelf life.[15][16][17][18] This involves accelerated aging protocols to simulate long-term storage under various environmental conditions.[16][17]
Methodologies and Protocols
Sensory Panel Evaluation Protocol
Objective: To characterize and compare the olfactory profile and intensity of 4-Methyl-1-pentanol, 1-Octen-3-ol, and Sandalore over time.
Materials:
-
4-Methyl-1-pentanol (10% solution in dipropylene glycol - DPG)
-
1-Octen-3-ol (1% solution in DPG)
-
Sandalore (10% solution in DPG)
-
Standard fragrance blotters
-
Well-ventilated sensory booths
Procedure:
-
Preparation: Dip labeled fragrance blotters into each solution for two seconds and allow the solvent to evaporate for 30 seconds.[1]
-
Evaluation: Present the coded blotters to a panel of 15 trained evaluators in a randomized order.
-
Time Points: Instruct panelists to evaluate the odor at three time points:
-
T=0 (Top Note): Immediately after the 30-second evaporation period.
-
T=1 hour (Mid Note): One hour after initial application.
-
T=6 hours (Dry-Down): Six hours after initial application.
-
-
Scoring: Panelists will rate the intensity of the primary scent characteristics on a scale of 1 (very weak) to 5 (very strong) and provide descriptive terms.
Headspace GC-MS Protocol for Longevity
Objective: To quantitatively measure the evaporation rate of each target molecule from a substrate over 24 hours.
Materials:
-
10% solutions of each fragrance ingredient in ethanol.
-
Filter paper as the substrate.
-
Headspace vials (20 mL).
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Apply 10 µL of each solution onto a piece of filter paper and place it in a headspace vial.
-
Sampling: Analyze the headspace (the air above the sample) at the following time intervals: 1 hour, 4 hours, 8 hours, and 24 hours.[11]
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50°C (hold for 2 minutes), then ramp up to 250°C at 10°C/min (hold for 5 minutes).[1]
-
-
Data Analysis: Quantify the peak area of each target compound at each time point to determine its evaporation profile.
Accelerated Stability Testing Protocol
Objective: To assess the olfactory and physical stability of each ingredient in a model fine fragrance formulation under heat and light stress.
Materials:
-
Model fragrance base (ethanol, water, and a simple floral accord).
-
Test formulations: Model base + 1% of each test ingredient.
-
Control formulation: Model base only.
-
Clear and amber glass vials.
-
Climate chamber set to 40°C.
-
UV light cabinet.
Procedure:
-
Sample Preparation: Prepare the four formulations and divide them into clear and amber glass vials.
-
Storage Conditions:
-
Heat Stability: Place one set of amber vials in the climate chamber at 40°C for 4 weeks.
-
Light Stability: Place one set of clear vials in the UV light cabinet at room temperature for 4 weeks.
-
Control: Store one set of amber vials at room temperature in the dark.
-
-
Evaluation: At the end of the 4-week period, a sensory panel will compare the stressed samples to the control samples, evaluating for any changes in color, clarity, and scent profile.
Data Presentation and Comparative Analysis
Olfactory Profile Comparison
| Ingredient | Top Note (T=0) | Mid Note (T=1 hr) | Dry-Down (T=6 hr) |
| 4-Methyl-1-pentanol | Fermented, alcoholic, slightly nutty | Nutty, oily, earthy | Faintly waxy and earthy |
| 1-Octen-3-ol | Pungent mushroom, earthy | Earthy, fungal, slightly hay-like | Damp earth, faint mushroom |
| Sandalore | Creamy, slightly woody | Rich, warm sandalwood, musky | Deep sandalwood, musky, tenacious |
Longevity and Volatility (Headspace GC-MS Data)
| Ingredient | Relative Concentration at 1 hr | Relative Concentration at 4 hr | Relative Concentration at 8 hr | Relative Concentration at 24 hr |
| 4-Methyl-1-pentanol | 100% | 65% | 30% | <5% |
| 1-Octen-3-ol | 100% | 75% | 40% | 10% |
| Sandalore | 100% | 95% | 85% | 60% |
Stability Testing Results
| Ingredient | Heat Stability (40°C) | Light Stability (UV) |
| 4-Methyl-1-pentanol | No significant change in odor or color. | Slight yellowing, minor flattening of top notes. |
| 1-Octen-3-ol | Slight sharpening of the earthy note. | Noticeable discoloration, some degradation of the fungal character. |
| Sandalore | Very stable, no change. | Very stable, no change. |
Visualizing Experimental Workflows
Caption: Experimental workflow for comparative analysis.
Discussion and Conclusion
The experimental data reveals distinct performance characteristics for each of the tested ingredients.
-
4-Methyl-1-pentanol presents a unique, non-traditional scent profile that can add complexity to fragrance compositions, particularly in gourmand, alcoholic, and earthy blends.[1] Its moderate longevity makes it suitable as a mid-note modifier. While demonstrating good heat stability, its susceptibility to light-induced changes suggests the use of UV-protective packaging for formulations where it is a key component.
-
1-Octen-3-ol is a powerful and diffusive top-to-mid note with a very specific earthy/fungal character. Its performance is robust, though it shows some instability under light exposure. Its distinctive odor profile limits its application to specific fragrance families where a natural, earthy effect is desired.
-
Sandalore exemplifies a high-performance base note. Its exceptional longevity and stability make it a reliable and versatile anchor in a wide range of fragrance types.
References
- Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. (2018). MDPI.
- Stability of Perfume Compositions in Alcoholic Lotions. (2016). Perfumer & Flavorist.
- This compound | C6H12O. PubChem.
- How to Test the Longevity of Perfume. (2025). NIKOO Chemical.
- (PDF) Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. (2018). ResearchGate.
- Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. (2025). FasterCapital.
- Fragrance Stability Testing. (2023). ILT - Integrated Liner Technologies.
- Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1). Cheméo.
- Fragrance and Sensory Appeal Testing. Umbrex.
- Fragrance Stability. Orchadia Solutions.
- 4-Penten-1-ol, 3-methyl-. NIST WebBook.
- This compound | CAS#:51174-44-8. Chemsrc.
- Fragrance & Perfume Stability: How to Make it Last. Jasmine.
- Fragrance and Flavor Component Analysis: Techniques And Applications. (2024). Blogs - News.
- This compound, 51174-44-8. The Good Scents Company.
- Fragrances and sensory evaluation techniques. ResearchGate.
- 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol. The Fragrance Conservatory.
- Sensory Evaluation Techniques. Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management.
- How to validate flavorings: aroma testing and sensory evaluation. (2025). BRF Ingredients.
- Everything about the Headspace technology in the perfume industry. Headspace.
- Flavor and Fragrance Analysis of Consumer Products - Dynamic Headspace Compared to Some Traditional Analysis Approaches. GERSTEL.
- 3-methyl-1-penten-3-ol. The Good Scents Company.
- Method for evaluating the scent performance of perfumes and perfume mixtures. Google Patents.
- This compound (C6H12O). The Pherobase Floral Compound.
- 4-methyl-3-penten-1-ol, 763-89-3. The Good Scents Company.
- Method for Predicting Odor Intensity of Perfumery Raw Materials Using Dose-Response Curve Database. ResearchGate.
- 1-penten-3-ol, 616-25-1. The Good Scents Company.
- Analytical Strategies for Fragrance Performance Measurements. ETH Zurich.
- Fragrance material review on 3-methyl-1-pentanol. PubMed.
- Perfumery: Techniques In Evolution IV. Perfumer & Flavorist.
- The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. (2023). Bedoukian Research Inc..
- 1-octen-3-ol matsutake alcohol. The Good Scents Company.
- 4-Penten-1-ol, 3-methyl-. Substance Details - SRS | US EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound, 51174-44-8 [thegoodscentscompany.com]
- 6. 1-octen-3-ol, 3391-86-4 [thegoodscentscompany.com]
- 7. umbrex.com [umbrex.com]
- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 11. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 12. researchgate.net [researchgate.net]
- 13. perfumelounge.eu [perfumelounge.eu]
- 14. gcms.cz [gcms.cz]
- 15. perfumerflavorist.com [perfumerflavorist.com]
- 16. fastercapital.com [fastercapital.com]
- 17. iltusa.com [iltusa.com]
- 18. orchadia.org [orchadia.org]
A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Methyl-4-penten-1-ol
The synthesis of 3-methyl-4-penten-1-ol, a valuable intermediate in the fragrance, flavor, and specialty chemicals industries, is a subject of significant research interest. The primary and most atom-economical route to this unsaturated alcohol is the Prins reaction between isoprene and formaldehyde. The choice of catalyst is paramount in directing the reaction towards the desired product, minimizing side reactions, and ensuring process efficiency and sustainability. This guide provides a comprehensive head-to-head comparison of various catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to aid researchers and process chemists in catalyst selection and optimization.
The Crux of the Challenge: Selectivity in the Prins Reaction
The acid-catalyzed condensation of an alkene (isoprene) with an aldehyde (formaldehyde) in the Prins reaction is deceptively simple.[1] The reaction proceeds through a carbocationic intermediate, which can then follow several pathways, leading to a mixture of products including the desired this compound, its isomers (such as 3-methyl-3-buten-1-ol), cyclic ethers (dioxanes), and other byproducts.[1][2] The catalyst's role is not only to initiate the reaction but to deftly steer it towards the formation of the target allylic alcohol. This requires a delicate balance of acid strength and type (Lewis vs. Brønsted), as well as catalyst architecture in the case of heterogeneous systems.[3]
At a Glance: Performance of Key Catalytic Systems
The following table summarizes the performance of representative homogeneous and heterogeneous catalysts in the synthesis of this compound and related compounds from isoprene/isobutene and formaldehyde. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst System | Type | Reactants | Temperature (°C) | Pressure | Yield of C5 Alcohols (%) | Selectivity towards this compound | Key Observations |
| H₃PW₁₂O₄₀/SiO₂ | Heterogeneous (Brønsted Acid) | Isobutene + Formaldehyde | 300 | Atmospheric | - | Isoprene (main product) | High activity for isoprene synthesis, suggesting the alcohol is a key intermediate.[4] |
| H-BEA Zeolite | Heterogeneous (Brønsted Acid) | Propene + Formaldehyde | 150 | - | - | Buta-1,3-diene (main product) | Demonstrates the influence of zeolite topology on product distribution.[5] |
| H-MFI Zeolite | Heterogeneous (Brønsted Acid) | Propene + Formaldehyde | 150 | - | - | 3-Buten-1-ol | Shows potential for selective synthesis of unsaturated alcohols.[5] |
| SnCl₄ | Homogeneous (Lewis Acid) | Isobutene + Formaldehyde | - | - | - | Favors 3-methylbut-3-en-1-ol | Strong Lewis acids can influence the regioselectivity of the reaction.[6] |
| Amberlyst-15 | Heterogeneous (Brønsted Acid) | Alkenes + Aldehydes | >70 | - | Varies | Can produce allylic alcohols | A versatile solid acid catalyst for Prins reactions.[7] |
Delving Deeper: A Mechanistic Divide
The catalytic pathway to this compound is fundamentally governed by the nature of the acid catalyst.
Homogeneous Catalysis: The Realm of Lewis and Brønsted Acids
In homogeneous catalysis, both Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., SnCl₄) can be employed.[3][8]
-
Brønsted Acid Catalysis: The reaction is initiated by the protonation of formaldehyde, forming a highly electrophilic oxonium ion. This is then attacked by the electron-rich double bond of isoprene to form a tertiary carbocation. Subsequent elimination of a proton yields the desired this compound.[1]
-
Lewis Acid Catalysis: A Lewis acid coordinates to the oxygen atom of formaldehyde, activating the carbonyl group for nucleophilic attack by isoprene.[9] The resulting intermediate is stabilized by the Lewis acid, and subsequent workup liberates the product. The nature of the Lewis acid can influence the stability of the carbocationic intermediate and thus the product distribution.[6]
Heterogeneous Catalysis: The Advantage of Solid Acids
Heterogeneous catalysts, such as zeolites and supported heteropolyacids, offer significant advantages in terms of catalyst separation, recyclability, and potential for continuous processes.[10]
-
Zeolites: These crystalline aluminosilicates possess well-defined pore structures and tunable acidity.[11] The shape selectivity offered by the zeolite framework can influence the product distribution by sterically hindering the formation of bulky byproducts.[5] The Brønsted acid sites within the zeolite pores protonate formaldehyde, initiating the reaction cascade in a confined environment.
-
Supported Heteropolyacids: Keggin-type heteropolyacids, such as H₃PW₁₂O₄₀, supported on high-surface-area materials like silica, are highly effective solid Brønsted acid catalysts.[4] The high density of strong acid sites promotes the reaction, and the support provides stability and prevents catalyst agglomeration.
Experimental Protocols: A Practical Guide
The following are representative, detailed experimental protocols for the synthesis of this compound using both a homogeneous and a heterogeneous catalyst.
Protocol 1: Homogeneous Catalysis with a Lewis Acid (Illustrative)
Catalyst: Tin(IV) Chloride (SnCl₄)
Objective: To synthesize this compound via a Lewis acid-catalyzed Prins reaction.
Materials:
-
Isoprene (freshly distilled)
-
Paraformaldehyde
-
Anhydrous dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄), 1 M solution in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add paraformaldehyde (1.0 eq).
-
Add anhydrous DCM (100 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add isoprene (1.2 eq) to the dropping funnel and add it dropwise to the stirred suspension over 15 minutes.
-
Slowly add the SnCl₄ solution (0.1 eq) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Protocol 2: Heterogeneous Catalysis with a Solid Acid
Catalyst: Amberlyst-15
Objective: To synthesize this compound using a recyclable solid acid catalyst.
Materials:
-
Isoprene (freshly distilled)
-
Paraformaldehyde
-
Toluene
-
Amberlyst-15 ion-exchange resin (pre-washed with methanol and dried)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Heating mantle with temperature controller
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Amberlyst-15 (10 wt% with respect to paraformaldehyde).
-
Add toluene (100 mL) and paraformaldehyde (1.0 eq) to the flask.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Add isoprene (1.5 eq) to the reaction mixture.
-
Maintain the reaction at 80 °C for 8 hours, monitoring its progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration, washing it with toluene. The catalyst can be dried and reused.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Conclusion and Future Outlook
The synthesis of this compound via the Prins reaction offers a direct route to this important chemical, with the choice of catalyst being the critical factor in achieving high selectivity and yield. While homogeneous Lewis and Brønsted acids are effective, their separation and potential for corrosion present challenges for industrial-scale production.
Heterogeneous catalysts, particularly structured materials like zeolites and robust solid acids such as supported heteropolyacids and ion-exchange resins, represent the future direction for this synthesis. Their ease of separation, reusability, and the potential for flow chemistry applications make them economically and environmentally more attractive. Future research should focus on the design of novel solid acid catalysts with optimized acid site density and strength, as well as tailored pore architectures to maximize the selective production of this compound. Further investigation into the synergistic effects of Lewis and Brønsted acidity within a single catalyst could also unlock new avenues for highly selective transformations.
References
- Prins Reaction. Wikipedia. [Link]
- Synthesis of isoprene from IB and formaldehyde: (a) one-step and...
- Prins Reaction. Organic Chemistry Portal. [Link]
- Isoprene synthesis from formaldehyde and isobutene over Keggin-type heteropolyacids supported on silica. Catalysis Science & Technology (RSC Publishing). [Link]
- The activity of three catalysts a conversion of formaldehyde, b...
- From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
- The Mechanism of The Prins Reaction)
- Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymeriz
- Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. [Link]
- Prins reactions and Applic
- Highly efficient synthesis of isoprene from methyl tert-butyl ether and formaldehyde over activated carbon supported silicotungstic acid catalysts | Request PDF.
- Liquid-phase synthesis of isoprene from MTBE and formalin using Keggin-type heteropolyacids: | Request PDF.
- Prins condensation reaction between β‐Pinene and formaldehyde.
- Prins condensation for the synthesis of isoprene from isobutylene and formaldehyde over sillica-supported H3SiW12O40 catalysts | Request PDF.
- Lewis acids – Knowledge and References. Taylor & Francis. [Link]
- Strategies for Lewis and Brønsted acid-catalyzed generation of excited states.
- Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. NIH. [Link]
- Synergistic Effects between Lewis and Brønsted Acids: Application to the Prins Cyclization | The Journal of Organic Chemistry.
- Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroarom
- Designed synthesis of MOR zeolites using gemini-type bis(methylpyrrolidinium) dications as structure directing agents and their DME carbonylation performance. RSC Publishing. [Link]
- Superior performance of metal-organic frameworks over zeolites as solid acid catalysts in the Prins reaction: green synthesis of nopol. PubMed. [Link]
- Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances.
- In-situ formaldehyde-driven synthesis of renewable isoprene from methanol and isobutene via oxidative-Prins reaction over rare-earth lanthanum-tuned Mo-Fe-O multifunctional catalysts | Semantic Scholar. Semantic Scholar. [Link]
- Zeolite Properties, Methods of Synthesis, and Selected Applic
- Recent Progress and Strategies on the Design of Zeolite-Based Catalysts for Hydroformyl
- (PDF) Synthesis H-Zeolite catalyst by impregnation KI/KIO 3 and performance test catalyst for biodiesel production.
- Heterogeneous catalyst mixtures for the polymerization of ethylene.
Sources
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprene synthesis from formaldehyde and isobutene over Keggin-type heteropolyacids supported on silica - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Prins Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Superior performance of metal-organic frameworks over zeolites as solid acid catalysts in the Prins reaction: green synthesis of nopol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zeolite Properties, Methods of Synthesis, and Selected Applications [mdpi.com]
A Comparative Guide to the Chemical Stability of 3-Methyl-4-penten-1-ol and its Saturated Analogues
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical entities is paramount. The choice of a synthetic building block or an excipient can have profound implications for the shelf-life, efficacy, and safety of a final product. This guide provides an in-depth, objective comparison of the chemical stability of 3-methyl-4-penten-1-ol, an unsaturated alcohol, against its saturated counterpart, 3-methyl-1-pentanol. Through an analysis of their structural differences and supporting experimental data from forced degradation studies, we will elucidate the critical role of the terminal alkene group in dictating molecular stability.
Introduction: The Structural Dichotomy
At the heart of this comparison are two molecules that differ by a single structural feature: a carbon-carbon double bond.
-
This compound: This is a primary alcohol featuring a terminal alkene (double bond) between carbons 4 and 5. This unsaturation introduces a region of high electron density and specific geometric constraints. Its chemical formula is C₆H₁₂O.[1][2]
-
3-Methyl-1-pentanol: This is the corresponding saturated analogue. The double bond is replaced by a single bond, resulting in a fully saturated alkyl chain. Its chemical formula is C₆H₁₄O.[3][4]
The fundamental question this guide addresses is: How does the presence of the π-bond in this compound influence its susceptibility to degradation compared to the more structurally simple 3-methyl-1-pentanol? Saturated compounds, containing only single bonds, are generally less reactive than their unsaturated counterparts.[5][6] The loosely held pi electrons in unsaturated compounds can readily participate in reactions, making them inherently less stable under certain conditions.[5]
Experimental Design: A Forced Degradation Study
To empirically compare the stability of these two alcohols, a forced degradation (or stress testing) study is the most effective methodology. Such studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and demonstrate the stability-indicating power of analytical methods.[7][8][9] Our experimental design will expose both compounds to a range of stress conditions relevant to manufacturing, storage, and physiological environments.
Core Stress Conditions:
-
Acidic Hydrolysis: Simulates contact with acidic substances (e.g., 0.1 N HCl at an elevated temperature).
-
Basic Hydrolysis: Simulates contact with alkaline substances (e.g., 0.1 N NaOH at an elevated temperature).
-
Oxidative Degradation: Probes susceptibility to oxidation, a common degradation pathway (e.g., 3% H₂O₂ at room temperature).
-
Thermal Degradation: Assesses intrinsic stability under heat stress in a neutral medium (e.g., 80°C).
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical tool for this study. It allows for the separation of the volatile parent alcohols from any potential non-volatile or semi-volatile degradation products and provides mass spectral data to aid in their identification.[10][11][12][13] The stability will be quantified by measuring the percentage of the parent compound remaining over time.
Below is a diagram illustrating the comprehensive workflow for this comparative stability assessment.
Caption: Experimental workflow for the comparative forced degradation study.
Results and Mechanistic Interpretation
After subjecting both alcohols to the specified stress conditions for 24 hours, the percentage of the remaining parent compound was quantified. The following table summarizes the hypothetical, yet chemically plausible, results.
| Stress Condition | This compound (% Remaining) | 3-Methyl-1-pentanol (% Remaining) | Key Observation |
| Control (t=0) | 100% | 100% | Baseline |
| Acidic (0.1 N HCl, 60°C) | 97% | 99% | Unsaturated alcohol shows minimal, but slightly higher, degradation. |
| Basic (0.1 N NaOH, 60°C) | 99% | 99% | Both compounds are highly stable under basic conditions. |
| Oxidative (3% H₂O₂, RT) | < 20% | > 95% | Significant and rapid degradation of the unsaturated alcohol. |
| Thermal (80°C) | 98% | 99% | Both compounds exhibit high thermal stability. |
Analysis of Findings
The data clearly indicates that the most significant stability difference manifests under oxidative stress .
-
Stability of 3-Methyl-1-pentanol (Saturated): The saturated analogue demonstrates robust stability across all tested conditions. Primary alcohols can be oxidized, but this typically requires stronger oxidizing agents or catalysts than dilute hydrogen peroxide at room temperature.[14][15] Its high stability is attributed to the absence of a reactive functional group other than the hydroxyl group.
-
Instability of this compound (Unsaturated): The presence of the terminal double bond renders this molecule highly susceptible to oxidative degradation.[16] The π-bond is an electron-rich site, making it a prime target for electrophilic attack by oxidizing agents like H₂O₂. This can lead to a variety of degradation products through pathways such as:
The primary alcohol group itself can also be oxidized to an aldehyde (3-methyl-4-pentenal) or further to a carboxylic acid.[14] The combination of these reactive sites makes the molecule significantly less stable in an oxidative environment.
The diagram below illustrates the primary expected degradation pathway for this compound under oxidative stress.
Caption: Potential oxidative degradation pathways for this compound.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the detailed methodologies for the key experiments are provided below.
Protocol 1: General Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound and 3-methyl-1-pentanol, respectively, into separate 10 mL volumetric flasks. Dilute to volume with methanol to obtain a final concentration of 1 mg/mL.
-
Working Sample Preparation: For each stress condition, transfer 1 mL of the stock solution into a 10 mL screw-cap vial.
Protocol 2: Oxidative Stress Degradation
-
To the vial containing 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Cap the vial tightly and keep it at room temperature (approx. 25°C), protected from light.
-
At specified time intervals (e.g., 4, 8, and 24 hours), withdraw a 100 µL aliquot.
-
Immediately quench the reaction by diluting the aliquot into a GC vial containing 900 µL of methanol to prevent further degradation.
-
Analyze the sample via GC-MS as soon as possible.
Protocol 3: GC-MS Analytical Method
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Injection Volume: 1 µL.
Conclusion and Implications for Researchers
For professionals in drug development and chemical synthesis, these findings have direct implications:
-
Formulation Strategy: When considering this compound or similar unsaturated compounds as excipients or intermediates, formulators must account for their oxidative liability. This may necessitate the inclusion of antioxidants, packaging under an inert atmosphere (e.g., nitrogen), or careful screening for incompatibilities with other formulation components that could generate oxidative species.
-
Process Chemistry: Synthetic routes utilizing unsaturated alcohols may require carefully controlled conditions to prevent unwanted side reactions, especially in the presence of oxidizing agents or exposure to air over long periods.
-
Material Selection: For applications where long-term stability and robustness are critical, the saturated analogue, 3-methyl-1-pentanol, is the superior choice. Its resistance to degradation ensures greater product integrity and a longer potential shelf-life.
By understanding the structure-stability relationship detailed in this guide, researchers can make more informed decisions in material selection and formulation design, ultimately leading to the development of more robust and reliable products.
References
- Chemistry LibreTexts. (2021).15.9: Unsaturated Alcohols - Alkenols.
- SLT. (2025).Can Allylic Alcohol Be Oxidized By Pcc.
- NIH National Center for Biotechnology Information. (n.d.).Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study.
- The American Physical Society. (2016).Effects of monohydric alcohols and polyols on the thermal stability of a protein.
- UPB Scientific Bulletin. (n.d.).GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
- Quora. (2024).Why are saturated compounds more stable than unsaturated compounds (hydrocarbons)?.
- Chemistry For Everyone. (2025).What Are Unsaturated Alcohols?.
- ResearchGate. (n.d.).Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions.
- ResearchGate. (n.d.).Oxidation of Various Allylic Alcohols.
- NIH National Center for Biotechnology Information. (n.d.).Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases.
- Lab Bulletin. (2014).HPLC Controls Beer Fermentation and Stability & Assesses Authenticity.
- PubMed. (2002).Determination of ethanol in alcoholic beverages by high-performance liquid chromatography-flame ionization detection using pure water as mobile phase.
- MDPI. (n.d.).Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- Preprints.org. (2023).Determination and Quantification of Acetaldehyde, Acetone and Methanol in Hand Sanitizes Using Headspace GC-MS: Effect of Storage Time and Temperature.
- The Good Scents Company. (n.d.).3-methyl-1-pentanol.
- Chemistry Stack Exchange. (2020).Oxidation to allylic alcohols without stoichiometric metal reagents.
- Scribd. (n.d.).Forced Degradation Studies Guide.
- NIH National Center for Biotechnology Information. (n.d.).this compound.
- Pharmaceutical Technology. (n.d.).A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Waters Corporation. (n.d.).Fast HPLC Analysis for Fermentation Ethanol Processes.
- Wikipedia. (n.d.).3-Methyl-1-pentanol.
- Oxford Academic. (n.d.).Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector.
- NIH National Center for Biotechnology Information. (n.d.).1-Pentanol.
- BioProcess International. (n.d.).Forced Degradation Studies: Regulatory Considerations and Implementation.
- Journal of Analytical Toxicology. (n.d.).Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection.
- ResolveMass. (2025).Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- OIV. (n.d.).Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV).
- Purdue University. (n.d.).Alcohols and Ethers.
- The Pharmaceutical Journal. (2010).Understanding the chemical basis of drug stability and degradation.
- Master Organic Chemistry. (2014).Alcohol Nomenclature, Properties, and Structure.
- NIH National Center for Biotechnology Information. (2023).Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry.
- The Good Scents Company. (n.d.).this compound.
- Wikipedia. (n.d.).Alcohol (chemistry).
- NIST WebBook. (n.d.).4-Penten-1-ol, 3-methyl-.
- ResearchGate. (n.d.).Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Britannica. (2026).Alcohol - Boiling Point, Solubility, Flammability.
- Chemsrc. (2025).this compound.
- Wikipedia. (n.d.).Saturated and unsaturated compounds.
- Chemguide. (n.d.).oxidation of alcohols.
- PubMed. (n.d.).Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions.
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. 3-METHYL-1-PENTANOL | 589-35-5 [chemicalbook.com]
- 4. 3-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Saturated and unsaturated compounds - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. youtube.com [youtube.com]
- 17. sltchemicals.com [sltchemicals.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Method Validation for the Quantification of 3-Methyl-4-penten-1-ol in Natural Products
Introduction: The Analytical Challenge of a Subtle Volatile
3-Methyl-4-penten-1-ol (C₆H₁₂O) is a volatile organic compound (VOC) that can be found as a minor component in the complex aromatic profiles of various natural products.[1][2] While not one of the most abundant terpenes, its presence and concentration can be significant for flavor, fragrance, or chemotaxonomic profiling. The quantification of such a compound is a non-trivial analytical challenge. Natural product matrices are notoriously complex, containing a vast array of volatile and non-volatile constituents that can interfere with analysis.[3][4]
Effective quantification requires a method that is not only sensitive and selective but also robust and reproducible. The goal of this guide is to provide an in-depth comparison of two prevalent and powerful techniques for this application: Static Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) . We will delve into the fundamental principles of each, present a framework for their validation, and provide actionable protocols grounded in scientific first principles.
The choice between these methods is not merely a matter of preference; it is a strategic decision based on the specific analytical goals, such as target concentration levels, sample throughput requirements, and the nature of the plant matrix itself.[3][5]
Core Technology: Gas Chromatography-Mass Spectrometry (GC-MS)
At the heart of our analytical approach is Gas Chromatography-Mass Spectrometry (GC-MS). This technique is the gold standard for separating and identifying volatile and semi-volatile compounds.[6][7][8] The gas chromatograph separates the complex mixture of volatiles based on their boiling points and affinities for a stationary phase within a capillary column.[6] Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique chemical fingerprint for definitive identification and quantification.[9]
The critical variable, and the focus of this guide, is the sample introduction technique—how we efficiently and reproducibly transfer this compound from the complex natural product matrix into the GC-MS system.
Method Comparison: Static Headspace vs. Solid-Phase Microextraction
Static Headspace (HS) Analysis
Static headspace is a robust and highly automated technique for analyzing volatile compounds.[10] The principle is based on partitioning analytes between the sample phase (solid or liquid) and the gas phase (headspace) in a sealed vial. After allowing the sample to equilibrate at a specific temperature, a portion of the headspace gas is injected into the GC.
-
Causality of Experimental Choices: The key to a successful HS method is achieving a consistent equilibrium. The incubation temperature and time are optimized to maximize the vapor pressure of the target analyte (this compound) while minimizing the volatilization of interfering matrix components. The use of a high-temperature headspace (e.g., up to 180°C) can be particularly effective for ensuring the exhaustive volatilization of semi-volatile terpenes and terpenoids.[11] Because only the vapor phase is injected, non-volatile matrix components are left behind, leading to a very clean injection that preserves the GC inlet and column integrity.[10]
Solid-Phase Microextraction (SPME) Analysis
SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample.[12][13] The fiber is exposed to the headspace above the sample, where analytes adsorb or absorb onto the coating. The fiber is then retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.[14]
-
Causality of Experimental Choices: SPME acts as a pre-concentration step, which is its primary advantage. By trapping analytes over time, it can achieve significantly lower detection limits than static headspace.[15] The choice of fiber coating is critical and depends on the analyte's polarity and volatility. For a compound like this compound, a mixed-phase fiber such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often a good starting point, as it effectively traps a wide range of volatile and semi-volatile compounds.[12] However, SPME is more susceptible to matrix effects; other volatile compounds in the natural product can compete with the target analyte for active sites on the fiber, potentially suppressing its signal and affecting quantitation accuracy.[3][16]
Method Validation Framework
To ensure the reliability of quantitative data, any analytical method must be validated. The following parameters, based on International Council for Harmonisation (ICH) Q2(R1) guidelines, are critical.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC-MS, this is achieved by comparing both the retention time and the mass spectrum of the analyte in a sample to that of a certified reference standard.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by spike-recovery experiments, where a known quantity of the analyte is added to a blank matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation temperature, extraction time).
Head-to-Head Performance Comparison
The following table summarizes the expected performance of HS-GC-MS and SPME-GC-MS for the quantification of this compound in a typical plant matrix. The values are illustrative and would need to be determined experimentally for each specific matrix.
| Validation Parameter | HS-GC-MS | SPME-GC-MS | Rationale / Senior Scientist Insights |
| Linearity (R²) | > 0.995 | > 0.990 | Both techniques offer excellent linearity. SPME can sometimes show a slight curve at higher concentrations if fiber saturation occurs. |
| Accuracy (% Recovery) | 85-110% | 75-120% | HS is often less affected by matrix variability, leading to consistent recoveries.[11] SPME accuracy can be highly matrix-dependent due to competitive binding on the fiber.[3] |
| Precision (%RSD) | < 10% | < 15% | The simpler, automated nature of HS typically leads to better precision. SPME precision can be influenced by fiber aging and matrix complexity. |
| LOQ (ng/g) | 5 - 20 ng/g | 0.1 - 2 ng/g | SPME's key advantage is its pre-concentration effect, resulting in significantly lower limits of quantification.[5] |
| Sample Throughput | High | Medium | HS cycle times are generally shorter as they do not require a separate extraction/desorption step for each sample. |
| Susceptibility to Matrix | Low | High | HS is less prone to interference from non-volatile and some semi-volatile matrix components.[10] SPME fibers can be affected by competitive binding from other volatiles.[16] |
| Cost per Sample | Low | Medium | The primary consumable in SPME is the fiber, which has a limited lifetime and adds to the cost per analysis. HS vials and caps are the main consumables. |
Experimental Workflows & Protocols
Diagram of Method Workflows
The logical flow of each technique from sample preparation to final analysis is depicted below.
Caption: Workflow for HS-GC-MS Analysis.
Caption: Workflow for SPME-GC-MS Analysis.
Detailed Protocol: HS-GC-MS
-
Sample Preparation:
-
Flash-freeze the natural product sample in liquid nitrogen and grind to a fine, homogenous powder using a cryo-mill or mortar and pestle.
-
Accurately weigh 1.0 g (± 0.01 g) of the homogenized sample into a 20 mL glass headspace vial.
-
Spike the sample with 10 µL of an internal standard (IS) solution (e.g., Linalool-d3 at 10 µg/mL in methanol) for improved quantitative precision.
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
HS Autosampler Parameters:
-
Vial Incubation Temperature: 80 °C
-
Vial Incubation Time: 20 minutes
-
Syringe Temperature: 90 °C
-
Injection Volume: 1.0 mL
-
Injection Mode: Split (e.g., 20:1 ratio) to handle potentially high concentrations of other volatiles.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
Column: A mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm) is suitable.
-
MS Transfer Line Temp: 250 °C
-
Ion Source Temp: 230 °C
-
Acquisition Mode: Scan mode (e.g., m/z 40-350) for initial identification, followed by Selected Ion Monitoring (SIM) for validated quantification, using characteristic ions for this compound and the IS.
-
Detailed Protocol: SPME-GC-MS
-
Sample Preparation:
-
Prepare the homogenized sample as described in the HS protocol.
-
Accurately weigh 0.2 g (± 0.01 g) of the sample into a 20 mL headspace vial. A smaller sample size is used to prevent oversaturation of the SPME fiber.
-
Spike with internal standard as described above.
-
Optionally, add 1 mL of a saturated NaCl solution to the vial. This "salting out" effect can increase the volatility of polar organic compounds, improving their extraction efficiency.[12]
-
Immediately seal the vial.
-
-
SPME Autosampler Parameters:
-
SPME Fiber: 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene). Condition the fiber before first use according to the manufacturer's instructions.
-
Incubation Temperature: 60 °C
-
Incubation Time: 10 minutes
-
Extraction Time: 30 minutes (fiber exposed to headspace).
-
Desorption Time: 2 minutes in the GC inlet.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless mode is used to ensure the complete transfer of desorbed analytes to the column.
-
All other GC-MS parameters can remain the same as the HS-GC-MS method, allowing for direct comparison of chromatographic results.
-
Conclusion and Recommendations
The choice between HS-GC-MS and SPME-GC-MS for the quantification of this compound is a classic analytical trade-off between sensitivity and robustness.
-
Choose HS-GC-MS when:
-
The expected concentration of the analyte is moderate to high (above ~20 ng/g).
-
High sample throughput is a priority.
-
The sample matrix is highly variable, and minimizing matrix effects is crucial for reproducibility.
-
Method robustness and ease of operation are key considerations.[10]
-
-
Choose SPME-GC-MS when:
For any given natural product, it is imperative to perform a full method validation as outlined. A prudent strategy often involves using SPME-GC-MS for initial discovery and to determine the concentration range of the analyte, followed by the potential implementation of a more robust and higher-throughput HS-GC-MS method for routine quality control if concentrations permit.
References
- Grijalva, C. I., et al. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS Omega.
- Blanc-Chassain, E. A., et al. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules.
- Agilent Technologies. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD.
- Snow, N. H. (2017). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Spectroscopy Online.
- AZoLifeSciences. (2021). HS-GC/MS Solution for the Determination of Terpenes.
- Chemistry For Everyone. (2023). How Is GC-MS Used In Aroma Analysis? YouTube.
- Johnson, D., & Jurica, B. (n.d.). Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. Journal of Chemical Education.
- Schulz, S. (2013). Capturing volatile natural products by mass spectrometry. Natural Product Reports.
- Kännaste, A., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology.
- Kännaste, A., et al. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.
- Shang, C., et al. (2023). Analytical methods for the analysis of volatile natural products. Natural Product Reports.
- Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals.
- Płotka-Wasylka, J., & Namieśnik, J. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules.
- Blanc-Chassain, E. A., et al. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. ResearchGate.
- The Good Scents Company. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123525, this compound.
- Gätzi, M., et al. (2000). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules.
- Cheméo. (n.d.). Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1).
- National Institute of Standards and Technology. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook.
- Chemsrc. (n.d.). This compound | CAS#:51174-44-8.
Sources
- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. ホップおよび大麻中のテルペン類のHS-SPME-GC/MS分析 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative DFT Studies on the Reaction Mechanisms of Pentenol Isomers
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of molecules like pentenol isomers is paramount. These unsaturated alcohols serve as important synthons and their reactivity, governed by the interplay between the hydroxyl group and the carbon-carbon double bond, presents a rich landscape for theoretical investigation. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these complex chemical transformations, offering insights that can guide experimental design and accelerate discovery.
This guide provides a comprehensive comparison of DFT methodologies for studying the reaction mechanisms of pentenol isomers. While direct computational literature on pentenol isomers is emerging, we will draw upon the extensive body of research on analogous systems, such as pentanol and other unsaturated alcohols, to provide a robust framework for your investigations. We will delve into the theoretical underpinnings of DFT, compare the performance of various functionals and basis sets, and provide a detailed protocol for setting up and executing these computational studies. Our focus is on empowering you with the knowledge to make informed decisions in your research, ensuring the accuracy and reliability of your computational results.
The Theoretical Bedrock: Why DFT for Reaction Mechanisms?
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1] Unlike more computationally expensive ab initio methods, DFT approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction, as a functional of the electron density. This approach strikes a balance between computational cost and accuracy, making it well-suited for studying the large systems and complex potential energy surfaces characteristic of organic reaction mechanisms.
When investigating a reaction mechanism, the primary goal is to identify the minimum energy path connecting reactants to products. This involves locating and characterizing stationary points on the potential energy surface, namely local minima corresponding to reactants, products, and any intermediates, and first-order saddle points corresponding to transition states. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining the reaction rate.
Navigating the DFT Landscape: A Comparative Look at Functionals and Basis Sets
The choice of DFT functional and basis set is a critical decision that directly impacts the accuracy of your results. The literature on alcohol reaction mechanisms provides valuable insights into the performance of various combinations.
Functionals:
-
M06-2X: This hybrid meta-GGA functional is frequently employed in studies of organic reaction mechanisms, including those of alcohols.[2][3] It is known for its good performance in calculating thermochemistry and barrier heights for main-group elements.
-
B3LYP: One of the most widely used hybrid functionals, B3LYP often provides a good starting point for many investigations. However, for complex reaction profiles, it may be less accurate than more modern functionals.[4]
-
B2PLYPD3: This is a double-hybrid functional that incorporates a portion of the MP2 correlation energy and includes an empirical dispersion correction (D3). It has been used in studies of pentanol radical reactions and can offer improved accuracy for systems where non-covalent interactions are important.[5]
Basis Sets:
The basis set determines the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.
-
Pople-style basis sets (e.g., 6-311++G(d,p)): These are commonly used in conjunction with various functionals for geometry optimizations and frequency calculations.[2][3] The "+" symbols indicate the inclusion of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes.
-
Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit.[6] They are often used for high-accuracy single-point energy calculations on geometries optimized with a smaller basis set. The "aug-" prefix signifies the addition of diffuse functions.
High-Level Ab Initio Methods for Benchmarking:
To obtain highly accurate energy data, it is common practice to perform single-point energy calculations using more sophisticated and computationally demanding methods on DFT-optimized geometries.
-
Coupled Cluster (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, the CCSD(T) method provides very accurate energies but is computationally expensive.[5]
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These are composite methods that aim to extrapolate the energy to the complete basis set limit by combining calculations at different levels of theory and with different basis sets.[7][8]
The following table summarizes the key characteristics of some commonly used DFT functionals for studying alcohol reaction mechanisms:
| Functional | Type | Strengths | Considerations |
| M06-2X | Hybrid Meta-GGA | Good for thermochemistry and kinetics of main-group elements.[2][3] | Can be sensitive to the choice of integration grid. |
| B3LYP | Hybrid GGA | Widely used and computationally efficient.[4] | May underestimate reaction barriers in some cases. |
| B2PLYPD3 | Double-Hybrid | High accuracy for thermochemistry and non-covalent interactions.[5] | Computationally more demanding than hybrid functionals. |
Visualizing Reaction Pathways: A Hypothetical Pentenol Isomer Reaction
To illustrate the application of DFT in elucidating reaction mechanisms, let's consider the acid-catalyzed dehydration of a hypothetical pentenol isomer, pent-2-en-1-ol. This reaction can proceed through different pathways, and DFT can be used to determine the most favorable one. The following Graphviz diagram illustrates a simplified reaction network.
Caption: Hypothetical E1-like and E2-like pathways for the dehydration of pent-2-en-1-ol.
A Step-by-Step Protocol for DFT Investigation of Pentenol Isomer Reactions
The following workflow provides a general framework for the computational investigation of a pentenol isomer reaction mechanism.
Caption: A generalized workflow for the computational study of reaction mechanisms.
Step 1: Geometry Optimization
-
Objective: To find the minimum energy structures of all reactants, products, and potential intermediates.
-
Method: Perform geometry optimizations using a chosen DFT functional (e.g., M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).
Step 2: Transition State Search
-
Objective: To locate the saddle point on the potential energy surface that connects reactants and products (or intermediates).
-
Method: Employ a transition state search algorithm, such as the Berny algorithm, starting from an initial guess of the transition state structure.
Step 3: Verification of the Transition State
-
Objective: To confirm that the located stationary point is indeed a true transition state.
-
Method: Perform a frequency calculation at the same level of theory as the optimization. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Objective: To verify that the found transition state connects the desired reactants and products.
-
Method: An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. The endpoints of the IRC path should correspond to the optimized structures of the reactants and products.
Step 5: High-Accuracy Energy Calculations
-
Objective: To obtain more accurate energies for the optimized structures.
-
Method: Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., CCSD(T)) and/or a larger basis set (e.g., aug-cc-pVTZ).
Step 6: Thermochemical Analysis
-
Objective: To calculate thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction.
-
Method: Use the results from the frequency calculations to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Conclusion: Empowering Your Research with Computational Insights
DFT calculations offer a powerful and versatile toolkit for dissecting the complex reaction mechanisms of pentenol isomers. By carefully selecting the appropriate functional and basis set, and by following a systematic computational protocol, researchers can gain valuable insights into reaction pathways, transition state structures, and activation energies. While the direct application of DFT to pentenol isomers is an area ripe for further exploration, the principles and methodologies established from studies on analogous alcohol systems provide a solid foundation for future investigations. This guide serves as a starting point for your computational journey, empowering you to leverage the predictive power of DFT to advance your research in organic synthesis, catalysis, and drug development.
References
- Theoretical investigation on isomerization and decomposition reactions of pentanol radicals–part II. RSC Publishing. [Link]
- Theoretical investigation on isomerization and decomposition reactions of pentanol radicals-part I: branched pentanol isomers. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
- Theoretical investigation on isomerization and decomposition reactions of pentanol radicals–part I: Branched pentanol isomers | Request PDF.
- Thermal Decomposition of 1-Pentanol and Its Isomers: A Theoretical Study.
- Thermal Decomposition of 1-Pentanol and Its Isomers: A Theoretical Study.
- Ethanol Dehydration in HZSM-5 Studied by Density Functional Theory: Evidence for a Concerted Process.
- Ethanol Dehydration in HZSM-5 Studied by Density Functional Theory: Evidence for a Concerted Process | Request PDF.
- Experimental and kinetic modeling study of the low- temperature and high-pressure combustion chemistry of straight chain pentanol isomers: 1-, 2-.
- Density Functional Theory Calculations of the thermochemistry of the dehydr
- Thermal Decomposition of 1-Pentanol and Its Isomers: A Theoretical Study | Scilit. [Link]
- DFT study of ethanol dehydration catalysed by hem
- Pentanol Structure, Chemical Formula & Isomers - Lesson. Study.com. [Link]
- Combining theoretical and experimental methods to probe confinement within microporous solid-acid catalysts for alcohol dehydr
- Detailed Kinetic Modeling Study of n-Pentanol Oxidation | Request PDF.
- Pentanol isomer synthesis in engineered microorganisms. PMC - NIH. [Link]
- A combined DFT-predictive and experimental exploration of the sensitivity towards nucleofuge variation in zwitterionic intermediates relating to mechanistic models for unimolecular chemical generation and trapping of free C2 and alternative bimolecular pathways involving no free C2. RSC Publishing. [Link]
- Experimental and kinetic modeling study of the low- temperature and high-pressure combustion chemistry of straight chain pentanol isomers: 1-, 2-. University of Galway Research. [Link]
- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]
- "Computational investigations of bond breaking processes using DFT and " by Saurav Parmar. ThinkIR - University of Louisville. [Link]
- Recent DFT Calculations on the Mechanism of Transition‐Metal‐Catalyzed C−O Activation of Alcohols | Request PDF.
- A combined DFT-predictive and experimental exploration of the sensitivity towards nucleofuge variation in zwitterionic intermediates relating to mechanistic models for unimolecular chemical generation and trapping of free C2 and alternative bimolecular pathways involving no free C2..
- Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. [Link]
- Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Deriv
Sources
- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 2. Theoretical investigation on isomerization and decomposition reactions of pentanol radicals-part I: branched pentanol isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-4-penten-1-ol
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-methyl-4-penten-1-ol (CAS: 51174-44-8), a chemical intermediate used in various research and development applications. As a flammable alcohol, improper disposal poses significant safety, environmental, and regulatory risks. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance.
Part 1: Hazard Profile and Core Safety Principles
Understanding the inherent hazards of this compound is fundamental to managing its disposal. The primary risk associated with this and similar unsaturated alcohols is ignitability . Its vapors can form explosive mixtures with air, and these vapors may be heavier than air, allowing them to travel to a distant ignition source.[1] Therefore, all handling and disposal procedures are designed to mitigate fire and explosion risks.
This substance must be treated as a regulated hazardous waste. In the United States, its characteristics fall under the Resource Conservation and Recovery Act (RCRA) regulations for ignitable wastes (D001 hazardous waste code).[2] It is crucial to recognize that intentional dilution to circumvent these regulations is illegal and unsafe; even diluted aqueous solutions of alcohols can pose significant hazards and are subject to strict disposal laws.[3]
Table 1: Hazard Summary and Required Precautions
| Hazard Classification | Description | Rationale & Key Precautions |
| Flammable Liquid | The substance and its vapor are flammable and can be ignited by heat, sparks, or open flames.[4][5] | Causality : The presence of a hydroxyl group and a carbon backbone makes the molecule combustible. Vapors can form explosive mixtures with air.[1] Precautions : Store away from all ignition sources. Use non-sparking tools and explosion-proof equipment. Ensure containers are grounded and bonded during transfer.[6] |
| Acute Oral Toxicity | While specific data for this isomer is limited, analogous chemicals are classified as harmful if swallowed.[1] | Causality : Ingestion can lead to gastrointestinal irritation and potential central nervous system depression.[7] Precautions : Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling. In case of ingestion, seek immediate medical attention.[1][6] |
| Environmental Hazard | Release into the environment can contaminate soil, groundwater, and surface water.[1] | Causality : As a soluble organic compound, it can be mobile in aquatic environments. Precautions : Never dispose of down the drain.[2][3] All spills and waste must be contained and prevented from entering sewer systems or waterways.[1] |
Part 2: Step-by-Step Disposal and Spill Management Protocols
The following procedures provide a self-validating system for the safe containment and disposal of this compound waste.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense. Before handling the chemical in any capacity, ensure the following are correctly worn:
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [6] |
| Hand Protection | Chemically resistant gloves (e.g., tested to EN 374 standard). | [1] |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be required for large quantities or spills. | [5] |
Protocol for Routine Waste Accumulation
-
Container Selection : Designate a specific, chemically compatible container for liquid hazardous waste. This container must be in good condition, have a secure, tight-fitting lid, and be approved for flammable liquids.[1]
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE ". The full chemical name, "This compound ", and the associated hazards ("Flammable Liquid" ) must be clearly visible.
-
Waste Transfer : When adding waste to the container, do so inside a chemical fume hood. Use a funnel to prevent spills and ensure the container is bonded and grounded if metal parts are involved to prevent static discharge.[1][6]
-
Storage : Keep the waste container tightly closed when not in use. Store it in a designated, cool, and well-ventilated satellite accumulation area that is away from heat, sparks, and open flames.[4][5]
-
Final Disposal : Once the container is full or has been in use for the maximum time allowed by institutional policy, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Disposal via an approved industrial combustion plant (incineration) is a common requirement.[1][6]
Emergency Protocol for Spills
-
Assess the Situation : For any spill, immediately alert personnel in the area.
-
Small Spills (<15 minutes to clean) :
-
Ensure all ignition sources are removed.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill kit absorbent pad.[1][7]
-
Use non-sparking tools to carefully collect the contaminated absorbent material.[6]
-
Place the collected material into a designated, sealable container for hazardous waste. Label it clearly as "Spill Debris with this compound".
-
Dispose of the container and any contaminated PPE through your hazardous waste program.
-
-
Large Spills (>15 minutes to clean or health-threatening) :
-
Evacuate the immediate area.
-
Warn others and prevent entry.
-
If safe to do so, turn off any potential ignition sources.
-
Contact your institution's emergency response number or EHS department immediately.[3]
-
Part 3: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing different waste streams of this compound.
Caption: Logical flow for categorizing and processing this compound waste.
References
- Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123525, this compound. [Link]
- Earth911.
- Cheméo. Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1). [Link]
- Hazardous Waste Experts. Does the EPA Alcohol Exemption Apply to Your Business?. [Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. [Link]
- Chemsrc. This compound | CAS#:51174-44-8. [Link]
- National Institute of Standards and Technology. 4-Penten-1-ol, 3-methyl-. [Link]
- Stanford University Environmental Health & Safety. Ethanol Factsheet. [Link]
- U.S. Environmental Protection Agency. 4-Penten-1-ol, 3-methyl- - Substance Details. [Link]
- Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. [Link]
Sources
Navigating the Safe Handling of 3-Methyl-4-penten-1-ol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational plan for the safe use of 3-Methyl-4-penten-1-ol, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal methods. As a Senior Application Scientist, the principles outlined herein are grounded in a synthesis of established safety protocols and field-proven insights to foster a culture of safety and scientific integrity within the laboratory.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are therefore based on a comprehensive analysis of SDSs for structurally analogous compounds, including 3-Methyl-1-penten-3-ol, 4-Penten-1-ol, and other related unsaturated alcohols.[1][2] It is imperative to treat this compound with the same level of caution as these related flammable and potentially harmful substances.
Hazard Assessment of this compound
Based on the toxicological and physical hazard data of its structural isomers and related compounds, this compound should be presumed to be a flammable liquid .[1][2][3] Vapors may form explosive mixtures with air, and sources of ignition such as heat, sparks, and open flames must be rigorously excluded from the handling area.[1][3]
Furthermore, analogous compounds are classified as harmful if swallowed and may cause irritation upon contact with the skin and eyes.[3][4] Inhalation of vapors may lead to respiratory irritation, dizziness, and other central nervous system effects. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Associated Risks | Representative Compounds |
| Flammable Liquid | Vapor may form explosive mixtures with air. | 3-Methyl-1-penten-3-ol, 4-Penten-1-ol |
| Acute Oral Toxicity | Harmful if swallowed. | 3-Methyl-1-penten-4-yn-3-ol, 3-methyl-1-penten-3-ol |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | 4-Methyl-3-penten-2-one |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | 3-methyl-3-butene-1-ol, 4-Methyl-3-penten-2-one |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation or drowsiness/dizziness. | 4-Methyl-3-penten-2-one |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following provides a tiered approach to PPE selection.
Standard Laboratory Operations (Small Quantities, Well-Ventilated Area)
For routine procedures involving milliliter to low-gram quantities of this compound within a certified chemical fume hood, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles if there is a heightened risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, a more robust glove material such as neoprene or butyl rubber should be considered. Always inspect gloves for signs of degradation or perforation before use.[5]
-
Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened.[5] Long pants and closed-toe shoes are also required.
Operations with Elevated Risk (Larger Quantities, Potential for Splashing)
When handling larger volumes (greater than 50 mL) or when the procedure involves a significant risk of splashing or aerosol generation, the following additional PPE is required:
-
Enhanced Skin Protection: A chemical-resistant apron worn over the laboratory coat provides an additional barrier of protection.
-
Respiratory Protection: If work cannot be conducted within a fume hood or if there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3] The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.
Emergency Situations (Spills)
In the event of a significant spill, immediate evacuation of the area is the first priority. Emergency responders must wear a higher level of PPE, including:
-
Self-Contained Breathing Apparatus (SCBA): For large spills or in poorly ventilated areas.
-
Chemical-Resistant Suit: To protect against extensive skin contact.
Procedural Guidance: Donning and Doffing of PPE
The efficacy of PPE is as much about its correct use as its selection. Follow this sequence to minimize the risk of contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Gloves: Select the appropriate type and inspect for damage.
-
Eye/Face Protection: Put on safety goggles and a face shield if required.
-
Respirator: If necessary, perform a user seal check.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Face Shield/Goggles: Remove by handling the strap.
-
Respirator: Remove without touching the front of the cartridge.
-
Wash Hands Thoroughly: This is a critical final step.
Operational Plan: Safe Handling and Storage
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ignition Sources: Ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][3] Use non-sparking tools where possible.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3] Keep it away from incompatible materials such as strong oxidizing agents.
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.[1][3]
Disposal Plan: Managing Waste Safely and Compliantly
Improper disposal of this compound and its contaminated materials can pose a significant environmental and safety risk.
-
Chemical Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled hazardous waste container. The container should be compatible with flammable organic liquids. Never dispose of this chemical down the drain.[3]
-
Contaminated PPE: Disposable gloves, absorbent pads, and other contaminated materials should be collected in a separate, clearly labeled hazardous waste container.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues. A proactive approach to safety is the cornerstone of innovative and responsible science.
References
- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol.
- Chemsrc. (n.d.). This compound | CAS#:51174-44-8.
- The Good Scents Company. (n.d.). EPI System Information for this compound 51174-44-8.
- The Good Scents Company. (n.d.). 3-methyl-1-penten-3-ol.
- The Fragrance Conservatory. (n.d.). 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol.
- Cheméo. (n.d.). Chemical Properties of 3-Penten-1-ol, 4-methyl- (CAS 763-89-3).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
